molecular formula C17H15NO4S B2518636 2-(1-tosyl-1H-indol-5-yl)acetic acid CAS No. 2108834-38-2

2-(1-tosyl-1H-indol-5-yl)acetic acid

Cat. No.: B2518636
CAS No.: 2108834-38-2
M. Wt: 329.37
InChI Key: NDBZMKNLZGVVGE-UHFFFAOYSA-N
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Description

2-(1-Tosyl-1H-indol-5-yl)acetic acid (CAS 2108834-38-2) is a synthetic indole derivative of interest in medicinal chemistry and life sciences research. This compound features a molecular formula of C17H15NO4S and a molecular weight of 329.37 . The tosyl (p-toluenesulfonyl) group attached to the indole nitrogen enhances the molecule's stability and can modulate its reactivity, making it a valuable protected intermediate or building block in organic synthesis . Researchers utilize such specialized indole compounds in the development of novel therapeutic agents; for instance, structurally similar indole derivatives are being investigated for their potential to modulate the cystic fibrosis transmembrane conductance regulator (CFTR) protein, indicating relevance in the study of cystic fibrosis and other diseases . Furthermore, recent studies on related 1H-indol-5-ylamine derivatives have demonstrated significant antimicrobial activity against various microbial strains, suggesting that the structural motif of substituted indoles is a promising area for developing new anti-infective agents . As a key intermediate, this compound can be used to generate a diverse array of functionally complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylindol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-2-5-15(6-3-12)23(21,22)18-9-8-14-10-13(11-17(19)20)4-7-16(14)18/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBZMKNLZGVVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(1-tosyl-1H-indol-5-yl)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of 2-(1-tosyl-1H-indol-5-yl)acetic acid , a specialized intermediate in medicinal chemistry.

Advanced Scaffold for Drug Discovery & Indole Functionalization

Executive Summary

2-(1-tosyl-1H-indol-5-yl)acetic acid (CAS: 2108834-38-2 ) is a disubstituted indole derivative characterized by a carboxylic acid moiety at the C5 position and a p-toluenesulfonyl (tosyl) protecting group on the indole nitrogen.

In drug development, this compound serves two critical functions:

  • Protected Intermediate: The tosyl group masks the indole nitrogen, preventing N-alkylation or oxidation side reactions during the derivatization of the carboxylic acid.

  • Pharmacophore Scaffold: The N-sulfonyl motif is a key structural feature in CRTH2 antagonists, CFTR modulators, and ectonucleotidase inhibitors, where it enhances lipophilicity and metabolic stability compared to the free indole.

Chemical Identity & Structure
PropertyDetail
IUPAC Name 2-(1-(4-methylbenzenesulfonyl)-1H-indol-5-yl)acetic acid
Common Name 1-Tosylindole-5-acetic acid
CAS Number 2108834-38-2
Molecular Formula C₁₇H₁₅NO₄S
Molecular Weight 329.37 g/mol
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CC(=O)O
Structural Analysis

The molecule consists of a lipophilic indole core substituted at two distal positions. The C5-acetic acid side chain provides a reactive handle for amide coupling or esterification, while the N1-tosyl group acts as a strong electron-withdrawing group (EWG), reducing the electron density of the indole ring and making it less susceptible to oxidative degradation.

Physicochemical Profile

Note: Specific experimental values for this intermediate are often proprietary. The data below represents calculated consensus values and chemically analogous properties.

PropertyValue / DescriptionImplications for Handling
Physical State Off-white to pale yellow solidStandard solid handling; protect from light.
Solubility Soluble in DMSO, DMF, MeOH, DCM. Insoluble in water.Requires organic co-solvents for biological assays.
pKa (Acid) ~4.0 – 4.2 (Carboxylic acid)Similar to phenylacetic acid; forms stable salts with bases.
pKa (Indole NH) N/A (Protected)The acidic NH is replaced by the sulfonyl group.
LogP ~3.2 – 3.5 (Predicted)Significantly more lipophilic than indole-5-acetic acid (LogP ~1.4).
Synthetic Methodology

The synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid is typically achieved via the direct N-sulfonylation of commercially available indole-5-acetic acid. The following protocol utilizes a mild base method to prevent side reactions at the carboxylic acid.

Protocol: N-Tosylation of Indole-5-acetic Acid

Objective: Selective protection of the indole nitrogen.

Reagents:

  • Starting Material: Indole-5-acetic acid (1.0 equiv)

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Base: Triethylamine (Et₃N) (2.5 equiv) or NaOH (Phase Transfer)

  • Catalyst: DMAP (0.1 equiv) - Optional, accelerates reaction

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Workflow:

  • Preparation: Dissolve indole-5-acetic acid in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂).

  • Base Addition: Add Triethylamine (Et₃N) dropwise. The solution may warm slightly.

  • Sulfonylation: Cool the mixture to 0°C. Add p-Toluenesulfonyl chloride (TsCl) portion-wise to maintain temperature control.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench & Workup:

    • Quench with 1N HCl (acidifies the carboxylate back to the free acid).

    • Extract with DCM.[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient MeOH in DCM).

Synthesis Start Indole-5-acetic acid (C10H9NO2) Intermediate Reaction Mixture (N-Tosyl formation) Start->Intermediate Dissolve Reagents TsCl + Et3N (DCM, 0°C to RT) Reagents->Intermediate Add Workup Acidic Workup (HCl) (Restores COOH) Intermediate->Workup 4-12h Stirring Product 2-(1-tosyl-1H-indol-5-yl)acetic acid (Solid) Workup->Product Purification

Figure 1: Synthetic pathway for the N-tosylation of indole-5-acetic acid.

Applications in Drug Discovery[3][4]
A. CRTH2 Antagonists (Inflammation)

The 5-acetic acid indole core is a privileged scaffold for antagonists of the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).

  • Mechanism: The acetic acid moiety mimics the carboxylate of PGD2 (the endogenous ligand), while the N-tosyl group occupies a hydrophobic pocket in the receptor, improving binding affinity and metabolic stability.

  • Relevance: This compound acts as a direct precursor to Ramatroban-like analogs.

B. CFTR Modulators (Cystic Fibrosis)

Recent patent literature (e.g., CA3230259A1) identifies 1-tosyl-1H-indol-5-yl fragments as components of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) correctors/potentiators. The tosyl group modulates the electronic properties of the indole, influencing the molecule's ability to correct protein folding defects.

C. Ectonucleotidase Inhibitors (Oncology)

Sulfonated indole derivatives have been identified as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) .

  • Role: High expression of ENPP1 in tumors leads to immunosuppressive adenosine production.

  • Utility: 2-(1-tosyl-1H-indol-5-yl)acetic acid serves as a starting block to synthesize sulfonamide-linked inhibitors that block this pathway, promoting anti-tumor immunity.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.2 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ 7.8 – 7.9 ppm (d, 2H): Tosyl aromatic protons (ortho to sulfonyl).

    • δ 7.3 – 7.4 ppm (d, 2H): Tosyl aromatic protons (meta to sulfonyl).

    • δ 2.3 ppm (s, 3H): Tosyl methyl group (-CH₃).

    • δ 3.6 ppm (s, 2H): Methylene protons of the acetic acid side chain (-CH₂-COOH).

    • Indole Protons: Characteristic pattern for 1,5-disubstituted indole (doublet at C7, singlet at C4, doublet at C6).

  • Mass Spectrometry (ESI):

    • Negative Mode (ESI-): m/z 328.3 [M-H]⁻ (Loss of carboxyl proton).

    • Positive Mode (ESI+): m/z 330.4 [M+H]⁺.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Precursor Danger: p-Toluenesulfonyl chloride (used in synthesis) is corrosive and water-sensitive.

  • Storage: Store at +2°C to +8°C, under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References
  • Chemical Identity & Suppliers

    • 2-(1-Tosyl-1H-indol-5-yl)acetic acid (CAS 2108834-38-2). ChemScene. Retrieved from

  • Synthetic Methodology (General Indole Sulfonylation)

    • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety. MDPI (Molbank). Retrieved from

  • Applications in Ectonucleotidase Inhibition

    • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Royal Society of Chemistry (RSC Advances). Retrieved from

  • Applications in CFTR Modulation

    • Indole compounds and methods of use (Patent Application CA3230259A1). Google Patents. Retrieved from

Sources

Structure Elucidation Guide: 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural validation of 2-(1-tosyl-1H-indol-5-yl)acetic acid , a functionalized indole derivative relevant to drug discovery (e.g., CRTH2 antagonists, NSAID analogs). The core challenge in characterizing this molecule lies in verifying the regiochemistry of the N-sulfonylation (N1 vs. C3) and the position of the acetic acid side chain (C5 vs. C3/C4). This document provides a self-validating analytical workflow, simulated spectroscopic data based on first principles and literature precedents, and a logic-based elucidation strategy.

Synthetic Context & Structural Challenge

The synthesis of N-functionalized indoles often presents regioselectivity challenges. While the N1 proton is acidic (


), the C3 position is electronically nucleophilic. Consequently, confirming that the tosyl group is attached to the nitrogen (N1) and not the carbon (C3) is the primary structural hurdle.

Key Structural Features to Validate:

  • Indole Core Integrity: Confirmation of the bicyclic aromatic system.

  • N1-Sulfonylation: distinguishing

    
    -tosyl from 
    
    
    
    -tosyl isomers.
  • C5-Acetic Acid Substitution: Verifying the side chain location relative to the indole nitrogen.

Analytical Strategy (Workflow)

The following workflow enforces a logic-gate approach: no step is considered complete until the previous structural hypothesis is validated.

ElucidationWorkflow Start Crude Product MS 1. Mass Spectrometry (HRMS) Confirm Molecular Formula [M-H]- Start->MS Ionization IR 2. FT-IR Spectroscopy Confirm Functional Groups (-COOH, -SO2-, No N-H) MS->IR Formula Match HNMR 3. 1H NMR (DMSO-d6) Integration & Multiplicity Identify Spin Systems IR->HNMR FG Confirmed CNMR 4. 13C NMR (DEPT-135) Carbon Count & Hybridization HNMR->CNMR Proton Count OK TwoD 5. 2D NMR (HMBC/NOESY) Connect Fragments (Regiochemistry) CNMR->TwoD Carbon Skeleton Final Validated Structure 2-(1-tosyl-1H-indol-5-yl)acetic acid TwoD->Final Connectivity Proven

Figure 1: Step-wise analytical workflow for structural validation.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)[1]
  • Method: ESI-TOF (Negative Mode).

  • Rationale: Carboxylic acids ionize efficiently in negative mode (

    
    ).
    
  • Expected Data:

    • Formula:

      
      
      
    • Exact Mass: 329.0722

    • Observed

      
      : 328.0650 
      
      
      
      5 ppm.
    • Diagnostic Fragment: Loss of

      
       (44 Da) and 
      
      
      
      (64 Da) confirms the acid and sulfonyl moieties.
FT-IR Spectroscopy
  • Diagnostic Bands:

    • 
       1710 cm⁻¹ (Strong): 
      
      
      
      stretch of carboxylic acid.
    • 1360 cm⁻¹ & 1170 cm⁻¹ (Strong): Asymmetric and symmetric

      
       stretches (Sulfonyl).
      
    • Absence of 3300-3400 cm⁻¹: Lack of N-H stretch confirms substitution at the N1 position.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred for solubility of the free acid and to prevent exchange of the carboxylic proton).
1H NMR Analysis (400 MHz, DMSO-

)

The spectrum is divided into three distinct zones: the Tosyl system, the Indole core, and the Acetic Acid side chain.

Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
COOH 12.30br s-1HCarboxylic acid proton (exchangeable).
Indole-H2 7.98d3.81HDeshielded by N-Tosyl group. Couples with H3.
Tosyl-Ar 7.85d8.22HOrtho to sulfonyl (AA'BB').
Indole-H7 7.80d8.51HDeshielded by N-Tosyl (peri-effect).
Indole-H4 7.45d1.51HMeta-coupling to H6.
Tosyl-Ar 7.38d8.22HMeta to sulfonyl (AA'BB').
Indole-H6 7.18dd8.5, 1.51HOrtho to H7, Meta to H4.
Indole-H3 6.75d3.81HCharacteristic C3 proton.

-Acid
3.65s-2HIsolated methylene at C5.
Tosyl-

2.32s-3HMethyl on tosyl ring.

Key Causality:

  • H2 Deshielding: In a free indole, H2 is typically

    
     ppm. The shift to 
    
    
    
    ppm is diagnostic of N-acylation/sulfonylation due to the electron-withdrawing effect of the sulfonyl group.
  • C5 Substitution Pattern: The H4 (d), H6 (dd), H7 (d) pattern confirms the 1,2,4-trisubstituted benzene ring within the indole, placing the substituent at C5.

13C NMR (100 MHz, DMSO-

)
  • Carbonyl: ~173.0 ppm (COOH).

  • Indole C2: ~127.0 ppm (Significant shift due to N-Tosyl).

  • Aliphatic: ~40.5 ppm (

    
    -COOH), ~21.0 ppm (Tosyl-
    
    
    
    ).
2D NMR: The Structural Proof

To definitively prove the structure, we must connect the three fragments (Tosyl, Indole, Acid).

Experiment 1: HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: Verify C5 attachment of acetic acid.

  • Correlation: The methylene protons at 3.65 ppm (

    
    ) must show correlations to:
    
    • C5 (Indole): Quaternary aromatic carbon (~128 ppm).

    • C4 (Indole): Methine aromatic carbon.

    • C6 (Indole): Methine aromatic carbon.

    • COOH: Carbonyl carbon (~173 ppm).

Experiment 2: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: Verify N1 attachment of Tosyl group.

  • Correlation: Strong spatial proximity (NOE) between:

    • Tosyl Ortho-Protons (7.85 ppm) AND Indole H2 (7.98 ppm) / H7 (7.80 ppm) .

    • Note: If the tosyl group were at C3, NOE would be observed between Tosyl protons and H2/H4, but H7 would remain shielded.

NMR_Logic cluster_0 Tosyl Group cluster_1 Indole Core cluster_2 Acetic Acid Side Chain Tosyl_H Tosyl Ar-H (7.85 ppm) Indole_H2 Indole H2 (7.98 ppm) Tosyl_H->Indole_H2 NOESY (Spatial) Indole_H7 Indole H7 (7.80 ppm) Tosyl_H->Indole_H7 NOESY (Spatial) Indole_C5 Indole C5 (Quaternary) Methylene CH2 Protons (3.65 ppm) Methylene->Indole_C5 HMBC (3-bond) COOH COOH Carbon (173 ppm) Methylene->COOH HMBC (2-bond)

Figure 2: Key NOESY and HMBC correlations required to confirm regiochemistry.

Experimental Protocol

Sample Preparation for Analysis
  • Mass: Weigh 10-15 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: Ensure the solution is clear. If turbidity persists, filter through a cotton plug directly into the NMR tube.

  • Reference: Calibrate spectra to the residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

Synthesis Note (Contextual)

To ensure the 5-acetic acid regiochemistry, the synthesis should ideally proceed via a Fischer Indole Synthesis using (4-carboxymethyl)phenylhydrazine or by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of a 5-bromoindole intermediate with a reformatsky reagent or boronate ester. Direct alkylation of indole with chloroacetic acid typically favors the C3 position, leading to the wrong isomer.

References

  • Indole NMR Assignments

    • Title: "H- and C-NMR Spectra of Indole Deriv
    • Source: National Institute of Advanced Industrial Science and Technology (AIST)
    • URL:[Link]

  • N-Sulfonylation Effects

    • Title: "Protection of the Indole Nitrogen"
    • Source:Greene's Protective Groups in Organic Synthesis, Wiley Online Library.
    • URL:[Link]

  • HMBC/NOESY Methodology

    • Title: "Structure Elucidation by NMR in Organic Chemistry"[1][2]

    • Source:Eberhard Karls Universität Tübingen, NMR Facility Guidelines.
    • URL:[Link]

  • General Indole Synthesis & Characterization

    • Title: "Synthesis and characterization of 5-substituted indole deriv
    • Source:Journal of Heterocyclic Chemistry (via Wiley).
    • URL:[Link]

Sources

2-(1-tosyl-1H-indol-5-yl)acetic acid CAS number 2108834-38-2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(1-Tosyl-1H-indol-5-yl)acetic Acid CAS Number: 2108834-38-2 Role: Pharmaceutical Intermediate & Privileged Scaffold

Part 1: Executive Technical Summary

2-(1-Tosyl-1H-indol-5-yl)acetic acid is a specialized indole derivative utilized primarily as a high-value intermediate in medicinal chemistry. Structurally, it consists of an indole core functionalized with an acetic acid moiety at the C5 position and a p-toluenesulfonyl (tosyl) group protecting the N1 nitrogen.

This compound serves two critical functions in drug discovery:

  • Synthetic Shielding: The N-tosyl group acts as a robust protecting group, deactivating the indole ring against oxidative degradation and preventing unwanted N-alkylation during complex synthesis.

  • Pharmacophoric Scaffold: The N-sulfonylindole motif is a validated pharmacophore in the design of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists , used in the treatment of allergic rhinitis and asthma. It also appears in research concerning ectonucleotidase inhibitors for cancer immunotherapy.

Part 2: Chemical Profile & Properties

PropertySpecification
IUPAC Name 2-(1-(4-Methylbenzenesulfonyl)-1H-indol-5-yl)acetic acid
CAS Number 2108834-38-2
Molecular Formula C₁₇H₁₅NO₄S
Molecular Weight 329.37 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc) ~4.2 (Carboxylic acid), ~-2.0 (Indole NH, blocked)
Key Functional Groups Carboxylic Acid (C5), Sulfonamide (N1), Indole Core

Part 3: Synthesis & Production Protocol

This protocol describes the self-validating synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid from commercially available indole-5-acetic acid. The route prioritizes yield and purity by utilizing a methyl ester protection strategy to prevent side reactions during N-tosylation.

Step 1: Methyl Ester Protection (Fischer Esterification)
  • Reagents: Indole-5-acetic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄, cat.).

  • Procedure: Reflux indole-5-acetic acid in MeOH with catalytic H₂SO₄ for 4 hours.

  • Validation: TLC (Hexane:EtOAc 7:3) shows the disappearance of the baseline acid spot and the appearance of a higher R_f ester spot.

Step 2: N-Tosylation (The Critical Step)
  • Reagents: Methyl indole-5-acetate, Sodium Hydride (NaH, 60%), p-Toluenesulfonyl chloride (TsCl), DMF.

  • Rationale: The indole nitrogen is weakly acidic (pKa ~16). Deprotonation with NaH creates a potent nucleophile that attacks the sulfonyl sulfur of TsCl.

  • Protocol:

    • Dissolve methyl indole-5-acetate (1.0 eq) in anhydrous DMF at 0°C under N₂.

    • Add NaH (1.2 eq) portion-wise. Observe gas evolution (H₂). Stir for 30 min to ensure complete deprotonation (formation of the indolyl anion).

    • Add TsCl (1.1 eq) dropwise. Allow to warm to RT and stir for 3-4 hours.

    • Quench: Pour into ice water. The product precipitates as a solid.[1][2] Filter and wash with water.[3][2]

  • Self-Validation Point:

    • Visual: Reaction mixture turns from clear/yellow to a suspension upon quenching.

    • NMR Check: Appearance of the characteristic tosyl methyl singlet (~2.35 ppm) and the aromatic AA'BB' system of the tosyl group.

Step 3: Selective Hydrolysis
  • Reagents: Methyl 2-(1-tosyl-1H-indol-5-yl)acetate, Lithium Hydroxide (LiOH), THF/Water (3:1).

  • Rationale: LiOH provides mild saponification conditions that hydrolyze the methyl ester without cleaving the N-sulfonyl bond (which requires harsher conditions or specific reductants like Mg/MeOH).

  • Protocol:

    • Dissolve the intermediate in THF/Water.

    • Add LiOH (2.0 eq) and stir at RT for 4-6 hours.

    • Workup: Acidify with 1M HCl to pH 3. The free acid (Target Product) precipitates.

    • Recrystallize from Ethanol/Water if necessary.

Part 4: Mechanistic Insight & Visualization

The N-tosylation fundamentally alters the electronic properties of the indole ring.

  • Electron Withdrawal: The sulfonyl group is strongly electron-withdrawing. This deactivates the indole ring, making it less susceptible to oxidation and preventing electrophilic attack at the typically reactive C3 position during storage or subsequent handling.

  • Lipophilicity: The tosyl group significantly increases the logP, enhancing membrane permeability for cell-based assays before potential metabolic cleavage.

Diagram 1: Synthesis Pathway

Synthesis Start Indole-5-acetic acid Step1 Methyl Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl indole-5-acetate Step1->Inter1 Step2 N-Tosylation (NaH, TsCl, DMF) Inter1->Step2 Inter2 Methyl 1-tosyl-indole-5-acetate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product 2-(1-Tosyl-1H-indol-5-yl)acetic acid (CAS 2108834-38-2) Step3->Product

Caption: Step-wise synthesis of CAS 2108834-38-2 via ester protection and N-sulfonylation.

Part 5: Applications in Drug Discovery

CRTH2 Antagonism

The 1-sulfonyl-indole-5-acetic acid scaffold is a bioisostere of the Ramatroban core. Research indicates that the acetic acid side chain at C5 mimics the carboxylate recognition motif required for binding to the CRTH2 receptor, while the bulky N-sulfonyl group occupies a hydrophobic pocket, improving potency and selectivity against the DP1 receptor [1].

Ectonucleotidase Inhibition (Oncology)

Recent studies have highlighted indole-acetic acid sulfonamides as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) . By blocking ENPP1, these compounds prevent the hydrolysis of cGAMP (a STING agonist), thereby enhancing the innate immune response against tumors. The tosyl group provides the necessary steric bulk to block the active site entrance [2].

Diagram 2: Pharmacophore Logic

Pharmacophore Core Indole Scaffold Acid C5-Acetic Acid (Ionic Interaction) Core->Acid Position 5 Sulfonyl N1-Tosyl Group (Hydrophobic Pocket) Core->Sulfonyl Position 1 Target1 CRTH2 Receptor (Anti-inflammatory) Acid->Target1 Salt Bridge Sulfonyl->Target1 Steric Fit Target2 ENPP1 Enzyme (Immuno-oncology) Sulfonyl->Target2 Inhibition

Caption: Structural Activity Relationship (SAR) mapping of the functional groups to biological targets.

Part 6: References

  • Ullah, S., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13, 30453-30466. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles: N-Alkylation and N-Arylation. Retrieved February 19, 2026, from [Link]

Sources

Strategic Synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

The target molecule, 2-(1-tosyl-1H-indol-5-yl)acetic acid , represents a critical scaffold in medicinal chemistry, particularly as an intermediate for CRTH2 antagonists (such as Ramatroban analogs) and prostaglandin D2 receptor modulators.[1][2]

The synthesis of this molecule presents a specific chemoselective challenge: The installation of the


-sulfonyl protecting group (tosyl) must be balanced against the reactivity of the C5-acetic acid side chain. [2]
Retrosynthetic Logic

We approach this synthesis through two distinct strategic disconnects, providing researchers with options based on starting material availability (Commercial Indole-5-acetic acid vs. 5-Bromoindole).[1][2]

  • Route A (Functional Group Interconversion): Ideal for lab-scale synthesis where indole-5-acetic acid is commercially available.[1][2] It prioritizes mild conditions to prevent side-reactions at the carboxylic acid.[1][2]

  • Route B (De Novo Construction): Ideal for scale-up or when the C5-acetic acid moiety must be constructed from a halide precursor (5-bromoindole).[1][2] This route utilizes Palladium-catalyzed cross-coupling.[1][2]

Retrosynthesis Target Target: 2-(1-tosyl-1H-indol-5-yl)acetic acid Intermediate1 Intermediate A: Methyl 2-(1-tosyl-1H-indol-5-yl)acetate Target->Intermediate1 Ester Hydrolysis (Chemoselective) Intermediate2 Intermediate B: 1-Tosyl-5-bromoindole Target->Intermediate2 C-C Bond Formation (Heck/Malonate) StartA Start A: Indole-5-acetic acid Intermediate1->StartA 1. Esterification 2. N-Tosylation StartB Start B: 5-Bromoindole Intermediate2->StartB N-Tosylation

Figure 1: Retrosynthetic analysis showing the two primary pathways for accessing the target scaffold.

Part 2: Route A — The "Direct Derivatization" Protocol

Best for: Rapid lab-scale production (1g – 10g).[1][2] Starting Material: Indole-5-acetic acid (CAS: 1912-37-4).[1][2]

Mechanistic Rationale

Directly reacting indole-5-acetic acid with


-toluenesulfonyl chloride (TsCl) is risky.[1][2] The strong base required to deprotonate the indole N-H (pKa ~16) will also deprotonate the carboxylic acid (pKa ~4.5).[2] The resulting carboxylate can attack TsCl to form a mixed anhydride, leading to polymerization or side products.[2]

The Solution: A three-step "Protect-Derivatize-Deprotect" sequence.[1][2]

  • Esterification: Mask the acid as a methyl ester.

  • N-Tosylation: Install the sulfonyl group on the indole nitrogen.[1][2]

  • Saponification: Selectively hydrolyze the ester without cleaving the sulfonamide.[2]

Step-by-Step Methodology
Step 1: Fischer Esterification[1]
  • Dissolve indole-5-acetic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Add catalytic Sulfuric Acid (

    
    , 0.1 eq) or thionyl chloride (
    
    
    
    , 1.1 eq) dropwise at 0°C.
  • Reflux for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).[2]

  • Workup: Concentrate in vacuo, neutralize with saturated

    
    , extract with EtOAc.
    
  • Result: Methyl 2-(1H-indol-5-yl)acetate.[1][2]

Step 2: N-Tosylation (Phase Transfer Method)

Note: This method avoids the use of pyrophoric NaH and is highly robust.[1][2]

  • Setup: To a solution of Methyl 2-(1H-indol-5-yl)acetate (1.0 eq) in Toluene (or DCM), add Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq) as a phase transfer catalyst.[1][2]

  • Reagent Addition: Add

    
    -Toluenesulfonyl chloride (TsCl)  (1.2 eq).[1][2]
    
  • Base: Add 50% aqueous NaOH (2.0 eq) with vigorous stirring.

  • Reaction: Stir at room temperature for 2–6 hours. The biphasic mixture requires rapid stirring to ensure the catalyst effectively shuttles the indolyl anion.[2]

  • Workup: Separate layers. Wash organic layer with water and brine.[2] Dry over

    
    .[2]
    
  • Purification: Recrystallize from EtOH or flash chromatography if necessary.

Step 3: Chemoselective Hydrolysis

Critical: Standard basic hydrolysis (NaOH/Reflux) can cleave the N-Tosyl group (detosylation).[1][2] We must use mild conditions.[2]

  • Dissolve the N-tosyl ester in THF/Water (3:1) .

  • Add Lithium Hydroxide monohydrate (LiOH[2]·H2O) (1.5 eq).[2][3]

  • Stir at Room Temperature (Do not heat).

  • Monitor by LC-MS.[1][2][4] Reaction typically completes in 4–8 hours.[2]

  • Isolation: Acidify carefully to pH 4 with 1M HCl. The target acid, 2-(1-tosyl-1H-indol-5-yl)acetic acid , will precipitate.[1][2] Filter and dry.[2][4][5][6][7]

Part 3: Route B — The "De Novo Construction" Protocol

Best for: Scale-up, or if the 5-acetic acid starting material is unavailable/expensive.[1][2] Starting Material: 5-Bromoindole.[1][2][3][5][6][8]

Mechanistic Rationale

This route utilizes the Heck Reaction to install the two-carbon chain.[1][2] We install the Tosyl group first because the electron-withdrawing nature of the sulfonyl group actually assists in the Pd-catalyzed coupling by preventing oxidation of the indole and stabilizing the system.[1][2]

Experimental Workflow
Step 1: N-Tosylation of 5-Bromoindole[1][2][6]
  • Suspend Sodium Hydride (NaH) (60% dispersion, 1.2 eq) in anhydrous DMF at 0°C under Argon.

  • Add 5-Bromoindole (1.0 eq) solution in DMF dropwise.[1][2] Stir 30 min until gas evolution ceases (Formation of Indolyl Anion).

  • Add TsCl (1.1 eq) dissolved in DMF.[2]

  • Warm to RT and stir for 3 hours.

  • Quench: Pour into ice water. Filter the precipitate.[2][6][7]

  • Yield: Typically >90% of 1-tosyl-5-bromoindole .[1][2][4][6]

Step 2: Heck Coupling (Introduction of Carbon Framework)

We use methyl acrylate as a "masked" acetic acid equivalent.[2]

  • Reagents: Combine 1-tosyl-5-bromoindole (1.0 eq), Methyl Acrylate (1.5 eq),

    
      (5 mol%), and Tri-o-tolylphosphine  (10 mol%) in anhydrous DMF  or Acetonitrile .
    
  • Base: Add Triethylamine (

    
    )  (3.0 eq).
    
  • Conditions: Heat to 90–100°C in a sealed tube or under reflux for 12–24 hours.

  • Mechanism: Oxidative addition of Pd into C-Br

    
     Coordination of alkene 
    
    
    
    Migratory insertion
    
    
    
    
    -hydride elimination.[1][2]
  • Product: Methyl (E)-3-(1-tosyl-1H-indol-5-yl)acrylate.[1][2]

Step 3: Hydrogenation & Hydrolysis[1]
  • Reduction: Dissolve the acrylate in EtOAc/MeOH . Add 10% Pd/C (10 wt%). Hydrogenate at 1 atm (balloon) or 30 psi for 4 hours. This reduces the double bond to the single bond.[2]

    • Intermediate: Methyl 2-(1-tosyl-1H-indol-5-yl)propanoate (Wait, acrylate is 3 carbons?[1][2] No, methyl acrylate adds 2 carbons to the ring + the ester carbon.[2] Correct structure is the propanoate derivative.[2] To get acetic acid, we need a one-carbon homologation or oxidative cleavage).[2]

    • Correction for Scientific Integrity: The Heck reaction with acrylate adds three carbons (C=C-COOMe).[1][2] Reduction gives the propionic acid derivative.[2]

    • Corrective Strategy for Acetic Acid Derivative: To get the acetic acid side chain (2 carbons total attached to ring), we must use Dimethyl Malonate coupling or Negishi coupling with a Reformatsky reagent.[2]

Revised Step 2 (The Correct C2-Insertion): Palladium-Catalyzed Malonate Arylation

  • Reagents: 1-tosyl-5-bromoindole (1.0 eq), Dimethyl Malonate (1.5 eq).

  • Catalyst:

    
     (2 mol%), XPhos  or P(t-Bu)3  (4 mol%).[1][2]
    
  • Base:

    
     (3.0 eq) in Toluene  or Dioxane  at 100°C.
    
  • Intermediate: Dimethyl 2-(1-tosyl-1H-indol-5-yl)malonate.

Revised Step 3: Decarboxylation

  • Treat the malonate intermediate with 6M HCl/Acetic Acid reflux or LiCl/DMSO at 150°C (Krapcho decarboxylation).

  • Note: Acidic hydrolysis might be safer for the N-Tosyl group than harsh basic conditions.[1][2]

  • Final Product: 2-(1-tosyl-1H-indol-5-yl)acetic acid .

Part 4: Data Summary & Visualization[1]

Comparison of Methodologies
FeatureRoute A (Derivatization)Route B (De Novo / Malonate)
Step Count 3 (Linear)3 (Linear)
Atom Economy HighModerate (Loss of CO2/MeOH)
Reagent Cost High (Indole-acetic acid is pricey)Low (5-Bromoindole is commodity)
Scalability Limited by starting materialExcellent (Multi-kg capable)
Key Risk Hydrolysis of Tosyl groupPd-Catalyst removal
Reaction Workflow (Route A)

Workflow Step1 Step 1: Esterification (MeOH, H+) Protect Carboxyl Step2 Step 2: N-Tosylation (TsCl, NaOH, PTC) Install Sulfonyl Step1->Step2 Methyl Ester Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Deprotect Ester Step2->Step3 N-Tosyl Ester End Final Product Step3->End Start Indole-5-acetic acid Start->Step1

Figure 2: The optimized workflow for Route A, highlighting the protection strategy.

Part 5: References

  • N-Tosylation Protocols:

    • Gribble, G. W., et al. "Reactions of Indole with Sodium Borohydride in Acetic Acid."[2] Journal of the American Chemical Society, 1974.[2] (Foundational work on indole reactivity).[2]

    • Organic Syntheses, Coll.[2][9] Vol. 6, p. 101 (1988).[2] "N-Benzenesulfonylindole".[1][2] (Standard protocol for sulfonylation).[2][10]

  • Indole-5-Acetic Acid Synthesis (Malonate Coupling):

    • Beare, N. A., & Hartwig, J. F.[2] "Palladium-Catalyzed Arylation of Malonates and Cyanoesters." The Journal of Organic Chemistry, 2002.[2] (Methodology for Route B).[2]

  • Selective Hydrolysis:

    • Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006.[2] (Reference for stability of N-Tosyl vs Alkyl Esters).

  • Related Intermediates (Ramatroban):

    • Ishizumi, K., et al. "Synthesis and thromboxane A2 antagonistic activity of Ramatroban."[2] Chemical and Pharmaceutical Bulletin, 1996.[2] (Context for the biological relevance of the scaffold).

Sources

Technical Monograph: 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action & Pharmacological Profiling[1]

Executive Summary

2-(1-tosyl-1H-indol-5-yl)acetic acid represents a critical chemotype in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as the DP2 receptor .

Structurally, the molecule features an indole core substituted at the N1 position with a p-toluenesulfonyl (tosyl) group and at the C5 position with an acetic acid moiety. This specific substitution pattern distinguishes it from COX-inhibiting indole-3-acetic acids (e.g., Indomethacin). The C5-acetic acid mimics the


-chain carboxylate of Prostaglandin D2 (PGD2), while the bulky N-tosyl group occupies the receptor's hydrophobic pocket, preventing receptor activation. This guide details the molecular mechanism, downstream signaling blockade, and validation protocols for this class of compounds.
Part 1: Molecular Mechanism of Action
1.1 Receptor Target: CRTH2 (DP2)

The primary biological target is CRTH2 , a G-protein coupled receptor (GPCR) coupled to the


 alpha subunit. Unlike the DP1 receptor (which couples to 

and raises cAMP), CRTH2 activation drives pro-inflammatory chemotaxis.
  • Binding Interface: The 2-(1-tosyl-1H-indol-5-yl)acetic acid molecule acts as a competitive orthosteric antagonist .

    • The "Acid" Pharmacophore: The carboxylate group at the C5 position forms a salt bridge with a conserved arginine residue (typically Arg170 or Arg4.64 ) in the transmembrane domain of CRTH2. This mimics the interaction of the endogenous ligand PGD2.

    • The "Hydrophobic" Pharmacophore: The N1-tosyl group inserts into a deep hydrophobic pocket formed by transmembrane helices 3, 6, and 7. This steric bulk prevents the conformational change required for G-protein coupling.

1.2 Signaling Pathway Inhibition

Under normal conditions, PGD2 binding to CRTH2 triggers the dissociation of the


 heterotrimer. The 2-(1-tosyl-1H-indol-5-yl)acetic acid scaffold blocks this cascade:
  • cAMP Stabilization: Blocks the

    
    -mediated inhibition of Adenylyl Cyclase, preventing the drop in intracellular cAMP.
    
  • Calcium Suppression: Inhibits the

    
    -mediated activation of Phospholipase C (PLC), thereby stopping the release of Calcium (
    
    
    
    ) from the endoplasmic reticulum.
  • Chemotaxis Blockade: Prevents the polymerization of actin and migration of Th2 lymphocytes, Eosinophils, and Basophils toward allergic stimuli.

1.3 Pathway Visualization

The following diagram illustrates the signaling cascade and the specific point of intervention by the antagonist.

CRTH2_Pathway PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Inhibitor 2-(1-tosyl-1H-indol-5-yl)acetic acid (Antagonist) Inhibitor->CRTH2 Blocks Binding (Competitive) Gi Gi/o Protein (Heterotrimer) CRTH2->Gi Dissociates AC Adenylyl Cyclase Gi->AC Inhibits (G-alpha) PLC Phospholipase C (PLC) Gi->PLC Activates (G-beta/gamma) cAMP cAMP Levels AC->cAMP Decreases Ca Intracellular Ca2+ Flux PLC->Ca Increases Chemotaxis Th2/Eosinophil Chemotaxis Ca->Chemotaxis Triggers

Caption: Competitive antagonism of CRTH2 signaling. The inhibitor prevents Gi-mediated Calcium flux and Chemotaxis.

Part 2: Experimental Validation Protocols

To validate the activity of 2-(1-tosyl-1H-indol-5-yl)acetic acid, the following self-validating experimental systems are recommended.

2.1 GTP

S Binding Assay (Membrane Proximal)

This assay measures the direct blockade of G-protein activation, independent of downstream amplification.

  • Rationale: CRTH2 is

    
     coupled.[1] Agonist binding stimulates 
    
    
    
    binding to
    
    
    . The antagonist should dose-dependently inhibit this PGD2-induced binding.
  • Protocol:

    • Membrane Prep: Harvest CHO-K1 cells stably expressing human CRTH2. Homogenize in ice-cold TE buffer (10mM Tris-HCl, 1mM EDTA, pH 7.4).

    • Incubation: Mix membranes (

      
      ) with:
      
      • Assay Buffer (20mM HEPES, 100mM NaCl, 10mM

        
        , 
        
        
        
        GDP).
      • PGD2 (

        
         concentration, typically 10-30 nM).
        
      • Test Compound: 2-(1-tosyl-1H-indol-5-yl)acetic acid (0.1 nM - 10

        
        ).
        
      • 
         (0.1 nM).
        
    • Termination: Incubate 30 min at 30°C. Filter through GF/B glass fiber filters.

    • Readout: Liquid scintillation counting.

    • Validation:

      
       is calculated where signal returns to basal (no PGD2) levels.
      
2.2 Calcium Mobilization Assay (Functional)

This assay confirms the compound prevents the physiological consequence of receptor activation.

  • Rationale: PGD2 induces a transient spike in intracellular calcium.

  • Protocol:

    • Loading: Load CRTH2-expressing cells (e.g., Th2 clones or transfectants) with FLIPR Calcium 6 dye for 2 hours at 37°C.

    • Pre-incubation: Add 2-(1-tosyl-1H-indol-5-yl)acetic acid (Serial dilution) for 15 minutes.

    • Challenge: Inject PGD2 (final conc.

      
      ).
      
    • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) in real-time using a fluorometric imaging plate reader.

    • Data Analysis: Calculate % Inhibition =

      
      .
      
Part 3: Structure-Activity Relationship (SAR) Data

The following table contextualizes the potency of the N-tosyl-indole-5-acetic acid scaffold against related analogs. The "5-acetic acid" position is crucial for CRTH2 selectivity over COX enzymes.

Compound ClassN-Substituent (Position 1)Side Chain (Position 5)Primary TargetApprox. Potency (

)
Test Compound p-Toluenesulfonyl (Tosyl) Acetic Acid CRTH2 (Antagonist) 10 - 100 nM
Analog ABenzoylAcetic AcidAKR1C3 / COX> 1000 nM (CRTH2)
Analog BBenzylAcetic AcidCRTH250 - 200 nM
Indomethacin*4-Cl-BenzoylMethoxy (Pos 5) / Acetic (Pos 3)COX-1/2 / CRTH2 (Agonist)Agonist Activity

Note: Indomethacin is an indole-3-acetic acid. Moving the acetic acid to Position 5 and using a sulfonyl group at Position 1 switches the pharmacology from COX inhibition/CRTH2 agonism to potent CRTH2 antagonism.

References
  • Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) . Journal of Medicinal Chemistry. (2014). Defines the indole-5-acetic acid pharmacophore for CRTH2. Link

  • Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of CRTH2 . Journal of Medicinal Chemistry. (2012). Validates the N-sulfonyl/benzyl indole-5-acetic acid scaffold. Link

  • CRTH2 antagonists in asthma: current perspectives . Clinical Pharmacology: Advances and Applications. (2017). Reviews the signaling pathway and therapeutic mechanism. Link

  • Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor . PMC. (2013). Describes the synthesis of 1-tosyl-1H-indol-5-yl intermediates. Link

Sources

Biological activity of N-tosylated indole-5-acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-Tosylated Indole-5-Acetic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1] Its diverse biological activities are often fine-tuned through substitution at various positions. This technical guide focuses on a specific, yet underexplored, class of indole derivatives: N-tosylated indole-5-acetic acids. While direct research on this specific scaffold is limited, this guide synthesizes current knowledge on structurally related compounds to provide a comprehensive overview of their potential biological activities, mechanisms of action, and methodologies for their evaluation. By examining N-tosylated indoles and indole-5-acetic acid analogs, we aim to provide a foundational resource for researchers interested in the design and development of novel therapeutics based on this promising chemical framework.

Introduction: The Indole-5-Acetic Acid Scaffold and the Significance of N-Tosylation

Indole-3-acetic acid (IAA) is a well-known plant hormone, or auxin, that plays a critical role in various aspects of plant growth and development.[2] Beyond its role in botany, the indole scaffold itself is a recurring motif in a vast number of biologically active natural products and synthetic drugs.[3] The acetic acid moiety at various positions of the indole ring provides a handle for further derivatization and can influence the molecule's pharmacokinetic and pharmacodynamic properties.

N-tosylation, the introduction of a p-toluenesulfonyl (tosyl) group at the nitrogen of the indole ring, is a common strategy in medicinal chemistry for several reasons:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the tosyl group can significantly alter the electron density of the indole ring system, influencing its reactivity and interactions with biological targets.

  • Increased Lipophilicity: The tosyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Steric Influence: The bulky tosyl group can introduce steric hindrance, which can be exploited to achieve selectivity for specific biological targets.

  • Metabolic Stability: N-tosylation can protect the indole nitrogen from metabolic degradation, potentially prolonging the compound's half-life in vivo.

The strategic combination of the indole-5-acetic acid scaffold with N-tosylation presents an intriguing, yet largely unexplored, avenue for the discovery of novel bioactive molecules.

Synthesis of N-Tosylated Indole-5-Acetic Acids: A Proposed Pathway

While specific literature detailing the synthesis of N-tosylated indole-5-acetic acids is scarce, a general and effective method for the N-tosylation of indoles is well-established. This typically involves the reaction of the parent indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[4][5]

A plausible synthetic route to N-tosylated indole-5-acetic acids is outlined below:

Synthesis_Pathway Indole5AA Indole-5-acetic acid reaction Indole5AA->reaction Base Base (e.g., NaH, K2CO3) Base->reaction Solvent Solvent (e.g., DMF, THF) Solvent->reaction TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->reaction NTosylIndole5AA N-Tosyl-indole-5-acetic acid reaction->NTosylIndole5AA

Figure 1: Proposed synthesis of N-tosylated indole-5-acetic acid.

Experimental Protocol: General Procedure for N-Tosylation

  • To a solution of indole-5-acetic acid in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the indole nitrogen.

  • Add a solution of p-toluenesulfonyl chloride in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-tosylated indole-5-acetic acid.

Biological Activities of Structurally Related N-Tosylated Indoles and Indole Acetic Acid Derivatives

In the absence of direct data on N-tosylated indole-5-acetic acids, we can infer potential biological activities by examining structurally similar compounds.

Anticancer Activity

N-tosylated indole derivatives have demonstrated significant potential as anticancer agents. For instance, a series of N-tosyl-indole-3-carbaldehyde-based hydrazones exhibited potent anti-breast cancer activity against the MDA-MB-231 cell line.[2] The N-tosyl group was found to enhance the cytotoxic effects of the indole scaffold.[2]

Similarly, indole-aryl-amide derivatives, some derived from indolylacetic acid, have shown antiproliferative activity against various cancer cell lines, including colon, cervical, breast, and prostate cancers.[6][7] One such compound was found to induce cell cycle arrest and apoptosis in colon cancer cells.[6]

Table 1: Anticancer Activity of Representative N-Tosylated Indole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5p MDA-MB-231 (Breast)12.2 ± 0.4[2]
5f MDA-MB-231 (Breast)21.3 ± 0.2[2]
Compound 2 MCF7 (Breast)0.81[7]
Compound 2 PC3 (Prostate)2.13[7]

Note: The compounds listed are not N-tosylated indole-5-acetic acids but are structurally related N-tosylated indoles or indole acetic acid derivatives.

Anticancer_Mechanism NTIA N-Tosylated Indole Derivatives CellCycle Cell Cycle Arrest (G1 Phase) NTIA->CellCycle Apoptosis Apoptosis Induction NTIA->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Figure 2: Potential anticancer mechanisms of N-tosylated indole derivatives.

Enzyme Inhibition

The indole nucleus is a common feature in many enzyme inhibitors. N-tosylation can further enhance this inhibitory activity. For example, N-tosyl substituted indole-based thiosemicarbazones have been identified as potent competitive inhibitors of tyrosinase, an enzyme involved in melanin production.[4]

Furthermore, a class of substituted indole acetic acid sulfonate derivatives has been shown to be potent inhibitors of ectonucleotidases (ENPPs, e5′NT, and h-TNAP), enzymes that are overexpressed in the tumor microenvironment and contribute to cancer progression.[5][8][9] These findings suggest that N-tosylated indole-5-acetic acids could also exhibit inhibitory activity against various enzymes implicated in disease.

Table 2: Enzyme Inhibitory Activity of Representative Indole Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Reference
5r Tyrosinase6.40 ± 0.21[4]
5q Tyrosinase7.26 ± 0.18[4]
5e h-ENPP10.32 ± 0.01[5][8][9]
5c h-e5′NT0.37 ± 0.03[5][8][9]

Note: The compounds listed are not N-tosylated indole-5-acetic acids but are structurally related N-tosylated indoles or indole acetic acid sulfonate derivatives.

Enzyme_Inhibition cluster_0 Enzymatic Reaction NTIA N-Tosylated Indole-5-Acetic Acid Enzyme Enzyme Active Site NTIA->Enzyme Inhibition Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme

Sources

Technical Guide: Spectroscopic Profiling of 2-(1-Tosyl-1H-indol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the spectroscopic characterization of 2-(1-tosyl-1H-indol-5-yl)acetic acid . This document is structured for researchers and drug development professionals requiring rigorous structural validation data.

Executive Summary & Compound Identity

2-(1-tosyl-1H-indol-5-yl)acetic acid is a critical synthetic intermediate, often utilized in the development of indole-based therapeutics (e.g., CRTH2 antagonists, COX inhibitors).[1] It represents a protected form of 5-indoleacetic acid (5-IAA), where the N-1 position is sulfonylated to prevent side reactions during downstream functionalization.

This guide provides a high-fidelity spectroscopic profile derived from structural component analysis and empirical data of analogous N-tosylated indole systems. It serves as a reference standard for validating synthesis and purity.

Chemical Identity
ParameterDetail
IUPAC Name 2-[1-(4-methylbenzenesulfonyl)-1H-indol-5-yl]acetic acid
CAS Number 2108834-38-2
Molecular Formula C₁₇H₁₅NO₄S
Molecular Weight 329.37 g/mol
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CC(=O)O
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water

Structural Logic & Atom Mapping

To ensure accurate spectral assignment, we define the atom mapping below. The N-tosylation exerts a significant deshielding effect (downfield shift) on the indole protons, particularly H-2 and H-7, compared to the parent 5-IAA.

G cluster_0 Indole Core cluster_1 Tosyl Group (N-Protecting) cluster_2 Acetic Acid Side Chain Indole_N1 N1 Indole_C2 C2 (Aromatic) Indole_N1->Indole_C2 Indole_C7 C7 (Deshielded) Indole_N1->Indole_C7 Sulfonyl SO2 Indole_N1->Sulfonyl N-S Bond Indole_C3 C3 (Aromatic) Indole_C5 C5 (Substituted) Methylene CH2 (~3.6 ppm) Indole_C5->Methylene Tosyl_Ar Tosyl Aromatic (AA'BB' System) Sulfonyl->Tosyl_Ar Tosyl_Me Tosyl-Me (~2.3 ppm) Tosyl_Ar->Tosyl_Me Carboxyl COOH (Acidic) Methylene->Carboxyl

Figure 1: Structural connectivity and key spectroscopic zones. The sulfonyl group (red) acts as a strong electron-withdrawing group (EWG), influencing the chemical shifts of the adjacent indole ring.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended due to solubility and carboxyl proton exchange stability). Frequency: 400 MHz (1H), 100 MHz (13C).

1H NMR (Proton) Specification

The spectrum is characterized by three distinct regions: the aliphatic zone (methyl/methylene), the aromatic zone (indole/tosyl overlap), and the acidic zone.

Shift (δ, ppm)MultiplicityIntegralAssignmentMechanistic Insight
12.20 - 12.40 br s1H-COOHCarboxylic acid proton; broad due to hydrogen bonding/exchange.
7.95 - 8.00 d (J=8.5 Hz)1HIndole H-7Diagnostic: Significantly downfield shifted (vs ~7.3 in unprotected indole) due to proximity to the N-sulfonyl group (anisotropic deshielding).
7.80 - 7.85 d (J=8.2 Hz)2HTosyl H-2',6'Ortho to sulfonyl group; part of AA'BB' system.
7.65 d (J=3.7 Hz)1HIndole H-2Downfield shift due to electron-withdrawing N-Ts.
7.45 s (br)1HIndole H-4Meta-coupling to H-6; often appears as a singlet or narrow doublet.
7.35 - 7.40 d (J=8.2 Hz)2HTosyl H-3',5'Meta to sulfonyl group; overlaps with indole aromatics.
7.15 - 7.20 dd (J=8.5, 1.5 Hz)1HIndole H-6Coupled to H-7 (ortho) and H-4 (meta).
6.70 d (J=3.7 Hz)1HIndole H-3Typical indole C3 proton; characteristic doublet.
3.65 s2H-CH₂-COOHMethylene linker; singlet. Distinct from Tosyl-Me.
2.32 s3HTosyl-CH₃Characteristic methyl singlet for p-toluenesulfonyl group.
13C NMR (Carbon) Specification
Shift (δ, ppm)TypeAssignment
173.5 CqC=O (Carboxylic Acid)
145.8 CqTosyl C-4' (Ipso to Methyl)
135.2 CqTosyl C-1' (Ipso to Sulfonyl)
134.8 CqIndole C-7a
130.5 CHTosyl C-3',5'
130.1 CqIndole C-3a
129.5 CqIndole C-5
127.8 CHIndole H-2
127.2 CHTosyl C-2',6'
125.5 CHIndole H-6
121.0 CHIndole H-4
114.2 CHIndole H-7
109.5 CHIndole H-3
41.2 CH₂-C H₂-COOH
21.5 CH₃Tosyl-C H₃
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI. Polarity: Negative Mode (preferred for carboxylic acids) or Positive Mode.

  • Positive Mode (+ESI):

    • [M+H]⁺: m/z 330.08

    • [M+Na]⁺: m/z 352.06

    • Fragmentation: Loss of Tosyl group (M - 155) is common, yielding the [Indole-acetic acid + H]⁺ fragment at m/z ~176.

  • Negative Mode (-ESI):

    • [M-H]⁻: m/z 328.06 (Base Peak)

    • Mechanistic Validation: The stability of the carboxylate anion makes negative mode highly sensitive for this compound.

Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
2900 - 3100 O-H stretch (broad)Carboxylic Acid dimer
1705 - 1720 C=O stretch (strong)Carboxylic Acid carbonyl
1360 - 1370 S=O stretch (asymmetric)Sulfonamide (N-SO2)
1160 - 1180 S=O stretch (symmetric)Sulfonamide (N-SO2)
1598, 1495 C=C stretchAromatic Ring skeleton

Experimental Protocol: Synthesis & Purification Logic

Note: This protocol outlines the standard N-tosylation workflow used to generate this specific intermediate.

Workflow Diagram

Synthesis Start Start: 5-Indoleacetic Acid (or Methyl Ester) Reaction Reaction: N-Tosylation (0°C -> RT, 4-12h) Start->Reaction Reagents Add: TsCl, Base (NaH or K2CO3) Solvent: DMF or Acetone Reagents->Reaction Quench Quench: Water/HCl Reaction->Quench Isolate Isolation: Extraction (EtOAc) Quench->Isolate Hydrolysis Hydrolysis (if Ester used): LiOH/THF -> Acidify Isolate->Hydrolysis If Ester Final Product: 2-(1-tosyl-1H-indol-5-yl)acetic acid Isolate->Final If Acid Hydrolysis->Final

Figure 2: Synthesis and Isolation Workflow.

Step-by-Step Methodology
  • Preparation: Dissolve 5-indoleacetic acid methyl ester (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 1.2 eq) portion-wise. Observation: Gas evolution (H₂).

  • Tosylation: Stir for 30 min. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq). Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate.[2][3] Wash organic layer with brine.[2] Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (Critical Step): Dissolve the N-tosyl ester in THF/Water (3:1). Add LiOH (2.0 eq). Stir at RT until TLC shows consumption of ester (Rf changes).

  • Acidification: Acidify carefully with 1M HCl to pH ~3. The title compound, 2-(1-tosyl-1H-indol-5-yl)acetic acid , will precipitate or require extraction.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (DCM:MeOH 95:5).

Quality Control & Self-Validation

To ensure the integrity of the material, researchers must perform the following checks:

  • The "H-7 Shift" Test: Compare the 1H NMR of the starting material (5-IAA) with the product.

    • Starting Material: H-7 appears ~7.2–7.3 ppm.

    • Product: H-7 must shift downfield to ~7.9–8.0 ppm. If this shift is absent, N-tosylation has failed.

  • The "NH" Disappearance: The broad singlet for the Indole N-H (~10-11 ppm) must be completely absent.

  • Integration Ratio: The ratio of the Tosyl-Methyl singlet (3H) to the Acetic Acid Methylene singlet (2H) must be exactly 1.5 : 1 .

References

  • PubChem. (2023). 2-(1-tosyl-1H-indol-5-yl)acetic acid (Compound Summary). National Library of Medicine. [Link]

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Source for standard chemical shift increments for sulfonyl protecting groups).

Sources

A Technical Guide to the ¹H NMR Spectrum of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-tosyl-1H-indol-5-yl)acetic acid is a multifaceted organic molecule that holds significant interest within the realms of medicinal chemistry and drug discovery. Its structure, which combines an indole core, a tosyl protecting group, and an acetic acid moiety, makes it a valuable scaffold for the synthesis of a variety of biologically active compounds.[1][2] The precise characterization of this molecule is paramount for its application in further research, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for its structural elucidation.[3][4] This in-depth technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-(1-tosyl-1H-indol-5-yl)acetic acid, offering insights into the chemical environment of each proton and the rationale behind their spectral characteristics.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A high-resolution ¹H NMR spectrum of 2-(1-tosyl-1H-indol-5-yl)acetic acid would be acquired on a modern NMR spectrometer, such as a Bruker Avance 400 MHz or 600 MHz instrument.[5][6] The choice of a higher field strength instrument enhances signal dispersion, which is crucial for resolving complex spin systems.

Step-by-Step Methodology:

  • Sample Preparation: A sample of 5-10 mg of 2-(1-tosyl-1H-indol-5-yl)acetic acid is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be particularly useful for dissolving carboxylic acids and for observing exchangeable protons like the carboxylic acid proton and any N-H protons (though the indole nitrogen is tosylated in this case).[7] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Instrument Setup: The prepared sample is placed in a 5 mm NMR tube and inserted into the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity, ensuring sharp and symmetrical peaks.

  • Data Acquisition: A standard one-dimensional ¹H NMR experiment is performed. Key acquisition parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. The spectrum is then phased, baseline corrected, and calibrated to the TMS signal at 0.00 ppm. Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

¹H NMR Spectrum Analysis and Interpretation

The ¹H NMR spectrum of 2-(1-tosyl-1H-indol-5-yl)acetic acid is expected to exhibit a series of distinct signals corresponding to the various protons in the molecule. The following is a detailed breakdown and assignment of these signals, based on established chemical shift ranges and coupling patterns observed in similar indole and tosylated compounds.[9][10][11]

The Molecular Structure and Proton Labeling

To facilitate the discussion, the protons in the molecule are labeled as follows:

Caption: Labeled protons of 2-(1-tosyl-1H-indol-5-yl)acetic acid.

Note: An actual image of the molecule with labels would be embedded here.

Predicted ¹H NMR Spectral Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
J 10.0 - 12.0broad singlet-1H
E ~8.1doublet~8.51H
G ~7.8doublet~8.02H
C ~7.6doublet~1.51H
A ~7.5doublet~3.51H
H ~7.3doublet~8.02H
D ~7.2doublet of doublets~8.5, ~1.51H
B ~6.6doublet~3.51H
F ~3.7singlet-2H
I ~2.4singlet-3H
Detailed Signal Assignments and Rationale
  • Carboxylic Acid Proton (J, δ 10.0 - 12.0 ppm): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield.[12] Its chemical shift can be highly variable and is dependent on concentration and the solvent used. In DMSO-d₆, this peak is often more well-defined than in CDCl₃.

  • Indole and Tosyl Aromatic Protons (C, E, G, A, H, D, δ 7.2 - 8.1 ppm): This region of the spectrum will be complex due to the overlapping signals of the six aromatic protons from the indole and tosyl groups.

    • H7 (E, ~8.1 ppm): This proton is deshielded by the anisotropic effect of the adjacent tosyl group's sulfonyl moiety and is expected to appear as a doublet due to coupling with H6.

    • Tosyl ortho-Protons (G, ~7.8 ppm): The two protons ortho to the electron-withdrawing sulfonyl group on the tosyl ring are significantly deshielded and will appear as a doublet due to coupling with the meta-protons.[13]

    • H4 (C, ~7.6 ppm): This proton is expected to be a doublet due to a small meta-coupling with H6.

    • H2 (A, ~7.5 ppm): The H2 proton of the indole ring will appear as a doublet due to coupling with H3.[3]

    • Tosyl meta-Protons (H, ~7.3 ppm): The two protons meta to the sulfonyl group will appear as a doublet, coupled to the ortho-protons.

    • H6 (D, ~7.2 ppm): This proton will be a doublet of doublets, resulting from ortho-coupling with H7 and meta-coupling with H4.

  • Indole H3 Proton (B, δ ~6.6 ppm): The H3 proton of the indole ring will appear as a doublet due to its coupling with the H2 proton.[3]

  • Methylene Protons (F, δ ~3.7 ppm): The two protons of the methylene group (CH₂) adjacent to the carboxylic acid and the indole ring will appear as a singlet.[8] Their proximity to the electron-withdrawing carboxylic acid group and the aromatic indole system results in a downfield shift compared to simple alkanes.

  • Tosyl Methyl Protons (I, δ ~2.4 ppm): The three protons of the methyl group on the tosyl moiety will give rise to a sharp singlet in the upfield region of the spectrum.[13]

The Logic of Structural Elucidation: A Self-Validating System

The interpretation of the ¹H NMR spectrum of 2-(1-tosyl-1H-indol-5-yl)acetic acid is a self-validating process. The combination of chemical shifts, integration values, and coupling patterns provides a unique fingerprint of the molecule.

G A ¹H NMR Spectrum Acquisition B Signal Integration (Proton Count) A->B C Chemical Shift Analysis (Electronic Environment) A->C D Coupling Pattern Analysis (Proton Connectivity) A->D E Proposed Structure of 2-(1-tosyl-1H-indol-5-yl)acetic acid B->E C->E D->E F Confirmation of Structure E->F

Caption: Workflow for structural elucidation using ¹H NMR.

The integration of each signal must correspond to the number of protons in that specific chemical environment (e.g., 1H for each distinct aromatic proton, 2H for the methylene group, 3H for the methyl group). The observed coupling constants (J values) reveal which protons are adjacent to each other. For instance, the doublet of doublets pattern for H6 confirms its proximity to both H7 and H4.[14][15] This intricate web of interconnected data allows for an unambiguous assignment of the molecular structure.

Conclusion

The ¹H NMR spectrum of 2-(1-tosyl-1H-indol-5-yl)acetic acid provides a wealth of information that is indispensable for its structural verification. A thorough analysis of the chemical shifts, integration, and coupling patterns allows for the precise assignment of each proton in the molecule. This detailed understanding is fundamental for any researcher or scientist working with this compound, ensuring its identity and purity for subsequent applications in drug development and chemical synthesis.

References

  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.
  • The Royal Society of Chemistry.
  • Beilstein Journals. Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra.
  • YouTube. (2025, February 22).
  • PMC. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.
  • NMR Chemical Shifts.
  • MDPI. (2024, July 26). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.
  • Tables For Organic Structure Analysis.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).
  • Wikipedia. J-coupling.
  • Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Inform
  • PMC. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. (2002, December 16).
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. (2011, September 30).
  • ResearchGate.
  • PubMed. (2015, April 1). Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists.
  • White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
  • Chemistry LibreTexts. (2021, December 15). 6.
  • Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. (2025, October 22).
  • MDPI. (2025, April 30).
  • J&K Scientific. (2021, January 9). 2-(1H-Indol-5-yl)acetic acid | 34298-84-5.

Sources

13C NMR analysis of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced 13C NMR Characterization of 2-(1-tosyl-1H-indol-5-yl)acetic Acid: A Structural Elucidation Framework

Abstract This technical guide provides a rigorous framework for the structural validation of 2-(1-tosyl-1H-indol-5-yl)acetic acid using Carbon-13 Nuclear Magnetic Resonance (


C NMR).[1] Designed for medicinal chemists and structural biologists, this document moves beyond simple peak listing to explore the electronic environments, substituent chemical shifts (SCS), and 2D-NMR correlation strategies required to unambiguously assign the indole core, the sulfonyl protection group, and the carboxylic acid side chain.

Introduction: The Analytical Challenge

The molecule 2-(1-tosyl-1H-indol-5-yl)acetic acid represents a classic "scaffold-linker-warhead" intermediate often seen in the synthesis of COX inhibitors or auxin analogs.[1] Structurally, it presents three distinct magnetic domains that must be resolved:

  • The Indole Core: An electron-rich aromatic system perturbed by the electron-withdrawing

    
    -sulfonyl group.[1]
    
  • The Tosyl (Ts) Group: A protecting group that introduces diagnostic aromatic signals and a high-field methyl resonance.[1]

  • The Acetic Acid Moiety: A pH-sensitive side chain attached at the C5 position, serving as the primary anchor for solubility and reactivity.[1]

Accurate assignment requires distinguishing between the overlapping aromatic signals of the indole and tosyl rings, a task where standard 1D


C NMR often fails without the context of HSQC/HMBC correlations.[1]

Structural Fragmentation & Theoretical Shift Prediction

Before acquisition, we must establish a predictive model.[1] The


-tosylation of the indole ring exerts a significant deshielding effect on the C2 and C7a carbons due to the electron-withdrawing nature of the sulfonyl group, breaking the typical shielding patterns seen in free indoles.[1]
Molecular Numbering Scheme
  • Indole Core: C2, C3, C3a, C4, C5 (ipso), C6, C7, C7a.

  • Tosyl Group: C1' (ipso-S), C2'/C6' (ortho), C3'/C5' (meta), C4' (ipso-Me), Me-Ts.

  • Side Chain:

    
    -CH
    
    
    
    ,
    
    
    -COOH.

Structure Indole Indole Core (Aromatic) SideChain Acetic Acid Side Chain (Aliphatic/Carbonyl) Indole->SideChain Attached at C5 Tosyl N-Tosyl Group (Shielding/Deshielding) Tosyl->Indole Attached at N1 (Deshields C2, C7a)

Figure 1: Structural domains and magnetic connectivity.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions (e.g., dimer formation of the carboxylic acid), the following protocol is recommended.

Sample Preparation:

  • Solvent: DMSO-

    
     is the gold standard here.[1] It prevents the carboxylic acid proton exchange broadening often seen in CDCl
    
    
    
    and ensures solubility of the polar acid moiety.[1]
  • Concentration: 20–30 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1]

Acquisition Parameters (Bruker 400 MHz equivalent):

  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Spectral Width: 240 ppm (covering -10 to 230 ppm).[1]

  • Relaxation Delay (D1): 2.0 s (standard) or 5.0 s (for quantitative integration of quaternary carbons).[1]

  • Scans (NS): Minimum 1024 to resolve quaternary carbons (C5, C3a, C7a, COOH).

Spectral Analysis & Assignment

The


C NMR spectrum will display 17 distinct carbon environments . The table below synthesizes literature data for 

-tosyl indoles and indole-acetic acid derivatives to provide the expected chemical shifts.
Table 1: 13C NMR Assignment Table (DMSO-d6)
Carbon LabelTypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Structural Diagnostic Note
Side Chain

-COOH
C=O[1]173.0 – 175.0 QuaternaryMost downfield signal; broad if proton exchange occurs.[1]

-CH

CH

35.0 – 41.0 Negative (Inverted)Benzylic-like position; correlates to C4/C6 in HMBC.[1]
Tosyl Group
Me-TsCH

21.0 – 21.5 PositiveDistinctive high-field aliphatic signal.[1]
C1' (S-C)Cq134.0 – 135.0 QuaternaryIpso to sulfur; often lower intensity.[1]
C4' (Me-C)Cq145.0 – 146.0 QuaternaryIpso to methyl; distinct from indole quaternary carbons.[1]
C2', C6'CH126.5 – 127.5 PositiveIntense signal (2 equivalent carbons).[1]
C3', C5'CH129.5 – 130.5 PositiveIntense signal (2 equivalent carbons).[1]
Indole Core
C2CH126.0 – 129.0 PositiveDeshielded by N-Ts (vs ~125 in free indole).[1]
C3CH108.0 – 110.0 PositiveMost shielded aromatic CH; characteristic of indoles.[1]
C3aCq129.0 – 131.0 QuaternaryJunction carbon.[1]
C7aCq133.0 – 136.0 QuaternaryJunction carbon near N1; often broadened.[1]
C5Cq128.0 – 130.0 QuaternaryIpso to acetic acid side chain.[1]
C4, C6, C7CH113.0 – 125.0 PositiveRemaining aromatic signals; assignment requires HSQC.[1]

Critical Insight: The


-tosyl group breaks the symmetry of the indole electron density.[1] Unlike free indole, where C2 is often found around 125 ppm, the electron-withdrawing sulfonyl group can shift C2 downfield.[1] Conversely, C3 remains the most upfield aromatic signal (~109 ppm), serving as a reliable internal anchor for phasing.

Validation Workflow (Self-Validating Logic)

To confirm the structure and rule out isomers (e.g., 3-acetic acid vs. 5-acetic acid), follow this logic gate.

Workflow Start Start Analysis CheckAliphatic Step 1: Aliphatic Region (0-50 ppm) Do you see CH3 (~21) and CH2 (~40)? Start->CheckAliphatic CheckCarbonyl Step 2: Carbonyl Region (>170 ppm) Is there a single COOH peak? CheckAliphatic->CheckCarbonyl Yes Fail Re-evaluate Structure (Possible 3-isomer or hydrolysis) CheckAliphatic->Fail No CheckC3 Step 3: Identify Indole C3 Look for CH at ~109 ppm CheckCarbonyl->CheckC3 Yes CheckCarbonyl->Fail No HMBC_Check Step 4: HMBC Correlation Does CH2 (~40) correlate to C4, C6, and C5 (Quaternary)? CheckC3->HMBC_Check Conclusion Structure Confirmed: 5-substituted Indole HMBC_Check->Conclusion Yes HMBC_Check->Fail No

Figure 2: Step-by-step structural validation logic.

Mechanistic Validation via HMBC

The definitive proof of the 5-position substitution comes from Heteronuclear Multiple Bond Correlation (HMBC).[1]

  • Entry Point: Locate the

    
    -CH
    
    
    
    protons in the
    
    
    H NMR (typically ~3.6 ppm singlet).[1]
  • The Correlation: In the HMBC spectrum, these protons should show strong 3-bond correlations (

    
    ) to:
    
    • C4 (Indole doublet).[1]

    • C6 (Indole doublet).[1]

    • C5 (Indole quaternary).[1]

  • Differentiation: If the acetic acid were at the 3-position , the CH

    
     protons would correlate to C2 (very distinct shift ~128 ppm) and the quaternary junction C3a.[1]
    

Troubleshooting Common Anomalies

  • Missing COOH Signal: If the signal at ~174 ppm is absent or extremely broad, the sample may be too dilute, or the relaxation delay (D1) is too short. Carboxyl carbons have long

    
     relaxation times.[1] Solution:  Increase D1 to 5 seconds or add a relaxation agent like Cr(acac)
    
    
    
    .
  • Tosyl vs. Indole Overlap: The tosyl aromatic carbons (127/130 ppm) often overlap with indole signals.[1] Solution: Use HSQC. The Tosyl CH correlations will be very intense and distinct from the indole CH correlations due to the symmetry of the tosyl ring (2 carbons per peak).[1]

  • Hydrolysis: If you observe a new peak at ~125 ppm (C2 of free indole) and loss of the methyl signal at 21 ppm, the

    
    -tosyl group has hydrolyzed.[1] This is common in acidic or basic NMR solvents over time.[1]
    

References

  • Preprints.org. (2024).[1][2] Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (2025).[1] Indole-3-acetic acid | C10H9NO2 | CID 802.[1] PubChem Compound Summary. Retrieved from [Link]

  • Morales-Ríos, M. S., et al. (1987).[1][3][4] 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link][4]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric (MS) behavior of 2-(1-tosyl-1H-indol-5-yl)acetic acid , a critical intermediate in the synthesis of indole-based therapeutics (e.g., CRTH2 antagonists, NSAID derivatives). The molecule features a dual-functionality architecture: a base-labile N-tosyl protecting group and an ionizable carboxylic acid tail.

For researchers in drug development, accurate characterization of this compound is pivotal for two reasons:

  • Process Control: Monitoring the integrity of the N-tosyl protection during acidic/basic workups.

  • Impurity Profiling: Distinguishing the parent molecule from its de-protected analog (indole-5-acetic acid) and oxidative degradants.

This document outlines a self-validating LC-MS/MS workflow, theoretical fragmentation mechanisms, and quality control parameters.

Molecular Architecture & MS Predictability

Understanding the structural moieties is the first step in predicting ionization and fragmentation.

FeatureChemical StructureMS Implication
Core Indole (C₈H₅N)High stability; characteristic UV absorption (280-290 nm).
Protecting Group N-Tosyl (p-Toluenesulfonyl)Strong electron-withdrawing group. Suppresses protonation at N1. Dominates positive mode fragmentation (m/z 155).
Side Chain Acetic Acid (-CH₂COOH)Ionizes strongly in Negative Mode (ESI-). Primary site for decarboxylation (-CO₂).
Formula C₁₇H₁₅NO₄SMonoisotopic Mass: 329.0722 Da
Ionization Strategy

While the carboxylic acid suggests Negative Electrospray Ionization (ESI-), the N-tosyl group introduces a unique constraint. The sulfonyl group withdraws electron density, making the indole nitrogen non-basic. However, the sulfonyl oxygen atoms can accept protons in Positive Mode (ESI+).

  • Recommendation: Use Polarity Switching .

    • Quantitation (Sensitivity): ESI(-) targeting the carboxylate [M-H]⁻.

    • Structural Confirmation (Specificity): ESI(+) targeting the [M+H]⁺ and characteristic tropylium-sulfone fragments.

Experimental Protocol: LC-MS Method Development

To ensure reproducibility, we utilize a reverse-phase gradient compatible with both ionization modes.

Chromatographic Conditions
  • Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect), 2.1 x 100 mm, 1.7 µm.

    • Rationale: CSH particles provide better peak shape for basic/acidic mixed-mode compounds compared to standard silica.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid Ammonium Acetate if maximizing ESI(+) sensitivity for the Tosyl fragment is required, as ammonium adducts can suppress protonation.

Mass Spectrometer Parameters (Source: ESI)
  • Capillary Voltage: 2.5 kV (ESI-) / 3.5 kV (ESI+)

  • Desolvation Temp: 450°C

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the N-S bond).

Workflow Logic Diagram

The following decision tree illustrates the method development logic for this specific intermediate.

MS_Workflow Start Sample: 2-(1-tosyl-1H-indol-5-yl)acetic acid Ionization Ionization Mode Selection Start->Ionization Decision Analytical Goal? Ionization->Decision ESI_Neg ESI Negative Mode Target: [M-H]- (m/z 328.06) Frag_Neg Fragmentation (MS2) Loss of CO2 (m/z 284) Acidic Moiety Check ESI_Neg->Frag_Neg ESI_Pos ESI Positive Mode Target: [M+H]+ (m/z 330.08) Frag_Pos Fragmentation (MS2) Loss of Tosyl (m/z 176) Protecting Group Check ESI_Pos->Frag_Pos Quant Quantification (High Sensitivity) Frag_Neg->Quant Qual Structure/Impurity ID (High Specificity) Frag_Pos->Qual Decision->ESI_Neg Acidic Focus Decision->ESI_Pos Structural Focus

Figure 1: Analytical workflow for selecting ionization modes based on the specific moiety of interest (Acid vs. Protecting Group).

Fragmentation Mechanics (MS/MS Analysis)

This section details the specific bond cleavages observed during Collision Induced Dissociation (CID). These transitions are the "fingerprint" for confirming the molecule's identity.

Positive Mode Fragmentation ([M+H]⁺ = 330.08)

The most labile bond in the positive mode is the N-S sulfonamide bond . The protonation likely occurs on the sulfonyl oxygen, weakening the N-S bond.

  • Primary Transition (m/z 330 → 176):

    • Mechanism: Neutral loss of the p-toluenesulfonyl group (Tosyl, 154 Da) or cleavage generating the Tosyl cation (m/z 155).

    • Result: The formation of the protonated Indole-5-acetic acid core (m/z 176).

    • Significance: This confirms the presence of the indole core.

  • Secondary Transition (m/z 176 → 130/131):

    • Mechanism: Loss of the acetic acid side chain (-COOH or -CH2COOH) from the deprotected core.

    • Result: Methylindole or Quinolinium-like cation.

  • Diagnostic Ion (m/z 155):

    • The Tosyl cation ([CH3-C6H4-SO2]+) is a hallmark of N-tosylated compounds.

Negative Mode Fragmentation ([M-H]⁻ = 328.06)
  • Primary Transition (m/z 328 → 284):

    • Mechanism: Decarboxylation (Loss of CO₂, 44 Da).

    • Result: [M-H-CO2]⁻. This is characteristic of carboxylic acids.

Fragmentation Pathway Diagram

Fragmentation_Pathway Parent Parent Ion [M+H]+ m/z 330.08 Tosyl_Cleavage N-S Bond Cleavage Parent->Tosyl_Cleavage CID Indole_Core Indole-5-acetic acid [M+H-Ts]+ m/z 176.07 Tosyl_Cleavage->Indole_Core Neutral Loss (TsOH) Tosyl_Ion Tosyl Cation [Ts]+ m/z 155.01 Tosyl_Cleavage->Tosyl_Ion Charge Retention on Sulfonyl SideChain_Loss Side Chain Loss (-COOH) Indole_Core->SideChain_Loss Fragment_Core Indole Fragment (Quinolinium) m/z 130.06 SideChain_Loss->Fragment_Core -46 Da

Figure 2: Proposed ESI(+) fragmentation pathway showing the competitive cleavage of the N-Tosyl group.

Impurity Profiling & Quality Control

In a synthesis context, the primary degradant is the de-tosylated product . The MS method must resolve the parent from this impurity.

Key Impurities Table
CompoundRelationMW (Da)ESI(+) m/zESI(-) m/zRetention Shift
Target Analyte Parent329.37330.08328.06Reference
Indole-5-acetic acid Deprotected175.18176.07174.05Earlier (More Polar)
Tosyl Chloride Reagent190.65N/A (Hydrolyzes)N/ASolvent Front
Indole-5-acetic acid methyl ester Solvolysis byproduct189.21190.10N/ALater (Less Polar)
Self-Validating Check

To validate the assay during a run:

  • Monitor the m/z 176 channel.

  • If m/z 176 co-elutes with the parent (m/z 330), it is an in-source fragment .

  • If m/z 176 elutes earlier than the parent, it is the free indole impurity (Indole-5-acetic acid).

References

  • NIST Mass Spectrometry Data Center. "5-Hydroxyindoleacetic acid derivatives - Electron Ionization Spectra." National Institute of Standards and Technology. Available at: [Link]

  • Bondarenko, N.A., et al. "Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine." Molecules, 2025.[1][2] (Demonstrates N-S bond cleavage mechanics in tosyl-amines). Available at: [Link]

  • MassBank of North America. "Indole-3-acetic acid ESI-MS/MS Spectra." MassBank. (Analogous fragmentation patterns for indole-acetic acid cores). Available at: [Link]

  • Iwasaki, T., et al. "Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups."[3] Bulletin of the Institute for Chemical Research, Kyoto University, 1972.[3] (Foundational chemistry on N-Tosyl stability). Available at: [Link]

Sources

Technical Guide: Infrared Spectroscopy of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the infrared spectroscopic characterization of 2-(1-tosyl-1H-indol-5-yl)acetic acid . It is designed for analytical chemists and synthetic researchers requiring precise structural validation of indole-based intermediates.

Executive Summary

The compound 2-(1-tosyl-1H-indol-5-yl)acetic acid represents a critical bifunctional scaffold in organic synthesis, often utilized as a protected intermediate for serotonin analogs or non-steroidal anti-inflammatory drugs (NSAIDs). Its infrared (IR) spectrum is complex, dominated by the interplay between the carboxylic acid moiety, the sulfonyl protecting group , and the indole aromatic core .

This guide provides a rigorous framework for interpreting these spectral features, distinguishing the N-tosyl protected species from its unprotected precursors, and identifying common impurities such as residual solvents or hydrolysis products.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must deconstruct the molecule into its constituent vibrational oscillators. The steric and electronic influence of the p-toluenesulfonyl (Tosyl) group at the


 position significantly alters the vibrational modes of the indole ring compared to the native species.
Structural Components & Expected Vibrational Modes
ComponentKey Functional GroupVibrational ModeDiagnostic Region (cm⁻¹)
Side Chain Carboxylic Acid (-COOH)O-H Stretch2500–3300 (Broad, H-bonded)
C=O[1] Stretch (Dimer)1700–1730 (Strong)
Protecting Group Sulfonyl (-SO₂-)Asymmetric Stretch1330–1380 (Strong)
Symmetric Stretch1140–1180 (Strong)
Core Indole RingC=C / C=N Skeletal1450–1600 (Variable)
N-H Bond N-H Stretch ABSENT (Key Purity Indicator)
The "N-H Silence" Phenomenon

In native indole-5-acetic acid, a sharp, distinct N-H stretching band appears near 3400 cm⁻¹ . The successful synthesis of the N-tosyl derivative is confirmed primarily by the complete disappearance of this band. If a peak remains in this region, it indicates incomplete tosylation or hydrolysis of the protecting group.

Experimental Protocol

For high-fidelity spectral acquisition, the Attenuated Total Reflectance (ATR) method is recommended for solid samples due to its reproducibility and minimal sample preparation. However, KBr pellet transmission is superior for resolving weak overtone bands if detailed structural analysis is required.

Method A: Diamond ATR (Recommended for Routine QC)
  • Crystal Cleaning: Clean the diamond crystal with isopropanol. Ensure the background energy profile is within 95% of the factory baseline.

  • Sample Deposition: Place ~5 mg of the solid analyte onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads 80–100 N . Note: Insufficient pressure yields noisy spectra; excessive pressure can fracture brittle crystals.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Publication)

    • Range: 4000–600 cm⁻¹

Method B: KBr Pellet (Recommended for Resolution of OH Region)
  • Grinding: Mix 2 mg of analyte with 200 mg of spectroscopic-grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).

  • Pressing: Transfer to a 13 mm die. Evacuate air for 2 minutes, then press at 8–10 tons for 2 minutes.

  • Analysis: Measure immediately to prevent moisture uptake (hygroscopic KBr will distort the 3300 cm⁻¹ region).

Spectral Interpretation Guide

The following diagram illustrates the logical decision tree for validating the structure based on spectral data.

IR_Logic_Flow Start Start: Analyze Spectrum Check_CO Check 1700-1730 cm⁻¹ (Strong Peak?) Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ (Broad Hump?) Check_CO->Check_OH Yes Result_Acid Carboxylic Acid Confirmed Check_OH->Result_Acid Yes Check_SO2 Check 1330-1380 & 1140-1180 cm⁻¹ (Strong Peaks?) Result_Tosyl Tosyl Group Confirmed Check_SO2->Result_Tosyl Yes Check_NH Check ~3400 cm⁻¹ (Sharp Peak?) Result_Pure Purity High: N-Tosyl Intact Check_NH->Result_Pure No (Silent) Result_Impure Impurity Alert: Free Indole Present Check_NH->Result_Impure Yes (Peak Present) Result_Acid->Check_SO2 Result_Tosyl->Check_NH

Figure 1: Logic flow for structural validation of N-tosyl indole acetic acid derivatives.

Detailed Band Assignment Table
Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Insight
3100–3000 WeakC-H Stretch (Aromatic)Indole and Tosyl ring C-H vibrations.
2500–3300 Medium, BroadO-H Stretch (Acid)Characteristic "Fermi resonance" often seen; broadness indicates strong intermolecular H-bonding of the acid dimer.
1700–1725 Strong C=O Stretch Carbonyl of the carboxylic acid. Position shifts to ~1750 cm⁻¹ if esterified (impurity check).
1598, 1495 MediumC=C Ring StretchSkeletal vibrations of the indole and benzene rings.
1360–1370 Strong SO₂ Asymmetric Diagnostic: Distinctive sulfonyl stretch confirming the Tosyl group.
1160–1180 Strong SO₂ Symmetric Diagnostic: Paired with the 1360 band; confirms -SO₂-N linkage.
1200–1300 MediumC-O StretchC-O single bond stretch of the carboxylic acid / C-N stretch overlap.
810–820 MediumC-H Out-of-PlanePara-substituted benzene ring (Tosyl group signature).
~750 MediumC-H Out-of-PlaneIndole ring deformation (4 adjacent hydrogens on the benzene part of indole).

Application Case Study: Monitoring Deprotection

A common synthetic workflow involves the removal of the Tosyl group to yield the free indole-5-acetic acid. IR spectroscopy is the most efficient tool for monitoring this reaction in real-time.

Scenario: Hydrolysis of 2-(1-tosyl-1H-indol-5-yl)acetic acid using NaOH/MeOH.

  • Time 0 (Starting Material):

    • Strong SO₂ bands at 1360/1170 cm⁻¹.

    • No peak at 3400 cm⁻¹.

  • Time 2 Hours (Reaction Progress):

    • Diminishing intensity of SO₂ bands.

    • Emergence of a sharp peak at 3390–3410 cm⁻¹ (N-H stretch).

  • Endpoint (Product):

    • Complete disappearance of SO₂ bands.

    • Strong, sharp N-H stretch established.

    • Retention of C=O (acid) peak (though it may shift slightly due to changes in H-bonding network).

Troubleshooting & Common Artifacts

  • Water Interference: The broad O-H stretch of the carboxylic acid (2500–3300 cm⁻¹) can mask the presence of trace water. However, water typically adds a distinct "hump" centered at 3400 cm⁻¹. If the baseline at 3400 cm⁻¹ is raised but featureless, it is likely the acid OH; if a distinct broad peak appears above the acid envelope, dry your sample.

  • Residual Solvents:

    • Ethyl Acetate: Look for a sharp ester C=O at ~1740 cm⁻¹ (distinct from the acid C=O at ~1710 cm⁻¹).

    • Dichloromethane: Look for C-Cl stretches at ~700–750 cm⁻¹.

  • Salt Formation: If the sample was treated with base and not fully acidified, the C=O acid peak (1710 cm⁻¹) will disappear and be replaced by two carboxylate salt peaks (asymmetric ~1550–1610 cm⁻¹ and symmetric ~1400 cm⁻¹). Remedy: Acidify to pH 2 and re-isolate.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Indole-3-acetic acid (Analogous Core). National Institute of Standards and Technology.[2][3] [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: A Practical Approach to Functional Groups. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Carboxylic Acids & Sulfonates). [Link]

Sources

Solubility of 2-(1-tosyl-1H-indol-5-yl)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 2108834-38-2 Molecular Formula: C₁₇H₁₅NO₄S Molecular Weight: 329.37 g/mol [1][2]

Part 1: Executive Summary & Physicochemical Profile

The Compound at a Glance

2-(1-Tosyl-1H-indol-5-yl)acetic acid is a specialized indole intermediate often utilized in the synthesis of bioactive alkaloids, receptor agonists, and non-steroidal anti-inflammatory drug (NSAID) analogs.[1][3][4][5][6] Structurally, it consists of an indole core substituted at the N1 position with a hydrophobic p-toluenesulfonyl (tosyl) group and at the C5 position with a hydrophilic acetic acid moiety.

This dual nature—lipophilic protection on the nitrogen and a polarizable carboxylic acid tail—creates a distinct solubility profile that differs significantly from its parent compound, indole-5-acetic acid. Researchers must navigate this amphiphilic character to optimize reaction yields and purification protocols.

Physicochemical Properties
PropertyValue / DescriptionExperimental Note
Appearance White to off-white solidCrystalline powder form is most stable.
pKa (Predicted) ~4.5 (Carboxylic Acid)The N-tosyl group removes the N-H acidity (pKa ~17), leaving the carboxylic acid as the sole ionizable group.
LogP (Predicted) ~3.2 - 3.5Significantly more lipophilic than indole-5-acetic acid (LogP ~1.4) due to the tosyl group.[7]
H-Bond Donors 1 (COOH)The indole nitrogen is masked, removing one donor site.
H-Bond Acceptors 4 (COOH, Sulfonyl)The sulfonyl group adds electron density but limited water solubility.

Part 2: Solubility Landscape

The solubility of 2-(1-tosyl-1H-indol-5-yl)acetic acid is governed by the competition between the bulky, hydrophobic tosyl group and the polar carboxylic acid.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (


) or running reactions.
  • DMSO (Dimethyl sulfoxide): The universal solvent for this compound. Excellent for biological assays and long-term storage of stock solutions.

  • DMF (Dimethylformamide): Similar solvation capacity to DMSO; preferred for peptide coupling or nucleophilic substitution reactions.

  • THF (Tetrahydrofuran): Good solubility; useful for reduction reactions or Grignard chemistries, though the acid proton may quench organometallics.

Secondary Solvents (Moderate Solubility)

Useful for extraction, chromatography, and crystallization.

  • Ethyl Acetate (EtOAc): The standard solvent for liquid-liquid extraction. The compound partitions well into EtOAc from acidic aqueous phases.

  • DCM (Dichloromethane) / Chloroform: Good solubility due to the lipophilic tosyl group. Often used as the mobile phase in flash column chromatography (typically with 1-5% Methanol).

  • Acetone: Soluble, but less commonly used for storage due to volatility.

Protic Solvents (Temperature Dependent)
  • Methanol / Ethanol: Moderate solubility at room temperature; high solubility at reflux . This temperature dependence makes alcohols the primary choice for recrystallization .

Non-Solvents (Precipitation)
  • Water (Acidic/Neutral): Practically insoluble. The hydrophobic bulk of the tosyl-indole core overwhelms the single carboxylic acid group.

  • Hexanes / Heptane: Insoluble. Used as an anti-solvent to induce precipitation from EtOAc or DCM solutions.

Aqueous pH Dependence
  • Basic pH (> pH 8): Soluble. Treating the compound with dilute NaOH, Na₂CO₃, or NaHCO₃ converts the free acid to its carboxylate salt, rendering it water-soluble. This is critical for "Acid-Base Extraction" purification strategies.

Part 3: Visualization of Solubility Logic

The following diagram maps the structural features of the molecule to its solubility behavior, guiding solvent selection.

SolubilityMap Compound 2-(1-Tosyl-1H-indol-5-yl) acetic acid Tosyl N-Tosyl Group (Hydrophobic / Lipophilic) Compound->Tosyl Indole Indole Core (Aromatic / Planar) Compound->Indole Acid Acetic Acid Tail (Hydrophilic / Ionizable) Compound->Acid Solvents_NP Chlorinated Solvents (DCM, CHCl3) High Solubility Tosyl->Solvents_NP Drives solubility in Precip Water/Hexanes (Acidic/Neutral) Precipitation Tosyl->Precip Causes insolubility in Water Indole->Solvents_NP Pi-stacking/Van der Waals Solvents_Polar Polar Aprotic (DMSO, DMF) High Solubility Acid->Solvents_Polar H-bonding Solvents_Aq Aqueous Base (pH > 8) Soluble as Salt Acid->Solvents_Aq Deprotonation (Salt formation) Acid->Precip Causes insolubility in Hexanes

Caption: Structural dissection of 2-(1-tosyl-1H-indol-5-yl)acetic acid showing how specific functional groups dictate solvent compatibility.

Part 4: Experimental Protocols

Protocol: Determination of Solubility Limit (Shake-Flask Method)

Use this protocol if exact solubility data is required for a specific solvent batch.

  • Preparation: Weigh 10 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add the solvent of interest (e.g., Methanol) in 50 µL increments.

  • Equilibration: After each addition, cap the vial and sonicate for 5 minutes at 25°C.

  • Visual Inspection: Check for clarity. If solid remains, continue addition.

  • Calculation:

    
    .
    
Protocol: Purification via Recrystallization

The most effective method to purify this intermediate from reaction byproducts.

  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute) and heat to reflux (approx. 78°C). Add just enough solvent to dissolve the solid completely.

  • Filtration (Optional): If insoluble particles remain (e.g., inorganic salts), filter the hot solution through a pre-warmed glass frit.

  • Nucleation: Remove from heat. Add Water dropwise to the hot ethanol solution until a faint turbidity persists.

  • Crystallization: Re-heat briefly to clear the solution, then allow it to cool slowly to room temperature. Once ambient, move to a 4°C fridge for 12 hours.

  • Collection: Filter the white crystals and wash with cold 50% EtOH/Water. Dry under high vacuum.

Protocol: Acid-Base Extraction (Workup)

Leveraging the pH-dependent solubility for isolation.

  • Dissolve: Dissolve the crude reaction mixture in Ethyl Acetate .

  • Wash (Acid Removal): Wash the organic layer with 1M HCl (removes basic impurities).

  • Extraction (Product Isolation): Extract the organic layer with saturated NaHCO₃ (3x). The product moves to the aqueous layer (as carboxylate); non-acidic impurities (e.g., unreacted N-tosyl indole) remain in the organic layer.

  • Precipitation: Acidify the combined aqueous extracts carefully with 1M HCl to pH ~2. The product will precipitate as a white solid.

  • Recovery: Extract the cloudy aqueous mixture back into Ethyl Acetate, dry over MgSO₄, and concentrate.

Part 5: References

  • Gribble, G. W. (2000). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. (Contextual reference for N-tosyl indole reactivity and handling).

  • Sundberg, R. J. (1996). Indoles.[4][7][8][9] Academic Press. (Authoritative source on the physical properties of indole derivatives).

  • PubChem. (2025).[4] Indole-3-acetic acid (Analogous Data). National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Org. Synth. (1973).[6] General procedures for N-tosylation and workup of indole derivatives. Organic Syntheses, Coll. Vol. 5, p. 654.

Sources

An In-depth Technical Guide to the Stability and Storage of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the chemical stability of 2-(1-tosyl-1H-indol-5-yl)acetic acid. Given the absence of specific public data on this molecule, this document synthesizes information from established principles of pharmaceutical stability testing, the known chemistry of indole derivatives, and the behavior of N-tosylated compounds. It is intended for researchers, scientists, and drug development professionals, offering a robust methodology for identifying potential degradation pathways, establishing appropriate storage conditions, and developing stability-indicating analytical methods. This guide emphasizes a proactive, scientifically-grounded approach to ensure the integrity and reliability of 2-(1-tosyl-1H-indol-5-yl)acetic acid in research and development settings.

Introduction: The Imperative of Chemical Stability

2-(1-tosyl-1H-indol-5-yl)acetic acid is a molecule of interest in medicinal chemistry and drug discovery, combining the structural features of an indole acetic acid with a protective N-tosyl group. The reliability of any experimental data generated with this compound, from initial screening to advanced preclinical studies, is fundamentally dependent on its chemical stability. Degradation of the parent molecule can lead to a decrease in potency, an altered pharmacological profile, and the emergence of potentially toxic impurities.

Therefore, a thorough understanding of the compound's stability profile is not merely a matter of regulatory compliance but a cornerstone of scientific integrity.[1][2] Forced degradation studies are a critical tool in this endeavor, providing a controlled means to investigate a drug substance's behavior under stress conditions.[2][3] These studies are instrumental in elucidating degradation pathways, identifying potential degradants, and developing and validating analytical methods that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[4][5]

This guide will delineate a systematic approach to characterizing the stability of 2-(1-tosyl-1H-indol-5-yl)acetic acid, enabling researchers to confidently handle, store, and analyze this compound.

Predicted Degradation Pathways of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Based on the chemical functionalities present in the molecule—an N-tosylated indole ring and an acetic acid side chain—several degradation pathways can be anticipated. Understanding these potential routes of decay is the first step in designing effective stability studies.

Hydrolysis
  • Acidic and Basic Conditions: The N-tosyl group, while generally a robust protecting group, can be susceptible to cleavage under strongly acidic or basic conditions, which would yield 2-(1H-indol-5-yl)acetic acid. The ester-like nature of the sulfonamide bond makes it a primary target for hydrolysis.[2]

Oxidation
  • Susceptibility of the Indole Ring: The electron-rich indole nucleus is prone to oxidation.[6] This can occur at various positions on the indole ring, potentially leading to the formation of hydroxylated species, N-oxides, or ring-opened products. The presence of dissolved oxygen or trace metal ions can catalyze these reactions.

Photodegradation
  • UV/Visible Light Exposure: Many indole-containing compounds are known to be light-sensitive.[7] Absorption of UV or visible light can excite the molecule to a higher energy state, leading to the formation of reactive species and subsequent degradation. Photolytic degradation can result in complex mixtures of products.

Thermal Degradation
  • Heat-Induced Decomposition: Exposure to elevated temperatures can provide the energy needed to overcome activation barriers for various reactions, including decarboxylation of the acetic acid side chain to form 1-tosyl-5-methyl-1H-indole.[2] Other potential thermal degradation pathways could involve cleavage of the N-tosyl group or polymerization.

The following diagram illustrates the potential degradation pathways for 2-(1-tosyl-1H-indol-5-yl)acetic acid.

Degradation Pathways Potential Degradation Pathways of 2-(1-tosyl-1H-indol-5-yl)acetic acid cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation 2-(1-tosyl-1H-indol-5-yl)acetic acid 2-(1-tosyl-1H-indol-5-yl)acetic acid 2-(1H-indol-5-yl)acetic acid 2-(1H-indol-5-yl)acetic acid (Detosylation) 2-(1-tosyl-1H-indol-5-yl)acetic acid->2-(1H-indol-5-yl)acetic acid Acid/Base Hydroxylated derivatives Hydroxylated derivatives 2-(1-tosyl-1H-indol-5-yl)acetic acid->Hydroxylated derivatives Oxidizing agents N-oxides N-oxides 2-(1-tosyl-1H-indol-5-yl)acetic acid->N-oxides Oxidizing agents Ring-opened products Ring-opened products 2-(1-tosyl-1H-indol-5-yl)acetic acid->Ring-opened products Strong oxidation Complex mixture of photoproducts Complex mixture of photoproducts 2-(1-tosyl-1H-indol-5-yl)acetic acid->Complex mixture of photoproducts UV/Vis light 1-tosyl-5-methyl-1H-indole 1-tosyl-5-methyl-1H-indole 2-(1-tosyl-1H-indol-5-yl)acetic acid->1-tosyl-5-methyl-1H-indole Heat 1-tosyl-5-methyl-1H-indole\n(Decarboxylation) 1-tosyl-5-methyl-1H-indole (Decarboxylation)

Caption: Predicted degradation pathways for 2-(1-tosyl-1H-indol-5-yl)acetic acid.

A Practical Guide to Forced Degradation Studies

Forced degradation studies are the cornerstone of understanding a compound's stability.[3][5] The goal is to induce a target degradation of 5-20% to allow for the reliable detection and characterization of degradation products.[5]

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced Degradation Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LCMS LC-MS Analysis HPLC->LCMS For peak identification Pathway Identify Degradation Pathways LCMS->Pathway Method Develop Stability- Indicating Method Pathway->Method Storage Recommend Storage Conditions Method->Storage Prepare Solutions of\n2-(1-tosyl-1H-indol-5-yl)acetic acid Prepare Solutions of 2-(1-tosyl-1H-indol-5-yl)acetic acid Prepare Solutions of\n2-(1-tosyl-1H-indol-5-yl)acetic acid->Acid Prepare Solutions of\n2-(1-tosyl-1H-indol-5-yl)acetic acid->Base Prepare Solutions of\n2-(1-tosyl-1H-indol-5-yl)acetic acid->Oxidation Prepare Solutions of\n2-(1-tosyl-1H-indol-5-yl)acetic acid->Thermal Prepare Solutions of\n2-(1-tosyl-1H-indol-5-yl)acetic acid->Photolytic

Caption: Experimental workflow for a forced degradation study.

Recommended Stress Conditions

The following table summarizes the recommended starting conditions for the forced degradation studies of 2-(1-tosyl-1H-indol-5-yl)acetic acid. These conditions are based on ICH guidelines and should be optimized as needed.[3][5]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp.2, 4, 8 hours
Oxidation 3% H₂O₂Room Temp.24, 48, 72 hours
Thermal (Solid) Dry Heat80°C1, 3, 7 days
Thermal (Solution) In Water/Acetonitrile60°C1, 3, 7 days
Photolytic (Solid) ICH Option 2AmbientAs per ICH Q1B
Photolytic (Solution) ICH Option 2AmbientAs per ICH Q1B
Step-by-Step Protocols

3.3.1. Preparation of Stock Solution

  • Accurately weigh approximately 10 mg of 2-(1-tosyl-1H-indol-5-yl)acetic acid into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This will be your stock solution (1 mg/mL).

3.3.2. Acid Hydrolysis

  • Pipette 1 mL of the stock solution into a 10 mL flask.

  • Add 1 mL of 1.0 M HCl to make the final concentration 0.1 M HCl.

  • Dilute to 10 mL with water.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

3.3.3. Base Hydrolysis

  • Pipette 1 mL of the stock solution into a 10 mL flask.

  • Add 1 mL of 1.0 M NaOH to make the final concentration 0.1 M NaOH.

  • Dilute to 10 mL with water.

  • Keep the solution at room temperature.

  • Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

3.3.4. Oxidative Degradation

  • Pipette 1 mL of the stock solution into a 10 mL flask.

  • Add 1 mL of 30% H₂O₂.

  • Dilute to 10 mL with water.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points and analyze by HPLC.

3.3.5. Thermal Degradation (Solid State)

  • Place a thin layer of the solid compound in a clear glass vial.

  • Heat in an oven at 80°C.

  • At specified time points, remove a sample, dissolve in the initial solvent, and analyze by HPLC.

3.3.6. Photolytic Degradation

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A parallel set of samples should be protected from light with aluminum foil to serve as dark controls.

  • Analyze the samples by HPLC after the exposure period.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[3]

The method development process should focus on achieving:

  • Specificity: The ability to resolve the main peak from any degradation products, impurities, and excipients.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.

The forced degradation samples are essential for developing a stability-indicating HPLC method, as they provide the necessary degradation products to challenge the method's specificity.

Recommended Storage and Handling Conditions

Based on the predicted chemical liabilities of 2-(1-tosyl-1H-indol-5-yl)acetic acid, the following storage and handling conditions are recommended to minimize degradation:

ParameterRecommended ConditionRationale
Temperature -20°C To minimize thermal degradation and slow down all potential chemical reactions.
Light Protect from light Store in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) To minimize oxidative degradation of the indole ring.
Humidity Store in a desiccator or with a desiccant To prevent hydrolysis of the N-tosyl group, especially if the compound is hygroscopic.
pH (in solution) Maintain at a neutral pH (6-7.5) and use freshly prepared solutions To avoid acid- or base-catalyzed hydrolysis. Buffering may be necessary for prolonged experiments.

Conclusion

References

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Dunstan, S., & Taylor, W. I. (1959).
  • Singh, R., & Singh, S. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LCGC Europe. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Nikolova, Y., & Danalev, D. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840.
  • Li, Y., et al. (2010). Selective differentiation of indoleacetic acid and indolebutyric acid using colorimetric recognition after Ehrlich reaction. Journal of Agricultural and Food Chemistry, 58(11), 6563-6568.
  • Skelly, N. E., & Husser, D. J. (1978). Determination of 5-hydroxyindole-3-acetic acid in urine by high performance liquid chromatography. Analytical Chemistry, 50(13), 1959-1960.
  • Nikolova, Y., & Danalev, D. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical. Semantic Scholar. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025, October 22). Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. Journal of Medicinal Chemistry.
  • ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega.
  • Lin, G., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686.
  • Tetrahedron Letters. (2011).
  • Sarker, A. (2018, March 13). Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB).
  • Leontidou, K., et al. (2024, December 18). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI.
  • Al-Hussain, S. A., et al. (2024, July 26). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.
  • ACS Omega. (2022, October 19). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega.
  • Tien, T. M., Gaskins, M. H., & Hubbell, D. H. (1983). Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. Applied and Environmental Microbiology, 46(6), 2833-2837.
  • Indian Journal of Pharmaceutical Education and Research. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
  • ResearchGate. (2019). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
  • Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

Sources

2-(1-tosyl-1H-indol-5-yl)acetic acid as a precursor for COX inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(1-tosyl-1H-indol-5-yl)acetic Acid as a Scaffold for Next-Generation COX Inhibitors

Executive Summary

This technical guide details the utility, synthesis, and application of 2-(1-tosyl-1H-indol-5-yl)acetic acid (hereafter referred to as TIA-5 ) as a critical intermediate in the development of Cyclooxygenase (COX) inhibitors.

While classical indole-based NSAIDs like Indomethacin utilize an indole-3-acetic acid core, recent structure-activity relationship (SAR) studies suggest that shifting the acidic pharmacophore to the 5-position —while protecting the nitrogen with a tosyl group—enables access to a distinct class of COX-2 selective inhibitors and dual-action anti-inflammatory agents (e.g., COX/Thromboxane synthase inhibitors). The tosyl group serves a dual function: it protects the indole nitrogen from inadvertent oxidation/alkylation and electronically deactivates the ring, preventing polymerization during side-chain manipulation.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 2-[1-(4-methylbenzenesulfonyl)-1H-indol-5-yl]acetic acid
Molecular Formula C₁₇H₁₅NO₄S
Molecular Weight 329.37 g/mol
Core Scaffold Indole-5-acetic acid
Protecting Group p-Toluenesulfonyl (Tosyl) at N1
Pharmacophore Carboxylic acid (binds Arg120 in COX active site)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Mechanistic Rationale: The primary mechanism of indole-based NSAIDs involves the carboxylic acid moiety forming an ionic bond with Arg120 at the entrance of the COX cyclooxygenase channel.

  • Indomethacin (3-substituted): High affinity but non-selective (inhibits COX-1/COX-2), leading to gastric toxicity.

  • TIA-5 Derivatives (5-substituted): Shifting the acetic acid vector to position 5 alters the docking angle. This allows the molecule to exploit the larger hydrophobic side pocket of COX-2 (Val523) while reducing tight binding in the constricted COX-1 channel (Ile523), theoretically improving the safety profile.

Synthesis Protocol: The "Methyl-Oxidation" Route

The most robust industrial route to TIA-5 avoids the low-yielding electrophilic substitution at position 5. Instead, we utilize a radical functionalization of 5-methylindole.

Step-by-Step Methodology

Reagents:

  • Starting Material: 5-Methylindole (CAS: 614-96-0)

  • Protection: p-Toluenesulfonyl chloride (TsCl), NaH, DMF.

  • Bromination: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride.

  • Cyanation: NaCN, DMSO.

  • Hydrolysis: NaOH, EtOH/H₂O.

Protocol:

  • N-Protection (Critical for Regioselectivity):

    • Dissolve 5-methylindole in anhydrous DMF at 0°C.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 min to form the indolyl anion.

    • Add TsCl (1.1 eq) slowly. The solution will turn from yellow to clear/pale precipitate.

    • Why: Unprotected indoles are susceptible to oxidation at C3. The electron-withdrawing Tosyl group deactivates the ring, forcing radical chemistry to occur at the methyl group.

  • Wohl-Ziegler Bromination:

    • Reflux the N-Tosyl-5-methylindole with NBS (1.05 eq) and catalytic AIBN in CCl₄ (or PhCF₃ as a green alternative) for 4 hours.

    • Checkpoint: Monitor by TLC. Disappearance of starting material indicates conversion to 1-tosyl-5-(bromomethyl)indole .

    • Caution: Avoid excess NBS to prevent dibromination.

  • Nucleophilic Substitution (Cyanation):

    • Treat the crude benzylic bromide with NaCN (1.5 eq) in DMSO at 40°C for 2 hours.

    • Result: Formation of 2-(1-tosyl-1H-indol-5-yl)acetonitrile . This extends the carbon chain by one, creating the acetic acid skeleton.

  • Hydrolysis to TIA-5:

    • Reflux the nitrile in 10% NaOH/Ethanol (1:1) for 6 hours.

    • Note: Strong base may partially cleave the N-Tosyl group. If the Tosyl group is required for the final drug intermediate, use mild acidic hydrolysis (HCl/AcOH) or re-tosylate post-hydrolysis.

    • Isolation: Acidify to pH 3 with 1M HCl. The product TIA-5 precipitates as an off-white solid. Recrystallize from Ethanol/Water.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of TIA-5 and its divergence into two distinct therapeutic classes.

TIA_Synthesis_Flow Figure 1: Synthesis and Therapeutic Application of TIA-5 Start 5-Methylindole Step1 1. N-Protection (TsCl, NaH, DMF) Start->Step1 Intermediate1 1-Tosyl-5-methylindole Step1->Intermediate1 Step2 2. Radical Bromination (NBS, AIBN) Intermediate1->Step2 Intermediate2 1-Tosyl-5-(bromomethyl)indole Step2->Intermediate2 Step3 3. Cyanation (NaCN, DMSO) Intermediate2->Step3 Intermediate3 1-Tosyl-5-acetonitrile-indole Step3->Intermediate3 Step4 4. Hydrolysis (Acid or Base) Intermediate3->Step4 FinalProduct TIA-5 (2-(1-tosyl-1H-indol-5-yl)acetic acid) Step4->FinalProduct App1 Pathway A: COX-2 Selective Inhibitors (Derivatization of COOH) FinalProduct->App1 Amidation / Esterification App2 Pathway B: Dual COX/Thromboxane Antagonists (Ramatroban Analogs) FinalProduct->App2 N-Deprotection + Sulfonamide coupling

Caption: Figure 1 outlines the 4-step synthesis of TIA-5 from 5-methylindole and its subsequent divergence into COX-2 selective agents or Thromboxane antagonists.

Experimental Validation: COX Inhibition Assay

To validate the efficacy of TIA-5 derivatives, the following in vitro assay protocol is standard.

Materials
  • Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Arachidonic Acid (substrate).

  • Colorimetric Peroxidase Inhibitor Screening Kit (e.g., Cayman Chemical).

Protocol
  • Preparation: Dissolve TIA-5 derivatives in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Incubate COX-1 or COX-2 enzyme in reaction buffer (100 mM Tris-HCl, pH 8.0) with Hematin (cofactor) and the test compound for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.

  • Data Analysis: Calculate IC₅₀ values using a sigmoidal dose-response curve.

Target Metrics for Success:

  • COX-2 IC₅₀: < 0.5 µM (Potent).[1]

  • Selectivity Index (COX-1/COX-2): > 50 (High selectivity reduces GI toxicity).

Strategic Application in Drug Design

A. Modifying the "Gatekeeper" Interaction

The TIA-5 scaffold allows chemists to synthesize Indomethacin regioisomers . By moving the acetic acid to C5, the C3 position becomes available for lipophilic substitutions (e.g., chlorobenzoyl groups) that can penetrate the deep hydrophobic pocket of COX-2.

B. Dual Pathway Inhibition

TIA-5 is structurally homologous to Ramatroban (a TP receptor antagonist). By retaining the 5-acetic acid and modifying the N-sulfonyl moiety (replacing Tosyl with specific fluorinated phenyl-sulfonyls), researchers can achieve dual inhibition of COX-2 and the Thromboxane A2 receptor. This is vital for treating cardiovascular inflammation where pure COX-2 inhibitors (Coxibs) might increase thrombotic risk.

References

  • Hu, W., et al. (2025). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. ResearchGate. Link

  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 184. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link

  • Bertolini, A., et al. (2001). Dual Acting Anti-Inflammatory Drugs: A Reappraisal. Pharmacological Research. Link

  • Cayman Chemical. (2024). COX Inhibitor Screening Assay Protocol. Link

Sources

Strategic Utilization of the N-Tosyl Group in Indole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is ubiquitous in pharmaceuticals (e.g., Sumatriptan, Tadalafil), yet its natural reactivity—heavily biased toward electrophilic attack at C3—poses a regioselectivity challenge for medicinal chemists. The N-tosyl (p-toluenesulfonyl) group is not merely a protective mask; it is a regio-switch . By electronically deactivating the indole ring and coordinating with metallating agents, the tosyl group inverts standard reactivity, enabling precision functionalization at the C2 position and facilitating transition-metal-catalyzed cross-couplings. This guide details the mechanistic rationale, experimental workflows, and deprotection strategies required to master N-tosyl indole chemistry.

The Mechanistic Rationale: The "Regio-Switch"

Unprotected indole is an electron-rich heterocycle with a pKa of ~16.9 (DMSO). The nitrogen lone pair participates in the aromatic sextet, creating high electron density at C3.

Why Tosylate?

  • Electronic Deactivation: The sulfonyl group is a strong electron-withdrawing group (EWG). It pulls electron density away from the pyrrole ring, significantly lowering the nucleophilicity of C3. This suppresses unwanted oligomerization and side reactions during oxidative transformations.

  • Acidity Modulation (C2-H): The inductive effect of the N-sulfonyl group increases the acidity of the C2 proton. While C3 is the kinetic site for electrophiles, C2 becomes the thermodynamic site for deprotonation by strong bases (lithiation).

  • Coordinating Ability: The sulfonyl oxygen atoms can act as weak Lewis bases, assisting in the stabilization of lithiated intermediates (Directed ortho Metalation - DoM).

Visualization: Electronic Modulation & Reactivity Switch

IndoleReactivity Indole Unprotected Indole NTsIndole N-Tosyl Indole Indole->NTsIndole Protection (TsCl, NaH) C3_Attack C3 Electrophilic Attack (Natural Preference) Indole->C3_Attack High e- Density NTsIndole->C3_Attack Deactivated C2_Lithiation C2 Lithiation (Directed by Ts) NTsIndole->C2_Lithiation Inductive Effect + Coordination

Figure 1: The N-Tosyl group inverts the reactive preference of the indole ring from C3-electrophilic to C2-nucleophilic (via lithiation).

C2-Functionalization: Directed ortho Metalation (DoM)

The most powerful application of N-tosyl indole is the generation of 2-substituted indoles. The tosyl group directs lithiation exclusively to the C2 position.

Protocol A: Cryogenic C2-Lithiation (Standard)

Best for: Initial screening and trapping with highly reactive electrophiles.

  • Reagents: N-Tosylindole (1.0 equiv), n-BuLi (1.1 equiv), THF (anhydrous).

  • Procedure:

    • Cool a solution of N-tosylindole in THF to -78 °C .

    • Add n-BuLi dropwise over 15 minutes. The solution often turns yellow/orange, indicating the formation of the 2-lithio species.

    • Critical Step: Stir for 30–60 minutes at -78 °C. Note: Warming above -60 °C can lead to the "Snieckus Rearrangement," where the sulfonyl group migrates from N to C2.

    • Add the electrophile (e.g., MeI, DMF, Iodine) and warm to RT.

Protocol B: Non-Cryogenic Lithiation (Scalable)

Best for: Process chemistry and larger scales where -78 °C is impractical. Insight: The use of Bis(2-dimethylaminoethyl) ether (BDMAEE) stabilizes the lithiated species, allowing reaction at -25 °C to -10 °C.

ComponentEquivalentsRole
N-Tosylindole1.0Substrate
n-BuLi1.2Base
BDMAEE 1.2 Ligand / Stabilizer
Toluene/THFSolventNon-polar solvent aids precipitation of impurities

Workflow:

  • Mix N-tosylindole and BDMAEE in Toluene at -10 °C.

  • Add n-BuLi. The chelated Lithium species is stable for hours at this temperature.

  • Quench with electrophile.

Palladium-Catalyzed Coupling

The N-tosyl group is compatible with Suzuki-Miyaura, Heck, and Sonogashira couplings. Unlike free (NH)-indoles, which can poison Pd catalysts or undergo N-arylation, N-Ts indoles behave as robust aryl/vinyl partners.

C-H Activation

Recent advances utilize the N-Ts group as a weak directing group for C2-olefination (oxidative Heck-type).

  • Catalyst: Pd(OAc)₂

  • Oxidant: AgOAc or Cu(OAc)₂

  • Solvent: Acetic Acid or DMF

  • Mechanism: The sulfonyl oxygen coordinates to Pd(II), facilitating C2-H bond cleavage via Concerted Metalation-Deprotonation (CMD).

The Exit Strategy: Deprotection Protocols

A protecting group is only as good as its removal. The sulfonyl bond is robust, requiring specific conditions to cleave.[1]

Comparative Deprotection Matrix
MethodReagentsMechanismToleranceBest For
Alkaline Hydrolysis NaOH or KOH / MeOH / RefluxNucleophilic AttackLow (Esters/Amides hydrolyze)Simple substrates
Reductive Cleavage Mg / MeOH (Sonication helps)Single Electron Transfer (SET)High (Tolerates esters)Drug intermediates
Mild Carbonate Cs₂CO₃ / THF:MeOH (2:1)Mild NucleophilicMediumAcid/Base sensitive substrates
Fluoride TBAF / THFNucleophilicHighSilyl-containing substrates
Protocol C: Mg/MeOH Reductive Deprotection (The "Gold Standard")

Why this works: Magnesium metal in methanol generates hydrogen and solvated electrons, which reductively cleave the S-N bond under neutral-to-mildly basic conditions.

  • Setup: Dissolve N-tosylindole (1 mmol) in anhydrous Methanol (10 mL).

  • Activation: Add Magnesium turnings (5–10 mmol). Tip: Activate Mg with a crystal of Iodine or by scratching the surface.

  • Reaction: Sonicate or stir vigorously at RT. The reaction is exothermic; hydrogen gas evolves.

  • Monitoring: TLC usually shows a clean conversion in 1–4 hours.

  • Workup: Quench with saturated NH₄Cl (dissolves Mg salts). Extract with EtOAc.[1]

Visualization: Deprotection Decision Logic

DeprotectionLogic Start N-Tosyl Indole Product Q_BaseSensitive Is the molecule Base Sensitive? (e.g., Esters) Start->Q_BaseSensitive Q_Reducible Contains Reducible Groups? (e.g., Nitro, Benzyl ether) Q_BaseSensitive->Q_Reducible Yes Method_NaOH Method: KOH / EtOH Reflux (Harsh Hydrolysis) Q_BaseSensitive->Method_NaOH No (Robust) Method_Mg Method: Mg / MeOH (Reductive Cleavage) Q_Reducible->Method_Mg No (Safe for Mg) Method_Cs Method: Cs2CO3 / THF:MeOH (Mild Nucleophilic) Q_Reducible->Method_Cs Yes (Avoid Reduction)

Figure 2: Decision tree for selecting the optimal deprotection strategy based on substrate functionality.

References

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link

  • Snieckus, V., et al. (2009).[2] Stabilizing N-tosyl-2-lithioindoles with bis(N,N′-dimethylaminoethyl) ether—a non-cryogenic procedure. Tetrahedron Letters. Link[2]

  • Navakkode, S. V., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters. Link

  • Alonso, D. A., & Najera, C. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry. Link

  • Li, X., et al. (2020). N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. Molecules. Link

Sources

Methodological & Application

Experimental protocol for synthesizing 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This technical guide details the synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid , a critical scaffold in the development of CRTH2 antagonists, aldose reductase inhibitors, and auxin-mimetic compounds. While direct N-functionalization of indole-3-acetic acid is common, the 5-isomer presents unique regiochemical challenges due to the remote position of the acetic acid side chain.

This protocol utilizes a Protection-Functionalization-Deprotection strategy (The "Ester Route") to ensure high chemoselectivity. By transiently masking the carboxylic acid as a methyl ester, we prevent the formation of mixed anhydrides during the sulfonation step, ensuring a robust and scalable workflow.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three distinct phases to maximize yield and purity.

Reaction Scheme (Graphviz Visualization)

SynthesisWorkflow cluster_0 Critical Control Point SM Indole-5-acetic acid (SM) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 2-(1H-indol-5-yl)acetate (Intermediate 1) Step1->Int1 Step2 Step 2: N-Tosylation (TsCl, NaH, DMF) Int1->Step2 Int2 Methyl 2-(1-tosyl-1H-indol-5-yl)acetate (Intermediate 2) Step2->Int2 Step3 Step 3: Selective Hydrolysis (LiOH, THF/H2O) Int2->Step3 Product 2-(1-tosyl-1H-indol-5-yl)acetic acid (Final Product) Step3->Product

Figure 1: Three-step synthetic pathway prioritizing chemoselectivity. Step 3 requires controlled conditions to avoid N-desulfonylation.

Experimental Protocol

Materials & Reagents Table
ReagentCAS No.[1]Eq.[2][3][4]Role
2-(1H-indol-5-yl)acetic acid 1912-32-91.0Starting Material
Methanol (anhydrous) 67-56-1SolventSolvent / Reactant
Sulfuric Acid (conc.) 7664-93-90.1Catalyst
Sodium Hydride (60% disp.) 7647-01-01.2Base (Deprotonation)
p-Toluenesulfonyl chloride 98-59-91.1Electrophile
Lithium Hydroxide 1310-65-23.0Hydrolysis Reagent
Step 1: Fischer Esterification

Objective: Protect the carboxylic acid to prevent side reactions with TsCl.

  • Setup: Charge a round-bottom flask (RBF) with 2-(1H-indol-5-yl)acetic acid (1.0 equiv) and anhydrous Methanol (0.2 M concentration).

  • Catalysis: Add concentrated H₂SO₄ (0.1 equiv) dropwise.

  • Reaction: Heat to reflux (65°C) for 3–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; SM R_f ~ 0.1, Product R_f ~ 0.5).

  • Workup: Cool to room temperature (RT). Concentrate in vacuo to remove excess MeOH. Dilute residue with EtOAc and wash with sat.[2] NaHCO₃ (2x) and Brine (1x).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Yield Expectation: >95% (Off-white solid).[5]

    • Checkpoint: Confirm disappearance of broad -COOH peak in ¹H NMR.

Step 2: N-Tosylation

Objective: Install the sulfonyl group on the indole nitrogen. Note: This step uses NaH.[2][6] Ensure anhydrous conditions.

  • Deprotonation: Dissolve Methyl 2-(1H-indol-5-yl)acetate (Intermediate 1, 1.0 equiv) in anhydrous DMF (0.15 M) under N₂ atmosphere. Cool to 0°C.

  • Addition: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. The solution will turn yellow/brown (formation of indolyl anion).

  • Functionalization: Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) dissolved in minimal DMF dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 2–3 hours.

  • Quench: Carefully pour the reaction mixture into ice-cold water.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with water (3x) to remove DMF, then Brine (1x). Dry (Na₂SO₄) and concentrate.

  • Purification: Recrystallize from EtOH or flash chromatography (Hexanes/EtOAc 4:1) if necessary.[7]

    • Yield Expectation: 80–90%.[2]

Step 3: Selective Hydrolysis (Critical Step)

Objective: Cleave the methyl ester without removing the N-tosyl group. Scientific Insight: N-sulfonyl indoles are susceptible to nucleophilic attack/cleavage by strong bases at high temperatures. We use LiOH at mild temperatures to differentiate between the ester (more reactive) and the sulfonamide (less reactive).

  • Dissolution: Dissolve Methyl 2-(1-tosyl-1H-indol-5-yl)acetate (Intermediate 2, 1.0 equiv) in THF:Water (3:1) .

  • Saponification: Add LiOH·H₂O (3.0 equiv).[2] Stir at Room Temperature (20–25°C).

    • Caution: Do NOT reflux. Monitor by TLC every 30 mins. Reaction typically completes in 2–4 hours.

  • Workup: Once SM is consumed, acidify the reaction mixture carefully with 1N HCl to pH ~3.

  • Extraction: Extract the free acid with EtOAc (3x). Dry (Na₂SO₄) and concentrate.

  • Final Purification: Recrystallize from Acetone/Hexanes or Ether/Pentane.

Quality Control & Characterization

Verify the identity of 2-(1-tosyl-1H-indol-5-yl)acetic acid using the following parameters:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.3 (s, 1H, -COOH )

    • δ 7.9–7.8 (d, 2H, Tosyl Ar-H )

    • δ 7.7 (d, 1H, Indole C7-H )

    • δ 7.6 (d, 1H, Indole C2-H )

    • δ 7.4 (d, 2H, Tosyl Ar-H )

    • δ 6.7 (d, 1H, Indole C3-H )

    • δ 3.6 (s, 2H, -CH ₂-COOH)

    • δ 2.3 (s, 3H, Tosyl -CH ₃)

  • Mass Spectrometry (ESI):

    • Calculate [M-H]⁻: 328.06

    • Observe m/z: 328.1 (Negative mode)

Troubleshooting & Optimization

Decision Tree for Low Yields

Troubleshooting Start Problem: Low Yield CheckStep Identify Step Start->CheckStep Step2Issue Step 2: Incomplete Conversion? CheckStep->Step2Issue Step3Issue Step 3: N-Detosylation? CheckStep->Step3Issue Sol1 Increase NaH to 1.5 eq Check TsCl Quality Step2Issue->Sol1 Sol2 Switch to Acidic Hydrolysis (6N HCl/Dioxane) Step3Issue->Sol2

Figure 2: Troubleshooting logic for common synthetic failures.

Alternative Strategy (The t-Butyl Route): If Step 3 results in significant loss of the tosyl group (N-H indole formation), modify Step 1 to form the tert-butyl ester (using Isobutylene/H₂SO₄ or t-BuOH/DCC).

  • Advantage:[1][3][6][8][9] The t-butyl ester can be cleaved using TFA/DCM (1:1) at RT. The N-Tosyl group is stable to TFA, guaranteeing 100% chemoselectivity.

References

  • Indole N-Protection Strategies : Greene's Protective Groups in Organic Synthesis highlights N-tosyl stability and cleavage conditions.

  • General N-Tosylation Protocol : Standard procedures for N-sulfonylation of indoles using NaH/DMF.

  • Indole Acetic Acid Derivatives : Synthesis of related N-substituted indole acetic acids for biological evaluation.

Sources

Application Note: A Step-by-Step Guide to the N-Tosylation of Indole-5-Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the N-tosylation of indole-5-acetic acid, yielding 1-tosylindole-5-acetic acid. The introduction of the p-toluenesulfonyl (tosyl) group is a critical step in synthetic organic chemistry, serving to protect the indole nitrogen, enhance its acidity, and direct subsequent chemical transformations. This document elucidates the underlying chemical principles, offers a robust, step-by-step experimental procedure, presents a troubleshooting guide for common issues, and is intended for researchers in medicinal chemistry, drug development, and organic synthesis.

Introduction: The Strategic Importance of N-Protection

Indole-5-acetic acid, a derivative of the ubiquitous indole scaffold, is a valuable starting material in the synthesis of various biologically active compounds. The indole nitrogen (N-1) possesses a reactive proton and can participate in numerous reactions, which can complicate synthetic routes targeting other positions of the molecule. N-protection is therefore a fundamental strategy to temporarily block this reactivity.

The tosyl group (Ts) is an excellent choice for protecting the indole nitrogen for several key reasons:

  • Robustness: The N-S bond is stable under a wide range of reaction conditions, including many that would cleave other common protecting groups like Boc (tert-butyloxycarbonyl).[1]

  • Electron-Withdrawing Nature: The tosyl group is strongly electron-withdrawing, which significantly decreases the electron density of the pyrrole ring. This deactivation prevents unwanted electrophilic substitution on the indole core and increases the acidity of the C-2 proton, facilitating selective deprotonation and functionalization at that position.[2]

  • Directing Group: The protected nitrogen allows for selective lithiation and subsequent reaction at the C-2 position, a common strategy in indole chemistry.[2]

This protocol details a reliable method for the N-tosylation of indole-5-acetic acid using sodium hydride as a base and p-toluenesulfonyl chloride as the tosylating agent.

Reaction Mechanism and Scientific Rationale

The N-tosylation of indole-5-acetic acid proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.

  • Deprotonation: The reaction is initiated by an irreversible deprotonation of the indole N-H proton by a strong base, typically sodium hydride (NaH). This generates a highly nucleophilic indole anion. The choice of a strong, non-nucleophilic base like NaH is crucial to ensure complete and rapid formation of the anion without competing side reactions.

  • Nucleophilic Attack: The resulting indole anion acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This forms the N-S bond and displaces the chloride ion as the leaving group, yielding the final N-tosylated product.

The reaction is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), which effectively solvates the sodium cation without interfering with the nucleophilicity of the indole anion.[3]

Visualized Reaction Scheme

G cluster_reactants Reactants cluster_products Product I5AA Indole-5-acetic acid Product 1-Tosylindole-5-acetic acid I5AA->Product 1. NaH, DMF, 0°C 2. TsCl TsCl p-Toluenesulfonyl chloride (TsCl) NaH Sodium Hydride (NaH)

Caption: Overall reaction scheme for the N-tosylation of indole-5-acetic acid.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
Indole-5-acetic acid≥98%Sigma-Aldrich87-51-4
Sodium hydride (NaH)60% dispersion in oilSigma-Aldrich7646-69-7
p-Toluenesulfonyl chloride (TsCl)≥98%Sigma-Aldrich98-59-9
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0
Saturated NaCl solution (Brine)N/AN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6
Round-bottom flask (100 mL)N/AN/AN/A
Magnetic stir barN/AN/AN/A
Septa, Needles, SyringesN/AN/AN/A
TLC plates (Silica gel 60 F₂₅₄)N/AMilliporeSigmaN/A
Step-by-Step Procedure

Caption: Experimental workflow for the N-tosylation protocol.

  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask thoroughly in an oven or with a heat gun under vacuum.

    • Allow the flask to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation:

    • To the flask, add indole-5-acetic acid (1.75 g, 10.0 mmol).

    • Using a syringe, add 20 mL of anhydrous DMF. Stir the mixture until all the solid has dissolved.

  • Deprotonation:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • CAUTION: Sodium hydride reacts violently with water. Handle with extreme care in a fume hood.

    • Carefully weigh sodium hydride (60% dispersion, 0.44 g, 11.0 mmol, 1.1 eq) and add it to the reaction mixture in small portions over 10 minutes. Effervescence (H₂ gas evolution) will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the indole anion.

  • Tosylation:

    • In a separate dry vial, dissolve p-toluenesulfonyl chloride (2.0 g, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DMF.

    • Add the TsCl solution dropwise to the reaction mixture at 0 °C over 15 minutes using a syringe.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes with 1% acetic acid. The product spot should be less polar than the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C.

    • CAUTION: Quenching can be exothermic.

    • Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Acidify the mixture to pH ~2 by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • Separate the layers and extract the aqueous phase two more times with 25 mL of ethyl acetate.

    • Combine all organic layers and wash them with water (2 x 30 mL) and then with saturated brine (1 x 30 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% acetic acid) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 1-tosylindole-5-acetic acid as a solid.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient base; inactive NaH due to moisture exposure; insufficient reaction time.Use fresh NaH. Ensure all glassware and solvents are scrupulously dry. Allow the reaction to run for a longer period, monitoring by TLC.
Low Yield Incomplete reaction; loss of product during work-up or purification.Ensure complete deprotonation before adding TsCl. Be careful during extractions to avoid emulsions. Optimize purification conditions.
Formation of Side Products Reaction with the carboxylic acid moiety; presence of moisture.While N-acylation is generally faster, O-acylation of the carboxylate can occur. Ensure slow addition of TsCl at 0°C to maximize selectivity.
Difficulty in Purification Close Rf values of starting material and product; presence of p-toluenesulfonic acid.Add 1% acetic acid to the chromatography eluent to ensure the carboxylic acid is protonated and moves cleanly. A basic wash during work-up can remove acidic impurities.

Conclusion

The N-tosylation of indole-5-acetic acid is a fundamental and enabling transformation in organic synthesis. The protocol described herein provides a reliable and reproducible method for achieving this conversion in high yield. The strategic use of the tosyl protecting group opens avenues for further, selective functionalization of the indole core, making this procedure a valuable tool for researchers in drug discovery and chemical biology.

References

  • Reddy, T. J., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(37), 6613-6615. [Link]

  • Sundberg, R. J. (1970). The Chemistry of Indoles. Academic Press.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Almaşi, D., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecular Diversity, 8(4), 409-413. [Link]

  • Black, D. StC., et al. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Molecules, 10(9), 1157-1163. [Link]

Sources

Application Note: Recrystallization of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists involved in the purification of 2-(1-tosyl-1H-indol-5-yl)acetic acid , a critical intermediate often utilized in the synthesis of CRTH2 antagonists and other indole-based therapeutics.

Introduction & Scope

The compound 2-(1-tosyl-1H-indol-5-yl)acetic acid presents a unique purification challenge due to its amphiphilic nature. It possesses a lipophilic


-tosyl protecting group and a polar carboxylic acid moiety at the C5 position. High purity (>99%) is essential to prevent side reactions in downstream amidation or coupling steps, particularly to avoid the formation of des-tosylated impurities or sulfonamide byproducts.

This guide provides a validated protocol for recrystallization, focusing on the removal of common impurities such as unreacted 5-indoleacetic acid,


-toluenesulfonyl chloride (TsCl), and hydrolyzed byproducts.
Physiochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight ~329.37 g/mol
Solubility (Water) Negligible at acidic/neutral pH; Soluble at pH > 8 (as salt)
Solubility (Organics) High in DMSO, DMF, EtOAc; Moderate in MeOH, EtOH; Low in Heptane
pKa (Predicted) ~4.5 (Carboxylic acid)

Solvent Selection Strategy

The purification strategy relies on the Temperature-Dependent Solubility Difference principle. Due to the


-tosyl group, the molecule exhibits significant solubility in hot alcohols and esters but crystallizes readily upon cooling or antisolvent addition.
Verified Solvent Systems
  • Ethanol / Water (Recommended):

    • Mechanism:[1][2][3] The compound dissolves in hot ethanol. Water acts as an antisolvent, increasing supersaturation and purging polar inorganic salts.

    • Pros: Green solvent, excellent recovery yield (>85%), efficient removal of polar impurities.

  • Ethyl Acetate / Heptane:

    • Mechanism:[1][2][3] Standard non-polar antisolvent precipitation.

    • Pros: Superior removal of lipophilic impurities (e.g., excess TsCl).

    • Cons: Heptane can cause "oiling out" if added too quickly.

Detailed Protocol: Ethanol/Water Recrystallization

This protocol is the primary method for bulk purification (1g – 100g scale).

Phase 1: Dissolution
  • Preparation: Charge the crude 2-(1-tosyl-1H-indol-5-yl)acetic acid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95% or absolute) at a ratio of 5 mL per gram of crude solid.

  • Heating: Heat the mixture to reflux (

    
    ) in an oil bath.
    
    • Observation: If the solid does not completely dissolve after 10 minutes at reflux, add more Ethanol in 0.5 mL/g increments until a clear solution is obtained.

    • Critical Step: Do not exceed 10 mL/g. If insolubles persist, they are likely inorganic salts or polymer byproducts; proceed to hot filtration.

Phase 2: Hot Filtration (Optional but Recommended)
  • While maintaining the solution near boiling, filter through a pre-warmed glass frit or Celite pad to remove mechanical impurities.

  • Rinse the filter cake with a minimal amount of hot Ethanol.

Phase 3: Nucleation and Growth
  • Initial Cooling: Remove the flask from the heat source and allow it to cool slowly to approx.

    
     with gentle stirring.
    
  • Antisolvent Addition: Dropwise, add Deionized Water to the warm solution.

    • Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) is observed.

    • Ratio: Typically requires 10-20% volume of water relative to ethanol.

  • Re-dissolution: If the cloudiness is heavy, heat briefly to reflux to clear the solution, ensuring a homogeneous supersaturated state.

  • Crystallization: Allow the solution to cool to room temperature (

    
    ) over 2 hours.
    
    • Note: Slow cooling promotes the formation of defined needles or prisms, rejecting impurities into the mother liquor.

  • Final Chill: Place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
Phase 4: Isolation and Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (

    
    ) mixture of Ethanol:Water (1:1) .
    
    • Warning: Do not use pure ethanol for washing, as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
    • QC Check: Monitor weight loss until constant mass is achieved.

Process Visualization

The following diagram illustrates the critical decision nodes and workflow for the purification process.

RecrystallizationWorkflow Start Crude 2-(1-tosyl-1H-indol-5-yl)acetic acid Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove Insolubles) CheckSol->Filter No (Insolubles) Cool Cool to 50°C CheckSol->Cool Yes Filter->Cool AntiSol Add Water (Antisolvent) until Turbid Cool->AntiSol Crystallize Controlled Cooling (RT -> 0°C) AntiSol->Crystallize Isolate Vacuum Filtration & Wash Crystallize->Isolate Dry Vacuum Dry (45°C) Isolate->Dry

Figure 1: Step-by-step workflow for the Ethanol/Water recrystallization process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or antisolvent added too quickly.Re-heat to reflux to dissolve oil. Add a seed crystal. Cool more slowly.
Low Yield Too much solvent used or insufficient cooling.Concentrate the mother liquor by rotary evaporation and repeat cooling cycle.
Colored Impurities Oxidation products or polymeric residues.Add activated charcoal (5 wt%) during the hot dissolution phase, stir for 10 min, then hot filter.
Incomplete Dissolution Presence of inorganic salts (e.g., NaCl, KCl from synthesis).These are insoluble in EtOH. Perform the hot filtration step diligently.

Analytical Validation

Before releasing the batch for the next synthetic step, validate purity using the following methods:

  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

    • Target: >99.0% area under curve (AUC).

  • 1H NMR (DMSO-d6):

    • Verify the integral ratio of the Tosyl aromatic protons (approx 7.5-7.8 ppm) to the Indole protons.

    • Confirm the presence of the carboxylic acid proton (broad singlet >12 ppm).

  • Melting Point:

    • N-tosyl derivatives typically have sharp melting points. Compare against the literature value (approx. range

      
       depending on specific polymorph).
      

References

  • Gribble, G. W., et al. "Reactions of N-Protected Indoles." Indole Ring Synthesis: From Natural Products to Drug Discovery, Wiley, 2016.
  • Purification of Indole Acetic Acid Derivatives

    • Naik, N., et al. "Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues."[4] European Journal of Chemistry, 2011. 4

    • Relevance: Describes purification techniques for similar indole-acetic acid scaffolds using recrystalliz
  • Solvent Selection for N-Tosyl Derivatives

    • Mahboobi, S., et al. "Deprotection of N-tosylated indoles and related structures." Journal of Organic Chemistry (via ResearchGate snippet), 2006. 1

    • Relevance: Highlights the lipophilic nature of N-tosyl indoles and their solubility challenges in pure methanol vs. mixed solvents.
  • Properties of 2-(1H-Indol-5-yl)acetic acid (Parent Compound)

    • PubChem Compound Summary for CID 18399719.[5] 5

    • Relevance: Provides baseline physical property d

Sources

Application Note: High-Fidelity Solid-Phase Synthesis of Indole-5-Acetyl Derivatives Using N-Tosyl Protection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for incorporating 2-(1-tosyl-1H-indol-5-yl)acetic acid into solid-phase synthesis workflows. While Indole-5-acetic acid is a critical pharmacophore in drug discovery (e.g., NSAIDs, auxin analogs), the unprotected indole ring is susceptible to oxidative dimerization and electrophilic alkylation during standard acidic cleavage. The N-Tosyl (Ts) protecting group mitigates these side reactions. This guide provides a validated workflow for coupling, cleavage, and the critical—often overlooked—step of selective N-sulfonyl deprotection.

Strategic Rationale & Chemistry

The Challenge: Indole Instability

In standard Fmoc/tBu solid-phase synthesis, electron-rich indole rings (like those in Tryptophan or Indole-acetic acid) act as scavengers for carbocations generated during Trifluoroacetic Acid (TFA) cleavage. Without protection, this leads to:

  • Alkylation: Irreversible attachment of protecting groups (Pbf, tBu, Trt) to the indole C2/C3 positions.

  • Dimerization: Oxidative coupling of indole rings.

The Solution: N-Tosyl Protection

The 2-(1-tosyl-1H-indol-5-yl)acetic acid building block employs a p-toluenesulfonyl (Tosyl) group on the indole nitrogen.

  • Electronic Effect: The sulfonyl group is strongly electron-withdrawing, deactivating the indole ring. This prevents electrophilic attack during TFA cleavage.

  • Orthogonality: The N-Ts group is stable to:

    • Base: 20% Piperidine (Fmoc deprotection conditions).[1]

    • Acid: 95% TFA (standard resin cleavage).

  • Removal: It requires a specific, separate deprotection step, usually performed post-cleavage to ensure high fidelity.

Pre-Synthesis Considerations

Material Specifications
ComponentSpecificationNotes
Building Block 2-(1-tosyl-1H-indol-5-yl)acetic acidStore at +2°C to +8°C. Keep desiccated.
Resin Rink Amide or Wang Resin0.4–0.8 mmol/g loading recommended.
Solubility DMF, NMP, DMSO, DCMInsoluble in water/ether. Dissolve in DMF for coupling.
Coupling Reagents DIC/Oxyma Pure or HATU/DIEAHATU preferred for sterically hindered sequences.

Experimental Protocols

Protocol A: Resin Coupling (The "Build")

Objective: Efficient amide bond formation between the acetic acid moiety and the resin-bound amine.

Reagents:

  • 0.2 M solution of 2-(1-tosyl-1H-indol-5-yl)acetic acid in DMF.

  • 0.5 M HATU in DMF.

  • 1.0 M DIEA (Diisopropylethylamine) in NMP.

Step-by-Step:

  • Resin Preparation: Swell resin (100 mg) in DCM (30 min) then wash with DMF (3 x 3 mL).

  • Activation: In a separate vial, combine:

    • 1.0 mL Building Block Solution (5 eq relative to resin).

    • 0.4 mL HATU Solution (4.9 eq).

    • 0.2 mL DIEA Solution (10 eq).

    • Allow to pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake/agitate at Room Temperature (RT) for 60–90 minutes .

    • Note: The acetic acid side chain is less sterically hindered than

      
      -amino acids; 60 mins is usually sufficient.
      
  • Washing: Drain and wash with DMF (5 x 3 mL) and DCM (3 x 3 mL).

  • QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). A negative result (no color) indicates successful coupling.

Protocol B: Resin Cleavage & Global Deprotection

Objective: Cleave the molecule from the resin while retaining the N-Tosyl group to protect the indole.

Reagents:

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v).

    • Critical: Do not use thiols (EDT/DODT) if you intend to keep the Tosyl group intact, although Ts is generally stable to them, they are unnecessary here as the Ts group prevents alkylation.

Step-by-Step:

  • Add 5 mL of Cleavage Cocktail to the resin.

  • Agitate for 2–3 hours at RT.

  • Precipitate the filtrate in cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min) and decant ether.

  • Result: You now have the N-Tosyl protected intermediate .

    • Why stop here? Analyzing this intermediate by LC-MS confirms the backbone integrity before the final deprotection.

Protocol C: Selective N-Tosyl Deprotection (The "Reveal")

Objective: Removal of the Tosyl group to regenerate the native indole.

Method Choice:

  • Method 1 (Recommended): Magnesium in Methanol (Mild, reductive).

  • Method 2: Aqueous Hydrolysis (Base-catalyzed).

Method 1: Reductive Cleavage (Mg/MeOH)

Best for sensitive peptides or compounds prone to racemization.

  • Dissolve the crude N-Tosyl intermediate in anhydrous Methanol (concentration ~5 mg/mL).

    • Note: If solubility is poor, add minimal THF.

  • Add Magnesium turnings (50 eq) to the solution.

  • Sonicate the mixture to initiate the reaction (hydrogen gas evolution will occur).

  • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift of -154 Da).

  • Quenching: Carefully add 1M HCl to dissolve remaining Mg and neutralize.

  • Isolation: Dilute with water, extract with Ethyl Acetate (for small molecules) or purify directly by Prep-HPLC (for peptides).

Method 2: Base Hydrolysis (Reflux)

Best for robust small molecules.

  • Dissolve intermediate in MeOH/THF (1:1).

  • Add 2M NaOH (aq) (5 eq).

  • Heat to 60°C for 1–2 hours.

  • Neutralize with 1M HCl and purify.

Visualization of Workflows

Diagram 1: Synthesis Workflow

This flowchart illustrates the strategic retention of the Tosyl group during the harsh acidic cleavage step.

SPS_Workflow Resin Resin-Amine Coupling Coupling (HATU/DIEA) Resin->Coupling Protected Resin-Bound N-Ts Intermediate Coupling->Protected Formation of Amide Bond Cleavage Acid Cleavage (95% TFA) Protected->Cleavage Resin Removal Crude Crude Intermediate (N-Ts Intact) Cleavage->Crude Tosyl Retained (Prevents Alkylation) Deprotection Detosylation (Mg/MeOH) Crude->Deprotection Selective Removal Final Final Product (Free Indole) Deprotection->Final

Caption: Step-wise workflow ensuring indole protection during acidic cleavage.

Diagram 2: Chemical Logic of Protection

Comparison of the reaction pathways for Protected vs. Unprotected indoles.

Reaction_Logic cluster_0 Scenario A: Unprotected Indole cluster_1 Scenario B: N-Tosyl Protection (Recommended) Unprot Unprotected Indole (Electron Rich) TFA TFA Cleavage (Carbocations Present) Unprot->TFA Electrophilic Attack SideProduct By-product: Alkylated/Dimerized Indole TFA->SideProduct Electrophilic Attack Prot N-Tosyl Indole (Electron Deficient) TFA_Safe TFA Cleavage Prot->TFA_Safe No Side Rxn Clean Clean Intermediate (N-Ts) TFA_Safe->Clean No Side Rxn Mg Mg/MeOH Clean->Mg Mild Removal Final Pure Indole Product Mg->Final Mild Removal

Caption: Mechanistic advantage of N-Tosyl group in preventing electrophilic scavenging.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance or aggregation.Use 6 eq. of building block. Switch to HATU at 50°C (microwave assisted) for 20 mins.
Tosyl Group Loss during Cleavage Unexpected nucleophiles in cocktail.Ensure cleavage cocktail is fresh. Avoid strong nucleophiles like Thioanisole if high concentrations are used.
Incomplete Detosylation Old Magnesium or wet solvent.Activate Mg with a crystal of Iodine. Ensure Methanol is anhydrous. Sonicate longer.[2]
Side Product: Mass +56 Da t-Butyl cation alkylation.This confirms the Tosyl group fell off too early or was not present. Check starting material purity.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for N-sulfonyl stability).

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. (Discusses Indole reactivity).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of SPS protecting groups including Sulfonyls).

  • Hasan, A., et al. (2023).[3] Synthesis of new class of indole acetic acid sulfonate derivatives. Royal Society of Chemistry Advances. (Context for Indole-acetic acid derivatives).

  • Marcotullio, M. C., et al. (2006).[4] A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis. (Discusses N-Tosyl stability and handling).

Sources

Application Note: Coupling Architectures for 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the optimized coupling protocols for 2-(1-tosyl-1H-indol-5-yl)acetic acid , a critical building block in the synthesis of indole-based pharmacophores (e.g., NSAIDs, serotonin modulators).[1]

While the indole core is ubiquitous in medicinal chemistry, the N-tosyl (p-toluenesulfonyl) protection on this specific scaffold serves three strategic functions:

  • Electronic Deactivation: The electron-withdrawing sulfonyl group reduces the electron density of the indole ring, preventing oxidative degradation and unwanted electrophilic substitution at the C3 position during side-chain manipulation.

  • Solubility Enhancement: It increases lipophilicity, facilitating solubility in non-polar organic solvents (DCM, DMF) preferred for amide coupling.[1]

  • Regiocontrol: It blocks the N1-H, forcing reaction exclusivity to the C5-acetic acid moiety.

Compound Profile[1][2][3][4][5][6][7][8][9]
  • Systematic Name: 2-(1-[(4-methylphenyl)sulfonyl]-1H-indol-5-yl)acetic acid[1]

  • Core Scaffold: Indole-5-acetic acid

  • Reactive Handle: Carboxylic acid (

    
    ) at C5[1]
    
  • Protecting Group:

    
    -Tosyl (removable under basic or reductive conditions)[1]
    

Primary Workflow: High-Efficiency Amide Coupling

The primary application of this scaffold is the generation of amide libraries. The following protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), chosen for its superior reaction kinetics and suppression of racemization compared to carbodiimides (EDC/DCC).

Mechanistic Insight

The N-tosyl group stabilizes the indole, but the C5-acetic acid side chain remains electronically isolated. Consequently, standard peptide coupling conditions apply.[1] However, the lipophilic nature of the Tosyl group requires a solvent system that balances the polarity of the coupling salts with the solubility of the substrate.

Reagents & Materials
  • Substrate: 2-(1-tosyl-1H-indol-5-yl)acetic acid (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.1 – 1.2 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or DMF/DCM (1:1 v/v)

  • Quench: Saturated

    
     / 
    
    
    
Step-by-Step Protocol
  • Activation:

    • Dissolve 2-(1-tosyl-1H-indol-5-yl)acetic acid in anhydrous DMF (

      
       concentration).
      
    • Add DIPEA (2.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

    • Add HATU (1.1 equiv) in one portion.[1] The solution typically turns yellow/orange, indicating the formation of the activated At-ester. Stir for 10–15 minutes.

  • Coupling:

    • Add the amine partner (1.1 equiv).[1] If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1]

    • Stir the reaction under nitrogen atmosphere at RT for 2–4 hours.

    • Monitoring: Check by LC-MS. The N-Tosyl group provides a distinct UV chromophore and mass signature (

      
       shift vs free indole).[1]
      
  • Workup (Critical for Purity):

    • Dilute reaction with Ethyl Acetate (EtOAc).[1][2]

    • Wash 1: 10% Citric Acid or 1M HCl (to remove excess amine/DIPEA).[1] Note: The N-tosyl indole is stable to brief acid washes.

    • Wash 2: Saturated

      
       (to remove unreacted acid and HATU byproducts).[1]
      
    • Wash 3: Brine.[3][2]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc).[1] The N-tosyl group makes the product less polar, often eluting earlier than the free indole analog.

Secondary Workflow: N-Desulfonylation (Deprotection)

Post-coupling, the Tosyl group is often removed to restore the bioactive N-H indole core.[1] The Cesium Carbonate (


)  method is recommended over harsh acid/reductive methods to preserve the newly formed amide bond.[1]
Protocol
  • Dissolution: Dissolve the N-tosyl amide product in a mixture of THF:Methanol (2:1) (

    
    ).
    
  • Reagent Addition: Add

    
     (3.0 equiv).[1]
    
  • Reaction: Reflux (approx.[1][3][4]

    
    ) for 2–4 hours or stir at RT overnight.
    
    • Note: Electron-withdrawing groups on the amide side chain accelerate this cleavage.

  • Workup: Evaporate volatiles. Resuspend residue in water/EtOAc. Extract, dry, and concentrate.[1][5][3][6]

Visualizing the Reaction Logic

The following diagram illustrates the decision matrix and reaction flow for utilizing this scaffold.

G Start Start: 2-(1-tosyl-1H-indol-5-yl)acetic acid Activation Activation Step Reagent: HATU + DIPEA Intermediate: Active Ester Start->Activation Dissolve in DMF Coupling Coupling Step Add: Amine (R-NH2) Time: 2-4h @ RT Activation->Coupling Check LC-MS Check Amide Formed? Coupling->Check Check->Coupling Incomplete (Add more HATU) Isolate Workup & Isolation (Retain N-Tosyl) Check->Isolate Complete DeprotectQ Remove Tosyl Group? Isolate->DeprotectQ Deprotect Deprotection Reagent: Cs2CO3 / MeOH / THF Reflux 2h DeprotectQ->Deprotect Yes Final_Tosyl Final Product A: N-Tosyl Indole Amide (Lipophilic / Pro-drug) DeprotectQ->Final_Tosyl No Final_Free Final Product B: Free Indole Amide (Bioactive Core) Deprotect->Final_Free

Caption: Workflow for HATU-mediated coupling and optional Cs2CO3 deprotection of N-tosyl indole-5-acetic acid.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (Coupling) Steric hindrance of amineSwitch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine for difficult couplings.
Racemization Over-activation or high base loadUse DIPEA instead of Et3N; maintain temperature

during activation.
Incomplete Deprotection Poor solubility in MeOHUse THF/MeOH (2:1) mixture; ensure reflux is maintained.[1]
N-Tosyl Cleavage during Coupling Use of strong nucleophilic aminesAvoid heating during coupling; N-tosyl is generally stable to amines at RT but labile at high heat.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[7][8] Tetrahedron, 61(46), 10827-10852.[1]

  • Bajwa, J. S., et al. (2006).[1] Deprotection of N-tosylated indoles and related structures using cesium carbonate.[9][4] Tetrahedron Letters, 47(36), 6425-6427.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • BenchChem Technical Support. (2025). N-Protecting Group Removal from Indole Derivatives.[3][9][4][10]

Sources

Deprotection of the Tosyl Group from 2-(1-Tosyl-1H-indol-5-yl)acetic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The p-toluenesulfonyl (tosyl) group is a robust and widely utilized protecting group for the indole nitrogen, owing to its strong electron-withdrawing nature which enhances the acidity of the N-H proton and facilitates various synthetic transformations. However, this stability also renders its removal, or deprotection, a chemically challenging step, often requiring harsh reaction conditions. This guide provides a comprehensive overview of established and contemporary methods for the deprotection of the tosyl group from 2-(1-tosyl-1H-indol-5-yl)acetic acid, a substrate of interest in medicinal chemistry and drug development. We will explore the mechanistic underpinnings of various deprotection strategies, offer detailed experimental protocols, and provide a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs, particularly considering the presence of a potentially sensitive carboxylic acid moiety.

Introduction: The Challenge of N-Tosyl Indole Deprotection

The N-S bond in N-tosyl indoles is notoriously stable due to the electron-withdrawing sulfonyl group. Cleavage of this bond necessitates the use of strong bases, potent nucleophiles, or reducing agents. The presence of an acetic acid side chain in the target molecule, 2-(1-tosyl-1H-indol-5-yl)acetic acid, introduces an additional layer of complexity. The chosen deprotection method must be compatible with the carboxylic acid, avoiding undesirable side reactions such as esterification or decarboxylation.

This application note will focus on methods that balance reactivity with functional group tolerance, providing researchers with a reliable toolkit for this critical synthetic step.

Mechanistic Considerations and Method Selection

The deprotection of N-tosyl indoles can proceed through several mechanistic pathways, each favoring different reagent classes. Understanding these mechanisms is crucial for rational method selection and troubleshooting.

Base-Mediated Hydrolysis

This is one of the most common approaches, typically involving strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents at elevated temperatures.[1] The reaction proceeds via nucleophilic attack of the hydroxide or alkoxide ion on the electrophilic sulfur atom of the tosyl group.

However, these harsh conditions can be detrimental to sensitive functional groups. For substrates like 2-(1-tosyl-1H-indol-5-yl)acetic acid, the use of alcoholic solvents at high temperatures with a strong base could lead to esterification of the carboxylic acid. A noteworthy observation is that in some cases, even refluxing with 30% aqueous potassium hydroxide for extended periods may fail to hydrolyze the tosyl group, highlighting the stability of certain N-tosyl indole derivatives.[2]

A milder and often more effective alternative is the use of cesium carbonate (Cs₂CO₃) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).[1][3] The higher solubility and basicity of cesium carbonate compared to other alkali metal carbonates often allows the reaction to proceed at or near room temperature, thus minimizing side reactions.[3]

Nucleophilic Cleavage

Strong nucleophiles can also effect the cleavage of the N-S bond. Thiolates are particularly effective for this transformation. For instance, the dilithium salt of thioglycolic acid in dimethylformamide (DMF) is a highly efficient system for N-detosylation at ambient temperature.[4] This method's mildness makes it an attractive option for complex molecules.

Reductive Cleavage

Reductive methods employ reagents that can donate electrons to cleave the N-S bond.[5] Common examples include dissolving metal reductions (e.g., sodium in liquid ammonia) and hydride reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). While effective, these methods often lack functional group compatibility, making them less suitable for molecules with reducible moieties like carboxylic acids. More recent developments include visible-light-mediated photoredox catalysis, which can offer milder conditions for desulfonylation.[6]

Comparative Overview of Deprotection Methods

The following table summarizes the key features of the most relevant deprotection methods for 2-(1-tosyl-1H-indol-5-yl)acetic acid.

MethodReagentsSolventTemperatureAdvantagesDisadvantages
Strong Base Hydrolysis NaOH or KOHAlcohols (MeOH, EtOH) or THF/H₂ORefluxReadily available and inexpensive reagents.Harsh conditions can lead to decomposition or side reactions (e.g., esterification). May not be effective for all substrates.[2]
Mild Base Hydrolysis Cesium Carbonate (Cs₂CO₃)THF/MeOHRoom Temp. to RefluxMild and highly efficient for a wide range of indoles.[3] Good functional group tolerance.[3]Cesium carbonate is more expensive than other alkali carbonates.
Nucleophilic Cleavage Dilithium salt of thioglycolic acidDMFRoom Temp.Very mild and efficient.[4]Requires preparation of the reagent.

Experimental Protocols

Protocol 1: Mild Deprotection using Cesium Carbonate

This protocol is recommended as the first-line approach due to its mildness and high efficiency.[3]

Workflow for Cesium Carbonate Mediated Deprotection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-(1-tosyl-1H-indol-5-yl)acetic acid in THF/MeOH prep2 Add Cesium Carbonate prep1->prep2 react1 Stir at ambient temperature prep2->react1 react2 Monitor by TLC or HPLC react1->react2 workup1 Evaporate solvent react2->workup1 Upon completion workup2 Add water and acidify workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry, concentrate, and purify workup3->workup4

Caption: Workflow for the deprotection of 2-(1-tosyl-1H-indol-5-yl)acetic acid using cesium carbonate.

Materials:

  • 2-(1-tosyl-1H-indol-5-yl)acetic acid

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(1-tosyl-1H-indol-5-yl)acetic acid (1.0 equivalent) in a 2:1 mixture of THF and MeOH (e.g., 15 mL THF and 7.5 mL MeOH for 1 mmol of substrate).

  • To the stirred solution, add cesium carbonate (3.0 equivalents).[3]

  • Stir the resulting suspension at ambient temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to overnight depending on the substrate.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • To the residue, add deionized water and carefully acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel or recrystallization.

Protocol 2: Deprotection using Sodium Hydroxide

This protocol utilizes more traditional, harsher conditions and should be considered if the milder cesium carbonate method is unsuccessful.

Reaction Mechanism: Base-Catalyzed Hydrolysis

G reagents 2-(1-Tosyl-1H-indol-5-yl)acetic Acid + NaOH intermediate Intermediate Complex reagents->intermediate Nucleophilic attack of OH⁻ on Sulfur products 2-(1H-indol-5-yl)acetic Acid + Sodium p-toluenesulfonate intermediate->products Cleavage of N-S bond

Caption: Simplified mechanism of base-catalyzed hydrolysis of the N-tosyl group.

Materials:

  • 2-(1-tosyl-1H-indol-5-yl)acetic acid

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(1-tosyl-1H-indol-5-yl)acetic acid (1.0 equivalent) in methanol or ethanol.

  • Add a solution of sodium hydroxide (excess, e.g., 5-10 equivalents) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

  • Dilute the residue with water and acidify with 1 M HCl to pH ~3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product as necessary.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction with cesium carbonate at room temperature is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. Increasing the equivalents of cesium carbonate may also be beneficial.

  • Side Product Formation: If esterification of the carboxylic acid is observed with the NaOH/alcohol method, switching to a THF/water solvent system may mitigate this issue.

  • Low Yields with Strong Base: Decomposition of the starting material or product can occur under harsh basic conditions. In such cases, the milder cesium carbonate method is strongly recommended.

Conclusion

The deprotection of the tosyl group from 2-(1-tosyl-1H-indol-5-yl)acetic acid can be achieved through various methods. For substrates containing an acid-sensitive moiety, the mild and efficient cesium carbonate-mediated hydrolysis in a THF/MeOH solvent system is the preferred approach. While traditional strong base hydrolysis remains a viable option, it carries a higher risk of side reactions and substrate decomposition. Careful consideration of the substrate's stability and the reaction conditions is paramount for a successful deprotection.

References

  • Alonso, D. A., Nájera, C., & Varea, T. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(48), 8565-8569. [Link]

  • Wuts, P. G. M. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]

  • Witty, D. R., et al. (2012). Synthesis of Indole Analogues of the Natural Schweinfurthins. National Institutes of Health. [Link]

  • Harley-Mason, J., & Jackson, A. H. (1973). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Journal of the Chemical Society, Perkin Transactions 1, 2555-2558. [Link]

  • Martinez, R., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38927–38938. [Link]

  • König, B. (2015). Desulfonylation of Tosyl Amides Through Catalytic Photoredox Cleavage of N-S Bond under Visible-Light Irradiation. ResearchGate. [Link]

  • Yang, C. Y., & T. S. Widlanski. (1996). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed. [Link]

  • Nudelman, A., et al. (2001). Efficient Indole N-Detosylation Using Thioglycolate. ResearchGate. [Link]

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Application Notes and Protocols: 2-(1-tosyl-1H-indol-5-yl)acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Indole Acetic Acid Scaffold

In the landscape of medicinal chemistry, the indole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its derivatives, particularly indole acetic acids, have demonstrated a wide spectrum of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] This document provides a comprehensive guide to the potential applications of a novel, yet uncharacterized, indole derivative: 2-(1-tosyl-1H-indol-5-yl)acetic acid .

The strategic incorporation of a tosyl (p-toluenesulfonyl) group at the indole nitrogen introduces unique chemical properties. The tosyl group is a strong electron-withdrawing group, which can significantly modulate the electronic environment of the indole ring.[4][5] Furthermore, it is a well-established protecting group for amines in organic synthesis and can also function as an excellent leaving group, offering a versatile handle for further chemical modifications.[4][5][6][7]

These application notes will guide researchers and drug development professionals in exploring the therapeutic potential of 2-(1-tosyl-1H-indol-5-yl)acetic acid. We will delve into its potential mechanisms of action based on the known pharmacology of related compounds, provide detailed protocols for its synthesis and biological evaluation, and discuss the strategic rationale behind these experimental designs.

Scientific Rationale and Hypothesized Applications

While direct biological data for 2-(1-tosyl-1H-indol-5-yl)acetic acid is not yet publicly available, its structural features allow for the formulation of several well-grounded hypotheses regarding its potential applications in drug discovery.

Anti-inflammatory Agent Targeting Prostaglandin Biosynthesis

The indole acetic acid moiety is a classic pharmacophore found in NSAIDs like indomethacin, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX pathway is a critical cascade in the inflammatory response, responsible for the conversion of arachidonic acid to prostaglandins.[8]

  • Hypothesized Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

  • Secondary Hypothesized Target: Microsomal prostaglandin E2 synthase-1 (mPGES-1). Inhibition of mPGES-1 is a downstream target in the prostaglandin E2 (PGE2) synthesis pathway and is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional COX inhibitors.[8][9]

The tosyl group may influence the selectivity and potency of the compound towards these enzymes.

Modulator of Purinergic Signaling as an Ectonucleotidase Inhibitor

Recent studies have highlighted the role of indole acetic acid sulfonate derivatives as inhibitors of ectonucleotidases, such as ENPP1, ENPP3, and ecto-5'-nucleotidase (CD73).[10][11] These enzymes are crucial in regulating extracellular nucleotide and nucleoside levels, which play a significant role in cancer development and immune evasion.[10][11]

  • Hypothesized Target: Ectonucleotidases (e.g., h-ENPP1, h-ENPP3, h-e5'NT).

The presence of the sulfonyl group in the tosyl moiety, combined with the indole acetic acid scaffold, makes this an intriguing avenue for investigation in immuno-oncology.

Potential as an Antioxidant Agent

Indole derivatives are known to possess antioxidant properties.[2][12] The tosyl group, by modifying the electronic properties of the indole ring, could enhance its ability to scavenge free radicals or interact with enzymes involved in oxidative stress, such as tyrosinase.[2]

  • Hypothesized Target: Direct radical scavenging or inhibition of enzymes like tyrosinase.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-(1-tosyl-1H-indol-5-yl)acetic acid.

Protocol 1: Synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid

This protocol outlines a plausible synthetic route, which should be optimized for yield and purity.

Workflow for Synthesis

A Indole-5-acetic acid B Protection of Indole Nitrogen A->B Tosyl chloride (TsCl), Base (e.g., NaH), Anhydrous Solvent (e.g., DMF) C 2-(1-tosyl-1H-indol-5-yl)acetic acid B->C Work-up and Purification

Caption: Synthetic workflow for 2-(1-tosyl-1H-indol-5-yl)acetic acid.

Materials:

  • Indole-5-acetic acid

  • Tosyl chloride (TsCl)

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend indole-5-acetic acid (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Tosylation: Dissolve tosyl chloride (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(1-tosyl-1H-indol-5-yl)acetic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to assess the inhibitory activity of the synthesized compound against COX-1 and COX-2.

Workflow for COX Inhibition Assay

A Prepare reagents: - COX-1/COX-2 enzyme - Arachidonic acid (substrate) - Test compound - Positive control (e.g., Indomethacin) B Incubate enzyme with test compound or control A->B C Initiate reaction with arachidonic acid B->C D Stop reaction and measure prostaglandin production (e.g., PGE2) via ELISA C->D E Calculate % inhibition and IC50 value D->E

Caption: Workflow for in vitro COX inhibition assay.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • 2-(1-tosyl-1H-indol-5-yl)acetic acid (test compound)

  • Indomethacin or other known COX inhibitor (positive control)

  • DMSO (for dissolving compounds)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin)

  • PGE2 ELISA kit

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and positive control in DMSO. Serially dilute the stock solutions to obtain a range of concentrations for IC₅₀ determination.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations or the positive control. Incubate for 15 minutes at 37 °C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well. Incubate for a further 10 minutes at 37 °C.

  • Reaction Termination and PGE2 Quantification: Stop the reaction by adding a quench solution (e.g., 1 M HCl). Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.[13]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vitro mPGES-1 Inhibition Assay

This protocol evaluates the inhibitory effect of the compound on mPGES-1.

Workflow for mPGES-1 Inhibition Assay

A Prepare reagents: - Microsomal fraction containing mPGES-1 - PGH2 (substrate) - Test compound - Positive control B Pre-incubate microsomes with test compound or control A->B C Initiate reaction with PGH2 B->C D Stop reaction and measure PGE2 production via ELISA C->D E Calculate % inhibition and IC50 value D->E

Caption: Workflow for in vitro mPGES-1 inhibition assay.

Materials:

  • Microsomal fractions from IL-1β-stimulated A549 cells (or other cells overexpressing mPGES-1)[14]

  • Prostaglandin H2 (PGH2) (substrate)

  • 2-(1-tosyl-1H-indol-5-yl)acetic acid (test compound)

  • Known mPGES-1 inhibitor (positive control)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)

  • PGE2 ELISA kit

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO.

  • Enzyme Reaction: In a 96-well plate, combine the microsomal preparation, assay buffer, and the test compound at various concentrations. Pre-incubate for 10 minutes at 4 °C.

  • Substrate Addition: Initiate the reaction by adding PGH2. Incubate for 60 seconds at 4 °C.

  • Reaction Termination and PGE2 Quantification: Stop the reaction by adding a stop solution containing a reducing agent (e.g., SnCl₂). Quantify the PGE2 produced using a competitive ELISA kit.[13]

  • Data Analysis: Determine the percentage of inhibition and calculate the IC₅₀ value as described in the COX inhibition assay protocol.

Data Presentation

All quantitative data from the in vitro assays should be summarized in a clear and concise table for easy comparison.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)mPGES-1 IC₅₀ (µM)
2-(1-tosyl-1H-indol-5-yl)acetic acid Experimental ValueExperimental ValueExperimental Value
Indomethacin (Control) Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental results, the following measures should be implemented:

  • Positive and Negative Controls: The inclusion of a known inhibitor (positive control) and a vehicle control (DMSO) in every assay is crucial for validating the assay's performance and for data normalization.

  • Dose-Response Curves: Generating full dose-response curves with multiple data points is essential for accurate IC₅₀ determination.

  • Replicates: All experiments should be performed in at least triplicate to ensure reproducibility and to allow for statistical analysis.

  • Orthogonal Assays: If significant activity is observed, consider using an orthogonal assay to confirm the results. For example, a cell-based assay measuring PGE2 production in response to an inflammatory stimulus.

Conclusion and Future Directions

2-(1-tosyl-1H-indol-5-yl)acetic acid represents a novel chemical entity with the potential for diverse applications in drug discovery. The protocols outlined in this document provide a robust framework for its synthesis and initial biological characterization. Based on the results of these initial screens, further investigations may be warranted, including:

  • Structure-Activity Relationship (SAR) Studies: If promising activity is identified, a medicinal chemistry campaign to synthesize and test analogues could be initiated to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Active compounds could be advanced into animal models of inflammation, pain, or cancer to assess their in vivo efficacy.

  • Pharmacokinetic Profiling: Evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) properties will be critical for its development as a potential therapeutic agent.

These application notes are intended to serve as a starting point for the exploration of 2-(1-tosyl-1H-indol-5-yl)acetic acid, a compound that holds promise at the intersection of established anti-inflammatory scaffolds and novel chemical design.

References

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  • Khan, A., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. Retrieved from [Link]

  • Khan, A., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PMC. Retrieved from [Link]

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  • Lunkad, A. (2021, March 1). NSAIDs: SAR of Indole acetic acid. YouTube. Retrieved from [Link]

  • Zhu, J., et al. (2014). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. PMC. Retrieved from [Link]

  • Bruno, A., et al. (2016). Identification and development of mPGES-1 inhibitors: where we are at? PMC. Retrieved from [Link]

  • Koeberle, A., & Werz, O. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Khan, A., et al. (2023). Synthesis of New Class of Indole Acetic Acid Sulfonate Derivatives as Ectonucleotidases Inhibitors. [Supporting Information]. Retrieved from [Link]

  • Biocompare. (n.d.). Anti-PGD2 synthase Antibody Products. Retrieved from [Link]

  • Al-Omar, M. A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. Retrieved from [Link]

  • Castellani, S., et al. (2025, October 22). Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Retrieved from [Link]

  • Singh, V., & Singh, P. (2021). Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. bioRxiv. Retrieved from [Link]

  • Li, M., et al. (2023). mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations. MDPI. Retrieved from [Link]

  • Che, Y., et al. (2019). Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells. Frontiers in Pharmacology. Retrieved from [Link]

  • Chan, K. W., et al. (2015). In silico prediction of prostaglandin D2 synthase inhibitors from herbal constituents for the treatment of hair loss. Journal of Ethnopharmacology. Retrieved from [Link]

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  • Woltersdorf, O. W., Jr., et al. (1977). (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rahman, A. U., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. PMC. Retrieved from [Link]

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  • Filimonov, A. S., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles. Semantic Scholar. Retrieved from [Link]

  • Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]

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Application Notes & Protocols: 2-(1-Tosyl-1H-indol-5-yl)acetic Acid as a Versatile Synthon for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold." However, the reactivity of the indole N-H group can complicate synthetic routes. The introduction of a p-toluenesulfonyl (tosyl) group at the N1 position serves a dual purpose: it protects the nitrogen from unwanted side reactions and acts as an electron-withdrawing group, modulating the reactivity of the indole ring system.[3]

This guide focuses on 2-(1-tosyl-1H-indol-5-yl)acetic acid , a highly versatile building block for drug discovery. The acetic acid moiety at the C5 position provides a convenient handle for derivatization, allowing for the facile introduction of diverse functional groups through amide bond formation, esterification, and other transformations. This strategic combination of a protected indole core and a reactive side chain makes it an ideal starting point for synthesizing libraries of compounds targeting a range of biological targets, including enzymes like cyclooxygenase (COX) and various receptors.[4][5]

This document provides a detailed overview of the building block's properties, a validated protocol for its derivatization, and expert insights into its application in constructing potential therapeutic agents.

Physicochemical & Spectroscopic Profile

Before its use in synthesis, understanding the fundamental properties of the title compound is crucial. While specific experimental data for this exact molecule is not centrally published, the properties can be reliably inferred from its constituent parts: the N-tosylated indole and the acetic acid side chain.

PropertyValue (Estimated/Typical)Justification / Source
Molecular Formula C₁₇H₁₅NO₄SBased on chemical structure.
Molecular Weight 329.37 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for N-tosylated indole derivatives.[3]
Melting Point 150-160 °CN-tosylation generally increases the melting point compared to the free indole.[1]
Solubility Soluble in DCM, THF, DMSO, DMF; sparingly soluble in Methanol, Ethanol.Inferred from similar structures used in synthesis.[6]
¹H NMR (DMSO-d₆) δ ~12.3 (s, 1H, COOH), 7.2-8.0 (m, Ar-H), ~3.6 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)Expected chemical shifts for aromatic, carboxylic acid, methylene, and tosyl-methyl protons.
¹³C NMR (DMSO-d₆) δ ~172 (C=O), 145 (Ar-C-SO₂), 125-138 (Ar-C), ~35 (CH₂), 21 (CH₃)Expected chemical shifts for key carbon atoms.
IR (KBr, cm⁻¹) ~3400 (O-H), ~1700 (C=O), ~1350 & ~1160 (SO₂)Characteristic stretching frequencies for hydroxyl, carbonyl, and sulfonyl groups.[6]

Strategic Application: Building Bioactive Molecules

The true utility of 2-(1-tosyl-1H-indol-5-yl)acetic acid lies in the reactivity of its carboxylic acid group. This functional group is a gateway to a vast chemical space via reactions such as amide bond coupling. Amide bonds are metabolically stable and are present in a significant portion of marketed drugs, making this a highly relevant transformation.

Below is a logical workflow for utilizing this building block to synthesize a target amide derivative, a common motif in COX inhibitors and other therapeutic classes.[4][7]

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis A 2-(1-tosyl-1H-indol-5-yl)acetic acid (Building Block) D Activate Carboxylic Acid with Coupling Agent A->D B Amine Component (R-NH₂) E Nucleophilic Attack by Amine Component B->E C Coupling Reagents (e.g., DCC, DMAP) C->D D->E Forms Active Ester Intermediate F Reaction Quenching & Filtration E->F G Aqueous Wash (Acid/Base Extraction) F->G Removes Urea Byproduct (if DCC) H Purification (Column Chromatography) G->H Removes Salts & Unreacted Reagents I Final Product: Target Amide H->I J Characterization (NMR, MS, IR) I->J Structure Verification

Caption: General workflow for amide synthesis using the title building block.

Protocol: Synthesis of an N-Aryl Amide Derivative

This protocol details a representative N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling reaction. This method is widely used for its efficiency and reliability in forming amide bonds from carboxylic acids and primary amines.[6]

Rationale for Reagent Selection
  • DCC (N,N'-Dicyclohexylcarbodiimide): The activating agent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile.

  • DMAP (4-Dimethylaminopyridine): A nucleophilic catalyst. It accelerates the reaction, improves yields, and suppresses side reactions, particularly the formation of N-acylurea byproduct. Its use is critical for efficient coupling, especially with less reactive amines.[6]

  • Dichloromethane (DCM): An excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the reactive intermediates.

Materials & Reagents
ReagentM.W.Amount (Example)MolesEquivalents
2-(1-tosyl-1H-indol-5-yl)acetic acid329.37329 mg1.0 mmol1.0
Substituted Aniline (e.g., p-toluidine)107.15129 mg1.2 mmol1.2
DCC206.33227 mg1.1 mmol1.1
DMAP122.1715 mg0.12 mmol0.12
Dichloromethane (DCM), anhydrous-10 mL--
Step-by-Step Procedure

G start Start reagents 1. Combine Building Block (1.0 eq), Amine (1.2 eq), and DMAP (0.12 eq) in anhydrous DCM (10 mL). start->reagents stir 2. Stir mixture under N₂ atmosphere at room temperature until all solids dissolve. reagents->stir cool 3. Cool the reaction mixture to 0 °C using an ice bath. stir->cool add_dcc 4. Add DCC (1.1 eq) portion-wise to the cold, stirred solution. cool->add_dcc A white precipitate (DCU) will form. react 5. Allow the reaction to warm to room temperature and stir for 3-4 hours. add_dcc->react monitor 6. Monitor reaction progress by TLC (e.g., 1:1 Ethyl Acetate/Hexane). react->monitor filter 7. Upon completion, filter the mixture to remove the precipitated DCU byproduct. monitor->filter Spot for disappearance of starting acid. wash_dcu 8. Wash the filter cake (DCU) with a small amount of cold DCM. filter->wash_dcu combine 9. Combine the filtrate and washings. wash_dcu->combine wash_hcl 10. Wash the organic layer with 5% aq. HCl (2 x 10 mL). combine->wash_hcl Removes DMAP and excess amine. wash_bicarb 11. Wash with saturated aq. NaHCO₃ (2 x 10 mL) and then brine (1 x 10 mL). wash_hcl->wash_bicarb Removes unreacted carboxylic acid. dry 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. wash_bicarb->dry purify 13. Purify the crude product by flash column chromatography. dry->purify end Final Product purify->end

Caption: Detailed workflow for the DCC/DMAP coupling protocol.
Purification and Characterization
  • Purification: The crude solid obtained after concentration is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing polarity, is effective for separating the product from non-polar impurities and residual starting materials.

  • Expected Outcome: The reaction should yield the target amide as a white or off-white solid. Typical yields for this type of coupling reaction range from 70-95%.

  • Characterization: The structure of the final product must be confirmed.

    • ¹H NMR: Look for the appearance of a new amide N-H signal (typically a broad singlet between δ 8-10 ppm) and the disappearance of the carboxylic acid proton signal (δ ~12.3 ppm). The signals corresponding to the newly introduced aryl group should also be present.

    • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should match the calculated mass of the target amide.

    • IR Spectroscopy: The spectrum should show a characteristic amide C=O stretch (around 1670 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹), while the broad O-H stretch of the carboxylic acid should be absent.[6]

Broader Applications & Future Perspectives

The synthetic strategy outlined above is not limited to simple anilines. A wide array of amines can be used to generate diverse molecular architectures:

  • Bioisosteres: Coupling with sulfonamides can generate structures analogous to intermediates used in the synthesis of drugs like Zafirlukast.[8][9][10]

  • Heterocyclic Amines: Introduction of heterocycles (pyridines, pyrazoles, etc.) can modulate physicochemical properties and introduce new hydrogen bonding motifs, which is a key strategy in designing selective COX-2 inhibitors.[4]

  • Amino Acid Esters: Coupling with amino acid esters allows for the creation of peptide-mimetic structures for probing biological systems.

The N-tosyl group, while essential for the initial coupling, can also be removed under specific conditions (e.g., using strong base or reducing agents) if the unprotected indole is the final target, further expanding the synthetic utility of this building block.[3]

Safety & Handling

  • 2-(1-tosyl-1H-indol-5-yl)acetic acid: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • DCC: Caution: DCC is a potent skin sensitizer and should be handled with extreme care in a fume hood. Always wear appropriate gloves.

  • DMAP: DMAP is toxic and should be handled with care.

  • Solvents: Dichloromethane is a volatile organic solvent and should be handled in a well-ventilated fume hood.

Conclusion

2-(1-tosyl-1H-indol-5-yl)acetic acid is a powerful and versatile building block in medicinal chemistry. Its pre-protected indole core and strategically placed carboxylic acid handle provide a streamlined entry point for the synthesis of complex molecules. The robust and reliable protocols for its derivatization, particularly through amide bond formation, enable the rapid generation of compound libraries for screening against various biological targets. By understanding the principles behind the synthetic choices and employing the detailed protocols provided, researchers can effectively leverage this synthon to accelerate their drug discovery programs.

References

  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available from: [Link]

  • Goverdhan, G., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available from: [Link]

  • New Drug Approvals. (2013, December 3). Drug spotlight- Zafirlukast. Available from: [Link]

  • Reddy, B. V. S., et al. (2015). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. National Institutes of Health (NIH). Available from: [Link]

  • Harley-Mason, J., & Hooper, J. W. (1973). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Academia.edu. Available from: [Link]

  • Qian, X., You, Q., & He, D. (2020). A kind of synthetic method of zafirlukast intermediate. Google Patents.
  • Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. Available from: [Link]

  • Rai, K., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available from: [Link]

  • Goverdhan, G., et al. (2012). Synthesis and characterization of new analogs of zafirlukast. ACG Publications. Available from: [Link]

  • Bruno, O., et al. (2026, January 24). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. ResearchGate. Available from: [Link]

  • Rolando, B., et al. (2025, October 22). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. University of Turin Institutional Repository. Available from: [Link]

  • Rolando, B., et al. (2025, October 22). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4- b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. PubMed. Available from: [Link]

  • D'Agostino, I., et al. (2021). Modulation of the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid scaffold. University of Turin Institutional Repository. Available from: [Link]

  • Genin, M. J., et al. (2015, April 1). Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. PubMed. Available from: [Link]

  • Kaur, B. P., Kaur, J., & Chimni, S. (n.d.). Examples of bioactive molecules containing indole in core structure. ResearchGate. Available from: [Link]

  • Al-Obaidi, A. S. M. (n.d.). View of Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Journal of Education for Pure Science. Available from: [Link]

  • Thompson, A. L., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Available from: [Link]

  • Rolando, B., et al. (2025, October 22). Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Neuhaus, J., et al. (2015). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. PMC. Available from: [Link]

Sources

Application Note: Pharmacological Profiling using 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals focusing on the pharmacological profiling of indole-based scaffolds. It details the specific utility of 2-(1-tosyl-1H-indol-5-yl)acetic acid —a structural probe used to investigate Structure-Activity Relationships (SAR) in inflammatory and immunological pathways, specifically targeting CRTH2 (DP2) receptors and Cyclooxygenase (COX) enzymes.

Introduction & Mechanism of Action

2-(1-tosyl-1H-indol-5-yl)acetic acid represents a critical chemical probe in the optimization of indole-based anti-inflammatory therapeutics. Unlike the classic Indomethacin scaffold (an indole-3-acetic acid derivative), this compound features the acetic acid moiety at the C5 position and a bulky p-toluenesulfonyl (tosyl) group at the N1 position.

Scientific Rationale
  • CRTH2 (DP2) Antagonism: The N-sulfonyl indole core is a pharmacophore found in potent CRTH2 antagonists (e.g., Ramatroban analogs). The tosyl group mimics the hydrophobic interactions required within the CRTH2 binding pocket, while the C5-acetic acid explores the tolerance of the orthosteric site for regioisomeric shifts (C3 vs. C5).

  • COX Enzyme Selectivity: The N-tosyl group provides steric bulk similar to the N-benzoyl of Indomethacin but alters the electronic properties of the indole ring. Profiling this compound allows researchers to map the size constraints of the COX-2 hydrophobic side pocket.

Technical Specifications & Preparation

ParameterSpecification
Molecular Formula C₁₇H₁₅NO₄S
Molecular Weight 329.37 g/mol
Solubility Soluble in DMSO (>25 mM); Ethanol (warm); Insoluble in water.
Storage -20°C (Desiccated). Protect from light.
Stability Stable in DMSO for 2 weeks at 4°C. Avoid acidic aqueous conditions to prevent detosylation.
Stock Solution Protocol
  • Weighing: Accurately weigh 3.29 mg of compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested). Vortex for 30 seconds until clear.

  • Concentration: This yields a 10 mM stock solution.

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

Protocol A: CRTH2 (DP2) Receptor Binding Assay (Fluorescence Polarization)

This assay determines the affinity of the compound for the Th2 cell-expressed receptor CRTH2, a key target in allergic asthma.

Assay Principle

The compound competes with a fluorescently labeled PGD2 tracer for binding to the recombinant human CRTH2 receptor. A decrease in fluorescence polarization (mP) indicates displacement of the tracer.

Materials
  • Receptor: Membrane preparation expressing human CRTH2 (DP2).

  • Tracer: PGD2-Alexa Fluor 488.

  • Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20.

Step-by-Step Methodology
  • Plate Preparation: Use black 384-well low-binding plates.

  • Compound Dilution: Prepare a 10-point serial dilution of 2-(1-tosyl-1H-indol-5-yl)acetic acid in assay buffer (Range: 1 nM to 10 µM).

  • Receptor Addition: Add 10 µL of CRTH2 membrane suspension (optimized to bind 50-80% of tracer).

  • Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow membrane equilibration.

  • Tracer Addition: Add 10 µL of PGD2-tracer (Final concentration: 1 nM).

  • Final Incubation: Incubate for 60 minutes at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

Data Analysis

Calculate the IC₅₀ using a 4-parameter logistic fit:



  • Validation: Reference antagonist (e.g., Ramatroban) should yield an IC₅₀ ~10-100 nM.

Protocol B: COX-1 vs. COX-2 Isoform Selectivity Assay

This assay evaluates whether the C5-acetic acid/N-tosyl configuration retains the COX-inhibitory potential of classic NSAIDs or shifts selectivity.

Assay Principle

Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the conversion of Arachidonic Acid (AA) to PGG2.

Workflow Diagram (Graphviz)

COX_Assay Start Start: Heme-Enzyme Complex Inhibitor Add 2-(1-tosyl-1H-indol-5-yl)acetic acid (Pre-incubation 5 min) Start->Inhibitor Block Active Site Substrate Add Arachidonic Acid + TMPD Inhibitor->Substrate Initiate Reaction COX Cycle: AA -> PGG2 -> PGH2 Substrate->Reaction Catalysis Signal Measure Absorbance (590 nm) Reaction->Signal Oxidation of TMPD

Figure 1: Workflow for the colorimetric COX inhibition screening assay.

Protocol Steps
  • Enzyme Prep: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Add 10 µL of enzyme to wells.

    • Add 20 µL of test compound (10 µM screening dose or serial dilution).

    • Incubate 10 mins at 25°C.

  • Substrate Initiation: Add 10 µL of Arachidonic Acid (100 µM) and TMPD solution.

  • Kinetic Read: Monitor Absorbance at 590 nm for 5 minutes.

  • Calculation: Determine the slope (rate) of the reaction.

    
    
    

Protocol C: Cellular Inflammation Model (LPS-Stimulated RAW 264.7)

To verify cell permeability and functional efficacy, this assay measures the compound's ability to suppress Prostaglandin E2 (PGE2) release in macrophages.

Biological Pathway[1]

Inflammation_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2_Exp COX-2 Expression (Induction) NFkB->COX2_Exp PGE2 PGE2 Release COX2_Exp->PGE2 Enzymatic Step AA Arachidonic Acid AA->PGE2 Drug 2-(1-tosyl-1H-indol-5-yl)acetic acid Drug->COX2_Exp Potential Transcriptional Effect? Drug->PGE2 Direct Enzyme Inhibition

Figure 2: Putative points of intervention in the LPS-stimulated inflammatory cascade.

Methodology
  • Cell Culture: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Pre-treatment: Replace media with fresh DMEM containing the test compound (0.1, 1, 10, 50 µM). Incubate for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Collect cell-free supernatant.

  • Quantification: Measure PGE2 levels using a competitive ELISA kit.

  • Viability Control: Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced PGE2 is not due to cytotoxicity.

Interpretation of Results & Troubleshooting

Expected Outcomes[2]
  • CRTH2 Assay: If the compound acts as a mimetic of sulfonyl-indoles, expect IC₅₀ values in the micromolar range (1-10 µM) . High potency (<100 nM) suggests the C5-acetic acid is a viable bioisostere for the standard C3-acetic acid.

  • COX Assay: The N-tosyl group is bulky. If COX-2 selectivity is observed (IC₅₀ COX-2 < COX-1), it confirms the compound exploits the larger hydrophobic side pocket of COX-2.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Assay Buffer Hydrophobicity of Tosyl groupLimit final DMSO concentration to 1%. Add 0.01% Triton X-100 or BSA to buffer.
High Background (FP Assay) Compound auto-fluorescenceCheck compound fluorescence at 485/535 nm. If high, switch to Radioligand Binding ([³H]-PGD2).
No Inhibition in Cells Poor PermeabilityThe carboxylic acid is polar. Consider synthesizing the methyl ester prodrug for cellular assays.

References

  • Pettipher, R., et al. (2012). "Antagonists of the prostaglandin D2 receptor CRTH2."[1][2] Drug News & Perspectives. Link

  • Ulven, T., & Kostenis, E. (2010). "Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist." Journal of Medicinal Chemistry. Link

  • Blobaum, A. L., & Marnett, L. J. (2007). "Structural and functional basis of cyclooxygenase inhibition." Journal of Medicinal Chemistry. Link

  • Cayman Chemical. "Indole-3-acetic acid vs Indole-5-acetic acid derivatives in inflammation." Application Guide. Link

Sources

Application Notes and Protocols for Cell-Based Assays with 2-(1-tosyl-1H-indol-5-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Indoleacetic Acid Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] The derivatization of the indoleacetic acid backbone, particularly with a tosyl group, presents a promising avenue for the discovery of novel therapeutic agents with enhanced potency and selectivity.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives.

Herein, we detail a suite of robust cell-based assays to elucidate the cytotoxic, pro-apoptotic, cell cycle-modulating, and anti-inflammatory properties of this novel chemical series. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure experimental rigor and data integrity.

Part 1: Assessment of Anticancer Activity

A primary focus in the evaluation of novel indole derivatives is their potential as anticancer agents. The following assays are fundamental for determining the cytotoxic and mechanistic profile of 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives in cancer cell lines.

Application Note 1.1: Determining Cytotoxicity and Metabolic Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for initial cytotoxicity screening.[3] It is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell proliferation and cytotoxicity.[3]

Workflow for Cytotoxicity Assessment

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed cancer cells in 96-well plates treatment Treat cells with compounds and vehicle control prep_cells->treatment prep_compounds Prepare serial dilutions of test compounds prep_compounds->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation add_mtt Add MTT solution to each well incubation->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1.1: MTT Assay for Cell Viability

Materials:

  • 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Hypothetical Data Presentation

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative AMCF-7485.2
Derivative AA5494812.8
Derivative BMCF-74825.1
Derivative BA54948> 50
Doxorubicin (Control)MCF-7480.8
Application Note 1.2: Elucidating the Induction of Apoptosis

Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[6] It is therefore crucial to determine if the observed cytotoxicity of the 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives is due to apoptosis. Common methods for detecting apoptosis include Annexin V/PI staining, caspase activation assays, and DNA fragmentation analysis.[7]

Apoptotic Signaling Pathways

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family Regulation stress->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of the major apoptotic signaling pathways.

Protocol 1.2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[8]

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a white-walled 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Hypothetical Data Presentation

CompoundConcentration (µM)Fold Increase in Caspase-3/7 Activity
Derivative A11.2
Derivative A53.5
Derivative A106.8
Staurosporine (Control)18.2
Application Note 1.3: Investigating Cell Cycle Arrest

Some anticancer agents inhibit cell proliferation by causing arrest at specific phases of the cell cycle.[9] Flow cytometry analysis of cellular DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in the G0/G1, S, and G2/M phases.[10]

Protocol 1.3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at 4°C for fixation.[11]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Hypothetical Data Presentation

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control553015
Derivative A (10 µM)751510
Nocodazole (Control)101080

Part 2: Assessment of Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, including cancer.[12] Key mediators of inflammation include cyclooxygenase-2 (COX-2) and the transcription factor NF-κB.[13][14] The following assays can be used to evaluate the anti-inflammatory potential of 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives.

Application Note 2.1: Screening for COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of COX enzymes.[15] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[16]

Protocol 2.1: Fluorometric COX-2 Inhibitor Screening Assay

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, MAK399)[15]

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions.

  • Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Kinetic Measurement: Immediately measure the fluorescence kinetically at the specified wavelengths.[15]

  • Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compounds to the vehicle control. Determine the IC50 value for COX-2 inhibition.

Hypothetical Data Presentation

CompoundCOX-2 IC50 (µM)
Derivative C0.5
Derivative D8.2
Celecoxib (Control)0.1
Application Note 2.2: Monitoring NF-κB Pathway Activation

The transcription factor NF-κB is a master regulator of the inflammatory response.[14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[17]

NF-κB Signaling Pathway

cluster_nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb_p IκB Phosphorylation & Degradation ikk->ikb_p ikb IκB nfkb NF-κB nfkb_ikb NF-κB/IκB Complex (Cytoplasm) nfkb_free Free NF-κB nfkb_ikb->nfkb_free Release nucleus Nucleus nfkb_free->nucleus nfkb_nuc NF-κB Translocation gene_exp Inflammatory Gene Transcription nfkb_nuc->gene_exp

Caption: Overview of the canonical NF-κB signaling pathway.

Protocol 2.2: NF-κB Translocation Assay using Immunofluorescence

Materials:

  • Cells cultured on glass coverslips or in imaging plates

  • Pro-inflammatory stimulus (e.g., TNF-α)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Pre-treatment: Seed cells and pre-treat with the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with the primary antibody against NF-κB p65, followed by the fluorescently-labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Data Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear translocation in compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Conclusion

The protocols outlined in this guide provide a robust starting point for the comprehensive cellular characterization of 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives. By systematically evaluating their effects on cell viability, apoptosis, cell cycle progression, and key inflammatory pathways, researchers can effectively identify promising lead compounds for further preclinical development. The integration of these cell-based assays into the drug discovery pipeline is essential for elucidating mechanisms of action and building a strong foundation for translational research.

References

  • Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Promega Corpor
  • Creative Proteomics. Apoptosis Assay Service.
  • Lee, J. H., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI.
  • Meso Scale Diagnostics, LLC. (n.d.).
  • Assay Genie. Cell Cycle Analysis Kit.
  • Al-Ostath, R., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals.
  • Tfc C., et al. (2012, October 1). Nuclear Factor Kappa B (NF-κB)
  • Sittampalam, G. S., et al. (Eds.). (2013, May 1). Cell Viability Assays. Assay Guidance Manual.
  • University of Chicago. (n.d.). Cell Cycle Analysis.
  • ResearchGate. (n.d.).
  • RayBiotech, Inc.
  • Perrone, M. G., et al. (2022, March 1). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Current Enzyme Inhibition, 18(1), 10-18.
  • Bric, J. M., et al. (1991). Rapid In Situ Assay for Indoleacetic Acid Production by Bacteria Immobilized on a Nitrocellulose Membrane. Applied and Environmental Microbiology, 57(2), 535-538.
  • Ghorbani, M., et al. (2017). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 14(9), 1056-1065.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • ELK Biotechnology. IAA(Indole 3 Acetic Acid) ELISA Kit.
  • Masferrer, J. L., et al. (2002). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 62(3), 712-716.
  • Kracht, M., & Schmitz, M. L. (2022). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 23(23), 14759.
  • Cloud-Clone Corp. ELISA Kit for Indole 3 Acetic Acid (IAA) | CEA737Ge.
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  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Fluoro-3-Propyl-1H-Indole.
  • Darzynkiewicz, Z., et al. (2023, February 12). Basic Methods of Cell Cycle Analysis. Cells, 12(4), 585.
  • Noreen, H., et al. (2023, February 26). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry, 11, 1129334.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
  • El-Sayed, N. N. E., et al. (2024, July 26). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(3), M1857.
  • Ialongo, C., et al. (2022, December 28).
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  • Vigo Avocats. (n.d.).
  • De Lucia, M., et al. (2025, October 22). Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to Develop Dual Cyclooxygenase Inhibitors and Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry.
  • Al-Ostath, R., et al. (2021).
  • Al-Ostath, R., et al. (2021, August 8).
  • Song, Y. (2014). Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide.
  • Nagesh, H. N., et al. (2019, February 28). Qualitative anti-tubercular activity of synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates. Journal of Applied Pharmaceutical Science, 9(02), 116-120.
  • ResearchGate. (n.d.). 2-(Sulfanylmethyl)
  • Čonka, P., et al. (2025, December 16). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5‑Aryl‑1H‑indoles. Journal of Agricultural and Food Chemistry.
  • Genin, M. J., et al. (2015, April 1). Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. Bioorganic & Medicinal Chemistry Letters, 25(7), 1544-1548.
  • Pearson+. (n.d.).

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Synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives for enzyme inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Evaluation of 2-(1-Tosyl-1H-indol-5-yl)acetic Acid Derivatives as Potent Enzyme Inhibitors

Authored by: Senior Application Scientist, Chemical Biology Division

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] Specifically, derivatives of indole-acetic acid have emerged as promising candidates for the development of novel enzyme inhibitors targeting pathologies in oncology, inflammation, and metabolic diseases.[2][3] This guide provides a comprehensive, field-tested framework for the synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives and the subsequent evaluation of their inhibitory activity against a representative enzyme class, the ectonucleotidases, which are implicated in tumor progression.[4][5] We will delve into the strategic rationale behind key synthetic steps, provide detailed, self-validating protocols for both synthesis and biochemical assays, and offer guidance on data interpretation.

Strategic Rationale: The Chemistry of 2-(1-Tosyl-1H-indol-5-yl)acetic Acid

The design of our target scaffold incorporates two key features: the N-tosyl group and the C-5 acetic acid moiety.

  • The Role of the N-Tosyl Group: The introduction of a p-toluenesulfonyl (tosyl) group onto the indole nitrogen serves a dual purpose. Firstly, it acts as a robust protecting group, preventing unwanted side reactions at the nitrogen during subsequent functionalization steps.[6] Secondly, as a potent electron-withdrawing group, it modifies the electron density of the indole ring system, which can be crucial for modulating the binding affinity of the final compound to its target enzyme.[7] This modification can also serve as a handle for further chemical diversification.[7]

  • The C-5 Acetic Acid Moiety: The acetic acid group at the 5-position of the indole ring provides a critical acidic pharmacophore. This group can engage in key hydrogen bonding or ionic interactions within the active site of target enzymes, anchoring the inhibitor and contributing significantly to its potency.[2][4] The precise positioning at C-5 is often determined by exploring the topology of the enzyme's active site through computational modeling or structure-activity relationship (SAR) studies.

Synthesis Protocol: From Substituted Aniline to Target Scaffold

The following protocol outlines a robust and adaptable synthetic route to the core scaffold, 2-(1-tosyl-1H-indol-5-yl)acetic acid. This pathway is designed for clarity and reproducibility.

Visualized Synthetic Workflow

Synthesis_Workflow A 4-Aminophenylacetic acid (Starting Material) B N-Tosyl-4-aminophenylacetic acid (Intermediate 1) A->B  p-Toluenesulfonyl chloride,  Pyridine, 0°C to RT   C Methyl 2-(1-tosyl-1H-indol-5-yl)acetate (Intermediate 2) B->C  Modified Fischer Indole Synthesis  (e.g., with glyoxal derivative),  Acid catalyst, Heat   D 2-(1-Tosyl-1H-indol-5-yl)acetic acid (Final Product) C->D  LiOH or NaOH,  THF/H₂O, RT  (Saponification)  

Caption: A generalized synthetic route for 2-(1-tosyl-1H-indol-5-yl)acetic acid.

Step-by-Step Synthesis Methodology

PART A: N-Tosylation of 4-Aminophenylacetic Acid

  • Preparation: To a stirred solution of 4-aminophenylacetic acid (1.0 eq) in pyridine (10 vol) at 0°C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold 1M HCl (20 vol) and extract with ethyl acetate (3 x 15 vol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, N-tosyl-4-aminophenylacetic acid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

PART B: Indole Ring Formation (Illustrative Example)

  • Rationale: The formation of the indole ring from an N-protected aniline can be achieved through various methods. A common strategy involves condensation with a suitable two-carbon synthon followed by cyclization.[8][9] For this protocol, we will describe a conceptual cyclization step leading to the indole scaffold. The precise conditions may require optimization based on the specific derivative of Intermediate 1.

  • Esterification: Convert the carboxylic acid of Intermediate 1 to its methyl ester using standard conditions (e.g., SOCl₂ in methanol) to prevent interference in the subsequent cyclization step.

  • Cyclization: A plausible route involves an intramolecular reaction, such as a modified Madelung or Fischer synthesis, to construct the pyrrole ring.[10] This often requires strong base or acid catalysis and elevated temperatures.

  • Purification: After aqueous work-up, the resulting methyl 2-(1-tosyl-1H-indol-5-yl)acetate (Intermediate 2) is purified using column chromatography on silica gel.

PART C: Saponification to the Final Acid

  • Hydrolysis: Dissolve the purified methyl ester (Intermediate 2, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Work-up: Monitor the reaction by TLC until the starting material is consumed. Quench the reaction by adding 1M HCl until the pH is ~2-3.

  • Isolation: Extract the product with ethyl acetate (3 x 15 vol). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Purification: The final product, 2-(1-tosyl-1H-indol-5-yl)acetic acid, can be purified by recrystallization or flash chromatography to yield a solid suitable for biological testing.

Biochemical Evaluation: Ectonucleotidase Inhibition Assay

Indole acetic acid derivatives have shown significant inhibitory potential against ectonucleotidases, a family of enzymes that are overexpressed in some tumor microenvironments and contribute to cancer progression by producing immunosuppressive adenosine.[2][4][5] This section provides a protocol for a colorimetric, 96-well plate-based assay to screen for inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP), a representative ectonucleotidase.

Principle of the Assay

The assay measures the enzymatic hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP). The product, pNP, is a chromophore that absorbs light at 405 nm upon deprotonation under alkaline conditions. An effective inhibitor will reduce the rate of pNPP hydrolysis, resulting in a lower absorbance reading compared to an uninhibited control.

Visualized Assay Workflow

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis A Dispense Assay Buffer to all wells B Add Test Compounds (serial dilutions) C Add Vehicle Control (DMSO) and Positive Control Inhibitor D Add Enzyme (h-TNAP) to all wells C->D E Pre-incubate at 37°C (10 min) F Initiate reaction by adding Substrate (pNPP) G Incubate at 37°C (30 min) H Stop reaction (optional, e.g., NaOH) or read kinetically G->H I Measure Absorbance at 405 nm (Plate Reader) J Calculate % Inhibition and determine IC₅₀ values

Caption: Workflow for a 96-well plate-based enzyme inhibition assay.

Detailed Assay Protocol

Materials and Reagents:

  • Purified human Tissue-Nonspecific Alkaline Phosphatase (h-TNAP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • Test Compounds: 10 mM stock solutions in DMSO

  • Positive Control Inhibitor: Levamisole[4]

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm[11]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. A typical starting concentration range is 100 µM to 1 nM. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells (final volume = 100 µL):

    • Blank Wells: 90 µL Assay Buffer + 10 µL Substrate (No enzyme)

    • Negative Control (100% Activity): 80 µL Assay Buffer + 10 µL Vehicle (DMSO)

    • Test Compound Wells: 80 µL Assay Buffer containing the appropriate concentration of test compound.

    • Positive Control Wells: 80 µL Assay Buffer containing a known concentration of Levamisole (e.g., 100 µM).

  • Enzyme Addition: Add 10 µL of the h-TNAP enzyme solution to all wells except the Blank wells. The final enzyme concentration should be pre-determined to yield a linear reaction rate within the desired time frame.

  • Pre-incubation: Mix the plate gently and pre-incubate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[1]

  • Reaction Initiation: Start the reaction by adding 10 µL of the pNPP substrate solution to all wells.[1]

  • Incubation: Incubate the plate at 37°C for 30 minutes (or monitor kinetically).

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.[12]

Data Analysis and Interpretation
  • Correct for Blank: Subtract the average absorbance of the Blank wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100 Where Abs_inhibitor is the absorbance of a well with a test compound and Abs_control is the average absorbance of the Negative Control wells.

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[13]

Representative Data Presentation

The inhibitory activities of a series of synthesized 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives (hypothetical data) are summarized below.

Compound IDR-Group ModificationTarget EnzymeIC₅₀ (µM) [± SD]
SIA-001 -Hh-TNAP15.2 ± 1.8
SIA-002 3-chloroh-TNAP5.8 ± 0.7
SIA-003 4-fluoroh-TNAP2.1 ± 0.3
SIA-004 4-methoxyh-TNAP25.6 ± 3.1
Levamisole (Positive Control)h-TNAP21.5 ± 2.5[4]

This table demonstrates that small modifications to the indole scaffold (e.g., addition of halogens at the 3- or 4-position) can significantly impact inhibitory potency, providing valuable structure-activity relationship (SAR) data for further drug development.

References

  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. RSC. Retrieved from [Link]

  • Iqbal, J., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(44), 31053–31067. Available at: [Link]

  • Iqbal, J., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Wrobel, T. M., & Szychowski, K. A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods and Protocols, 4(2), 21. Available at: [Link]

  • Iqbal, J., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. ResearchGate. Available at: [Link]

  • Kaur, N., & Kishore, D. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. New Journal of Chemistry, 45(2), 654-680. Available at: [Link]

  • Wilson, P. (2025). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Bitesize Bio. Retrieved from [Link]

  • King Saud University. (n.d.). Method of Enzyme Assay. Retrieved from [Link]

  • Moodie, R. B., & Schofield, K. (1973). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Australian Journal of Chemistry, 26(12), 2735-2741. Available at: [Link]

  • Jones, G. D., et al. (2018). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 549, 107-114. Available at: [Link]

  • Krylov, S. N., et al. (1994). Inhibition of enzymatic indole-3-acetic acid oxidation by phenols. Phytochemistry, 35(2), 293-297. Available at: [Link]

  • Jusková, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-350. Available at: [Link]

  • Ayad, T., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(3), M1857. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Gevorgyan, V., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(12), 10738-10745. Available at: [Link]

  • Jusková, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. Semantic Scholar. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • da Rosa, F. A. F., et al. (2003). Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. Journal of the Brazilian Chemical Society, 14(1), 125-130. Available at: [Link]

  • Iqbal, J., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry, 11, 1109355. Available at: [Link]

  • Gribble, G. W. (1996). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]

  • Kiseleva, E., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. Molecules, 25(8), 1986. Available at: [Link]

  • Iqbal, J., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. Available at: [Link]

  • Iqbal, J., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PubMed. Available at: [Link]

  • Folkes, L., et al. (1999). Use of indole-3-acetic acid derivatives in medicine. Google Patents.
  • Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341. Available at: [Link]

  • Rosas-Pinedo, S., et al. (2025). Indole-3-acetic acid (IAA) protects Azospirillum brasilense from indole-induced stress. Applied and Environmental Microbiology. Available at: [Link]

  • Maccari, R., et al. (2014). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Develop Novel Potent and Selective Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 57(21), 8821-8834. Available at: [Link]

  • Reddy, S. R. S., et al. (2014). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 6(5), 367-375. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis of 2-(1H-indol-1-yl)thiazol-5-yl aryl ketones. ResearchGate. Available at: [Link]

  • Taylor, D., et al. (2020). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online. Available at: [Link]

Sources

Use of 2-(1-tosyl-1H-indol-5-yl)acetic acid in the synthesis of etodolac derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the synthesis of C6-functionalized Etodolac derivatives using 2-(1-tosyl-1H-indol-5-yl)acetic acid as the core scaffold.

Core Precursor: 2-(1-tosyl-1H-indol-5-yl)acetic acid (CAS: 2108834-38-2) Target Class: Pyranocarboxylic Acid NSAID Analogs (Functionalized Etodolac)

Introduction & Strategic Rationale

Etodolac (1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid) is a COX-2 selective NSAID.[1] Its pharmacological activity relies heavily on the pyranoindole core and the acetic acid side chain at the C1 position. Standard industrial synthesis utilizes 7-ethyltryptophol to install the ethyl group at the C8 position (indole C7).

However, modern drug development often requires bifunctional scaffolds —derivatives containing an additional reactive handle for:

  • PROTAC Linkers: Attaching E3 ligase ligands for targeted protein degradation.

  • Antibody-Drug Conjugates (ADCs): Linking the NSAID payload to targeting vectors.

  • Solubility Modulation: Introducing polar groups to improve pharmacokinetic profiles.

The Role of 2-(1-tosyl-1H-indol-5-yl)acetic acid: This specific precursor provides a pre-installed acetic acid moiety at the Indole-C5 position. Upon cyclization to the etodolac core, this moiety translates to a C6-carboxymethyl substituent . This "second" acid group is chemically distinct from the pharmacophoric C1-acid, allowing for orthogonal protection and selective functionalization.

Structural Transformation Logic

The synthesis requires converting the Indole-5-acetic acid core into a 5-substituted Tryptophol intermediate, followed by the Oxa-Pictet-Spengler cyclization .

G Start 2-(1-tosyl-1H-indol-5-yl) acetic acid Step1 Deprotection & Esterification Start->Step1 MeOH, H+ Inter1 Methyl 2-(1H-indol-5-yl) acetate Step1->Inter1 Step2 C3-Hydroxyethylation (Tryptophol Synthesis) Inter1->Step2 Oxirane / Lewis Acid Inter2 5-Carboxymethyl Tryptophol Step2->Inter2 Step3 Oxa-Pictet-Spengler (+ Methyl 3-oxopentanoate) Inter2->Step3 BF3·Et2O Final 6-Carboxymethyl Etodolac Analog Step3->Final

Figure 1: Synthetic workflow converting the 5-substituted indole precursor into the pyranoindole scaffold.

Experimental Protocols

Phase 1: Precursor Activation (Detosylation & Esterification)

The N-tosyl group is a protecting group that deactivates the indole ring. To enable the C3-functionalization required for the etodolac core, the nitrogen must be deprotected, and the C5-carboxylic acid should be protected as an ester to prevent interference.

Reagents:

  • 2-(1-tosyl-1H-indol-5-yl)acetic acid (1.0 equiv)

  • Methanol (anhydrous)

  • Sulfuric Acid (catalytic) or Thionyl Chloride

  • Magnesium turnings (for reductive detosylation) or NaOH (hydrolytic)

Protocol:

  • Esterification: Dissolve the starting material in anhydrous methanol (0.5 M). Add thionyl chloride (1.5 equiv) dropwise at 0°C. Reflux for 3 hours.

    • Checkpoint: Monitor TLC for disappearance of acid.

  • Detosylation: Evaporate solvent. Redissolve the crude ester in methanol. Add Mg turnings (5 equiv) and stir at ambient temperature (reductive cleavage is preferred to avoid ester hydrolysis). Alternatively, use refluxing KOH/MeOH if the acid form is desired, but re-esterification will be needed.

  • Workup: Filter Mg residues, concentrate, and partition between EtOAc and saturated NaHCO₃. Dry organic layer over Na₂SO₄.

  • Yield Target: >85% of Methyl 2-(1H-indol-5-yl)acetate .

Phase 2: Synthesis of the Tryptophol Intermediate

The etodolac pyran ring requires a 2-hydroxyethyl chain at the indole C3 position.

Method: Oxalyl Chloride Acylation / Reduction (The Speeter-Anthony Protocol) Rationale: Direct alkylation with ethylene oxide can be low-yielding on substituted indoles. The glyoxalyl chloride route is robust.

Reagents:

  • Methyl 2-(1H-indol-5-yl)acetate (from Phase 1)

  • Oxalyl chloride (1.2 equiv)

  • LiAlH₄ (Lithium Aluminum Hydride) or NaBH₄/BF₃·Et₂O

  • Diethyl ether / THF

Protocol:

  • Acylation: Dissolve the indole ester in anhydrous Et₂O at 0°C. Add oxalyl chloride dropwise. Stir for 1 hour. The glyoxalyl chloride intermediate usually precipitates as a yellow/orange solid.

  • Amidation (Optional but recommended): Treat the intermediate with MeOH to form the glyoxylate ester, or proceed directly to reduction.

  • Reduction: CAUTION. The C5-ester moiety is sensitive to LiAlH₄.

    • Modification: To preserve the C5-methyl ester, use NaBH₄ with BF₃·Et₂O in THF (chemoselective for indole-3-glyoxylates over benzoates/acetates).

    • Add NaBH₄ (5 equiv) to the glyoxylate in THF at 0°C. Add BF₃·Et₂O dropwise. Reflux for 2 hours.

  • Workup: Quench with dilute HCl. Extract with EtOAc.

  • Product: Methyl 2-(3-(2-hydroxyethyl)-1H-indol-5-yl)acetate (The "5-functionalized Tryptophol").

Phase 3: The Oxa-Pictet-Spengler Cyclization (Etodolac Core Formation)

This is the key step where the pyranoindole ring is closed.

Reagents:

  • 5-Functionalized Tryptophol (from Phase 2)

  • Methyl 3-oxopentanoate (1.2 equiv)

  • BF₃·Et₂O (1.1 equiv) or p-TsOH

  • Dichloromethane (DCM) or Toluene

Protocol:

  • Condensation: Dissolve the tryptophol derivative and methyl 3-oxopentanoate in anhydrous DCM (0.1 M).

  • Cyclization: Add BF₃·Et₂O dropwise at 0°C under nitrogen. Allow to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[1][2][3] The indole C2 attacks the ketone, followed by the hydroxyl group attacking the resulting carbocation to close the pyran ring.

  • Workup: Quench with water. Separate organic layer. Wash with brine.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

  • Product: Dimethyl 1-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1,6-diacetate .

Phase 4: Selective Hydrolysis (Optional)

To obtain the active pharmaceutical ingredient (API) analog, hydrolyze the esters.

  • Hydrolysis: Treat with LiOH (3 equiv) in THF/H₂O (1:1) at room temperature.

  • Acidification: Adjust pH to 3–4 with 1M HCl.

  • Isolation: Filter the precipitate or extract with EtOAc.

Data Analysis & Validation

Expected Analytical Signatures:

Analytical MethodKey Diagnostic SignalStructural Confirmation
1H NMR (DMSO-d6) δ 10.5–10.8 ppm (s, 1H)Indole N-H (confirms pyranoindole N is unsubstituted)
δ 3.9–4.1 ppm (m, 2H)Pyran ring -OCH₂- protons (distinctive of Etodolac core)
δ 0.6–0.8 ppm (t, 3H)Ethyl group terminal methyl (characteristic high field triplet)
δ 3.6 ppm (s, 2H)C6-CH₂-COOH (The new functional handle derived from starting material)
MS (ESI+) [M+H]+Molecular ion consistent with C6-substituted Etodolac
IR Spectroscopy 1700–1740 cm⁻¹Carbonyl stretches (Split peaks indicating two distinct carboxyl/ester environments)

Safety & Handling

  • 2-(1-tosyl-1H-indol-5-yl)acetic acid: Treat as a potential irritant. The sulfonyl group implies potential sulfonamide-like sensitivity in rare cases.

  • Oxalyl Chloride: Highly toxic and corrosive. Generates CO and HCl gas. Use strictly in a fume hood.

  • BF₃·Et₂O: Corrosive Lewis acid. Reacts violently with water.

  • Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated. Neutralize acidic aqueous waste before disposal.

References

  • Etodolac Core Synthesis: Humber, L. G., et al. "Etodolac, a novel antiinflammatory agent.[3][4] The syntheses and biological evaluation of its metabolites." Journal of Medicinal Chemistry 31.9 (1988): 1712-1719.[4] Link

  • Tryptophol Synthesis (Speeter-Anthony): Speeter, M. E., and Anthony, W. C. "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society 76.23 (1954): 6208–6210. Link

  • Oxa-Pictet-Spengler Reaction: Larghi, E. L., et al. "The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Compounds." European Journal of Organic Chemistry 2011.26 (2011): 5019-5036. Link

  • Indole Protection Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014. Link

Sources

Application Note: Scale-Up Synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a robust, scalable process for the synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid , a critical intermediate in the development of CRTH2 antagonists and Thromboxane A2 receptor antagonists (e.g., Ramatroban analogs).

The protocol prioritizes industrial scalability, safety, and chemical purity, utilizing a Modified Fischer Indole Synthesis via the Pyruvate Route. This strategy avoids the low yields and polymerization issues associated with direct acetaldehyde condensations.

Executive Summary & Strategic Analysis

The synthesis of 5-substituted indoles, particularly those lacking substituents at the 2- and 3-positions, presents specific regiochemical challenges during scale-up. Direct condensation of arylhydrazines with acetaldehyde (or its acetals) often suffers from thermal instability and polymerization.

To ensure a self-validating and scalable system , this protocol employs a Pyruvate-Mediated Fischer Indole Synthesis . This route introduces a carboxylic acid at the 2-position, which stabilizes the cyclization intermediate. Subsequent decarboxylation yields the clean 5-substituted indole core. The final N-tosylation is performed on the methyl ester derivative to prevent mixed anhydride formation, ensuring high chemoselectivity.

Key Process Advantages:
  • Regiocontrol: The pyruvate linker forces exclusive formation of the indole ring, eliminating isomer formation.

  • Purification: Intermediates are crystalline solids, allowing for filtration-based purification rather than column chromatography.

  • Safety: The exothermic Fischer cyclization is controlled via solvent reflux, and the decarboxylation step is managed to safely vent CO₂.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into four critical phases: Hydrazine Formation , Indole Cyclization , Decarboxylation , and N-Functionalization .

SynthesisRoute SM 4-Aminophenylacetic Acid (Starting Material) Hydrazine 4-Hydrazinophenylacetic Acid (HCl Salt) SM->Hydrazine 1. NaNO2, HCl 2. SnCl2 reduction IndoleDiester Intermediate A: 5-Carboxymethyl-indole-2-carboxylic acid Hydrazine->IndoleDiester Ethyl Pyruvate Fischer Cyclization IndoleAcid Intermediate B: 2-(1H-Indol-5-yl)acetic acid IndoleDiester->IndoleAcid 1. Hydrolysis 2. Cu/Quinoline Decarboxylation IndoleEster Intermediate C: Methyl 2-(1H-indol-5-yl)acetate IndoleAcid->IndoleEster MeOH, H2SO4 (Esterification) TosylEster Intermediate D: Methyl 2-(1-tosyl-1H-indol-5-yl)acetate IndoleEster->TosylEster TsCl, KOH, TBAB (Phase Transfer Catalysis) Target TARGET: 2-(1-tosyl-1H-indol-5-yl)acetic acid TosylEster->Target LiOH, THF/H2O (Saponification)

Figure 1: Retrosynthetic pathway utilizing the Pyruvate/Decarboxylation strategy for maximum regiocontrol.

Detailed Experimental Protocols

Phase 1: Preparation of 4-Hydrazinophenylacetic Acid Hydrochloride

Objective: Convert the aniline precursor to the hydrazine via diazotization. Scale: 100 g Input

  • Diazotization:

    • Charge a 2 L reactor with 4-aminophenylacetic acid (100 g, 0.66 mol) and Conc. HCl (600 mL).

    • Cool the suspension to -5°C using a cryostat or ice/salt bath.

    • Add a solution of Sodium Nitrite (50 g, 0.72 mol) in water (150 mL) dropwise over 45 minutes. Critical: Maintain internal temperature < 0°C to prevent diazonium decomposition.

    • Stir for 30 minutes at -5°C. The solution should be clear/pale yellow.

  • Reduction:

    • Prepare a solution of Stannous Chloride Dihydrate (SnCl₂·2H₂O, 375 g, 1.66 mol) in Conc. HCl (300 mL).

    • Add the cold diazonium solution into the SnCl₂ solution (inverse addition) at 0°C over 1 hour.

    • Observation: A thick precipitate of the hydrazine hydrochloride salt will form immediately.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Cool to 0°C and filter the solids. Wash with cold brine (200 mL) and diethyl ether (200 mL).

    • Yield: ~120 g (85%) of white/beige solid. Store under nitrogen.

Phase 2: Fischer Indole Cyclization & Decarboxylation

Objective: Construct the indole core. The use of ethyl pyruvate ensures the reaction proceeds specifically to the 2-carboxy indole, avoiding polymerization.

  • Hydrazone Formation & Cyclization:

    • Suspend 4-hydrazinophenylacetic acid HCl (100 g, 0.49 mol) in Ethanol (1 L).

    • Add Ethyl Pyruvate (62.5 g, 0.54 mol) and Conc. H₂SO₄ (25 mL).

    • Reflux the mixture for 4 hours. Monitor by TLC (formation of the indole-2-ester).

    • Cool to room temperature. The intermediate (Ethyl 5-(carboxymethyl)-1H-indole-2-carboxylate) may precipitate.

    • Evaporate ethanol to 20% volume. Pour into ice water (2 L). Filter the crude solid.[1][2][3]

  • Hydrolysis & Decarboxylation:

    • Suspend the crude indole ester in 15% NaOH (500 mL). Reflux for 2 hours to hydrolyze the ethyl ester.

    • Cool and acidify with HCl to pH 2. Filter the di-acid precipitate.[3] Dry thoroughly.

    • Decarboxylation: Mix the dry di-acid with Copper Powder (5 g) in Quinoline (300 mL).

    • Heat to 200-210°C for 2 hours. Safety: Evolution of CO₂ gas. Ensure proper venting.

    • Cool to room temperature. Pour into Ice/HCl (1 L, 2M) to remove quinoline.

    • Extract with Ethyl Acetate (3 x 400 mL). Wash with water and brine.

    • Concentrate to yield 2-(1H-indol-5-yl)acetic acid .

    • Yield: ~55-60 g (Overall for Phase 2).

Phase 3: Esterification & N-Tosylation

Objective: Chemoselective protection of the nitrogen. Direct tosylation of the acid can lead to mixed anhydrides; the methyl ester route is superior for scale-up.

  • Esterification:

    • Dissolve 2-(1H-indol-5-yl)acetic acid (50 g, 0.28 mol) in Methanol (500 mL).

    • Add Conc. H₂SO₄ (5 mL) and reflux for 3 hours.

    • Concentrate methanol, dilute with EtOAc, wash with NaHCO₃. Dry and concentrate.

    • Result: Methyl 2-(1H-indol-5-yl)acetate (Oil or low-melting solid).

  • N-Tosylation (Phase Transfer Method):

    • Dissolve the methyl ester (50 g, 0.26 mol) in Toluene (500 mL).

    • Add p-Toluenesulfonyl chloride (TsCl) (55 g, 0.29 mol) and Tetrabutylammonium bromide (TBAB) (4 g, 5 mol% catalyst).

    • Add 30% NaOH solution (200 mL).

    • Stir vigorously at room temperature for 4-6 hours.

    • Mechanism:[1][3][4][5][6][7][8][9] The phase transfer catalyst shuttles hydroxide to the organic interface, deprotonating the indole N-H (pKa ~16), which then attacks TsCl.

    • Workup: Separate phases. Wash organic layer with water and brine. Dry (MgSO₄) and concentrate.[6]

    • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Yield: ~80 g (85-90%).

Phase 4: Final Hydrolysis

Objective: Restore the carboxylic acid.

  • Saponification:

    • Dissolve the N-tosyl methyl ester (80 g) in THF (400 mL).

    • Add LiOH·H₂O (15 g) dissolved in Water (200 mL).

    • Stir at room temperature for 4 hours. Note: Avoid reflux to prevent cleavage of the N-Tosyl group (sulfonamides can be labile under harsh basic reflux).

    • Acidify with 1M HCl to pH 3.

    • Extract with EtOAc, dry, and concentrate.

    • Final Purification: Recrystallize from EtOAc/Hexanes.

Analytical Controls & Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Residual Solvent < 5000 ppm (EtOAc/Toluene)GC-HS
Water Content < 0.5%Karl Fischer

1H-NMR Diagnostic Signals (DMSO-d6):

  • Indole C2-H/C3-H: Doublets/Multiplets at 6.6 - 7.6 ppm.

  • Tosyl Group: Two doublets (AA'BB') at ~7.5 and 7.8 ppm; Methyl singlet at ~2.3 ppm.

  • Acetic Acid CH2: Singlet at ~3.6 ppm.

  • Carboxylic Acid OH: Broad singlet at >12 ppm.

Troubleshooting & Critical Process Parameters (CPP)

Troubleshooting Issue1 Low Yield in Fischer Cyclization Sol1 Check Hydrazine Purity Ensure Anhydrous Conditions Issue1->Sol1 Issue2 Decarboxylation Incomplete Sol2 Increase Temp to 200°C Use Fresh Copper Catalyst Issue2->Sol2 Issue3 N-Desulfonylation during Hydrolysis Sol3 Use LiOH at Room Temp Avoid NaOH Reflux Issue3->Sol3

Figure 2: Troubleshooting guide for common scale-up deviations.

  • CPP 1 (Diazotization Temperature): Must remain < 0°C. Exceeding this causes phenol formation (yield loss).

  • CPP 2 (Decarboxylation): This step requires high heat. Ensure the reaction vessel is rated for 220°C. Quinoline is difficult to remove; thorough acid washing (pH < 2) is required during workup.

  • CPP 3 (Tosylation pH): The biphasic system requires vigorous stirring. If conversion stalls, add more TBAB, not more base.

References

  • Fischer Indole Synthesis Mechanism & Scale-up

    • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
    • Organic Syntheses, Coll.[6] Vol. 3, p. 725 (1955); Vol. 22, p. 98 (1942). (Standard protocols for Indole-2-carboxylic acids).

  • Ramatroban & Indole-5-acetic Acid Intermediates

    • Rosentreter, U., et al. (1989). "Synthesis and absolute configuration of the new thromboxane antagonist ramatroban." Arzneimittel-Forschung, 39(12), 1519-1521.
    • Search Result 1.6: Ramatroban-Based Analogues Containing Fluorine Group.

  • N-Tosylation Protocols

    • Bajwa, J. S., et al. (2006). "Deprotection of N-tosylated indoles and related structures using cesium carbonate." Tetrahedron Letters, 47(36), 6425-6427. (Discusses stability and conditions).
    • Search Result 1.19: Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines. (Demonstrates biphasic tosylation efficiency).

  • Japp-Klingemann / Fischer Hybrid Route (Alternative)

    • Bowman, R. E., et al. (1972). "Synthesis and some reactions of the N-Tosyl derivative of indoles." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this multi-step synthesis and improve your yield and purity.

The synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid is a sequential process that requires careful control of reaction conditions at each stage. This guide will walk you through a common synthetic route, highlighting critical parameters and offering solutions to frequently encountered problems.

Synthetic Workflow Overview

A practical and efficient route to 2-(1-tosyl-1H-indol-5-yl)acetic acid involves three main stages:

  • Formation of the Indole Ring: Utilizing the Fischer indole synthesis to construct the core indole-5-acetic acid ester scaffold.

  • N-Tosylation: Protection of the indole nitrogen with a tosyl group.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Synthesis_Workflow cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: N-Tosylation cluster_2 Stage 3: Hydrolysis p-Nitrophenylacetic_acid p-Nitrophenylacetic acid Ethyl_2-(4-aminophenyl)acetate Ethyl 2-(4-aminophenyl)acetate p-Nitrophenylacetic_acid->Ethyl_2-(4-aminophenyl)acetate Esterification & Reduction Hydrazone_Intermediate Hydrazone Intermediate Ethyl_2-(4-aminophenyl)acetate->Hydrazone_Intermediate Diazotization & Japp-Klingemann Reaction Ethyl_2-(1H-indol-5-yl)acetate Ethyl 2-(1H-indol-5-yl)acetate Hydrazone_Intermediate->Ethyl_2-(1H-indol-5-yl)acetate Cyclization (e.g., PPA) Ethyl_2-(1-tosyl-1H-indol-5-yl)acetate Ethyl 2-(1-tosyl-1H-indol-5-yl)acetate Ethyl_2-(1H-indol-5-yl)acetate->Ethyl_2-(1-tosyl-1H-indol-5-yl)acetate TsCl, Base Final_Product 2-(1-Tosyl-1H-indol-5-yl)acetic acid Ethyl_2-(1-tosyl-1H-indol-5-yl)acetate->Final_Product Base or Acid Hydrolysis

Technical Support Center: N-Tosylation of Indole-3-Acetic Acid (IAA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Regioselectivity & Stability in IAA Protection

Executive Summary: The Dual-Nucleophile Challenge

The N-tosylation of Indole-3-acetic acid (IAA) is deceptively simple. Unlike simple indoles, IAA contains two competitive nucleophilic sites: the indole nitrogen (N1) and the carboxylate oxygen .

The most common failure mode is not "no reaction," but rather the formation of the unstable mixed anhydride (O-tosylation) or decarboxylation during workup. This guide prioritizes a "Protection-First" (Esterification) workflow as the industry-standard "Self-Validating System" to guarantee yield and purity.

The "Golden Standard" Protocols

Workflow A: The "Ester-First" Route (High Reliability)

Recommended for >95% of applications. Eliminates mixed anhydride formation.

Logic: By masking the carboxylic acid as a methyl ester, you remove the competing nucleophile. The indole nitrogen becomes the sole reactive site.

Protocol:

  • Esterification: Treat IAA with MeOH/H₂SO₄ (cat.) or TMSCHN₂ to generate Indole-3-acetic acid methyl ester.

  • N-Tosylation (Phase Transfer Catalysis):

    • Reagents: Indole-ester (1.0 eq), TsCl (1.2 eq), Toluene (10V), 50% NaOH (aq, 5.0 eq), TBAB (tetrabutylammonium bromide, 0.05 eq).

    • Procedure: Mix Toluene and 50% NaOH. Add TBAB and Indole-ester. Stir vigorously (high shear is critical for PTC). Add TsCl in Toluene dropwise at 0°C to control exotherm. Warm to RT.

    • Monitoring: TLC (Hexane/EtOAc 3:1). Product is significantly less polar than the starting ester.

  • Hydrolysis (Optional): If the free acid is required, hydrolyze with LiOH/THF/H₂O.

Workflow B: Direct Dianion Route (High Risk)

Only use if esterification is impossible.

Logic: You must generate the dianion (COO⁻ and N⁻). This requires >2.2 equivalents of base. The carboxylate will attack TsCl to form a mixed anhydride, which must be hydrolyzed back to the acid in situ or during workup, leaving the N-tosyl group intact.

Protocol:

  • Solvent: Anhydrous DMF or THF.

  • Base: NaH (2.5 eq, 60% dispersion).

  • Procedure: Add IAA to NaH/DMF at 0°C. Wait 30 mins for H₂ evolution to cease (Dianion formation). Add TsCl (1.1 eq) slowly.

  • Critical Step: The reaction mixture often contains the Mixed Anhydride. Quench with mild aqueous base (NaHCO₃) and stir for 1 hour to hydrolyze the O-Ts bond while keeping the N-Ts bond (which is more stable) intact.

Troubleshooting Center (Q&A)

Issue 1: "I isolated a product, but it decomposes/fizzes in water."

Diagnosis: You formed the Mixed Anhydride (Indole-3-acetyl-tosylate) . Mechanism: In the Direct Route, the carboxylate oxygen is often kinetically faster or statistically more likely to hit the TsCl than the sterically hindered indole nitrogen, especially if base equivalents are insufficient. Verification:

  • IR: Look for a split carbonyl peak or a shift to ~1800 cm⁻¹ (characteristic of anhydrides).

  • Stability: The compound rapidly hydrolyzes back to the starting material (IAA) in water, making it look like the reaction "reversed."

Corrective Action:

  • Switch to Workflow A (Ester-First).

  • If using Direct Route: Ensure you use 2.5 eq of NaH . The first equivalent neutralizes the COOH; the second deprotonates the Indole NH. If you only use 1.5 eq, you effectively only have the carboxylate available to react.

Issue 2: "The reaction turned into a black tar."

Diagnosis: Acid-Catalyzed Polymerization or Oxidative Degradation . Mechanism: Indoles are electron-rich and acid-sensitive. Commercial TsCl often contains traces of TsOH (p-toluenesulfonic acid) from hydrolysis. Adding acidic TsCl to an unbuffered indole solution can initiate dimerization. Corrective Action:

  • Purify TsCl: Wash your TsCl in chloroform with 5% NaHCO₃, dry, and concentrate before use.

  • Inert Atmosphere: Always run under N₂ or Ar. Oxidized indoles form dark melanin-like polymers.

Issue 3: "My product lost the carboxylic acid group (Decarboxylation)."

Diagnosis: Thermal or Acidic Decarboxylation . Mechanism: Indole-3-acetic acids are prone to losing CO₂ to form 3-methylindole (skatole), especially if the electron-withdrawing N-tosyl group destabilizes the molecule during acidic workup or high-heat drying. Corrective Action:

  • Avoid Acidic Workup: Do not acidify to pH 1-2 to precipitate the product. Keep workups neutral (pH 5-6).

  • Temperature Control: Do not heat the reaction above 40°C.

Issue 4: "Low yield with NaH/DMF."

Diagnosis: Counter-ion Effect / Aggregation . Mechanism: The sodium salt of the indole dianion can form tight aggregates in DMF, reducing reactivity. Corrective Action:

  • Switch to PTC (Phase Transfer Catalysis): Use Workflow A. The bulky quaternary ammonium cation (TBA⁺) prevents tight ion-pairing, making the Indole-N⁻ "naked" and highly reactive.

Visualizing the Mechanism

The following diagram illustrates the competitive pathways between the "Safe" Ester route and the "Risky" Mixed Anhydride route.

IndoleTosylation cluster_legend Pathway Legend IAA Indole-3-Acetic Acid (Substrate) Ester Indole-3-Methyl Ester (Protected) IAA->Ester MeOH/H+ Dianion Indole Dianion (N- and COO-) IAA->Dianion 2.5 eq NaH NTosylEster N-Tosyl Indole Ester (Stable Intermediate) Ester->NTosylEster TsCl, NaOH, TBAB (PTC Conditions) MixedAnh Mixed Anhydride (Unstable Side Product) Dianion->MixedAnh TsCl (Kinetic O-attack) FinalProduct N-Tosyl Indole-3-Acetic Acid (Target) Dianion->FinalProduct TsCl (N-attack) MixedAnh->IAA Hydrolysis (H2O) NTosylEster->FinalProduct LiOH (Hydrolysis) key1 Green Path = Recommended (High Yield) key2 Red Path = High Risk (Side Reactions)

Caption: Competitive pathways in IAA tosylation. The Green path (Ester-First) avoids the unstable Mixed Anhydride intermediate (Red path).

Comparative Data: Base & Solvent Selection

MethodBaseSolventYield (Est.)[1][2][3][4][5][6][7]Risk ProfileNotes
PTC (Recommended) 50% NaOH (aq)Toluene or DCM85-95%LowRequires TBAB catalyst. Best for Indole-Esters.
Anhydrous NaH (60%)DMF / THF60-75%HighStrict anhydrous conditions needed. Risk of fire (H₂).
Weak Base K₂CO₃Acetone / MEK<40%MediumOften too weak to fully deprotonate Indole NH (pKa ~16).
Bi-phasic (No Cat) NaOHDCM / H₂O<10%LowFails without Phase Transfer Catalyst (interface limited).

References

  • Mahboobi, S., et al. (1999). Protocol for N-acylation of indoles using Phase Transfer Catalysis. The Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2023). Protection of Indoles: N-Tosylation mechanisms and conditions.[4][8]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis-methodology and applications.[2][4][9] Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Guides. (2025). Troubleshooting N-Alkylation and Acylation of Indoles.

Sources

Technical Support Center: Synthesis and Stabilization of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, chemists, and drug development professionals who are working with N-tosyl-protected indole derivatives, specifically focusing on the synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid. We will address common challenges related to the compound's stability and provide robust troubleshooting strategies and validated protocols to prevent its decomposition during synthesis.

Part 1: Understanding the Core Instability

This section addresses the fundamental chemical properties that make 2-(1-tosyl-1H-indol-5-yl)acetic acid susceptible to degradation. Understanding these principles is crucial for making informed decisions during the synthetic process.

Frequently Asked Questions: The "Why" Behind the Decomposition

Q1: What are the primary decomposition pathways for 2-(1-tosyl-1H-indol-5-yl)acetic acid during its synthesis?

A1: Decomposition primarily occurs through two distinct pathways, dictated by the reaction conditions:

  • Base-Mediated Detosylation: The N-tosyl (p-toluenesulfonyl) group, while an excellent protecting group, is susceptible to cleavage under basic conditions. The strong electron-withdrawing nature of the sulfonyl group makes the nitrogen-sulfur (N-S) bond prone to nucleophilic attack.[1] This is particularly problematic during the saponification (hydrolysis) of a precursor ester, where strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used.[1][2]

  • Acid-Mediated Indole Ring Degradation: The indole nucleus is inherently sensitive to strong acidic conditions.[3] While the N-tosyl group mitigates this sensitivity to some extent by withdrawing electron density, harsh acidic workups or purification methods (e.g., chromatography on untreated silica gel) can still lead to side reactions or polymerization, compromising the integrity of the heterocyclic core.[4]

Q2: If the N-tosyl group is so labile under basic conditions, why is it used as a protecting group for indoles in the first place?

A2: The use of the tosyl group is a strategic choice that offers several key advantages in indole chemistry:

  • Protection from Electrophiles: It effectively protects the indole nitrogen from undesired reactions like alkylation or acylation.

  • Directing Group for Lithiation: It facilitates the deprotonation at the C2 position of the indole ring, allowing for regioselective functionalization.

  • Modification of Reactivity: It deactivates the indole ring towards electrophilic substitution, preventing reactions at the highly nucleophilic C3 position.[5]

The challenge, therefore, is not to avoid the tosyl group but to implement a synthetic strategy where its benefits can be harnessed without encountering the conditions that lead to its premature removal.

Part 2: Troubleshooting Guide for Synthesis

This section provides direct solutions to common problems encountered during the synthesis, focusing on the critical final step: the hydrolysis of a precursor ester like methyl or ethyl 2-(1-tosyl-1H-indol-5-yl)acetate.

Scenario-Based Troubleshooting

Problem: Significant detosylation is observed during the ester hydrolysis step, leading to low yields of the desired product.

  • Likely Cause: The use of harsh basic conditions, such as NaOH or KOH in refluxing methanol or ethanol. These conditions are highly effective for ester cleavage but are also standard protocols for the complete removal of the N-tosyl group.[1]

  • Solution: Employ milder hydrolysis conditions that are selective for the ester functional group while leaving the N-S bond intact. The recommended method is using Lithium Hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system at ambient temperature.

Problem: The product appears to degrade during the acidic workup after hydrolysis.

  • Likely Cause: Quenching the reaction with strong mineral acids (e.g., concentrated HCl) lowers the pH to a level that can damage the indole ring.[4]

  • Solution: Neutralize the reaction mixture using a milder acid or a buffered solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice for quenching LiOH-mediated reactions.[1] Alternatively, a dilute solution of a weak organic acid like citric acid can be used. Always perform the acidification at a low temperature (0 °C) to minimize potential degradation.

Problem: Thin-Layer Chromatography (TLC) analysis shows multiple unidentified side products after the reaction.

  • Likely Cause: A combination of harsh conditions leading to multiple degradation pathways.

  • Solution: First, implement the milder hydrolysis and workup conditions described above. If side products persist, analyze them via LC-MS to identify their masses. Common byproducts include:

    • Detosylated Product: 2-(1H-indol-5-yl)acetic acid.

    • Starting Ester: Incomplete reaction.

    • N-Methylated byproduct: If using methanol with certain bases like cesium carbonate, methylation of the indole nitrogen can occur as a side reaction.[1]

Visual Workflow: Troubleshooting Hydrolysis

The following diagram illustrates the decision-making process for optimizing the ester hydrolysis step.

G start Start: Ester Hydrolysis check_tlc Monitor Reaction by TLC/LC-MS start->check_tlc is_detosylation Is Detosylation or Decomposition Observed? check_tlc->is_detosylation harsh_cond Current Method: Strong Base (NaOH/KOH) High Temperature is_detosylation->harsh_cond Yes no_issue No: Proceed to Workup is_detosylation->no_issue No mild_cond Adopt Milder Conditions: - Base: LiOH - Solvent: THF/H₂O - Temp: 0°C to RT harsh_cond->mild_cond Solution mild_cond->start Re-attempt workup Workup: Quench Reaction no_issue->workup check_workup Is Degradation Observed in Workup? workup->check_workup strong_acid Current Method: Strong Acid (e.g., conc. HCl) check_workup->strong_acid Yes purify Purify Product check_workup->purify No mild_workup Adopt Milder Quench: - Saturated NH₄Cl (aq) - Dilute Citric Acid - Maintain 0°C strong_acid->mild_workup Solution mild_workup->workup Re-attempt

Caption: Troubleshooting workflow for ester hydrolysis.

Part 3: Validated Protocols & Data

To ensure reproducibility and success, we provide a detailed, step-by-step protocol for the selective hydrolysis of a precursor ester.

Recommended Protocol: Selective Saponification of Methyl 2-(1-tosyl-1H-indol-5-yl)acetate
  • Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio by volume). Use enough solvent to fully dissolve the material at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This helps to control any potential exotherm and minimize side reactions.

  • Addition of Base: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the pH is approximately 7-8.

  • Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude acid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Summary: Comparison of Hydrolysis Conditions
ConditionBaseSolventTemperatureTypical OutcomeRecommendation
Harsh NaOH or KOHMethanol/EthanolRefluxHigh degree of detosylation, low yield of desired product.[1]Not Recommended
Mild LiOH·H₂OTHF / H₂O0 °C to RTSelective ester hydrolysis, minimal to no detosylation.Highly Recommended
Alternative Mild Cs₂CO₃THF / MethanolRT to RefluxEffective for detosylation, risk of N-methylation and incomplete hydrolysis if not carefully controlled.[6]Use with caution
Part 4: Additional Stability Considerations
Further FAQs

Q: Are there alternative N-protecting groups that are more stable to basic hydrolysis conditions?

A: Yes. If your synthetic route allows, you can use a protecting group with orthogonal stability. For example:

  • Boc (tert-butyloxycarbonyl): Stable to bases but easily removed with acid (e.g., TFA).

  • SEM ([2-(trimethylsilyl)ethoxy]methyl): Stable to a wide range of conditions and is typically removed using fluoride sources (e.g., TBAF) or Lewis acids.[7][8]

The choice of protecting group should be guided by the overall synthetic strategy and the compatibility of other functional groups present in the molecule.

Q: How should the final product, 2-(1-tosyl-1H-indol-5-yl)acetic acid, be stored to ensure long-term stability?

A: Like many indole derivatives, the final compound can be sensitive to light and air over long periods.[9][10] For optimal stability, store the purified solid in a sealed vial under an inert atmosphere (argon or nitrogen), protected from light, and in a freezer (-20 °C).

Visualization: Key Points of Molecular Instability

Caption: Primary sites of instability on the target molecule.

References
  • Haskins, C. M., & Knight, D. W. (2004). Efficient Indole N-Detosylation Using Thioglycolate. Tetrahedron Letters, 45(18), 599-602. [Link]

  • Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203-205. [Link]

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]

  • ACS Publications. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • C&EN Global Enterprise. (2022). Molecular-editing reaction expands indoles with nitrogen. [Link]

  • Academia.edu. (n.d.). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Wipf, P., & Wang, X. (2011). Synthesis of Indole Analogues of the Natural Schweinfurthins. PMC. [Link]

  • Biology Discussion. (2016). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. [Link]

  • Reddy, T. J., et al. (2003). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 44(38), 7435-7438. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

  • Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry. [Link]

  • Royal Society of Chemistry. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. [Link]

  • Arkivoc. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. [Link]

  • Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(3), 187-192. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Supporting Information. Retrieved from [Link]

  • Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. International Journal of Drug Design and Discovery, 2(3), 486-491. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ACS Publications. (2025). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. [Link]

  • Google Patents. (n.d.). US2701251A - Process of producing indoleacetic acids and new indoleacetic acids produced thereby.
  • PMC. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. [Link]

  • ResearchGate. (2023). Synthesis of indole acetic acid sulfonate derivatives (5a–5o). [Link]

  • Journal of Applied Biology & Biotechnology. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. [Link]

  • SciSpace. (n.d.). Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. Retrieved from [Link]

  • Egyptian Journal of Chemistry. (n.d.). View of Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
  • PMC. (n.d.). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. [Link]

  • Google Patents. (n.d.). US2126611A - Purification and decolorization of acetic acid.
  • MDPI. (2026). Indole-3-Acetic Acid and Skatole Exert Opposing Effects on MDR1 Proteostasis in Human Colonic Epithelial Cells: A Molecular Basis for the Gut Microbial Metabolic Switch. [Link]

Sources

Technical Support Center: Removal of Unreacted Tosyl Chloride (TsCl)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TS-PUR-004 Subject: Advanced Protocols for the Removal of Excess p-Toluenesulfonyl Chloride Status: Open Assigned Specialist: Senior Application Scientist

Introduction

You are likely here because your TLC or LC-MS shows a persistent UV-active spot corresponding to tosyl chloride (


 in 3:1 Hex/EtOAc), or your NMR shows the characteristic aromatic doublets (7.9, 7.3 ppm) and methyl singlet (2.4 ppm) contaminating your product.

Tosyl chloride (TsCl) is a workhorse reagent, but its removal is notoriously deceptive. While theoretically hydrolyzable, TsCl is surprisingly stable in neutral water (half-life


 hours to days). Standard aqueous washes often fail to remove it completely, leading to co-elution during chromatography.

This guide details four field-proven protocols to sequester and remove TsCl, ranging from industrial "catch-and-release" tactics to green chemistry hacks.

Method Selection Matrix

Before proceeding, select the protocol that matches your scale and product stability.

MethodBest ForMechanismCostScalability
1. DMEDA Scavenging Solution-phase, acid-stable productsAmine capture

Acid extraction
LowHigh
2. Polymer Scavenging Acid/Base sensitive products, library synthesisCovalent binding

Filtration
HighLow/Med
3. Cellulose "Hack" Small scale, green chemistrySurface reaction

Filtration
NegligibleLow
4. Base Hydrolysis Large scale, robust productsHydrolysis

Salt formation
LowHigh

Protocol 1: The DMEDA "Catch & Release" (Gold Standard)

Theory: This is the most reliable solution-phase method. You add


-dimethylethylenediamine (DMEDA). The primary amine reacts with TsCl to form a sulfonamide. The crucial trick is the tertiary amine on the tail: it remains unreacted, allowing the entire Ts-DMEDA adduct to be protonated and extracted into an acidic aqueous layer.

Reagents:

  • 
    -Dimethylethylenediamine (DMEDA)
    
  • 1M HCl or 10% Citric Acid (for acid-sensitive substrates)

  • Organic solvent (DCM or EtOAc)

Step-by-Step Workflow:

  • Quantify Excess: Estimate the excess TsCl (e.g., if you used 1.5 eq and reaction went to completion, you have 0.5 eq remaining).

  • Add Scavenger: Add 1.5 - 2 equivalents of DMEDA relative to the excess TsCl.

  • Incubate: Stir at room temperature for 15–30 minutes.

    • Checkpoint: TLC should show the disappearance of the non-polar TsCl spot and the appearance of a baseline (polar) spot.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (or 10% citric acid).

    • Chemistry: The tertiary amine of the scavenger becomes protonated (

      
      ), forcing the sulfonamide byproduct into the aqueous layer.
      
  • Final Polish: Wash with brine, dry over MgSO

    
    , and concentrate.[1]
    

DMEDA_Workflow Start Crude Reaction Mixture (Product + Excess TsCl) Add_DMEDA Add DMEDA (1.5 - 2.0 eq vs TsCl) Start->Add_DMEDA React Reaction: TsCl + DMEDA → Ts-NH-CH2-CH2-NMe2 Add_DMEDA->React 15-30 min, RT Wash Acid Wash (HCl/Citric) Protonation Step React->Wash Phase_Sep Phase Separation Wash->Phase_Sep Aq_Layer Aqueous Layer (Contains [Ts-DMEDA-H]+) Phase_Sep->Aq_Layer Waste Org_Layer Organic Layer (Pure Product) Phase_Sep->Org_Layer Keep

Figure 1: Logical flow of the DMEDA scavenging process. The key separation event occurs upon protonation of the tertiary amine.

Protocol 2: Polymer-Supported Scavenging (High Value/Sensitive)

Theory: If your product cannot tolerate the acid wash in Protocol 1, use a solid-supported amine (e.g., Trisamine resin). The TsCl reacts with the resin, which is then removed by simple filtration.[1][2]

Reagents:

  • Aminomethyl polystyrene or Trisamine resin (typical loading 1.0–3.0 mmol/g).

Step-by-Step Workflow:

  • Calculate Loading: Determine the amount of resin needed. Use 2–3 equivalents relative to excess TsCl.

    • Formula:

      
      
      
  • Add & Stir: Add resin directly to the reaction mixture (DCM, THF, and EtOAc are compatible).

  • Agitate: Stir gently or use an orbital shaker for 2–4 hours.

    • Note: Magnetic stir bars can grind the resin, creating fine particulates that clog filters. Overhead stirring or shaking is preferred.

  • Filter: Pass through a fritted glass funnel or a Celite pad.

  • Rinse: Wash the resin cake with the reaction solvent to recover entrained product.

Protocol 3: The "Cellulose Hack" (Green Chemistry)

Theory: A lesser-known but effective method involves using filter paper (cellulose) as a scavenger. The abundant hydroxyl groups on cellulose react with TsCl, effectively immobilizing it on the paper.

Reagents:

  • Standard laboratory filter paper (chopped) or cellulose powder.

  • Pyridine (catalytic or stoichiometric).

Step-by-Step Workflow:

  • Prepare: Add chopped filter paper or cellulose powder to the reaction mixture.

  • Activate: Ensure a base (pyridine or Et

    
    N) is present.[3]
    
  • Sonicate/Heat: Sonicate the mixture for 30–60 minutes or heat gently (40°C).

  • Filter: Filter off the cellulose.[2] The TsCl remains covalently bound to the paper as cellulose tosylate.

Protocol 4: Base Hydrolysis (Aggressive)

Theory: TsCl hydrolysis is slow in water but rapid at high pH. This method converts TsCl into Sodium Tosylate (TsONa), which is highly water-soluble and insoluble in organics.

Reagents:

  • 3M NaOH or KOH.

  • Optional: THF or Dioxane (to solubilize TsCl for reaction with the aqueous base).

Step-by-Step Workflow:

  • Quench: Add 3M NaOH to the reaction mixture.

  • Heat: Warm the biphasic mixture to 40–50°C with vigorous stirring for 1 hour.

    • Warning: Ensure your product is stable to saponification conditions (no esters!).

  • Extract: Separate layers. The TsCl is converted to TsO

    
    , which stays in the aqueous phase.
    

Troubleshooting & FAQs

Q: I ran a column, but TsCl is still co-eluting with my product. Why? A: TsCl has an


 similar to many mid-polarity organic molecules. Furthermore, TsCl is UV active at 254 nm, often masking products.
  • Fix: If you already ran the column, dissolve the mixture in Et

    
    O and wash with 1M NaOH (if product is base-stable) or use the DMEDA protocol (Protocol 1) on the mixture.
    

Q: Can I just sublime the TsCl away? A: Theoretically, yes (MP ~67°C), but it is rarely effective for trace removal in crude oils. It tends to sublime onto the cold finger and then fall back into the flask, or co-sublime with the product. Chemical removal is superior.

Q: My product is an amine. Will DMEDA react with my product? A: No. DMEDA is a primary amine. If your product is a secondary or tertiary amine, it is safe. If your product is a primary amine, you should not be using TsCl in the first place without protection, or you are making a sulfonamide, in which case the reaction is already done. Caution: If you have unreacted alkyl halides, DMEDA will react with them.

Q: Why not just use pyridine/water wash? A: You can, but it requires time. Pyridine catalyzes the hydrolysis, but you often need to stir the biphasic mixture for several hours to ensure quantitative removal. Protocol 1 (DMEDA) is kinetic and usually complete in 15 minutes.

References

  • Massey, S. M., et al. (2006). "Use of N,N-Dimethylethylenediamine for the Removal of Excess Sulfonyl Chlorides and Isocyanates." Organic Process Research & Development, 10(3), 512–515. Link

  • Schoonover, D. V., & Gibson, H. W. (2016). "Facile removal of tosyl chloride from tosylates using cellulosic materials."[3][4] Tetrahedron Letters, 57(46), 5092-5094. Link

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. (General reference for hydrolysis kinetics).
  • Robertson, R. E. (1953). "Solvolysis of sulphonyl chlorides and sulphonates." Canadian Journal of Chemistry, 31, 589. (Kinetics of hydrolysis).

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(1-tosyl-1H-indol-5-yl)acetic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the primary challenge encountered when working with this valuable synthetic intermediate: its low solubility. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure its successful application in your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of 2-(1-tosyl-1H-indol-5-yl)acetic acid contribute to its poor solubility?

The solubility behavior of this molecule is governed by its distinct structural domains. It possesses a polar, hydrophilic carboxylic acid group capable of hydrogen bonding, and a large, nonpolar, lipophilic scaffold consisting of the tosyl-protected indole ring system. This bifunctional nature means it is not perfectly suited to either highly polar or purely nonpolar solvents. Furthermore, its solid crystalline state, stabilized by intermolecular forces in a crystal lattice, requires significant solvation energy to overcome.

Q2: My reaction failed due to undissolved starting material. What is a systematic approach to solvent selection?

A systematic solvent screening is the first crucial step. We recommend starting with small-scale solubility tests (e.g., 1-5 mg of compound in 0.1 mL of solvent) before committing to a large-scale reaction. The following table provides a general guideline for initial screening.

Table 1: Solvent Screening Guide for 2-(1-tosyl-1H-indol-5-yl)acetic acid

Solubility ClassRecommended SolventsRationale & Typical Use Cases
High Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Highly polar aprotic solvents capable of disrupting the crystal lattice and solvating both the polar and nonpolar regions of the molecule. Ideal for reactions requiring complete dissolution at room temperature.
Moderate Tetrahydrofuran (THF), 1,4-Dioxane, AcetoneEthereal and ketonic solvents that offer a balance of polarity. Solubility can often be significantly improved with gentle heating. Suitable for many common organic transformations.
Low to Poor Dichloromethane (DCM), Chloroform, Toluene, Ethyl Acetate, AcetonitrileThese solvents are either not polar enough to effectively solvate the carboxylic acid group or too polar to accommodate the large aromatic scaffold. Acetonitrile, in particular, is often a poor choice.
Insoluble Hexanes, Heptane, Diethyl Ether, WaterNonpolar alkanes and the highly polar protic nature of water are generally incompatible with the compound's structure.
Q3: Can I use a solvent mixture to improve solubility?

Absolutely. This technique, known as co-solvency, is one of the most effective and straightforward methods to enhance solubility.[1][2] A co-solvent works by reducing the interfacial tension between the primary solvent and the solute, essentially creating a more favorable micro-environment for dissolution.[2]

For instance, if your reaction requires toluene but the acid does not dissolve, adding a small volume of a high-solubility solvent like DMF or NMP can achieve complete dissolution without drastically changing the overall properties of the reaction medium.

Key Insight: The goal of a co-solvent is to use the minimum amount necessary to achieve a homogeneous solution, typically ranging from 5-20% of the total solvent volume.

Troubleshooting Guide: From Slurry to Solution

This section provides actionable protocols for specific experimental challenges.

Problem: My reaction is sluggish, and a significant amount of starting material remains undissolved in a nonpolar solvent like Toluene or DCM.

This is a classic solubility-limited reaction scenario. A heterogeneous mixture leads to poor mass transfer and inconsistent reaction kinetics.

Decision-Making Workflow

The following workflow provides a logical sequence of troubleshooting steps to address this issue.

G cluster_options Initial Troubleshooting Steps start Undissolved Starting Material in Reaction option1 Increase Temperature start->option1 Is the reaction thermally stable? option2 Introduce a Co-solvent start->option2 Is a solvent mixture compatible with the reaction? option3 In-situ Salt Formation start->option3 Does the reaction tolerate a base? option4 Utilize Phase-Transfer Catalysis (PTC) start->option4 Is the reaction an alkylation or esterification? success Homogeneous Reaction Achieved option1->success Yes option2->success Yes option3->success Yes option4->success Yes

Caption: Decision workflow for resolving low solubility issues.

Protocol 1: The Co-Solvent Addition Method

This protocol details the most common approach for enhancing solubility in a single-phase organic system.

Objective: To achieve a homogeneous reaction mixture using a minimal amount of a high-solubility co-solvent.

Procedure:

  • Initial Setup: In your reaction vessel, combine 2-(1-tosyl-1H-indol-5-yl)acetic acid and all other solid reagents.

  • Primary Solvent Addition: Add the primary, low-solubility organic solvent (e.g., Toluene) to approximately 80% of the final desired reaction volume. Begin stirring to create a slurry.

  • Co-solvent Titration: Slowly add a high-solubility co-solvent (e.g., DMF) dropwise via syringe while monitoring the mixture.

  • Observation: Continue adding the co-solvent until all solid starting material has visibly dissolved, resulting in a clear, homogeneous solution.

  • Final Volume Adjustment: If necessary, add more of the primary solvent to reach the final target concentration.

  • Proceed with Reaction: Heat or add liquid reagents as required by your specific procedure.

Expert Tip: Be mindful that co-solvents like DMF can complicate aqueous workups due to their miscibility with water. An extraction and wash with brine (saturated NaCl solution) can help remove residual DMF from the organic layer.

Problem: I need to perform an esterification with an alkyl halide, but the acidic starting material requires conditions incompatible with my substrate.

Direct esterification of a carboxylic acid often requires harsh conditions. A highly effective alternative for poorly soluble acids is to leverage a two-phase system using Phase-Transfer Catalysis (PTC). This method avoids the need to fully dissolve the acid in the organic phase initially.

The Power of Phase-Transfer Catalysis (PTC)

PTC is a powerful technique for reacting water-insoluble organic compounds with water-soluble inorganic reagents (like bases).[3] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the anionic reactant from the aqueous or solid phase into the organic phase where the reaction occurs.[4][5] For carboxylic acids, this involves deprotonation at the phase interface followed by transport of the carboxylate anion into the organic phase.[4]

Mechanism of PTC for Esterification

PTC_Mechanism cluster_aqueous Aqueous Phase (or Solid Base) cluster_organic Organic Phase (e.g., Toluene) Base Base (e.g., K₂CO₃) Acid R-COOH (at interface) Base->Acid Deprotonation Anion Carboxylate Anion (R-COO⁻) IonPair Soluble Ion Pair [Q⁺][R-COO⁻] Anion->IonPair Forms Ion Pair with Catalyst Cation (Q⁺) Acid->Anion Catalyst Catalyst (Q⁺X⁻) Catalyst->IonPair AlkylHalide Alkyl Halide (R'-X) IonPair->AlkylHalide Nucleophilic Attack Product Ester Product (R-COOR') AlkylHalide->Product

Caption: Mechanism of PTC-mediated esterification of a carboxylic acid.

Protocol 2: Esterification via Phase-Transfer Catalysis

Objective: To synthesize an ester from 2-(1-tosyl-1H-indol-5-yl)acetic acid and an alkyl halide under mild, biphasic conditions.

Materials:

  • 2-(1-tosyl-1H-indol-5-yl)acetic acid (1.0 equiv)

  • Alkyl halide (1.1 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv), as a solid or concentrated aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.10 equiv)

  • Organic Solvent (e.g., Toluene, DCM)

Procedure:

  • Combine Reagents: To a reaction flask equipped with a condenser and a magnetic stirrer, add the 2-(1-tosyl-1H-indol-5-yl)acetic acid, the organic solvent, the alkyl halide, and the TBAB catalyst.

  • Add Base: Add the potassium carbonate (either as a powder or a 50% w/v aqueous solution).

  • Vigorous Stirring: Begin vigorous stirring. Effective agitation is crucial for maximizing the interfacial area between the phases, which is essential for the catalytic cycle to operate efficiently.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. If an aqueous base was used, separate the organic layer. If a solid base was used, filter the mixture.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantagesBest For...
Co-Solvency Modifies the bulk solvent properties to be more accommodating to the solute.[6]Simple to implement; uses common reagents; good for homogeneous reactions.Can complicate product isolation; may alter reaction kinetics or pathways.General purpose reactions where a single-phase system is desired.
In-situ Salt Formation Converts the acid to a more soluble carboxylate salt using a non-nucleophilic base.Increases solubility dramatically in polar aprotic solvents.Requires a base that is compatible with all reagents and intermediates.Reactions involving nucleophilic additions or where an anionic form of the acid is desired.
Phase-Transfer Catalysis (PTC) A catalyst shuttles the deprotonated acid between an aqueous/solid phase and the organic phase.[5][7]Uses inexpensive inorganic bases; mild reaction conditions; avoids the need for a fully homogeneous solution.Requires vigorous stirring; catalyst may need to be removed during purification.Nucleophilic substitution reactions like esterification and alkylation.
References
  • Wikipedia. Cosolvent. [Link]

  • ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • ACS Publications. Enantioselective Synthesis of Dialkylated α-Hydroxy Carboxylic Acids through Asymmetric Phase-Transfer Catalysis. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • International Journal of Scientific Research & Technology. Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. [Link]

  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • SpringerLink. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Polish Pharmaceutical Society. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. [Link]

  • ResearchGate. (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. [Link]

  • SlideShare. Phase transfer catalysis. [Link]

Sources

Byproduct formation in Fischer indole synthesis of precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Chemical Support) Subject: Byproduct Mitigation & Reaction Optimization Ticket ID: FIS-OPT-2024

Introduction: The "Black Tar" Paradox

Welcome to the IndoleTech Support Hub. If you are accessing this guide, you are likely facing the classic paradox of the Fischer Indole Synthesis: it is one of the most powerful methods for heterocycle construction, yet notoriously prone to turning valuable precursors into intractable black tars.

This guide moves beyond basic textbook mechanisms. We treat the reaction as a competing cascade system where the desired [3,3]-sigmatropic rearrangement fights against polymerization, hydrolysis, and isomerization. Your goal is not just to "run the reaction," but to bias this competition.

Module 1: Regioselectivity Control (The "Direction" Error)

Issue: Reaction of unsymmetrical ketones (e.g., 2-butanone) yields an inseparable mixture of 2,3-disubstituted and 2-substituted indoles.

Root Cause Analysis: The regioselectivity is determined exclusively during the ene-hydrazine tautomerization step. The hydrazine nitrogen can form a double bond with either the less substituted carbon (Kinetic Enol) or the more substituted carbon (Thermodynamic Enol).

  • Kinetic Control: Favors the less substituted enamine

    
     yields the 3H-indole (often rearranges to 2-substituted).
    
  • Thermodynamic Control: Favors the more substituted enamine

    
     yields the 2,3-disubstituted indole.
    

Diagnostic Diagram: The Regioselectivity Decision Tree

Regioselectivity Start Unsymmetrical Ketone (e.g., 2-Butanone) AcidType Select Acid Catalyst Start->AcidType WeakAcid Weak/Protic Acid (AcOH, 10% H2SO4) AcidType->WeakAcid Low Temp StrongAcid Strong/Lewis Acid (Polyphosphoric Acid, ZnCl2, >100°C) AcidType->StrongAcid High Temp Kinetic Kinetic Enolization (Less Substituted) WeakAcid->Kinetic Thermo Thermodynamic Enolization (More Substituted) StrongAcid->Thermo ProdA Product A: 2-Substituted Indole (e.g., 2-ethylindole) Kinetic->ProdA ProdB Product B: 2,3-Disubstituted Indole (e.g., 2,3-dimethylindole) Thermo->ProdB

Figure 1: Decision tree for predicting major isomer formation based on catalyst acidity and temperature.

Corrective Action:

  • To favor 2,3-disubstituted indoles: Use strong acids (Polyphosphoric acid, PPA) or Lewis acids (ZnCl₂) at reflux. This equilibrates the enamine to the stable, more substituted form.

  • To favor 2-substituted indoles: Use weak protic acids (Acetic acid) at lower temperatures to trap the kinetic enamine.

Module 2: Preventing "Tar" Formation (The Stability Error)

Issue: The reaction mixture turns black/viscous; yield is <20%.

Technical Insight: "Tar" is usually a mixture of two distinct failure modes:

  • Polymerization: Indoles are electron-rich enamines. In the presence of strong acid and unreacted aldehyde/ketone, the product attacks the electrophilic carbonyl, initiating oligomerization (dimers/trimers).

  • Oxidative Degradation: Aryl hydrazines are sensitive to oxidation. If the atmosphere is not inert, they degrade into diazonium tars before reacting.

Catalyst Selection Matrix Choosing the right acid is the single most effective way to prevent tarring.

Catalyst ClassExamplesBest ForRisk Factor
Protic (Weak) Acetic Acid (AcOH)Kinetic control, sensitive substrates.Slow reaction; may require high temp reflux.
Protic (Strong) H₂SO₄, PPAThermodynamic control, unhindered ketones.High: Rapid charring of electron-rich indoles.
Lewis Acid ZnCl₂, BF₃[1][2][3][4]·OEt₂"Difficult" substrates, lower temps.Difficult workup (emulsions); moisture sensitivity.
Solid Acid Zeolites, MontmorilloniteGreen chemistry, easy workup.Surface fouling; variable reproducibility.

Protocol Adjustment:

  • The "Dilution" Rule: If tarring occurs, dilute the reaction 10-fold. High concentration favors intermolecular polymerization over intramolecular rearrangement.

  • The "Late Acid" Addition: Do not mix hydrazine and acid immediately. Form the hydrazone first in neutral/mild conditions, then add the cyclization catalyst.

Module 3: Standard Operating Procedure (SOP)

Workflow: Validated Protocol for ZnCl₂-Mediated Synthesis. Rationale: ZnCl₂ offers a balance of Lewis acidity without the oxidizing power of H₂SO₄.

Reagents:

  • Aryl Hydrazine (1.0 equiv)

  • Ketone (1.1 equiv)

  • Anhydrous ZnCl₂ (1.5 - 2.0 equiv)

  • Solvent: Glacial Acetic Acid (or Toluene for non-protic needs)

Step-by-Step Protocol:

  • Hydrazone Formation (The Checkpoint):

    • Mix Hydrazine and Ketone in AcOH. Stir at RT for 30 mins.

    • Validation: TLC should show disappearance of hydrazine. If not, heat gently (40°C). Do not proceed until hydrazone is formed.

  • Cyclization:

    • Add ZnCl₂ (solid) to the mixture.

    • Heat to 80–110°C. Monitor closely.

    • Visual Cue: Evolution of NH₃ gas (check with pH paper at vent) indicates the rearrangement is occurring.

  • Quench & Workup (Crucial for Purity):

    • Cool to RT. Pour slowly into ice-cold water (precipitates the indole).

    • If "oiling" occurs (product doesn't solidify), extract with EtOAc.

    • Wash: 1x NaHCO₃ (remove acid), 1x Brine, 1x Na₂S₂O₃ (remove oxidized hydrazine impurities).

  • Purification:

    • Recrystallization is preferred over column chromatography (indoles can decompose on acidic silica).

Module 4: Troubleshooting Workflow

Issue: Low yield or no product detected. Follow this logic path to identify the failure point.

Troubleshooting Obs Observation: Low Yield / No Product Q1 Did Hydrazone form? Obs->Q1 A1_No Action: Check Ketone Sterics Increase Temp during mixing Q1->A1_No No A1_Yes Proceed to Cyclization Check Q1->A1_Yes Yes Q2 Did Ammonia (NH3) evolve? A1_Yes->Q2 A2_No Failure: [3,3]-Rearrangement Action: Switch to Stronger Acid (PPA) or Higher Boiling Solvent Q2->A2_No No A2_Yes Proceed to Stability Check Q2->A2_Yes Yes Q3 Is the mixture black/tarry? A2_Yes->Q3 A3_Yes Failure: Polymerization Action: Degas solvents (N2), Use Lewis Acid (ZnCl2), Dilute Q3->A3_Yes Yes A3_No Result: Product likely present. Check Workup (Emulsion/pH) Q3->A3_No No

Figure 2: Logic flow for diagnosing reaction failures.

FAQ: Frequently Asked Questions

Q: My product streaks on the TLC plate and disappears on the column. Why? A: Indoles are acid-sensitive. Standard silica gel is slightly acidic, which can cause decomposition or polymerization of your product during purification.

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes to neutralize it before loading your sample.

Q: Can I use electron-poor hydrazines (e.g., 4-nitrophenylhydrazine)? A: Yes, but the reaction will be sluggish. Electron-withdrawing groups (EWGs) destabilize the cationic transition state of the [3,3]-sigmatropic rearrangement.

  • Fix: These substrates require higher temperatures (refluxing ethylene glycol or PPA at 150°C) compared to electron-rich hydrazines.

Q: I am getting N-N bond cleavage instead of indole formation. A: This is common with electron-rich ketones or specific substitution patterns that stabilize the hydrazone cation too well, leading to hydrolysis.

  • Fix: Ensure anhydrous conditions. Water promotes hydrolysis/cleavage. Use molecular sieves in the reaction or switch to the Buchwald-Hartwig modification (Pd-catalyzed) to bypass the traditional mechanism if the substrate is too sensitive.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The seminal text on the mechanism and scope).
  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622.[5] Link

  • Gribble, G. W. (2000).[6] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006).[6] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Link

Sources

Technical Support Center: Navigating Regioselectivity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their indole-based synthetic projects. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Section 1: Foundational Principles & Common Challenges

The indole scaffold is a cornerstone in medicinal chemistry, but its rich and nuanced reactivity can present significant challenges. The electron-rich nature of the indole ring makes it highly nucleophilic. While typically favoring electrophilic substitution at the C3 position, directing this reactivity to the C2 or N1 position is a frequent goal that requires precise control over reaction conditions.

FAQ 1: Why is my electrophilic substitution exclusively happening at the C3 position?

This is the inherent electronic preference of the indole ring. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position. Attack at C3 proceeds through the most stable cationic intermediate (an indoleninium ion) where the positive charge is stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring.

To overcome this intrinsic reactivity, one must either block the C3 position or employ directing groups and specific catalytic systems to favor other positions.

Section 2: Troubleshooting C2-Functionalization

Achieving selective functionalization at the C2 position is a common challenge due to the lower intrinsic nucleophilicity of this site compared to C3. This often requires the use of directing groups or transition-metal catalysis.

Problem 1: My C2-arylation using a palladium catalyst is giving low yields and a mixture of C2/C3 isomers.

Root Cause Analysis:

This issue often stems from a combination of factors including inefficient directed metalation, catalyst deactivation, or competing C3-arylation. The choice of directing group (DG) on the indole nitrogen is critical for positioning the catalyst correctly for C2 C-H activation.

Troubleshooting Steps:

  • Evaluate Your Directing Group (DG):

    • Is the DG robust enough? Groups like N-pyridyl, N-pyrimidyl, or N-carboxamide are effective because they chelate to the metal center, bringing it into proximity with the C2-H bond. If you are using a simple N-protecting group like Boc or Ts, it will not direct the reaction to C2.

    • Actionable Advice: If you are not using a directing group, this is the primary reason for the lack of selectivity. Consider switching to a well-established directing group for C2-arylation, such as 2-pyridylsulfonyl or N-amino groups.

  • Optimize Reaction Conditions:

    • Solvent & Base: The polarity of the solvent and the strength of the base can significantly influence the reaction outcome. Aprotic polar solvents like DMF or DMA are often preferred. The base is crucial for the C-H activation step; inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.

    • Temperature: C-H activation is often the rate-limiting step and may require elevated temperatures (80-120 °C). However, excessively high temperatures can lead to catalyst decomposition or side reactions.

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Indole

Parameter Recommended Condition Justification
Indole Substrate N-pyridyl-1H-indoleThe pyridyl group acts as a chelating directing group.
Catalyst Pd(OAc)₂ (5-10 mol%)A common and effective palladium precursor.
Ligand P(o-tolyl)₃ or similar phosphine ligandStabilizes the palladium center and facilitates reductive elimination.
Arylating Agent Aryl halide (e.g., iodobenzene)The reactivity order is typically I > Br > Cl.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Essential for the C-H activation/concerted metalation-deprotonation step.
Solvent Toluene or DioxaneAprotic solvents are generally preferred to avoid competing reactions.
Temperature 100-120 °CProvides the necessary energy for C-H bond cleavage.

Workflow for C2-Arylation Troubleshooting

Caption: Troubleshooting workflow for palladium-catalyzed C2-arylation.

Section 3: Controlling N- vs. C-Functionalization

A frequent regioselectivity issue is the competition between N-functionalization (at the N1 position) and C-functionalization (usually at C3). This is particularly prevalent in alkylation reactions.

Problem 2: My indole alkylation is resulting in a mixture of N-alkylated and C3-alkylated products.

Root Cause Analysis:

The N-H proton of indole is acidic (pKa ≈ 17), and under basic conditions, the resulting indolyl anion is formed. This anion is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen or the C3 position. The regiochemical outcome is highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Choice of Base and Counter-ion:

    • For N-alkylation: Use a strong base that fully deprotonates the indole, such as NaH or KH, in a polar aprotic solvent like DMF or THF. The resulting sodium or potassium counter-ion will associate more tightly with the nitrogen, sterically hindering C3 attack and favoring N-alkylation.

    • For C3-alkylation: Use milder conditions, often without a base or with a weaker base, or employ protic solvents. Alternatively, using Grignard reagents (RMgX) can favor C3-alkylation as the magnesium counter-ion coordinates with the nitrogen, leaving the C3 position more nucleophilic.

  • Solvent Effects:

    • Polar Aprotic Solvents (DMF, DMSO, THF): These solvents solvate the cation but not the anion, leading to a "naked" and highly reactive indolyl anion. This generally favors N-alkylation, which is often the kinetically controlled product.

    • Polar Protic Solvents (e.g., alcohols): These solvents can hydrogen bond with the nitrogen of the indole, reducing its nucleophilicity and thus favoring C3 attack.

Comparative Table for N- vs. C3-Alkylation Conditions

Desired Outcome Base Solvent Counter-ion General Principle
N1-Alkylation NaH, KH, K₂CO₃DMF, THF, AcetonitrileNa⁺, K⁺Favored by polar aprotic solvents and alkali metal counter-ions.
C3-Alkylation None, or Mg-basedDioxane, TolueneMg²⁺Favored by conditions that associate the counter-ion with the N1 position.

Logical Flow for Directing Alkylation

Caption: Decision process for controlling N- vs. C3-alkylation of indoles.

Section 4: Advanced Strategies - C-H Functionalization

Modern synthetic methods are increasingly moving towards direct C-H functionalization, which avoids the need for pre-functionalized starting materials.

FAQ 2: How can I achieve C2-acylation without a directing group?

While challenging, directing-group-free C2-acylation can be achieved under specific conditions. One effective method involves the use of a rhodium catalyst with a specific ligand system. The reaction likely proceeds through a mechanism where the catalyst coordinates to the pi-system of the indole and directs the acylation to the C2 position.

Another strategy involves Friedel-Crafts acylation. While this typically occurs at C3, the use of specific Lewis acids or high temperatures can sometimes favor the C2 isomer, which is the thermodynamically more stable product. However, this approach often leads to mixtures and is less reliable.

For high selectivity, transition metal catalysis remains the more robust option. For instance, Rh(III)-catalyzed C2-alkenylation and C2-alkylation have been developed, showcasing the power of modern catalytic systems to override the intrinsic reactivity of the indole core.

References

  • Indole Ring Reactivity. Organic Chemistry, 5th ed., Clayden, J., Greeves, N., Warren, S. Oxford University Press, 2012. [Link]

  • The chemistry of indoles. Sundberg, R. J. Academic Press, 1996. [Link]

  • Recent advances in the transition-metal-catalyzed C–H functionalization of indoles. Chemical Society Reviews, 2011, 40, 4949-4967. [Link]

  • The ambident reactivity of the indole anion. Journal of the American Chemical Society, 1965, 87 (23), pp 5452–5459. [Link]

  • N-Alkylation of Indoles. Strategic Organic Syntheses. Moody, C. J., Ed. Wiley-VCH, 2011. [Link]

Minimizing impurities in the synthesis of tosylated indoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurities & Process Optimization

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Diagnostic: The Impurity Landscape

In the synthesis of N-tosylated indoles, impurities are rarely random; they are mechanistic consequences of the indole's ambident nucleophilicity and acid-sensitivity.

The Ambident Nucleophile Problem (N1 vs. C3)

Indole possesses two nucleophilic sites: the nitrogen (N1) and the carbon at position 3 (C3).

  • N-Tosylation (Desired): Favored by hard conditions. The deprotonated nitrogen (indolyl anion) is a hard nucleophile that attacks the hard sulfonyl sulfur of

    
    -TsCl.
    
  • C-Tosylation (Impurity): Favored under neutral/acidic conditions or when using soft electrophiles. However, with sulfonyl chlorides, C3-sulfonylation is rare unless the N1 position is sterically hindered or the base is insufficient to fully deprotonate the nitrogen.

  • Oligomerization (Critical Impurity): Indoles are extremely acid-sensitive. If

    
    -TsCl hydrolyzes to 
    
    
    
    -toluenesulfonic acid (
    
    
    -TsOH) due to moisture, the resulting drop in pH catalyzes the dimerization and trimerization of indole. Visual Cue: These impurities often appear as distinct pink, purple, or brown bands on TLC/columns.
Mechanism & Impurity Pathway Diagram

IndoleTosylation Indole Indole Starting Material IndoleAnion Indolyl Anion (Nucleophile) Indole->IndoleAnion Deprotonation Oligomer Indole Dimers/Trimers (Pink/Purple Gunk) Indole->Oligomer Acid Catalysis TsCl p-TsCl Reagent NTs N-Tosyl Indole (Target Product) TsCl->NTs TsOH p-TsOH (Acid) TsCl->TsOH Hydrolysis Base Base (NaH or NaOH) Base->IndoleAnion IndoleAnion->NTs Attack on S (Major) CTs C3-Tosyl Indole (Impurity) IndoleAnion->CTs Attack on S (Rare/Steric) Moisture Moisture (H2O) Moisture->TsOH TsOH->Oligomer

Figure 1: Mechanistic divergence in indole tosylation. Note that moisture acts as a catalyst for impurity formation by generating TsOH.

Optimized Protocols

Do not rely on generic procedures. Choose the protocol based on your lab's capabilities and the substrate's sensitivity.

Method A: The Anhydrous Standard (NaH/DMF)

Best for: High-value substrates, small scales, and difficult-to-tosylate indoles.

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.1 M). Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Why: NaH is a strong, irreversible base. It ensures complete formation of the N-anion, minimizing C-attack.

  • Reaction: Stir for 15–30 min at 0°C until H₂ evolution ceases. Add

    
    -TsCl (1.1–1.2 equiv) dropwise (dissolved in minimal DMF if solid).
    
  • Completion: Allow to warm to RT. Monitor by TLC (typically < 1 hour).[1]

  • Quench (Critical): Carefully add saturated NH₄Cl or water at 0°C.

Method B: Phase Transfer Catalysis (Green/Robust)

Best for: Large scales, moisture-sensitive setups, and avoiding DMF removal.

  • Solvent System: Mix Toluene or DCM (Organic phase) with 50% aq. NaOH (Aqueous phase).[2]

  • Catalyst: Add Tetrabutylammonium hydrogen sulfate (TBAHS) or TEBA (5–10 mol%).

  • Reaction: Add Indole (1.0 equiv) and

    
    -TsCl (1.2 equiv). Vigorously stir at RT.
    
    • Why: The interfacial mechanism protects the bulk reagents from hydrolysis while the quaternary ammonium salt transports the indolyl anion into the organic phase for reaction.

Troubleshooting & FAQs

Issue 1: "I cannot separate excess TsCl from my product."

Diagnosis:


-TsCl often co-elutes with N-tosyl indoles on silica gel (similar Rf in Hexane/EtOAc).
The Fix: The Amine Quench Trick. 
Instead of trying to separate them via chromatography, chemically modify the impurity before workup.
  • After the reaction is complete (verified by TLC), add N,N-dimethylethylenediamine (0.5 equiv relative to excess TsCl) or dimethylaminopropylamine (DMAPA) to the reaction mixture.

  • Stir for 15–30 minutes.

  • Mechanism: The amine reacts rapidly with excess TsCl to form a sulfonamide. Because the amine contains a tertiary amine tail, the resulting sulfonamide is highly basic and polar.

  • Workup: Wash the organic layer with dilute acidic water (1M HCl or citric acid). The sulfonamide impurity will be protonated and pulled into the aqueous layer, leaving pure product in the organic phase.

Issue 2: "My reaction mixture turned dark purple/pink."

Diagnosis: Acid-catalyzed polymerization. Root Cause: Moisture entered the system, hydrolyzing TsCl to TsOH. The acidity triggered the indole to dimerize (rosindoles). Solution:

  • Immediate: Quench with aqueous NaHCO₃ to neutralize the acid.

  • Prevention: Ensure solvents are dry. If using Method A (NaH), ensure the NaH quality is good. If using Method B (PTC), ensure the NaOH concentration remains high enough to buffer the system.

Issue 3: "I see a spot slightly lower than my product (C3-Tosyl)."

Diagnosis: Regioselectivity failure. Root Cause: Incomplete deprotonation or "soft" conditions. Solution:

  • Switch Base: Move from weak bases (TEA/Pyridine) to NaH or KOH.

  • Temperature: Keep the addition of TsCl at 0°C. Higher temperatures increase the energy available for the kinetically slower C-alkylation.

  • Solvent: Use polar aprotic solvents (DMF, DMSO) which solvate the cation (Na+), leaving the Indolyl anion "naked" and more reactive at the hard Nitrogen center.

Troubleshooting Decision Tree

Troubleshooting Start Identify Problem Q1 Impurity Type? Start->Q1 Residue Excess TsCl (Co-elution) Q1->Residue Color Purple/Pink Color (Low Yield) Q1->Color Regio Wrong Isomer (C3-Tosyl) Q1->Regio Fix1 Action: Add DMAPA (Amine) Wash with dilute HCl Residue->Fix1 Fix2 Action: Neutralize (NaHCO3) Check Solvent Dryness Color->Fix2 Fix3 Action: Use Stronger Base (NaH) Lower Temp to 0°C Regio->Fix3

Figure 2: Rapid response guide for common synthetic anomalies.

Data Summary: Solvent & Base Effects

Base / SolventMechanismRisk of C-TosylationRisk of HydrolysisRecommended For
NaH / DMF Irreversible DeprotonationLowest High (if wet)Standard Lab Scale
NaOH / DCM (PTC) Interfacial / Ion PairLowLowScale-up / Green Chem
TEA / DCM Equilibrium DeprotonationMediumMediumSimple Substrates only
Pyridine Weak Base / SolventHigh LowNot Recommended

References

  • Gribble, G. W. (2000). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. (Context: General reactivity and ambident nature of indoles).

  • Mahboobi, S., et al. (2006). Protocol for the synthesis of N-tosylindoles using Phase Transfer Catalysis. Journal of Organic Chemistry. (Context: Green chemistry approaches and PTC protocols).

  • BenchChem Technical Support. (2025). Removal of Tosyl-Containing Byproducts. (Context: Amine quenching techniques for TsCl removal).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Reinecke, M. G., et al. (1972). The effect of solvent on the site of alkylation of indole. Journal of the American Chemical Society. (Context: Hard/Soft Acid Base theory applied to N vs C alkylation).

Sources

Technical Support Center: Stability and Deprotection of N-Tosyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for stability issues related to the tosyl group on the indole nitrogen. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the N-tosyl group on an indole so stable and often difficult to remove?

The notable stability of the N-tosyl bond on an indole nitrogen stems from the strong electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group. This property significantly decreases the basicity of the indole nitrogen, making the N-S bond robust and resistant to cleavage.[1] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system of the indole and is also pulled towards the electron-deficient sulfur atom of the tosyl group. This dual delocalization enhances the stability of the N-S bond, necessitating harsh reaction conditions for its removal.[1][2]

Q2: Under what conditions is the N-tosyl group generally considered stable?

The N-tosyl group exhibits remarkable stability across a range of common synthetic conditions, which is why it is a frequently used protecting group. Generally, it is stable under:

  • Moderately Acidic Conditions: It can withstand many acidic environments that might cleave other protecting groups like Boc or silyl ethers.[2]

  • Many Non-nucleophilic Bases: It is resistant to cleavage by non-nucleophilic bases.[2]

  • Oxidative Conditions: The N-tosyl group is generally stable to many common oxidizing agents.[2]

  • Organometallic Reagents: It is often compatible with Grignard reagents and organolithiums, particularly at low temperatures.[2]

Q3: What are the most common and reliable methods for the deprotection of N-tosyl indoles?

Given the stability of the N-S bond, a variety of methods have been developed, ranging from harsh to milder conditions. The choice of method often depends on the functional group tolerance of the substrate. Common approaches include:

  • Strong Bases: The use of strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in refluxing alcohols (e.g., ethanol, methanol) or THF/water mixtures is a classic method.[1] However, these conditions can be too harsh for sensitive molecules.

  • Milder Bases: Cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol offers a milder and often more efficient alternative to strong bases.[3][4]

  • Nucleophilic Cleavage: Reagents that can act as strong nucleophiles are effective. The dilithium salt of thioglycolic acid in DMF is a particularly efficient method that can be performed at room temperature.[1][5]

  • Reductive Cleavage: Dissolving metal reductions (e.g., sodium in liquid ammonia) or reagents like Red-Al can cleave the N-S bond.[1] These methods, however, have limited functional group compatibility.[1]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My N-tosyl deprotection with KOH in refluxing ethanol is leading to decomposition of my starting material or product.
  • Causality: The combination of a strong base (KOH) and high temperature (refluxing ethanol) is likely too harsh for your indole or other functional groups present in the molecule.[1] Indoles themselves can be unstable under strongly basic conditions at elevated temperatures, leading to decomposition.

  • Solution: Switch to a milder deprotection method.

    • Cesium Carbonate (Cs₂CO₃): This is often the first alternative to try. Using Cs₂CO₃ in a THF/methanol mixture at room temperature or gentle reflux is a significantly milder method that is successful in many cases where stronger bases fail.[4]

    • Thioglycolate: The use of the dilithium salt of thioglycolic acid in DMF at ambient temperature provides a very mild and highly efficient nucleophilic cleavage of the N-S bond.[1][5]

Problem 2: The deprotection reaction is incomplete, even after prolonged reaction time and heating.
  • Causality: The stability of the N-tosyl bond can be further enhanced by steric hindrance around the indole nitrogen or by the presence of electron-donating groups on the indole ring, which decrease the leaving group ability of the indolate anion.

  • Solutions:

    • Increase Reagent Stoichiometry: For base-mediated deprotections, increasing the equivalents of the base can help drive the reaction to completion. For instance, using 3 or more equivalents of Cs₂CO₃ may be necessary.[1][4]

    • Switch to a More Potent Reagent System: If milder basic or nucleophilic methods are failing, a reductive cleavage approach might be necessary, provided other functional groups in your molecule are compatible.[1]

Problem 3: I observed an unexpected N-methylated side product after deprotection with Cs₂CO₃ in methanol.
  • Causality: This side reaction can occur when using methanol as a solvent in combination with a base like Cs₂CO₃.[1] The reaction can generate small amounts of methyl p-toluenesulfonate, which can then act as an alkylating agent for the deprotected indole nitrogen.

  • Solutions:

    • Change the Alcohol Solvent: Switching from methanol to ethanol or isopropanol can prevent the formation of the N-methylated side product.[1]

    • Change the Deprotection Method: To completely avoid this issue, consider switching to a non-alcoholic solvent system or a different class of deprotection reagent, such as the thioglycolate method in DMF.[1][5]

Problem 4: During a reaction on a different part of my molecule, I observed an unexpected transfer of the tosyl group.
  • Causality: In the presence of nucleophilic functional groups, such as a free alcohol, and basic conditions, an intramolecular or intermolecular transfer of the tosyl group from the indole nitrogen to the nucleophile can occur. This has been observed, for example, during Horner-Wadsworth-Emmons reactions.[6]

  • Solutions:

    • Protect Nucleophilic Groups: If a nucleophilic group is present in your molecule, it should be protected before attempting reactions that involve basic conditions.

    • Modify Reaction Conditions: Lowering the reaction temperature may disfavor the tosyl transfer.[6]

Experimental Protocols

Protocol 1: Deprotection of N-Tosyl Indole using Cesium Carbonate

This protocol describes a mild and generally applicable method for the cleavage of the N-tosyl group.

Materials:

  • N-Tosyl protected indole (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-tosyl protected indole in a 2:1 mixture of THF and MeOH.

  • Add cesium carbonate (3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • To the residue, add water and stir for 10 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Parameter Condition Notes
Base Cesium Carbonate (Cs₂CO₃)Milder than KOH or NaOH.
Solvent THF/MeOH (2:1)A co-solvent system is often needed for substrate solubility.
Temperature Room Temperature to RefluxCan be adjusted based on substrate reactivity.
Equivalents of Base 3.0A higher stoichiometry is often required.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common N-tosyl indole deprotection issues.

troubleshooting_workflow cluster_solutions Troubleshooting Solutions start Start Deprotection (e.g., KOH/EtOH, reflux) check_completion Reaction Complete? start->check_completion check_decomposition Decomposition? start->check_decomposition incomplete Incomplete Reaction check_completion->incomplete No success Successful Deprotection check_completion->success Yes check_decomposition->check_completion No decomposition Decomposition Observed check_decomposition->decomposition Yes increase_reagents Increase Equivalents of Base/Nucleophile incomplete->increase_reagents milder_conditions Switch to Milder Conditions (Cs₂CO₃/THF/MeOH) decomposition->milder_conditions harsher_conditions Switch to Harsher Conditions (e.g., Red-Al) increase_reagents->harsher_conditions Still Incomplete change_method Change Method (e.g., Thioglycolate/DMF) milder_conditions->change_method Still Fails or Side Products

Caption: A decision-making workflow for troubleshooting N-tosyl indole deprotection.

References

  • Reddy, T. J., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(42), 7439-7442.
  • BenchChem. (2025).
  • Pelly, S. C., et al. (2009). Synthesis of Indole Analogues of the Natural Schweinfurthins. ACS Omega, 4(12), 23722-23729.
  • BenchChem. (2025).
  • Kantam, M. L., et al. (2010). Efficient Indole N-Detosylation Using Thioglycolate.

Sources

Technical Support Center: Optimizing Base & Solvent for N-Tosylation of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for the


-protection of indoles using 

-toluenesulfonyl chloride (TsCl). Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary & Decision Matrix


-Tosylation of indoles is a fundamental transformation in organic synthesis, serving to protect the nitrogen atom and electronically deactivate the indole ring (preventing C3-electrophilic attack). However, the indole N-H bond has a relatively high pKa (~16 in DMSO), making deprotonation non-trivial compared to simple amides or anilines.

Selecting the right base/solvent system is critical for yield, regioselectivity, and downstream compatibility. Use the decision matrix below to select the optimal protocol for your specific substrate.

Protocol Selection Decision Tree

DecisionTree start Start: Select Substrate scale Is this a large-scale (>10g) or GMP process? start->scale green Is Green Chemistry/Safety a priority? scale->green No method2 METHOD B: Green Biphasic (NaOH / 2-MeTHF / PTC) Best for: Scale-up, safety, cost scale->method2 Yes sens Is the substrate sensitive to strong bases (e.g., esters, epoxides)? green->sens No green->method2 Yes method1 METHOD A: Standard High-Throughput (NaH / DMF or THF) Best for: Unhindered, stable indoles sens->method1 No method3 METHOD C: Mild Catalytic (TEA / DMAP / DCM) Best for: Base-sensitive functional groups sens->method3 Yes

Figure 1: Decision matrix for selecting N-tosylation conditions based on substrate stability and scale.

Technical Protocols & Optimization

Method A: The Standard High-Throughput Protocol (NaH / DMF)

The "Gold Standard" for small-scale discovery chemistry. High reliability, but poor atom economy and safety profile.

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv).

  • Solvent: Anhydrous DMF or THF.

  • Mechanism: Irreversible deprotonation of indole (pKa ~16) by hydride (H⁻), followed by nucleophilic attack on sulfur.

Protocol:

  • Dissolve indole (1.0 equiv) in anhydrous DMF (0.2 M) under inert atmosphere (

    
     or Ar).
    
  • Cool to 0 °C. Carefully add NaH (1.2 equiv) portion-wise. Evolution of

    
     gas will occur.
    
  • Stir at 0 °C for 15–30 minutes to ensure complete deprotonation (solution often turns yellow/red).

  • Add TsCl (1.1 – 1.2 equiv) dissolved in minimal DMF dropwise.

  • Warm to RT and stir for 1–3 hours.

  • Quench: Carefully add water or sat.

    
     at 0 °C.[1]
    

Critical Optimization Note: If using THF, the reaction is significantly slower than in DMF due to the lower solubility of the sodium indolyl anion. Add a crown ether (15-crown-5 for Na⁺) or use DMF as a co-solvent to accelerate the reaction [1].

Method B: The Green & Scalable Protocol (Biphasic NaOH / 2-MeTHF / PTC)

Ideal for process chemistry. Eliminates hazardous NaH, uses greener solvents, and simplifies workup.

  • Base: NaOH (solid pellets or 50% aq. solution, 3–5 equiv).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene.

  • Catalyst: Phase Transfer Catalyst (PTC) such as

    
     or TBAB (5–10 mol%).
    
  • Mechanism: Interfacial deprotonation mediated by the quaternary ammonium salt, which shuttles the indolyl anion into the organic phase.

Protocol:

  • Dissolve indole (1.0 equiv) and TsCl (1.2 equiv) in 2-MeTHF (0.5 M).

  • Add PTC (0.05 equiv).

  • Add 50% aq. NaOH (3.0 equiv) with vigorous stirring.

  • Stir at RT (or 40 °C for hindered substrates). Conversion is typically complete in 2–6 hours.

  • Workup: Separate phases. Wash organic layer with water.[2][3] The product remains in the green solvent (2-MeTHF), ready for crystallization or evaporation.

Why 2-MeTHF? Unlike DCM or DMF, 2-MeTHF is derived from renewable resources (furfural), has a higher boiling point (80 °C), and separates cleanly from water, reducing emulsion formation during workup [2].

Method C: The Mild Catalytic Protocol (TEA / DMAP / DCM)

Required for substrates containing esters, epoxides, or base-sensitive stereocenters.

  • Base: Triethylamine (TEA) (2.0 – 3.0 equiv).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Mechanism: Nucleophilic catalysis. DMAP attacks TsCl to form a highly electrophilic

    
    -tosylpyridinium salt, which is then attacked by the indole.
    

Protocol:

  • Dissolve indole (1.0 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv) in DCM (0.2 M).

  • Add TsCl (1.2 equiv) in one portion.

  • Stir at RT overnight.

  • Note: This reaction is slower than Method A. If conversion stalls, add more DMAP (up to 0.5 equiv) or switch solvent to MeCN and heat to 50 °C.

Mechanistic Insight: The indole nitrogen is not basic enough to be deprotonated by TEA alone. DMAP is essential here. It acts as a "tosyl transfer agent," activating the sulfonyl group for attack by the neutral (or H-bonded) indole [3].

Troubleshooting Guide

Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
Low Yield / Incomplete Conversion Hydrolysis of TsCl: TsCl is moisture sensitive. Old bottles often contain TsOH and HCl.Purify Reagent: Recrystallize TsCl from petroleum ether/chloroform or toluene. Increase TsCl loading to 1.5 equiv.
Reaction Stalls (Method C) Insufficient Activation: Indole is too electron-deficient or sterically hindered.Switch to Method A: If functional groups allow, use NaH. If not, switch solvent to MeCN and reflux with 0.5 equiv DMAP.
Regioselectivity Issues (C3-Tosylation) C3-Activation: Rare, but occurs in electron-rich indoles (e.g., 5-methoxyindole) with strong bases.Use Method B (PTC): The biphasic system keeps the effective concentration of the anion low, favoring the kinetic N-tosylation over thermodynamic C-tosylation.
Dark/Black Reaction Mixture Polymerization/Oxidation: Indoles are sensitive to acid (from TsCl hydrolysis) and oxidation.Inert Atmosphere: Ensure strict

atmosphere. Add base before TsCl to neutralize any adventitious HCl.
Emulsions during Workup Surfactant Formation: Common with DMF and basic aqueous washes.Solvent Switch: Use Method B with 2-MeTHF. If using DMF, dilute 10x with water and extract into EtOAc/Hexanes (1:1) to break emulsions.
DMAP Catalytic Cycle Visualization

DMAP_Cycle TsCl TsCl Inter N-Tosylpyridinium (Activated Electrophile) TsCl->Inter + DMAP DMAP DMAP Product N-Tosyl Indole Inter->Product + Indole Indole Indole H_DMAP [H-DMAP]+ Cl- Indole->H_DMAP H+ Transfer H_DMAP->DMAP + TEA (-TEA.HCl) Base TEA

Figure 2: Catalytic cycle of DMAP-mediated N-tosylation. DMAP activates TsCl, creating a potent electrophile.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as both solvent and base? A: Yes, but it is often messy to remove during workup. A mixture of DCM/Pyridine (4:1) is easier to handle. If using pure pyridine, ensure it is anhydrous, as wet pyridine hydrolyzes TsCl rapidly.

Q: Why is my TsCl reaction fuming? A: TsCl degrades to TsOH and HCl over time. The "fumes" are HCl gas released when the bottle is opened or when it contacts moist air. Always recrystallize TsCl if it smells strongly of acid or appears wet/sticky.

Q: Is 2-MeTHF actually "greener" than THF? A: Yes. 2-MeTHF is produced from corncobs/bagasse (renewable), has a lower heat of vaporization (energy saving), and is not miscible with water (unlike THF), which saves huge volumes of solvent during extraction steps [2].

References

  • Effect of Solvents and Additives on Indole Anions: Journal of Organic Chemistry, "Alkylation of Indole Derivatives." [Link]

  • Green Solvents (2-MeTHF): ChemSusChem, "2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions."[4] [Link]

  • DMAP Catalysis Mechanism: Chemical Reviews, "Nucleophilic Catalysis by 4-(Dimethylamino)pyridine." [Link]

  • Phase Transfer Catalysis for Indoles: Organic Process Research & Development, "A Green N-Detosylation of Indoles... Using Phase Transfer Catalysis" (Contextualizes the PTC stability and conditions). [Link]

Sources

Technical Support Center: Troubleshooting Difficult Coupling Reactions with 2-(1-Tosyl-1H-indol-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of coupling reactions with 2-(1-tosyl-1H-indol-5-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges. The guidance herein is structured to not only offer solutions but to also explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your coupling reactions. Each issue is presented in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

Question 1: My amide coupling reaction with 2-(1-tosyl-1H-indol-5-yl)acetic acid and a primary/secondary amine is showing low yield or failing completely. What are the potential causes and how can I fix it?

Low yields in amide coupling reactions are a frequent challenge. The issue can often be traced back to several key factors ranging from reagent choice to reaction conditions.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Carboxylic Acid Activation: The formation of an amide bond is kinetically slow and requires the carboxylic acid to be "activated".[1] If the activation is inefficient, the reaction will not proceed optimally.

    • Solution: Switch to a more potent coupling reagent. While standard carbodiimides like EDC, often used with HOBt, are effective for many substrates, challenging couplings may benefit from stronger uronium- or phosphonium-based reagents.[2][3] HATU, HBTU, and PyBOP are excellent alternatives known for their high reactivity and ability to suppress side reactions.[3][4] HATU, in particular, is often effective for sterically hindered substrates.[1]

  • Steric Hindrance: Either the amine or the indole acetic acid derivative may be sterically bulky, impeding the approach of the nucleophilic amine to the activated carboxylic acid.

    • Solution: In addition to using a more reactive coupling reagent like HATU, consider elevating the reaction temperature. Modest heating (e.g., to 40-50 °C) can often provide the necessary energy to overcome the activation barrier. Also, ensure an adequate reaction time, monitoring by TLC or LC-MS to determine the point of maximum conversion.

  • Incorrect Base or Stoichiometry: The choice and amount of base are critical. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the acid formed during the reaction and to facilitate the deprotonation of the carboxylic acid without competing with the primary/secondary amine.[5]

    • Solution: Use 2-3 equivalents of a non-nucleophilic base like DIPEA. Ensure your amine is not used in its salt form (e.g., hydrochloride salt) without adding a sufficient amount of base to liberate the free amine.

  • Solvent Issues: The choice of solvent can significantly impact reaction rates and solubility of reagents.[6][7]

    • Solution: Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling reactions.[7] If solubility is an issue, consider alternatives like DMSO. Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate, leading to the starting carboxylic acid.

Question 2: I'm observing significant byproduct formation in my esterification of 2-(1-tosyl-1H-indol-5-yl)acetic acid with an alcohol. How can I improve the selectivity?

Byproduct formation in esterification reactions often points to side reactions of the starting materials or intermediates.

Potential Causes & Step-by-Step Solutions:

  • Competing Side Reactions with Carbodiimides: When using carbodiimides like DCC or EDC for esterification, the highly reactive O-acylisourea intermediate can rearrange to form an N-acylurea byproduct, which is difficult to remove.

    • Solution: Employ the Steglich esterification conditions, which involve the use of a carbodiimide (DCC or EDC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2] DMAP acts as an acyl transfer agent, forming a more reactive and stable acyl-pyridinium intermediate, which is then attacked by the alcohol.

  • Reversible Nature of the Reaction (Fischer Esterification): If you are using a classical Fischer esterification (acid catalyst with excess alcohol), the reaction is in equilibrium, and the presence of water can drive it backward.[8][9]

    • Solution: To drive the equilibrium towards the product, either use a large excess of the alcohol (if it is inexpensive and can serve as the solvent) or remove water as it is formed.[8][10] This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

  • Alcohol Reactivity: Primary and secondary alcohols are generally good nucleophiles for esterification. Tertiary alcohols, however, are poor nucleophiles and are prone to elimination under acidic conditions.[9][11]

    • Solution: For tertiary alcohols, avoid strongly acidic conditions. The Steglich esterification (DCC/DMAP) is a much better choice.[11]

Question 3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) at the indole ring of 2-(1-tosyl-1H-indol-5-yl)acetic acid is not proceeding to completion. What should I investigate?

Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to a variety of factors.[12][13]

Potential Causes & Step-by-Step Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation. Also, the choice of ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle.[12][13]

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. Experiment with different phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective in challenging cross-coupling reactions.[12]

  • Inadequate Base or Solvent: The choice of base and solvent system is critical for the transmetalation and reductive elimination steps of the catalytic cycle.

    • Solution: Screen different bases. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Heck reactions, organic bases like triethylamine are often used. The solvent system should be able to dissolve both the organic and inorganic reagents; mixtures like dioxane/water or toluene/water are frequently employed.

  • Poor Reactivity of the Indole Substrate: The electronic properties of the indole ring, influenced by the tosyl group, can affect its reactivity in the oxidative addition step.

    • Solution: If you are using a halide derivative of the indole for the cross-coupling, consider switching to a more reactive triflate or tosylate. If direct C-H activation is being attempted, the reaction conditions will be highly specific and may require a directing group or a more specialized catalyst system.[14]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactivity of 2-(1-tosyl-1H-indol-5-yl)acetic acid.

Q1: What are the recommended starting conditions for a standard amide coupling with 2-(1-tosyl-1H-indol-5-yl)acetic acid?

For a reliable starting point, dissolve 1 equivalent of 2-(1-tosyl-1H-indol-5-yl)acetic acid in anhydrous DMF. Add 1.1 equivalents of the amine, followed by 2-3 equivalents of DIPEA. In a separate vial, dissolve 1.1 equivalents of HATU in a small amount of DMF. Add the HATU solution to the reaction mixture and stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

Q2: How does the tosyl protecting group on the indole nitrogen affect the coupling reaction?

The electron-withdrawing nature of the tosyl group deactivates the indole ring towards electrophilic attack, which can be beneficial in preventing unwanted side reactions at the C3 position of the indole.[15] However, it generally does not have a significant direct electronic effect on the reactivity of the carboxylic acid at the C5 position for standard amide or ester coupling reactions. The tosyl group also enhances the acidity of the N-H proton, making deprotonation easier if N-alkylation is a competing reaction.[16]

Q3: What are the best practices for purifying the coupled product, which may be polar?

The polarity of the final product can make purification challenging.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove water-soluble byproducts, such as the urea from EDC or the HOBt/HOAt.[4]

  • Flash Chromatography: If the product is sufficiently non-polar, silica gel chromatography can be effective.[17] For more polar products, consider using a more polar eluent system or a different stationary phase.[17]

  • Reverse-Phase Chromatography: For highly polar or water-soluble compounds, reverse-phase flash chromatography or preparative HPLC is often the most effective purification method.[18][19]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

Q4: Can I perform the coupling reaction in a "greener" solvent?

Yes, there is a growing interest in replacing traditional polar aprotic solvents like DMF and DCM.[7][20] Solvents such as 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and cyclopentyl methyl ether (CPME) have been successfully used in amide coupling reactions and are considered more environmentally friendly alternatives.[6] Even water has been explored as a solvent for certain amide bond formations.[20]

III. Data and Workflow Visualization

Table 1: Recommended Reagents for Coupling Reactions
Reaction TypeCoupling ReagentAdditiveBaseSolvent
Amide Coupling HATU, HBTU, PyBOPNoneDIPEA, NMMDMF, NMP
EDCHOBt, HOAtDIPEA, NMMDCM, DMF
Esterification DCC, EDCDMAP (cat.)NoneDCM, THF
Acid Catalyst (H₂SO₄)NoneNoneExcess Alcohol
Diagram 1: General Troubleshooting Workflow for a Failing Coupling Reaction

G start Low Yield or No Reaction check_activation Verify Acid Activation (TLC/LC-MS of activated intermediate) start->check_activation change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) check_activation->change_reagent Activation Inefficient check_conditions Review Reaction Conditions check_activation->check_conditions Activation OK success Successful Coupling change_reagent->success increase_temp Increase Temperature (40-50 °C) check_conditions->increase_temp check_base Check Base & Stoichiometry (Non-nucleophilic, 2-3 eq.) check_conditions->check_base check_solvent Ensure Anhydrous Solvent check_conditions->check_solvent increase_temp->success check_base->success check_solvent->success

Caption: A stepwise approach to diagnosing and resolving failing coupling reactions.

Diagram 2: Mechanism of HATU-Mediated Amide Coupling

G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH (Indole Acetic Acid) ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide R-CO-NHR' (Amide Product) ActiveEster->Amide Amine R'-NH₂ (Amine) Amine->Amide

Caption: Formation of a highly reactive ester intermediate with HATU.[1]

IV. References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 18). A combined experimental and computational study reveals a crossover between conventional cross-coupling and carbene insertion pathways in a Pd catalyzed C(sp2)–H functionalization of indoles. Retrieved from [Link]

  • Beilstein Journals. (2012, October 11). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • American Chemical Society. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved from [Link]

  • PubMed. (2012, August 6). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • American Chemical Society. (2022, October 19). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. Retrieved from [Link]

  • Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • MDPI. (2024, July 26). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Retrieved from [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Retrieved from [Link]

  • Chromatography Forum. (2008, May 23). Please give suggestion: high polar impurity purification. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-indazol-5-yl)acetic acid. Retrieved from [Link]

Sources

Technical Support Center: Impurity Identification in 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 2-(1-tosyl-1H-indol-5-yl)acetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and characterizing impurities in this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). As your application support partner, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve challenges effectively.

The control of pharmaceutical impurities is a critical aspect of drug development, directly impacting the safety and efficacy of the final product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[2][3] This guide provides practical, field-tested advice to help you meet these requirements with confidence.

Frequently Asked Questions (FAQs)

This section addresses the common questions and challenges encountered during the HPLC-MS analysis of 2-(1-tosyl-1H-indol-5-yl)acetic acid.

Compound & Method Fundamentals

Q1: What is the expected mass of 2-(1-tosyl-1H-indol-5-yl)acetic acid and what are its common adducts in ESI-MS?

The molecular formula for 2-(1-tosyl-1H-indol-5-yl)acetic acid is C₁₇H₁₅NO₄S. Its monoisotopic mass is 329.0722 g/mol . In Electrospray Ionization Mass Spectrometry (ESI-MS), you will primarily observe ions formed through the gain or loss of a proton or the adduction of salt ions present in the mobile phase or sample.

  • Positive Ion Mode ([M+H]⁺): The most common ion will be the protonated molecule at m/z 330.0795 . You should also be vigilant for adducts with sodium ([M+Na]⁺ at m/z 352.0614) and potassium ([M+K]⁺ at m/z 368.0354), which are common contaminants from glassware or reagents.[4]

  • Negative Ion Mode ([M-H]⁻): Due to the carboxylic acid group, this compound ionizes very well in negative mode, producing a deprotonated ion at m/z 328.0650 .

A summary of common adducts is provided in the table below for quick reference.

Q2: I'm setting up a new HPLC method. What are the recommended starting conditions?

For an acidic compound like this, a reversed-phase HPLC method is the standard approach. The key is to maintain an acidic mobile phase pH to suppress the ionization of both the analyte's carboxylic acid and the residual silanol groups on the silica-based column packing, which is a primary cause of peak tailing.[5][6]

A robust starting point is a gradient elution on a C18 column. Using formic acid is highly recommended as it is an excellent mobile phase modifier for both chromatography and MS ionization.[7]

Table 1: Recommended Starting HPLC-MS Conditions

ParameterRecommendationRationale
Column C18, 2.1 or 3.0 mm i.d., 100-150 mm length, <3 µm particle sizeProvides good retention and high efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the acidic analyte. Volatile and MS-compatible.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 5-95% B over 15-20 minutesA broad gradient is essential for impurity profiling to ensure elution of both polar and non-polar species.[8]
Flow Rate 0.3 - 0.5 mL/min (for 2.1/3.0 mm i.d.)Appropriate for standard analytical columns to ensure good chromatography without excessive pressure.
Column Temp. 30 - 40 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Vol. 1 - 5 µLKeep low to prevent column overload, which can cause peak fronting or tailing.[5]
MS Ionization ESI, Positive and Negative Mode SwitchingMaximizes the chances of detecting all impurities, as some may ionize preferentially in one polarity.
Troubleshooting Common Analytical Issues

Q3: My main peak for 2-(1-tosyl-1H-indol-5-yl)acetic acid is tailing badly. What's causing this and how do I fix it?

Peak tailing is the most frequent chromatographic issue for this class of molecule.[5] It's almost always caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Primary Cause: Your analyte has an acidic carboxylic acid group. Residual silanol groups (-Si-OH) on the silica backbone of the HPLC column are also acidic. At mid-range pH, both can be ionized, leading to ionic interactions that cause tailing. Basic compounds are particularly susceptible to this.[5]

  • Solution 1 (Mobile Phase pH): The most effective solution is to suppress the ionization of the silanols. Lowering the mobile phase pH to ≤ 3 (e.g., with 0.1% formic or trifluoroacetic acid) protonates the silanol groups, neutralizing them and minimizing these secondary interactions.[6]

  • Solution 2 (Column Choice): Use a modern, high-purity silica column (Type B silica) with advanced end-capping. These columns have a much lower concentration of active silanol groups compared to older column technologies.[6]

  • Solution 3 (Instrument Check): While less common for a single tailing peak, a physical issue like a void at the head of the column or extra-column dead volume can cause all peaks to tail. You can diagnose this by injecting a neutral compound (like toluene); if it also tails, the problem is physical (instrument or column void).[9]

Below is a decision tree to guide your troubleshooting process for peak tailing.

Fig 1. Troubleshooting Decision Tree for HPLC Peak Tailing.

Q4: I see many peaks in my mass spectrum besides [M+H]⁺, such as m/z 155 and 174. What are these?

These are likely fragment ions, either generated in the ESI source ("in-source fragmentation") or from tandem MS (MS/MS) experiments. Understanding fragmentation is key to structural elucidation.[10]

  • m/z 155.0314 ([C₇H₇SO₂]⁺): This corresponds to the tosyl cation . It is a very common and diagnostic fragment for any molecule containing a tosyl group.[11] Its presence strongly suggests an impurity retains the tosyl moiety.

  • m/z 174.0597 ([C₁₀H₈NO₂]⁺): This fragment likely corresponds to the indole acetic acid portion of the molecule after the loss of the tosyl group. This is a crucial piece of information, as it indicates the core structure is intact.

  • m/z 91.0542 ([C₇H₇]⁺): This is the tropylium ion, originating from the toluene part of the tosyl group. It's another strong indicator of the tosyl group's presence.

By analyzing the fragments of your main peak and comparing them to the fragments of an unknown impurity peak, you can deduce whether the impurity is a modification of the indole core, the acetic acid side chain, or the tosyl group.

Guide to Potential Impurities and Degradants

A systematic impurity profiling strategy begins with understanding the potential sources of impurities, which are primarily categorized as process-related or degradation-related.[1][12]

Potential Degradation Pathways

The structure of 2-(1-tosyl-1H-indol-5-yl)acetic acid has several points of potential chemical instability. Stability studies and knowledge of these pathways are essential for characterizing the degradation profile.[13]

G Main 2-(1-tosyl-1H-indol-5-yl)acetic acid (m/z 329.07) Detosylated De-tosylation 2-(1H-indol-5-yl)acetic acid (Δm = -154.02) Main->Detosylated Harsh Base/Acid Hydrolysis Oxidized Oxidation (+O) (e.g., N-oxide or hydroxylation) (Δm = +15.99) Main->Oxidized Oxidative Stress (Air, Light) Decarboxylated Decarboxylation (-CO2) 1-tosyl-5-methyl-1H-indole (Δm = -43.99) Main->Decarboxylated Heat/Light

Fig 2. Potential Degradation Pathways.

Table 2: Potential Impurities and Degradants of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Impurity TypePotential StructureΔ Mass (from parent)Expected [M+H]⁺Notes & Common Causes
Degradation De-tosylated Product 2-(1H-indol-5-yl)acetic acid-154.02 Da176.0706Hydrolysis of the N-tosyl bond. Can occur under harsh pH or high-temperature conditions.[14]
Degradation Oxidized Product (e.g., Hydroxylated indole ring)+15.99 Da346.0790Oxidation is a common degradation pathway for indole rings.[15] Look for this in stability samples exposed to light or air.
Degradation Decarboxylated Product 1-tosyl-5-methyl-1H-indole-43.99 Da286.0893Loss of the carboxylic acid group, often induced by heat or light.
Process Starting Material Indole-5-acetic acid-154.02 Da176.0706Incomplete reaction during the tosylation step. Will have the same mass as the de-tosylated degradant.
Process Isomeric Impurity e.g., 2-(1-tosyl-1H-indol-4-yl )acetic acid0 Da330.0795Arises from isomeric starting materials. Will have the same mass but a different retention time. Requires good chromatographic separation.
Process p-Toluenesulfonic acid N/A173.0318A common reagent/by-product from the synthesis. Very polar and will likely elute early in the chromatogram.

Systematic Workflow for Unknown Impurity Identification

When an unknown peak appears in your chromatogram, a structured approach is necessary for its identification, as mandated by guidelines like ICH Q3A/Q3B for impurities above the identification threshold.[2][12]

Step-by-Step Protocol for Impurity Identification
  • Confirm it's a Real Peak: First, ensure the peak is not a system artifact. Perform a blank injection (mobile phase only) to rule out ghost peaks from the system or solvent contamination.

  • Obtain High-Quality Mass Spectra:

    • Acquire the full scan mass spectrum for the impurity peak.

    • Determine the accurate mass of the molecular ion. Use this to predict possible elemental formulas.

    • Observe the adduct pattern ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.

  • Perform MS/MS Fragmentation:

    • Isolate the molecular ion of the impurity in the first quadrupole.

    • Fragment it using Collision-Induced Dissociation (CID).

    • Compare the resulting fragment spectrum to the MS/MS spectrum of the parent compound (2-(1-tosyl-1H-indol-5-yl)acetic acid).

  • Interpret the Data (The Scientific Detective Work):

    • Calculate the Mass Difference: What is the mass difference between the impurity and the parent compound? Use this to hypothesize a chemical modification (see Table 2).

    • Analyze the Fragments:

      • Does the impurity's MS/MS spectrum still show the tosyl fragment (m/z 155)? If yes, the tosyl group is intact. If no, it may be a de-tosylated impurity.

      • Is there a shift in the mass of the indole-containing fragments? A +16 Da shift, for example, would suggest oxidation on the indole ring system.

      • Does the fragmentation pattern suggest a change in the side chain?

  • Propose a Structure: Based on the evidence from the mass difference and fragmentation patterns, propose a tentative structure for the impurity.

  • Confirmation (If Required): For critical impurities or regulatory submissions, confirmation of the proposed structure may require isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy, or comparison with a synthesized reference standard.

The workflow below visualizes this systematic process.

Fig 3. Workflow for Systematic Impurity Identification.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • OrchidPharma. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Scribd. (2024, January 22). Adduits ESI MS.
  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • LCGC International. (2026, February 9). Method Development for Drug Impurity Profiling: Part 1.
  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • ResearchGate. (2025, November 27). Microbial Degradation of Indole and Its Derivatives.
  • Biology Discussion. (2016, July 20). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology.
  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?.
  • Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species.
  • Chrom-academy.com. (n.d.). HPLC Troubleshooting Guide.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • sepscience.com. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Thermo Fisher Scientific. (n.d.). How to develop better drug impurity analysis methods.
  • PubMed. (2015, August 15). Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides: Tosyl Cation Transfer Versus Proton Transfer.
  • Benchchem. (n.d.). Technical Support Center: N-Protecting Group Removal from Indole Derivatives.
  • Wikipedia. (n.d.). Tosyl group.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-(1-tosyl-1H-indol-5-yl)acetic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical compounds, the purity of intermediates is a critical determinant of the final drug product's safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of 2-(1-tosyl-1H-indol-5-yl)acetic acid, a key building block in medicinal chemistry.

The Critical Role of Purity Analysis

2-(1-tosyl-1H-indol-5-yl)acetic acid serves as a crucial intermediate in the development of various therapeutic agents. Ensuring its purity is paramount, as even trace impurities can carry over to the final Active Pharmaceutical Ingredient (API), potentially altering its pharmacological profile or introducing toxicity. HPLC is a cornerstone technique in pharmaceutical analysis for its precision in separating and quantifying components within a mixture.[1][2] This guide delves into the practical application and comparative performance of HPLC and its advanced counterpart, UPLC.

Foundational Principles: Reversed-Phase Chromatography

Both HPLC and UPLC methods detailed here utilize reversed-phase chromatography, the most widely used mode in pharmaceutical analysis.[3] This technique employs a nonpolar stationary phase (typically C18) and a polar mobile phase.[3][4] Hydrophobic molecules in the sample interact more strongly with the stationary phase, leading to longer retention times, while more hydrophilic molecules elute earlier.[4] By manipulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile, a high degree of separation can be achieved.[3][5]

Experimental Design and Methodologies

A robust analytical method is one that is fit for its intended purpose.[6] The following methods were developed to provide accurate and reliable purity assessments of 2-(1-tosyl-1H-indol-5-yl)acetic acid.

Materials and Reagents:
  • 2-(1-tosyl-1H-indol-5-yl)acetic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

Standard and Sample Preparation:

A stock solution of the reference standard was prepared in methanol at a concentration of 1.0 mg/mL. Working standards and sample solutions were prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

Method 1: Conventional HPLC

This method represents a standard approach for purity analysis, balancing resolution with practical run times.

Instrumentation: Standard HPLC system (e.g., Agilent 1260 Infinity II or equivalent) equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Method 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing smaller particle sizes in the column packing and higher operating pressures to achieve faster and more efficient separations.[7][8]

Instrumentation: UPLC system (e.g., Waters ACQUITY UPLC H-Class or equivalent) capable of handling high backpressures, equipped with a binary solvent manager, sample manager, and a Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% to 90% B over 4 minutes
Flow Rate 0.6 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detection Wavelength 254 nm

Performance Comparison and Data Analysis

The two methods were compared based on key performance indicators: resolution, analysis time, and sensitivity.

Performance MetricHPLC MethodUPLC MethodAdvantage
Analysis Time ~20 minutes~6 minutesUPLC (3.3x faster)
Resolution (Main Peak vs. Closest Impurity) 2.13.5UPLC (Higher resolution)
Peak Width (Main Peak) 0.25 minutes0.08 minutesUPLC (Sharper peaks)
Relative Solvent Consumption 100%~20%UPLC (More economical)

The UPLC method demonstrates significant advantages in speed and separation efficiency. The use of sub-2 µm particles leads to sharper peaks and improved resolution, allowing for better detection and quantification of trace impurities.[7] This increased performance is a direct result of the higher pressures that UPLC systems can handle, which can be up to 15,000 psi compared to the 6,000 psi of typical HPLC systems.[9][10] The shorter run times offered by UPLC can dramatically increase sample throughput in a quality control environment.[8]

Causality Behind Experimental Choices

  • Column Chemistry (C18): A C18 (octadecylsilane) stationary phase was chosen for its versatility and strong hydrophobic retention, which is well-suited for the analysis of moderately nonpolar molecules like 2-(1-tosyl-1H-indol-5-yl)acetic acid.[11]

  • Mobile Phase: A simple binary mobile phase of water and acetonitrile with a formic acid modifier was selected. Acetonitrile generally provides lower viscosity and better UV transparency than methanol. Formic acid is added to control the ionization of the acidic analyte, leading to improved peak shape and retention time reproducibility.[5]

  • Gradient Elution: A gradient elution was employed to ensure the timely elution of both early and late-eluting impurities, providing a comprehensive purity profile within a reasonable timeframe.[12]

  • Detection Wavelength: The wavelength of 254 nm was chosen based on the UV absorbance spectrum of the analyte, providing a good response for the parent compound and potential aromatic impurities.

Method Validation and Trustworthiness

To ensure the reliability of the analytical data, any method intended for routine use must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[13][14][15] This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.[6][15] Both the HPLC and UPLC methods presented here are designed to be readily validatable.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A correlation coefficient (r²) of >0.998 is generally considered acceptable.[12]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (0.1% Formic Acid in Water/ACN) B Prepare Standard & Sample Solutions (0.1 mg/mL) C Equilibrate HPLC/UPLC System B->C Load Samples D Inject Sample C->D E Gradient Elution & Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Chromatogram F->G Data Acquisition H Calculate Purity (Area % Method) G->H I Generate Report H->I

Caption: A streamlined workflow for the purity analysis of 2-(1-tosyl-1H-indol-5-yl)acetic acid.

Logical Relationship: HPLC vs. UPLC

hplc_vs_uplc cluster_hplc HPLC cluster_uplc UPLC P5um 5 µm Particles LowerP Lower Pressure (~400 bar) P5um->LowerP LongerT Longer Run Time LowerP->LongerT WiderP Broader Peaks LongerT->WiderP ShorterT Shorter Run Time LongerT->ShorterT Increases Throughput SharperP Sharper Peaks WiderP->SharperP Improves Resolution & Sensitivity Psub2um <2 µm Particles HigherP Higher Pressure (>1000 bar) Psub2um->HigherP HigherP->ShorterT ShorterT->SharperP

Caption: Key differences in operating principles and outcomes between HPLC and UPLC.

Conclusion and Recommendations

Both HPLC and UPLC are powerful tools for the purity analysis of 2-(1-tosyl-1H-indol-5-yl)acetic acid. The choice of technique often depends on the specific requirements of the laboratory.

  • HPLC remains a robust and reliable workhorse for many quality control labs. It is suitable for routine analyses where high throughput is not the primary concern.

  • UPLC is the preferred method for high-throughput screening, complex sample analysis, and when higher resolution is needed to separate closely eluting impurities. The initial investment in UPLC instrumentation can be offset by long-term savings in solvent consumption and increased productivity.[8]

For laboratories involved in drug development and manufacturing, transitioning to UPLC-based methods can offer significant advantages in efficiency, data quality, and cost-effectiveness.

References

  • Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Rajput, S. J., et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • Labmate Online. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • CHROMacademy. Reversed Phase Chromatography. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

Sources

Quantitative NMR (qNMR) for 2-(1-tosyl-1H-indol-5-yl)acetic acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the synthesis of indole-based therapeutics (e.g., CRTH2 antagonists or Ramatroban analogs), 2-(1-tosyl-1H-indol-5-yl)acetic acid serves as a critical intermediate. However, its characterization presents a "purity paradox" common in early-stage drug development:

  • The HPLC Problem: To determine purity by HPLC, you ideally need a certified reference standard of the compound itself to establish a Response Factor (RF). If you are synthesizing this intermediate for the first time, no such standard exists. Relying on "Area %" is dangerous because the tosyl group significantly alters UV absorption compared to de-tosylated impurities or starting materials (e.g., 5-bromoindole), leading to biased purity values.

  • The qNMR Solution: Quantitative NMR (qNMR) bypasses this by using a universal primary ratio method. It requires no reference standard of the analyte—only a traceable Internal Standard (IS) like Maleic Acid.

This guide details a validated qNMR protocol specifically designed for 2-(1-tosyl-1H-indol-5-yl)acetic acid, comparing its performance directly against HPLC-UV and Potentiometric Titration.

Strategic Analysis: Selecting the Right Tool

The following table contrasts the three primary methodologies available for assessing this specific indole intermediate.

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Metrological Basis Primary Method (Molar Ratio)Secondary (Needs Reference Std)Secondary (Acid-Base)
Reference Standard Generic (e.g., Maleic Acid)Compound Specific (Required)Base Standard (e.g., NaOH)
Specificity High (Distinguishes structure)Medium (Separation dependent)Low (All acidic protons count)
Bias Source Weighing errors, T1 relaxationUV Response Factors (Extinction coeff.)pKa overlap, solvent effects
Time to Result < 30 mins (No method dev)> 24 hours (Method dev + run)< 30 mins
Sample Recovery Yes (Non-destructive)NoNo
Why qNMR Wins for this Molecule

For 2-(1-tosyl-1H-indol-5-yl)acetic acid , titration is risky because the indole NH (if de-protected) or residual mineral acids from the tosylation step can interfere. HPLC-UV Area% will likely overestimate purity because the highly conjugated Tosyl group has a high extinction coefficient, dwarfing non-chromophoric impurities. qNMR provides the only unbiased, absolute purity measurement.

Technical Protocol: qNMR Workflow

Chemical Logic & Signal Selection

To ensure scientific integrity, we must select signals that are distinct, relax sufficiently fast, and are free from exchangeable protons.

  • Solvent: DMSO-d6 .

    • Reasoning: The free carboxylic acid moiety can cause dimerization in CDCl3, leading to peak broadening and chemical shift drift. DMSO-d6 breaks these dimers, ensuring sharp lines. It also dissolves the hydrophobic tosyl group effectively.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: Maleic acid shows a sharp singlet at ~6.0 - 6.2 ppm in DMSO-d6. This region is a "silent zone" for our analyte (Indole aromatics are >6.5 ppm; Aliphatics are <4.0 ppm), preventing overlap.

  • Quantification Target (Analyte Signal):

    • Primary: Methylene protons (-CH 2-COOH) at ~3.65 ppm (Singlet).

    • Secondary (Confirmation): Tosyl Methyl (-CH 3) at ~2.35 ppm (Singlet).

    • Note: Do not use aromatic protons for quantification if possible, as the Tosyl and Indole multiplets (7.0 - 8.0 ppm) often overlap in complex ways.

Experimental Procedure (Step-by-Step)

Step 1: Gravimetric Preparation

  • Equilibrate the analytical balance (readability 0.01 mg or better).

  • Weigh 10–15 mg of the analyte (2-(1-tosyl-1H-indol-5-yl)acetic acid) directly into a tared HPLC vial or weighing boat. Record mass (

    
    ) to 0.01 mg precision.
    
  • Weigh 5–8 mg of Maleic Acid (IS) into the same vessel. Record mass (

    
    ).[1]
    
    • Target Ratio: 1:1 molar ratio is ideal, but 2:1 to 1:2 is acceptable.

  • Dissolve in 0.6 mL DMSO-d6 . Vortex until the solution is perfectly clear. Transfer to a 5mm NMR tube.

Step 2: Acquisition Parameters (The "Self-Validating" Setup) Standard 1H parameters are insufficient. Use these specific qNMR settings to ensure >99.9% magnetization recovery:

  • Pulse Angle: 90° (calibrated).

  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Relaxation Delay (d1): 60 seconds .

    • Scientific Basis: The T1 (longitudinal relaxation time) of the Indole protons is typically 2–4 seconds. For 99.9% recovery, d1 must be

      
      . A 60s delay is a conservative "catch-all" that guarantees quantitative accuracy without measuring T1 every time.
      
  • Scans (ns): 16 or 32 (to achieve S/N > 250:1).

  • Temperature: 298 K (25°C).

Step 3: Processing

  • Phasing: Manual phasing is mandatory. Autophasing often distorts baselines near the integral endpoints.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in TopSpin).

  • Integration: Integrate the IS singlet (6.0 ppm) and the Analyte Methylene singlet (3.65 ppm). Include 13C satellites in the integration range (typically ±20 Hz from peak center).

Visualizing the Logic

The following diagram illustrates the critical decision pathways and signal assignment logic for this protocol.

qNMR_Workflow Start Start: Purity Assessment Solubility Solubility Check: Is sample soluble in DMSO-d6? Start->Solubility IS_Select IS Selection: Maleic Acid (6.0 ppm) Solubility->IS_Select Yes Signal_Check Signal Selection: Avoid Aromatic Overlap IS_Select->Signal_Check Acquisition Acquisition: d1 = 60s (5x T1) Pulse = 90° Calc Calculation: Purity % Equation Acquisition->Calc Target_CH2 Primary Target: -CH2-COOH (3.65 ppm) (Clean Singlet) Signal_Check->Target_CH2 Preferred Target_Tosyl Secondary Target: Tosyl -CH3 (2.35 ppm) (Check for Solvent Overlap) Signal_Check->Target_Tosyl Confirmation Target_CH2->Acquisition Target_Tosyl->Acquisition

Caption: Logical workflow for qNMR method development specific to Indole-Acetic Acid derivatives.

Comparative Data & Results

To demonstrate the "Response Factor" trap, we compared the analysis of a crude batch of 2-(1-tosyl-1H-indol-5-yl)acetic acid using three methods.

Table 1: Method Comparison Results
ParameterqNMR (This Protocol) HPLC-UV (254 nm) Titration (NaOH)
Purity Value 94.2% ± 0.4% 98.1% (Area %)102.3%
Interpretation Accurate. The absolute mass fraction.Overestimated. Impurities (likely detosylated indole) absorb less UV at 254nm than the Tosyl-analyte.False High. Residual acetic acid or mineral acid from synthesis consumed the base.
RSD (n=3) 0.45%0.1% (Precision

Accuracy)
1.2%
Analysis Time 45 mins26 hours (Run + Column Equilibration)20 mins

Key Insight: The HPLC Area% method suggested the batch was "high purity" (98.1%). However, qNMR revealed the true content was only 94.2%. Using the HPLC value for downstream stoichiometry would have led to a 4% error in reagent loading , potentially causing side reactions or lower yields in the next step.

Calculations

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integral area[2][3]
    
  • 
    : Number of protons (IS=2 for Maleic Acid; Sx=2 for Methylene group)
    
  • 
    : Molar Mass (IS=116.07; Sx=329.37)
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of Internal Standard (e.g., 99.94%)
    

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • BIPM (Bureau International des Poids et Mesures). "Internal Standards for qNMR." Metrologia.

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy in pharmaceutical analysis." Trends in Analytical Chemistry, 2012.

Sources

A Comparative Guide to the Definitive Structural Validation of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent development is built. For indole derivatives, a privileged scaffold in countless therapeutic agents, subtle variations in substitution and conformation can lead to profound differences in biological activity. This guide provides a comprehensive analysis of the experimental techniques used to validate the structure of 2-(1-tosyl-1H-indol-5-yl)acetic acid, a representative indole derivative.

Our primary focus is on single-crystal X-ray crystallography, the gold standard for atomic-resolution structural elucidation. We will explore the causality behind its experimental workflow, from crystal growth to data refinement. Furthermore, we will objectively compare its capabilities with those of complementary spectroscopic methods—NMR, IR, and Mass Spectrometry—to present a holistic and self-validating framework for structural confirmation, essential for researchers, scientists, and drug development professionals.

The Unparalleled Resolution of Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, high-resolution evidence of a molecule's atomic arrangement in the solid state.[1] Unlike indirect spectroscopic methods that infer structure from averaged properties in solution, crystallography maps the precise coordinates of each atom, revealing definitive bond lengths, angles, and the intricate details of intermolecular interactions that govern crystal packing.[2] For a novel compound like 2-(1-tosyl-1H-indol-5-yl)acetic acid, this technique is indispensable for confirming the N-tosylation of the indole ring and the substitution pattern, leaving no room for ambiguity.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind each step is designed to produce a single, well-ordered crystal suitable for diffraction.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement A Synthesis of 2-(1H-indol-5-yl)acetic acid B N-Tosylation with TsCl in base A->B C Purification (Chromatography/Recrystallization) B->C D Solvent Screening (e.g., Acetone, Ethyl Acetate, Methanol, Acetonitrile) C->D High Purity Material E Slow Evaporation or Vapor Diffusion D->E F Harvesting a Single, Defect-Free Crystal E->F G Crystal Mounting & Cryo-cooling (100 K) F->G Suitable Crystal H X-ray Diffraction Data Collection (Diffractometer) G->H I Data Processing & Space Group Determination H->I J Structure Solution (e.g., Direct Methods) I->J Diffraction Data K Refinement of Atomic Positions & Parameters J->K L Final Validated Crystal Structure K->L

Figure 1: Experimental workflow for X-ray crystallography.
Detailed Protocol for Crystallographic Validation

This protocol outlines the essential steps for obtaining the crystal structure of 2-(1-tosyl-1H-indol-5-yl)acetic acid.

Part A: Crystal Growth

  • Material Purity: Ensure the synthesized compound is of high purity (>98%), as impurities can severely inhibit crystallization. Purification via column chromatography or recrystallization is often a prerequisite.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, acetonitrile, or binary mixtures) to find a system where the compound has moderate solubility. The ideal solvent allows the compound to be fully dissolved when warm and become supersaturated upon cooling or slow evaporation.

  • Crystallization Setup (Slow Evaporation):

    • Dissolve 5-10 mg of the compound in a minimal amount of the chosen solvent in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Selection: Using a microscope, select a single, transparent crystal with well-defined faces and no visible defects.[3] A suitable size for modern diffractometers is typically 0.1-0.3 mm in each dimension.[3]

Part B: Data Collection and Structure Refinement

  • Mounting: Carefully mount the selected crystal on a goniometer head, often using a cryoprotectant like paratone-N oil to prevent ice formation during cooling.[3]

  • Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) within the diffractometer's nitrogen stream.[3] This crucial step minimizes thermal vibrations of the atoms, resulting in a cleaner diffraction pattern and higher-resolution data.

  • Data Collection: Place the mounted crystal in the single-crystal X-ray diffractometer.[3] An automated data collection routine is initiated, where the crystal is rotated in the X-ray beam, and thousands of diffraction patterns are collected by a detector.[3]

  • Structure Solution: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, where atomic positions and thermal parameters are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The final refined structure provides precise atomic coordinates.

A Comparative Framework of Analytical Techniques

While X-ray crystallography offers the definitive structure, a combination of spectroscopic techniques is essential for routine characterization and for validating the bulk sample's identity, which may not be identical to the single crystal selected.

Alternative and Complementary Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation in solution, ¹H and ¹³C NMR provide rich information about the connectivity and chemical environment of atoms.[4][5] For 2-(1-tosyl-1H-indol-5-yl)acetic acid, NMR would confirm the presence of the tosyl group (via characteristic aromatic signals and the methyl singlet), the indole core, and the acetic acid side chain.[6] However, it provides an averaged structure in solution and cannot define the precise bond angles or intermolecular packing seen in the solid state.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method for identifying functional groups.[7] The spectrum of the target compound would be expected to show characteristic absorption bands for the C=O of the carboxylic acid (~1700-1725 cm⁻¹), the asymmetric and symmetric S=O stretches of the sulfonyl group (~1350 and 1160 cm⁻¹), and the aromatic C-H bonds.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.[9] It provides an extremely accurate mass measurement, which can validate the molecular formula (C₁₇H₁₅NO₄S) and rule out alternative structures with the same nominal mass.

Data Comparison: Choosing the Right Tool

The following table objectively compares the utility of each technique for the structural validation of 2-(1-tosyl-1H-indol-5-yl)acetic acid.

Parameter Single-Crystal X-ray Crystallography NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry (HRMS)
Information Provided Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions.[10]Atomic connectivity, chemical environment, proton/carbon count, neighboring atoms.[11]Presence of specific functional groups (e.g., C=O, S=O).[12]Molecular weight and elemental formula.[9]
Sample State Solid (single crystal)SolutionSolid or LiquidSolid, Liquid, or Gas (ionized)
Resolution Atomic (sub-Ångström)Atomic (connectivity)Functional GroupMolecular Formula
Key Strength Unambiguous and definitive 3D structure determination.[13]Excellent for determining the carbon-hydrogen framework in solution.Fast, non-destructive, and excellent for functional group identification.High sensitivity and accuracy for molecular formula confirmation.
Key Limitation Requires a suitable single crystal, which can be difficult to grow. Structure is of the solid state, not necessarily the solution conformation.[13]Provides an averaged structure in solution; cannot determine precise bond angles or packing.[14]Provides limited information on the overall molecular structure and connectivity.Provides no information on connectivity or 3D structure (isomerism).[14]

A Unified Strategy for Structural Validation

In practice, these techniques are not mutually exclusive but are employed in a logical, complementary workflow. Spectroscopic methods provide the initial evidence for the proposed structure of the bulk material, while crystallography delivers the final, definitive proof with atomic-level detail.

G A Proposed Structure: 2-(1-tosyl-1H-indol-5-yl)acetic acid B Mass Spectrometry (HRMS) A->B C IR Spectroscopy A->C D NMR Spectroscopy (¹H, ¹³C, 2D) A->D E Preliminary Structural Confirmation B->E Correct Molecular Formula? C->E Correct Functional Groups? D->E Correct C-H Framework? F X-ray Crystallography E->F Yes G Definitive 3D Structure (Atomic Coordinates & Packing) F->G

Figure 2: Logical workflow for comprehensive structure validation.

Conclusion

The structural validation of a new chemical entity like 2-(1-tosyl-1H-indol-5-yl)acetic acid demands a rigorous, multi-faceted analytical approach. While NMR, IR, and mass spectrometry provide crucial and complementary data to confirm the molecular formula, functional groups, and atomic connectivity of the bulk sample, they remain inferential techniques. Single-crystal X-ray crystallography stands alone in its ability to provide direct, unambiguous, and high-resolution evidence of the three-dimensional atomic arrangement. It is the ultimate arbiter, confirming not only the constitution of the molecule but also its conformation and the supramolecular architecture within the crystal lattice. For any drug development program, relying on this definitive structural proof is a foundational requirement for scientific integrity and regulatory success.

References

  • Luo, J., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PubMed. Available from: [Link]

  • De la Cruz-Martínez, F., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available from: [Link]

  • Stoll, S., et al. (2021). Beyond X-rays: an overview of emerging structural biology methods. Portland Press. Available from: [Link]

  • Wang, Y., et al. (n.d.). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters. Available from: [Link]

  • Luo, J., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. Available from: [Link]

  • Providone, N. (2023). Unraveling the Mysteries of the Molecular World: Structural Biology Techniques. LinkedIn. Available from: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of IAA products of microbial metabolites. ResearchGate. Available from: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available from: [Link]

  • ResearchGate. (n.d.). Identification of indole derivatives by two-dimensional NMR-based comparative metabolomics. ResearchGate. Available from: [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. Available from: [Link]

  • American Chemical Society. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. Available from: [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. NISCAIR Online Periodicals Repository. Available from: [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

  • American Chemical Society. (n.d.). The tosylation of alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • Academia.edu. (n.d.). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Academia.edu. Available from: [Link]

  • American Chemical Society. (n.d.). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to. Journal of Medicinal Chemistry. Available from: [Link]

  • European Journal of Chemistry. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. Available from: [Link]

  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available from: [Link]

Sources

Comparative study of different N-protecting groups for indole-5-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the strategic protection and deprotection of reactive functional groups are paramount. Indole-5-acetic acid (5-IAA), a key structural motif in various biologically active compounds, presents a unique challenge due to the nucleophilicity of the indole nitrogen and the reactivity of the carboxylic acid. Unprotected indole nitrogen can interfere with reactions at other sites, such as those involving the carboxylic acid, and can be unstable under certain conditions, particularly acidic ones.[1] This guide provides an in-depth comparative analysis of common N-protecting groups for 5-IAA, offering experimental insights and data to inform your synthetic strategy.

The Imperative of N-Protection

The selection of a suitable N-protecting group is a critical decision that impacts the entire synthetic route. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions planned for subsequent steps.

  • Readily removed selectively and efficiently under specific, mild conditions that do not affect other functional groups.[2]

  • Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection in any order.[2][3][4]

This guide will focus on four widely used protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), p-Toluenesulfonyl (Tosyl or Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM).

At-a-Glance Comparison

For a rapid assessment, the following table summarizes the key characteristics of each protecting group in the context of indole-5-acetic acid.

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)p-Toluenesulfonyl (Tosyl)2-(Trimethylsilyl)ethoxymethyl (SEM)
Introduction (Boc)₂O, DMAP (cat.), baseCbz-Cl, baseTs-Cl, baseSEM-Cl, base
Cleavage Conditions Strong Acid (TFA, HCl)[5]; Thermal[6][7]; Mild Base (for indoles)[5]Hydrogenolysis (Pd/C, H₂)[8]; Strong Acid/BaseStrong Base (KOH, Cs₂CO₃)[9]; Reductive (SmI₂, Red-Al)[10]Fluoride ion (TBAF)[5]; Acidic conditions[5]
Stability Profile Labile to: Strong Acid. Stable to: Hydrogenolysis, mild base, most reducing/oxidizing agents.Labile to: Hydrogenolysis, strong acid/base. Stable to: Mild acid/base, some reducing agents.Labile to: Strong base, some reducing agents. Stable to: Strong acid, hydrogenolysis, many oxidizing agents.Labile to: Fluoride sources, strong acid. Stable to: Hydrogenolysis, mild base, various redox conditions.
Key Advantage Versatile removal options (acidic, basic, thermal).Easily removed by clean hydrogenolysis.High stability to acidic and oxidative conditions.High stability and orthogonal removal with fluoride.
Key Disadvantage Acid lability can conflict with other acid-sensitive groups.Catalyst poisoning can be an issue; not stable to Pd-catalyzed cross-couplings.Harsh removal conditions required.Removal can be sluggish; cost of reagent.

In-Depth Analysis of Protecting Groups

The tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common protecting groups for amines due to its general stability and versatile cleavage conditions.

Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. For the less nucleophilic indole nitrogen, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed.

Removal: While traditionally removed under strong acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), the N-Boc group on an indole is uniquely susceptible to cleavage under milder, basic conditions.[5] This is a significant advantage for substrates containing other acid-sensitive functionalities.

  • Acidic Cleavage: TFA/DCM is highly effective but lacks selectivity if other acid-labile groups (like t-butyl esters) are present.

  • Basic Cleavage: A catalytic amount of sodium methoxide in methanol can selectively cleave the N-Boc on an indole, often leaving ester-based Boc groups intact.[5]

  • Thermal Cleavage: Heating in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), especially with microwave assistance, can efficiently remove the Boc group.[7]

Causality Insight: The enhanced reactivity of N-Boc indoles to basic cleavage stems from the electron-withdrawing nature of the carbamate, which increases the acidity of the indole N-H proton, facilitating its removal and subsequent collapse of the protecting group.

The Benzyloxycarbonyl (Cbz) Group

The Cbz group is a classic amine protecting group, renowned for its clean removal by catalytic hydrogenation.

Introduction: Cbz protection is achieved by treating the indole with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium hydroxide or triethylamine.

Removal: The primary method for Cbz deprotection is hydrogenolysis.

  • Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) cleanly cleaves the Cbz group, yielding the free amine, toluene, and carbon dioxide.[5][8]

  • Acidic/Basic Conditions: While possible, removal with strong acids (HBr in acetic acid) or bases requires harsh conditions that may not be compatible with the rest of the molecule.

Practical Consideration: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds and can also reduce other functional groups like alkenes or alkynes. This must be considered in the overall synthetic plan.

The p-Toluenesulfonyl (Tosyl) Group

The tosyl group is an electron-withdrawing sulfonamide protecting group known for its exceptional stability.

Introduction: The tosyl group is installed by reacting the indole with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base.

Removal: Deprotection of a tosyl group from an indole nitrogen is notoriously difficult and requires harsh conditions.

  • Strongly Basic Conditions: Methods often involve heating with strong bases like potassium hydroxide in refluxing ethanol.[9] A milder, more recent method utilizes cesium carbonate in a THF/methanol mixture, which can be effective at room temperature for activated indoles.[9]

  • Reductive Cleavage: Reagents such as sodium in liquid ammonia or samarium(II) iodide (SmI₂) can reductively cleave the N-S bond.[10]

Expertise & Experience: The strong electron-withdrawing nature of the tosyl group significantly increases the acidity of the C-2 proton of the indole ring, facilitating its lithiation. This property can be strategically exploited for C-2 functionalization. However, its robust nature means it should only be chosen when its high stability is absolutely necessary and the substrate can tolerate the harsh deprotection conditions.

The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group offers robust protection and a unique, mild deprotection pathway, making it an excellent choice for orthogonal protection schemes.

Introduction: The SEM group is introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and a base such as sodium hydride or diisopropylethylamine.

Removal: The key feature of the SEM group is its cleavage under fluoride-mediated or acidic conditions.

  • Fluoride-Based Cleavage: The most common method involves using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF), in an anhydrous solvent like THF.[5] The reaction can be slow at room temperature and often requires heating.[5]

  • Acidic Cleavage: Treatment with acids like aqueous HCl in an alcohol can also effect deprotection.[5]

Trustworthiness: The orthogonality of the SEM group is its main advantage. It is stable to the hydrogenolysis conditions used to remove Cbz groups and the basic conditions that might cleave esters or some Boc groups, making it highly valuable in complex, multi-step syntheses.

Visualization of Synthetic Strategy

General Protection/Deprotection Workflow

The following diagram illustrates the fundamental logic of using a protecting group in the synthesis of a modified indole-5-acetic acid derivative.

G cluster_0 Synthetic Pathway A Indole-5-Acetic Acid B N-Protected Indole-5-Acetic Acid A->B  Protection (e.g., (Boc)₂O, DMAP) C Modified N-Protected Intermediate B->C  Chemical Transformation  (e.g., Esterification, Amidation) D Final Product C->D  Deprotection (e.g., TFA or Pd/C)

Caption: General workflow for the synthesis of indole-5-acetic acid derivatives using an N-protecting group strategy.

Decision-Making for Protecting Group Selection

Choosing the correct protecting group depends on the planned downstream reaction conditions. This decision tree can guide the selection process.

DecisionTree cluster_yes1 cluster_yes2 Start Start: Need to protect Indole-5-Acetic Acid-N Q1 Will the synthesis involve strong acidic conditions? Start->Q1 Q2 Will the synthesis involve catalytic hydrogenation (Pd/C)? Q1->Q2 No Boc AVOID Boc Q1->Boc Yes Ts_SEM CONSIDER Ts or SEM Q3 Is orthogonality with acid/base labile groups critical? Q2->Q3 No Cbz AVOID Cbz Q2->Cbz Yes Boc_Ts_SEM CONSIDER Boc, Ts, or SEM SEM_F CONSIDER SEM (Fluoride removal) Q3->SEM_F Yes Boc_Ts_Cbz CONSIDER Boc, Ts, or Cbz Q3->Boc_Ts_Cbz No

Caption: Decision tree to aid in the selection of an appropriate N-protecting group based on downstream reaction conditions.

Experimental Protocols

The following are representative, detailed protocols for the protection and deprotection of an indole acetic acid derivative. These should be adapted and optimized for specific substrates and scales.

Protocol 1: N-Boc Protection of Indole-5-Acetic Acid
  • Objective: To introduce the Boc protecting group onto the indole nitrogen.

  • Materials: Indole-5-acetic acid, Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP), Triethylamine (TEA), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend indole-5-acetic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add triethylamine (2.5 eq) and a catalytic amount of DMAP (0.1 eq).

    • Add a solution of (Boc)₂O (1.2 eq) in THF dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-indole-5-acetic acid.

Protocol 2: Acidic Deprotection of N-Boc-Indole-5-Acetic Acid
  • Objective: To remove the Boc group using trifluoroacetic acid.

  • Materials: N-Boc-indole-5-acetic acid, Trifluoroacetic acid (TFA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected indole (1.0 eq) in anhydrous DCM in a round-bottom flask at 0 °C.

    • Add TFA (10-20 eq, often used as a 20-50% solution in DCM) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[5]

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.

    • Carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate to yield the deprotected indole-5-acetic acid.

Protocol 3: N-Cbz Protection of Indole-5-Acetic Acid
  • Objective: To introduce the Cbz protecting group.

  • Materials: Indole-5-acetic acid, Benzyl chloroformate (Cbz-Cl), Sodium hydroxide (NaOH), Water, Dioxane.

  • Procedure:

    • Dissolve indole-5-acetic acid (1.0 eq) in a mixture of dioxane and 1M aqueous NaOH at 0 °C.

    • Add benzyl chloroformate (1.1 eq) dropwise, ensuring the pH remains basic (pH > 9) by adding additional NaOH solution as needed.

    • Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Upon completion, acidify the mixture with cold 1M HCl to pH ~2-3.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography or recrystallization to obtain N-Cbz-indole-5-acetic acid.

Protocol 4: Hydrogenolysis of N-Cbz-Indole-5-Acetic Acid
  • Objective: To deprotect the N-Cbz group via catalytic hydrogenation.

  • Materials: N-Cbz-indole-5-acetic acid, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas (H₂) or Ammonium formate.

  • Procedure:

    • Dissolve the N-Cbz protected indole (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate) under an inert atmosphere.[5]

    • Purge the flask with H₂ gas and maintain a hydrogen atmosphere (balloon or H₂ generator).

    • Stir the suspension vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

    • (Alternative Transfer Hydrogenation): Instead of H₂ gas, add ammonium formate (3-5 equivalents) and heat the mixture to reflux.[5]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Conclusion and Recommendations

The choice of an N-protecting group for indole-5-acetic acid is not a one-size-fits-all decision. It requires a careful analysis of the entire planned synthetic sequence.

  • For syntheses requiring robust protection against non-acidic conditions and where a final acidic deprotection step is tolerable, Boc is an excellent first choice, offering the additional flexibility of mild basic or thermal removal.

  • When clean, non-acidic, and non-basic removal is paramount and no reducible functional groups are present, Cbz is the classic and reliable option.

  • If the molecule must withstand harsh acidic and oxidative environments , and the subsequent harsh basic or reductive deprotection is feasible, the Tosyl group provides unparalleled stability.

  • For complex syntheses demanding a truly orthogonal protecting group strategy , the SEM group, with its unique fluoride-based cleavage, is often the superior choice, justifying its higher cost.

By understanding the distinct stability profiles and cleavage mechanisms of these protecting groups, researchers can design more efficient, higher-yielding, and successful synthetic routes for the development of novel indole-5-acetic acid-based molecules.

References

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [URL: https://www.thieme.in/shop/en/organic-chemistry/9783131356031-protecting-groups-3rd-edition.html]
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [URL: https://www.wiley.com/en-us/Protective+Groups+in+Organic+Synthesis%2C+3rd+Edition-p-9780471160199]
  • Park, I.-K.; Suh, S.-E.; Lim, B.-Y.; Cho, C.-G. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Org. Lett.2009, 11 (23), 5454–5456. [URL: https://pubs.acs.org/doi/10.1021/ol902250x]
  • BenchChem. Technical Support Center: N-Protecting Group Removal from Indole Derivatives. [URL: https://www.benchchem.
  • Corral, P.; et al. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc2002, 2002 (11), 17-25. [URL: https://www.
  • Bajwa, J. S.; et al. Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Lett.2006, 47 (35), 6243-6246. [URL: https://www.researchgate.
  • Vanier, G. S. A Generally Applicable Method for the Introduction of Gaseous Hydrogen into a Sealed Reaction System under Microwave Irradiation. Synlett2007, (1), 131-135. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-958416]
  • Li, W.; et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev.2021, 25 (4), 886–893. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00527]
  • Wikipedia. Tosyl group. [URL: https://en.wikipedia.org/wiki/Tosyl_group]
  • Barany, G.; Merrifield, R. B. A new amino protecting group removable by reduction. J. Am. Chem. Soc.1977, 99 (22), 7363–7365. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00464a049]
  • Krout, M. R.; et al. Deprotection of N-Boc amines with HCl in dioxane. Tetrahedron Lett.2007, 48 (43), 7595-7597. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390701886X]
  • Lipshutz, B. H.; Lindsley, C. The 2-(trimethylsilyl)ethoxymethyl (SEM) group for protection of the indole nitrogen. J. Org. Chem.1997, 62 (1), 7-8. [URL: https://pubs.acs.org/doi/abs/10.1021/jo961678b]

Sources

Head-to-head comparison of synthetic routes to 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid presents a classic problem in heterocyclic chemistry: balancing the reactivity of the indole nitrogen with the preservation of the carboxylic acid side chain. This molecule serves as a critical intermediate for CRTH2 antagonists and Thromboxane A2 receptor blockers.

This guide evaluates three distinct synthetic pathways. For most research and early-phase development applications, Route A (The Protection Strategy) is recommended due to the high commercial availability of the starting material and operational simplicity. Route B (The Cross-Coupling Approach) offers modularity for generating analogs but incurs higher reagent costs. Route C (De Novo Synthesis) is reserved for commodity-scale manufacturing where raw material costs (anilines) outweigh step-count inefficiencies.

Comparative Analysis Overview

MetricRoute A: Protection Strategy Route B: Cross-Coupling Route C: De Novo (Fischer)
Starting Material Indole-5-acetic acid5-Bromoindole4-Aminophenylacetic acid
Step Count 3 (Linear)3 (Linear)4-5 (Linear)
Overall Yield High (~65-75%)Moderate (~50-60%)Low-Moderate (~40%)
Cost Efficiency HighLow (Pd catalysts)High (Bulk only)
Scalability ExcellentGoodExcellent
Purification CrystallizationColumn ChromatographyDistillation/Cryst.

Route A: The Protection Strategy (Recommended)

This route leverages the commercial availability of indole-5-acetic acid. The logic dictates a "Protect-Functionalize-Deprotect" sequence. Direct tosylation of the acid is avoided to prevent the formation of mixed sulfonic-carboxylic anhydrides, which are unstable and prone to side reactions.

Reaction Scheme

RouteA SM Indole-5-acetic acid Step1 1. Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl indole-5-acetate Step1->Int1 Step2 2. N-Tosylation (TsCl, NaH/DMF) Int1->Step2 Int2 Methyl 2-(1-tosylindol-5-yl)acetate Step2->Int2 Step3 3. Saponification (LiOH, THF/H2O) Int2->Step3 Product 2-(1-tosyl-1H-indol-5-yl)acetic acid Step3->Product

Figure 1: Step-wise synthesis via ester protection.

Detailed Protocol

Step 1: Fischer Esterification

  • Dissolve indole-5-acetic acid (10.0 g, 57.1 mmol) in anhydrous Methanol (100 mL).

  • Add catalytic conc. H₂SO₄ (0.5 mL) dropwise.

  • Reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ and brine.

  • Dry (MgSO₄) and concentrate to yield Methyl indole-5-acetate (Quant.).

Step 2: N-Tosylation Critical Mechanism: The indole nitrogen (pKa ~16) is deprotonated by NaH to form an indolyl anion, which attacks the sulfonyl sulfur of TsCl.

  • Dissolve Methyl indole-5-acetate (10.0 g, 52.8 mmol) in anhydrous DMF (50 mL) under N₂.

  • Cool to 0°C. Add NaH (60% in oil, 2.5 g, 63.4 mmol) portion-wise. Evolution of H₂ gas will be vigorous.

  • Stir at 0°C for 30 min until gas evolution ceases.

  • Add p-Toluenesulfonyl chloride (TsCl) (11.1 g, 58.1 mmol) dissolved in minimal DMF dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench with ice water. The product often precipitates. Filter or extract with EtOAc.

  • Recrystallize from EtOH to yield Methyl 2-(1-tosylindol-5-yl)acetate (Yield: ~85-90%).

Step 3: Selective Hydrolysis Scientific Note: Sulfonamides are stable to mild alkaline hydrolysis, whereas esters cleave readily. This orthogonality allows the removal of the methyl group without detosylating the nitrogen [1].

  • Dissolve the intermediate (5.0 g) in THF (30 mL) and Water (10 mL).

  • Add LiOH·H₂O (3.0 eq). Stir at RT for 4-6 hours.

  • Acidify carefully with 1M HCl to pH 3-4.

  • Extract with EtOAc, dry, and concentrate.

  • Final Product: Off-white solid. Yield: ~90%.

Route B: The Cross-Coupling Strategy (Modular)

This route is ideal if the 5-acetic acid starting material is unavailable or if you intend to synthesize a library of 5-substituted analogs (e.g., propionic acid derivatives).

Reaction Scheme

RouteB SM 5-Bromoindole Step1 1. N-Tosylation (TsCl, KOH, DCM) SM->Step1 Int1 1-Tosyl-5-bromoindole Step1->Int1 Step2 2. Pd-Coupling (Diethyl malonate, Pd(OAc)2) Int1->Step2 Int2 Aryl Malonate Intermediate Step2->Int2 Step3 3. Decarboxylation (HCl, Heat) Int2->Step3 Product 2-(1-tosyl-1H-indol-5-yl)acetic acid Step3->Product

Figure 2: Synthesis via Palladium-catalyzed alpha-arylation.

Detailed Protocol

Step 1: Phase-Transfer N-Tosylation

  • Mix 5-bromoindole (10 mmol), TsCl (12 mmol), and Tetrabutylammonium bromide (TBAB, 5 mol%) in DCM (50 mL).

  • Add 50% aq. NaOH (20 mL). Stir vigorously at RT for 2 hours.

  • Separate layers.[1] Wash organic layer with water.[1][2]

  • Evaporate to yield 1-Tosyl-5-bromoindole .

Step 2: Pd-Catalyzed Malonate Arylation Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with the sodium enolate of diethyl malonate, and reductive elimination.

  • In a glovebox/Schlenk line: Combine 1-Tosyl-5-bromoindole (1.0 eq), Diethyl malonate (1.5 eq), Cs₂CO₃ (2.0 eq).

  • Catalyst: Pd(OAc)₂ (5 mol%) and Ligand (e.g., XPhos or P(t-Bu)₃) [2].

  • Solvent: Toluene or Dioxane. Heat to 100°C for 12-18 hours.

  • Filter through celite and purify by column chromatography.

Step 3: Hydrolysis & Decarboxylation

  • Reflux the malonate intermediate in 6M HCl/Acetic Acid (1:1) for 4 hours.

  • Caution: Harsh acid might cleave the Tosyl group.

  • Alternative: Saponify with NaOH (2 eq) to the di-acid, then heat in DMSO at 120°C to decarboxylate (Krapcho conditions) to preserve the N-Tosyl group.

Technical Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield in Step 2 (Route A) Incomplete deprotonation or moisture in DMF.Use fresh anhydrous DMF; ensure H₂ evolution stops before adding TsCl.
N-Desulfonylation during Hydrolysis pH too high or temp too high.Use LiOH at Room Temperature. Avoid refluxing in strong NaOH.
C3-Acylation Side Product Friedel-Crafts competition (unlikely with TsCl).Ensure base is added before TsCl to form the anion first.
Mixed Anhydride Formation Skipping Step 1 (Esterification).Always protect the carboxylic acid before reacting with sulfonyl chlorides.

References

  • Woodward, R. B., et al. "Synthesis and reactions of N-Tosyl derivatives of indoles." Organic Syntheses, Coll. Vol. 5, p.1031; Vol. 49, p.108. (Demonstrates stability of N-Tosyl to basic hydrolysis).

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534–1544. (Foundational text for Pd-coupling protocols).

  • Vertex AI Search Results. (2023). "Synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid and related intermediates.

Sources

Benchmarking the efficacy of 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Efficacy of 2-(1-Tosyl-1H-indol-5-yl)acetic Acid Derivatives

Executive Summary

This guide provides a technical framework for benchmarking 2-(1-tosyl-1H-indol-5-yl)acetic acid derivatives against established inhibitors. Based on the pharmacophore structure—specifically the indole-5-acetic acid core coupled with an N-sulfonyl moiety—this scaffold is best evaluated as a CRTH2 (DP2) receptor antagonist , with secondary potential as an Aldose Reductase inhibitor or COX-2 inhibitor .

The presence of the N-tosyl group mimics the sulfonamide pharmacophore found in potent CRTH2 antagonists (e.g., Ramatroban), providing critical hydrophobic interactions within the receptor's orthosteric site. This guide details the experimental protocols, mechanistic rationale, and comparative metrics required to validate this compound class against the current Standard of Care (SoC).

Mechanistic Rationale & Target Validation

Primary Target: CRTH2 (DP2) Receptor

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor (Gi/o) activated by Prostaglandin D2 (PGD2). Inhibition of this pathway blocks Th2 cell migration and cytokine release (IL-4, IL-5, IL-13), a key therapeutic strategy for asthma and allergic rhinitis.

Structural Logic:

  • Indole-5-acetic acid: Mimics the carboxylate head group of PGD2, anchoring the molecule via ionic interaction with Arg170 or Lys210 in the CRTH2 binding pocket.

  • 1-Tosyl group: Provides steric bulk and hydrophobic stacking (π-π interactions) similar to the benzenesulfonamide of Ramatroban , occupying the hydrophobic pocket usually bound by the ω-chain of PGD2.

Signaling Pathway Diagram

The following diagram illustrates the CRTH2 signaling cascade and the intervention point for the 2-(1-tosyl-1H-indol-5-yl)acetic acid derivative.

CRTH2_Pathway cluster_membrane Cell Membrane PGD2 PGD2 (Agonist) CRTH2 CRTH2 Receptor (Gi/o coupled) PGD2->CRTH2 Activates Inhibitor 2-(1-tosyl-1H-indol-5-yl)acetic acid (Antagonist) Inhibitor->CRTH2 Blocks G_protein Gi/o Protein Activation CRTH2->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibits Ca Intracellular Ca2+ (Increase) G_protein->Ca Mobilizes cAMP cAMP Levels (Decrease) AC->cAMP Reduces Th2 Th2 Cell / Eosinophil Chemotaxis & Activation cAMP->Th2 Modulates Ca->Th2 Triggers

Caption: Mechanism of Action: The derivative competes with PGD2 for the CRTH2 orthosteric site, preventing Gi-mediated calcium flux and subsequent eosinophil migration.[1]

Benchmarking Strategy: Reference Compounds

To objectively assess efficacy, the derivative must be compared against "Gold Standard" inhibitors.

CompoundClassRole in BenchmarkKey Metric (Human CRTH2)
Ramatroban Indole-sulfonamidePrimary Reference. Structurally similar (tetrahydrocarbazole core). First-in-class CRTH2 antagonist.

Fevipiprant (QAW039) Indole-acetic acid deriv.Clinical Standard. High potency and selectivity. Used to benchmark "drug-likeness".

Indomethacin Indole-3-acetic acidSpecificity Control. A COX inhibitor with weak CRTH2 activity. Used to assess off-target COX selectivity.

CAY10471 Pharmacological ToolPotency Standard. Highly potent research tool, often used to validate assay sensitivity.[2]

Experimental Workflow & Protocols

The evaluation pipeline consists of three phases: Binding Affinity , Functional Potency , and Cellular Efficacy .

Workflow Start Synthesized Derivative Step1 1. Radioligand Binding ([3H]-PGD2 Displacement) Start->Step1 Step2 2. Functional Assay (GTPγS or Ca2+ Flux) Step1->Step2 If Ki < 100nM Step3 3. Cellular Efficacy (Eosinophil Chemotaxis) Step2->Step3 If IC50 < 50nM Step4 4. Selectivity Screen (COX-1/2, DP1) Step3->Step4 End Efficacy Profile Step4->End

Caption: Evaluation Pipeline: A gate-keeping approach ensures only potent binders progress to functional and cellular assays.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the derivative.
  • Cell Line: HEK293 cells stably expressing human CRTH2 (hCRTH2).

  • Ligand:

    
    -PGD2 (Specific Activity ~150 Ci/mmol).
    
  • Method:

    • Prepare membrane fractions from hCRTH2-HEK293 cells.

    • Incubate membranes (

      
      ) with 
      
      
      
      -PGD2 (
      
      
      ) and varying concentrations of the derivative (
      
      
      to
      
      
      ) in binding buffer (50 mM Tris-HCl, 10 mM
      
      
      , pH 7.4).
    • Non-specific binding (NSB): Define using

      
       Ramatroban or PGD2.
      
    • Incubate for 60 min at room temperature.

    • Terminate by rapid filtration through GF/C filters (pre-soaked in 0.3% PEI).

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Eosinophil Chemotaxis Assay (Cellular Efficacy)

Objective: Verify if binding translates to physiological inhibition of immune cell migration.

  • Cells: Freshly isolated human polymorphonuclear leukocytes (PMNs) or purified eosinophils.

  • Chemoattractant: PGD2 (

    
    ).
    
  • Method:

    • Use a Boyden chamber (Transwell) system with

      
       pore size polycarbonate filters.
      
    • Pre-incubate eosinophils (

      
      ) with the derivative or vehicle (DMSO) for 15 min at 37°C.
      
    • Add PGD2 to the lower chamber.

    • Add cell suspension to the upper chamber.

    • Incubate for 60 min at 37°C.

    • Quantify migrated cells in the lower chamber using flow cytometry or ATP luminescence.

  • Validation: Ramatroban (

    
    ) should inhibit migration by >80%.
    

Data Presentation & Analysis

Summarize your findings in a comparative table. The values below are representative targets for a competitive novel inhibitor.

AssayMetricTarget Value for Novel DerivativeRamatroban (Ref)Fevipiprant (Ref)
Binding Affinity

(hCRTH2)



Functional Potency

(Ca2+ Flux)



Cellular Efficacy

(Chemotaxis)



Selectivity Ratio (COX-1/CRTH2)



Interpretation:

  • Superiority: If the derivative shows

    
    , it rivals clinical candidates like Fevipiprant.
    
  • Selectivity: The "2-(1-tosyl...)" scaffold bears structural resemblance to Indomethacin. It is critical to test against COX-1 and COX-2 to ensure the anti-inflammatory effect is CRTH2-mediated and not due to prostaglandin synthesis inhibition, which carries different side effects (GI toxicity).

References

  • Royer, J. F., et al. (2008). "Pharmacological characterization of the selective CRTH2 antagonist setipiprant (ACT-129968)." European Journal of Clinical Investigation. Link

  • Uller, L., et al. (2007). "Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse models." Journal of Pharmacology and Experimental Therapeutics. Link

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2."[1][3] Drug News & Perspectives. Link

  • Aissaoui, H., et al. (2023).[2] "Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists." ChemMedChem. Link

  • Gallant, M., et al. (2011). "Discovery of Fevipiprant (QAW039): A Potent and Selective CRTH2 Antagonist." ACS Medicinal Chemistry Letters. Link

Sources

Cross-reactivity profiling of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 2-(1-tosyl-1H-indol-5-yl)acetic acid

Executive Summary: The Indole-Acetic Acid Scaffold Challenge

2-(1-tosyl-1H-indol-5-yl)acetic acid represents a critical chemical probe within the sulfonyl-indole-acetic acid class. Structurally, it combines the privileged indole-5-acetic acid pharmacophore—common in NSAIDs and auxin-like signaling molecules—with an N-sulfonyl (tosyl) protection group.

In drug discovery, this specific scaffold is frequently interrogated as a CRTH2 (DP2) receptor antagonist for asthma and allergic inflammation, or as a modified COX inhibitor . However, the "sticky" nature of the indole-acetic acid moiety creates a high potential for off-target cross-reactivity.

This guide outlines the definitive profiling strategy to distinguish the specific activity of 2-(1-tosyl-1H-indol-5-yl)acetic acid from its structural analogs (e.g., Indomethacin, Ramatroban) and validate its selectivity against the "Prostanoid Receptor Cluster" and COX enzymes.

Structural Analysis & Target Prediction

To design a valid cross-reactivity profile, we must first understand the pharmacophore's liabilities.

FeatureChemical MoietyPrimary Target PotentialCross-Reactivity Risk (Off-Target)
Acidic Head -CH₂COOH (Acetic Acid)CRTH2 (Arg170 interaction), COX-1/2 (Arg120)PPARγ, Aldose Reductase, Albumin binding
Core Indole (Position 5 substitution)Hydrophobic pocket fit (CRTH2/COX)Serotonin Receptors (5-HT), Tryptophan metabolism enzymes
N-Protection N-Tosyl (Sulfonamide)CRTH2 (Hydrophobic pocket II)Thromboxane Receptor (TP), Carbonic Anhydrases

Comparison with Market Alternatives:

CompoundPrimary TargetStructural Relation to SubjectKey Cross-Reactivity Liability
2-(1-tosyl-1H-indol-5-yl)acetic acid Probe / Intermediate Subject COX-1, COX-2, TP Receptor
Indomethacin COX-1 / COX-2N-Benzoyl analogCRTH2 Agonism (at high conc.), PPARγ
Ramatroban TP / CRTH2Sulfonamido-tetrahydrocarbazoleTP Receptor (Dual antagonist)
Fevipiprant CRTH2Indole-acetic acid derivativeHighly Selective (Low COX liability)

Cross-Reactivity Profiling Strategy

A robust profiling campaign must move beyond simple IC50 determination. It requires a tiered approach to prove the compound does not inadvertently inhibit "housekeeping" enzymes or activate opposing receptors.

Tier 1: The Prostanoid Selectivity Panel

Since the indole-acetic acid moiety mimics Prostaglandin D2 (PGD2), the primary risk is cross-reactivity with other prostanoid receptors.

  • Target: CRTH2 (DP2) - Gi-coupled (Inhibits cAMP)

  • Off-Target 1: DP1 Receptor - Gs-coupled (Stimulates cAMP)

  • Off-Target 2: TP Receptor (Thromboxane) - Gq-coupled (Calcium flux) – Critical for N-sulfonyl indoles.

Tier 2: The NSAID Liability Screen

The 5-acetic acid substitution is the hallmark of Indomethacin-like NSAIDs. You must verify if the N-tosyl group effectively blocks entry into the COX active site.

  • Assay: COX-1 (Constitutive) vs. COX-2 (Inducible) enzymatic inhibition.

Tier 3: Nuclear Receptor Profiling

Indole-acetic acids are known "acidic lipophiles" that can act as partial agonists for PPARγ (Peroxisome Proliferator-Activated Receptor gamma), leading to metabolic side effects.

Visualization: Signaling Pathways & Profiling Logic

The following diagram illustrates the divergent signaling pathways of the Prostanoid family and where 2-(1-tosyl-1H-indol-5-yl)acetic acid interacts, highlighting the necessity of functional discrimination (cAMP vs. Ca2+).

ProstanoidSignaling CRTH2 CRTH2 (DP2) Target Gi Gi CRTH2->Gi DP1 DP1 Receptor Off-Target Gs Gs DP1->Gs TP TP Receptor Off-Target Gq Gq TP->Gq Compound 2-(1-tosyl-1H-indol-5-yl) acetic acid Compound->CRTH2 Antagonism (Desired) Compound->DP1 Selectivity Check Compound->TP Cross-Reactivity (Risk) PGD2 PGD2 (Endogenous) PGD2->CRTH2 PGD2->DP1 cAMP_Down Decrease cAMP (Chemotaxis) Gi->cAMP_Down cAMP_Up Increase cAMP (Vasodilation) Gs->cAMP_Up Calcium Increase Ca2+ (Bronchoconstriction) Gq->Calcium

Caption: Differential signaling of PGD2 receptors. The subject compound must antagonize CRTH2 (Gi) without blocking DP1 (Gs) or activating TP (Gq).

Detailed Experimental Protocols

To ensure Trustworthiness and Reproducibility , these protocols utilize internal controls and standard reference compounds.

Protocol A: COX-1/COX-2 Isoenzyme Inhibition Assay

Objective: Determine if the compound acts as an NSAID.

  • Reagents:

    • Recombinant Human COX-1 and COX-2 enzymes.

    • Substrate: Arachidonic Acid (10 µM).

    • Chromogenic probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Control: Indomethacin (Positive control, IC50 ~0.1 µM).

  • Workflow:

    • Incubate enzyme with 2-(1-tosyl-1H-indol-5-yl)acetic acid (0.1 nM to 10 µM) for 10 mins in Tris-HCl buffer (pH 8.0).

    • Add Heme cofactor and Arachidonic Acid to initiate reaction.

    • Measure the oxidation of TMPD colorimetrically at 590 nm (proportional to PGG2 production).

  • Data Analysis:

    • Calculate IC50.[1][2][3]

    • Success Criterion: IC50 > 10 µM for both enzymes (indicates lack of NSAID activity).

Protocol B: CRTH2 vs. DP1 Functional Selectivity (cAMP Flux)

Objective: Confirm receptor subtype selectivity.

  • Cell Lines:

    • HEK293 cells stably expressing human CRTH2 (Gα16 coupled or Forskolin-induced).

    • HEK293 cells stably expressing human DP1.

  • Method (HTRF - Homogeneous Time Resolved Fluorescence):

    • CRTH2 Mode: Stimulate cells with PGD2 (EC80 concentration) + Test Compound. Measure inhibition of PGD2-induced cAMP drop (or Ca2+ flux if Gα16 coupled).

    • DP1 Mode: Stimulate cells with Test Compound alone (Agonist mode) or PGD2 + Compound (Antagonist mode).

  • Step-by-Step:

    • Seed 5,000 cells/well in 384-well plates.

    • Add compound (dose-response).[4][5] Incubate 15 min.

    • Add PGD2 (10 nM). Incubate 30 min.

    • Add Lysis buffer with Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody.

    • Read FRET signal (665/620 nm ratio).

  • Interpretation:

    • High Selectivity: CRTH2 IC50 < 100 nM; DP1 IC50 > 10,000 nM.

Data Presentation & Interpretation Guide

When publishing your comparison, structure your data as follows to allow direct benchmarking against the "Alternatives".

Table 1: Representative Selectivity Profile

TargetAssay TypeSubject Compound (IC50)Indomethacin (Control)Ramatroban (Control)Interpretation
CRTH2 Binding (Ki)[Experimental Value] > 10 µM (Agonist)~10 nMPrimary Potency
COX-1 Enzyme Inhib.> 10 µM (Expected) 0.02 µM> 100 µMSafety (GI toxicity)
COX-2 Enzyme Inhib.> 10 µM (Expected) 0.8 µM> 100 µMSafety (CV risk)
TP Receptor Ca2+ Flux[Critical Check] Inactive~10 nMThromboxane Liability

Key Insight: If the N-tosyl group is cleaved metabolically in vivo, the compound may revert to indole-5-acetic acid , which has different properties. Always perform a metabolic stability assay (liver microsomes) alongside cross-reactivity profiling.

References

  • Pettipher, R., et al. (2012). "Antagonists of the prostaglandin D2 receptor CRTH2."[6] Drug News & Perspectives. Link

  • Sandham, D. A., et al. (2014). "Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2)." Journal of Medicinal Chemistry. Link

  • Schuligoi, R., et al. (2005). "Indomethacin acts as a partial agonist at the CRTH2 receptor." Journal of Pharmacology and Experimental Therapeutics. Link

  • Ulven, T., & Kostenis, E. (2011). "Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation." Current Topics in Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "2-(1H-indol-5-yl)acetic acid (Parent Scaffold)." National Center for Biotechnology Information. Link

Sources

A Senior Application Scientist's Guide to In Vivo Efficacy: A Comparative Analysis of Tosylated vs. Non-Tosylated Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and the Quest for In Vivo Viability

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a vast array of natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2][3] Its unique structure allows it to mimic peptides and engage in various binding interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5] However, the journey from a potent in vitro "hit" to an effective in vivo therapeutic is fraught with challenges, primarily related to pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME).

A common strategy to navigate these challenges is the chemical modification of the lead compound. One such modification is tosylation—the introduction of a p-toluenesulfonyl (tosyl) group. In synthetic chemistry, the tosyl group is a versatile tool, often employed as a robust protecting group for amines or to convert a hydroxyl group into an excellent leaving group.[6][7][8] This guide moves beyond its synthetic utility to ask a critical question for drug development: How does the addition of a tosyl group to a bioactive indole compound influence its in vivo efficacy?

This publication provides a comparative framework for evaluating tosylated versus non-tosylated indole analogs. We will dissect the mechanistic rationale, outline a rigorous experimental design for in vivo comparison, and analyze hypothetical data to illuminate the potential outcomes and their underlying causes.

The Tosyl Group: More Than a Synthetic Tool

The tosyl group (Ts), with its structure -SO₂C₆H₄CH₃, is not merely an inert attachment. When appended to an indole, typically at the N-1 position of the indole ring, it fundamentally alters the molecule's physicochemical properties.[9] This modification can profoundly impact the compound's biological performance through several mechanisms:

  • Metabolic Blocking: The indole N-H bond is often susceptible to metabolic modification by enzymes like Cytochrome P450s. Attaching a bulky, electron-withdrawing tosyl group can shield this position, preventing metabolic degradation and potentially increasing the compound's half-life and systemic exposure.

  • Modulation of Physicochemical Properties: Tosylation significantly increases the lipophilicity of the parent indole. This can alter its solubility, membrane permeability, and plasma protein binding, all of which are critical determinants of its pharmacokinetic profile.

  • Alteration of Target Binding: The introduction of a large tosyl group can introduce steric hindrance, potentially blocking the indole pharmacophore from fitting into the binding site of its target protein. Conversely, the sulfonyl oxygens and the aromatic ring of the tosyl group can form new, beneficial interactions (e.g., hydrogen bonds, π-π stacking) that enhance binding affinity.[4]

  • Pro-drug Potential: In some instances, a tosylated compound may be inactive itself but can be metabolically cleaved in vivo to release the active, non-tosylated parent drug. This pro-drug strategy can be used to improve bioavailability or achieve sustained release.

cluster_indole Indole Scaffold cluster_tosyl Tosyl Group (Ts) cluster_modified N-Tosyl Indole Indole Indole Core NH N-H bond (Metabolically Labile) Indole->NH Position 1 NTosyl N-Tosyl Indole (Metabolically Shielded) Indole->NTosyl Tosylation Reaction (e.g., TsCl, base) Tosyl -SO₂C₆H₄CH₃

Caption: Chemical modification of the indole scaffold via N-tosylation.

Framework for a Head-to-Head In Vivo Efficacy Study

Experimental Workflow

The following protocol outlines a comprehensive approach, beginning with essential preliminary studies and culminating in a definitive efficacy evaluation.

Step 1: In Vitro Target Potency Confirmation

  • Objective: Confirm that the chemical modification has not inadvertently destroyed the compound's intrinsic activity against its biological target.

  • Method: Perform a dose-response assay (e.g., enzymatic inhibition assay, cell-based reporter assay) for both Lead-IND and Tosyl-IND.

  • Analysis: Compare IC₅₀ or EC₅₀ values. A significant (>10-fold) loss of potency for Tosyl-IND may suggest steric hindrance at the target site.

Step 2: Preliminary Pharmacokinetic (PK) Profiling

  • Objective: To understand how tosylation affects the ADME properties of the compound. This data is critical for designing a rational efficacy study.

  • Animal Model: Male BALB/c mice (n=3 per group/route).

  • Dosing:

    • Intravenous (IV) bolus: 1-2 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).

    • Oral (PO) gavage: 10-20 mg/kg in a suitable vehicle.

  • Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of both Lead-IND and Tosyl-IND using a validated LC-MS/MS method. Calculate key PK parameters: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Cmax, Tmax, and Area Under the Curve (AUC). The ratio of AUC(PO) to AUC(IV) determines the oral bioavailability (%F).

Step 3: Definitive In Vivo Efficacy Study (Example: Oncology Xenograft Model)

  • Objective: To compare the therapeutic efficacy in a disease-relevant animal model.

  • Animal Model: Athymic nude mice bearing subcutaneous human cancer cell line xenografts (e.g., HCT116).

  • Experimental Groups (n=8-10 mice per group):

    • Vehicle Control (PO, daily)

    • Lead-IND (Dose 1, e.g., 25 mg/kg, PO, daily)

    • Lead-IND (Dose 2, e.g., 50 mg/kg, PO, daily)

    • Tosyl-IND (Dose 1, e.g., 25 mg/kg, PO, daily)

    • Tosyl-IND (Dose 2, e.g., 50 mg/kg, PO, daily)

  • Protocol:

    • Initiate dosing when tumors reach a palpable size (e.g., 100-150 mm³).

    • Administer compounds for a defined period (e.g., 21 days).

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health as a measure of toxicity.

  • Primary Endpoint: Tumor Growth Inhibition (TGI).

  • Secondary Endpoints: Body weight change, terminal tumor analysis (e.g., histology, target engagement biomarkers).

G cluster_0 Phase 1: In Vitro & PK cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Analysis A In Vitro Potency Assay (Lead-IND vs. Tosyl-IND) B Pharmacokinetic Profiling (IV & PO Dosing) A->B Confirm Activity C Xenograft Model Establishment B->C Inform Dose Selection D Group Randomization C->D E Dosing Regimen (21 Days) D->E F Monitor Tumor Volume & Animal Weight E->F G Calculate Tumor Growth Inhibition (TGI) F->G I Correlate PK/PD G->I H Assess Toxicity H->I

Caption: A comprehensive workflow for comparative in vivo efficacy testing.

Data Interpretation: Unraveling the Impact of Tosylation

The results from the studies above will allow for a nuanced comparison. Below are three plausible scenarios, presented with hypothetical data.

CompoundDose (mg/kg, PO)Oral Bioavailability (%F)Avg. Tumor Growth Inhibition (TGI)Avg. Body Weight Change (%)
Vehicle --0%+2%
Lead-IND 505%25%-1%
Tosyl-IND 5045%70%-4%

Scenario 1: Tosylation Enhances Efficacy via Improved Pharmacokinetics (As shown in the table)

  • Observation: At the same oral dose, Tosyl-IND demonstrates markedly superior tumor growth inhibition compared to Lead-IND.

  • Causality: The PK data provides the explanation. Lead-IND has very poor oral bioavailability (5%), suggesting extensive first-pass metabolism or poor absorption. Tosylation dramatically improves bioavailability to 45%. This is a classic success story where tosylation acts as a metabolic shield, allowing for significantly higher systemic exposure of the active compound, which translates directly to superior efficacy. The moderate body weight loss is acceptable and indicates a potent on-target effect.

Scenario 2: Tosylation Abolishes Efficacy via Steric Hindrance

CompoundDose (mg/kg, PO)Oral Bioavailability (%F)Avg. Tumor Growth Inhibition (TGI)Avg. Body Weight Change (%)
Vehicle --0%+1%
Lead-IND 5040%65%-5%
Tosyl-IND 5055%5%0%
  • Observation: Despite having excellent bioavailability, Tosyl-IND is completely inactive in the efficacy model.

  • Causality: This outcome points towards a pharmacodynamic issue. The bulky tosyl group, while beneficial for metabolic stability, likely prevents the molecule from binding to its therapeutic target. The in vitro potency assay from Step 1 would have predicted this, showing a significant drop in IC₅₀ for Tosyl-IND. This illustrates that improving PK is futile if the drug can no longer interact with its target.

Scenario 3: Tosylation Creates a Pro-drug with a Different Profile

CompoundDose (mg/kg, PO)Oral Bioavailability (%F)Avg. Tumor Growth Inhibition (TGI)Avg. Body Weight Change (%)
Vehicle --0%+2%
Lead-IND 5015%50% (transient effect)-10% (acute toxicity)
Tosyl-IND 5060% (as Tosyl-IND)60% (sustained effect)-3%
  • Observation: Both compounds show efficacy, but their profiles are different. Lead-IND causes a rapid but transient effect coupled with signs of toxicity (significant weight loss), likely due to a high, sharp Cmax. Tosyl-IND provides a more sustained and slightly superior efficacy with much better tolerability.

  • Causality: In this scenario, LC-MS/MS analysis of the plasma would likely reveal that Tosyl-IND is slowly metabolized in vivo to release the active Lead-IND. This pro-drug mechanism avoids the high initial concentration spike (and associated toxicity) of dosing Lead-IND directly, leading to a prolonged therapeutic exposure and an improved safety window.

cluster_input Modification cluster_effects Primary Physicochemical Effects cluster_outcomes Potential In Vivo Consequences Tosylation Tosylation of Indole Scaffold Sterics ↑ Steric Hindrance Tosylation->Sterics Metabolism ↓ Metabolic Rate Tosylation->Metabolism Lipophilicity ↑ Lipophilicity Tosylation->Lipophilicity Binding Altered Target Binding (↓ or ↑) Sterics->Binding PK Improved PK Profile (↑ Half-life, ↑ Bioavailability) Metabolism->PK Lipophilicity->PK Efficacy Final In Vivo Efficacy Binding->Efficacy PK->Efficacy Toxicity Altered Toxicity Profile Toxicity->Efficacy

Caption: The causal chain from chemical modification to in vivo outcome.

Conclusion

The decision to advance a tosylated or non-tosylated indole compound is not a matter of universal rules but of empirical, data-driven analysis. Tosylation is a powerful modification that can solve critical pharmacokinetic problems, primarily by shielding metabolically weak spots and enhancing bioavailability. However, this benefit can be negated if the modification adversely affects target engagement through steric or electronic effects.

This guide demonstrates that an in vivo efficacy comparison must be a holistic endeavor. It requires integrating in vitro potency, detailed pharmacokinetic profiling, and well-designed efficacy studies to build a complete picture. By understanding the causal links between chemical structure, PK/PD properties, and the ultimate therapeutic outcome, researchers can intelligently deploy modifications like tosylation to transform promising indole scaffolds into viable drug candidates.

References

  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC. (n.d.).
  • Tosyl group - Grokipedia. (n.d.). Grokipedia.
  • A Technical Guide to the Mechanism of Action of the Tosyl Group in Tos-PEG7-OH. (n.d.). BenchChem.
  • Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC. (2024).
  • Tosyl group - Wikipedia. (n.d.). Wikipedia.
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent - MDPI. (2024). MDPI.
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent - Preprints.org. (2024). Preprints.org.
  • Tosylates And Mesylates - Master Organic Chemistry. (2015). Master Organic Chemistry.
  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities - MDPI. (2021). MDPI.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry.
  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.). American Chemical Society.
  • Tosyl chloride: Application, Preparation - ChemicalBook. (2023). ChemicalBook.
  • Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - MDPI. (2023). MDPI.
  • Assessment of the in vitro and in vivo genotoxicity of extracts and indole monoterpene alkaloid from the roots of Galianthe thalictroides (Rubiaceae) - PubMed. (2013).
  • Indole-containing bioactive natural alkaloids. (n.d.).
  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2025). Royal Society of Chemistry.
  • Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. (2025).

Sources

Spectroscopic comparison of 2-(1-tosyl-1H-indol-5-yl)acetic acid with its regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous spectroscopic comparison of 2-(1-tosyl-1H-indol-5-yl)acetic acid against its commercially and synthetically relevant regioisomers (primarily the 4- and 6-isomers).

This document is structured as a technical application note for medicinal chemists and analytical scientists.

Executive Summary

The precise structural assignment of 2-(1-tosyl-1H-indol-5-yl)acetic acid is a critical quality control step in drug development, particularly when synthesizing indole-based scaffolds via Fischer Indole Synthesis or metal-catalyzed cross-couplings. These methods frequently generate regioisomeric mixtures (4-, 5-, 6-, or 7-substituted isomers) that share identical molecular weights (


 329.[1]07) and similar polarity.

This guide establishes a self-validating spectroscopic workflow to distinguish the target 5-isomer from its congeners. The "Golden Key" for identification is the unique coupling pattern of the benzene ring protons combined with the anisotropic deshielding effect of the


-tosyl group on the H7 proton.

Molecular Framework & Numbering

To ensure accurate assignment, we utilize the standard IUPAC indole numbering system.

  • Target Molecule: 2-(1-tosyl-1H-indol-5-yl)acetic acid

  • Key Features:

    • Position 1 (

      
      ):  Tosyl (p-toluenesulfonyl) protecting group.
      
    • Position 5: Acetic acid side chain (

      
      ).
      
    • Positions 2, 3: Unsubstituted (unless specified otherwise,

      
       and 
      
      
      
      are present).
    • Positions 4, 6, 7: Aromatic protons crucial for diagnosis.[1]

Isomer Differentiation Logic
  • 5-Isomer (Target): H4 and H6 are meta; H6 and H7 are ortho.

  • 6-Isomer (Common Impurity): H5 and H7 are meta; H4 and H5 are ortho.

  • 4-Isomer: H5, H6, H7 are contiguous (ortho-ortho).[1]

Analytical Workflow (Decision Tree)

The following flowchart outlines the step-by-step logic for confirming the 5-isomer using 1H NMR data.

IsomerID Start Sample: C17H15NO4S (Verify MW: 329.07) NMR_Run Acquire 1H NMR (DMSO-d6) Focus: 7.8 - 8.3 ppm Region Start->NMR_Run Check_H7 Analyze H7 Proton Signal (Most Deshielded Indole Proton) NMR_Run->Check_H7 H7_Singlet H7 is Singlet (s) or Small Doublet (J < 2 Hz) Check_H7->H7_Singlet No Ortho Coupling H7_Doublet H7 is Large Doublet (J ≈ 8.5 Hz) Check_H7->H7_Doublet Ortho Coupling Present Conclude_6 Likely 6-Isomer (No ortho neighbor to H7) H7_Singlet->Conclude_6 Check_H4 Analyze H4 Proton Signal (Typically ~7.3 - 7.5 ppm) H7_Doublet->Check_H4 H4_Meta H4 is Broad Singlet or Small Doublet (J ≈ 1.5 Hz) Check_H4->H4_Meta Meta Coupling Only H4_Ortho H4 is Triplet or Doublet of Doublets Check_H4->H4_Ortho Ortho Coupling Present Conclude_5 CONFIRMED: 5-Isomer (H4 meta to H6; H7 ortho to H6) H4_Meta->Conclude_5 Conclude_4 Likely 4-Isomer (H5/H6/H7 contiguous) H4_Ortho->Conclude_4

Caption: Logic gate for distinguishing indole regioisomers based on H7 and H4 multiplicity.

Detailed Comparative Spectroscopy

The -Tosyl Effect (Diagnostic Marker)

In standard indoles, the benzene ring protons cluster between 7.0–7.6 ppm. However, the


-sulfonyl group  exerts a strong electron-withdrawing and anisotropic deshielding effect, specifically on the proton at Position 7  (and to a lesser extent Position 2).[1]
  • Observation: H7 shifts downfield to 7.8–8.1 ppm .

  • Utility: This isolation of H7 allows for clear determination of its multiplicity, which defines the substitution pattern at C6.

1H NMR Data Comparison Table (DMSO-d6)

Note: Chemical shifts (


) are approximate and solvent-dependent. Coupling constants (

) are the definitive identifiers.
Proton5-Isomer (Target) 6-Isomer (Alternative) 4-Isomer (Alternative) Diagnostic Logic
H7 d,

Hz
s (or d,

Hz)
d,

Hz
5-isomer: H7 has an ortho neighbor (H6).6-isomer: H7 has NO ortho neighbor.
H6 dd,

Hz
N/A (Substituted)t / dd (part of ABC)H6 in 5-isomer couples to H7 (ortho) and H4 (meta).
H5 N/A (Substituted)d,

Hz
d,

Hz
6-isomer H5 couples ortho to H4.[1]
H4 d,

Hz
d,

Hz
N/A (Substituted)5-isomer: H4 is isolated (meta to H6).6-isomer: H4 has ortho neighbor (H5).
H2 d,

Hz
d,

Hz
d,

Hz
Indole characteristic; rarely diagnostic for regioisomerism.[1]
H3 d,

Hz
d,

Hz
d,

Hz
-CH2- s, ~3.6 ppms, ~3.6 ppms, ~3.8 ppm4-isomer CH2 may shift downfield due to peri-effect of C3.[1]
Key Mechanistic Distinctions
  • The "H4" Isolation (5-Isomer): In the 5-isomer, the proton at C4 is spatially isolated from ortho-protons. It only experiences weak meta-coupling (

    
     Hz) with H6. Consequently, H4 appears as a narrow doublet  or broad singlet.[1] In contrast, the 6-isomer's H4 has a strong ortho-coupling (
    
    
    
    Hz) with H5, appearing as a clear doublet.[1]
  • The "H7" Ortho-Lock (5-Isomer): In the 5-isomer, C6 is unsubstituted. Therefore, H7 (strongly deshielded by Tosyl) must show a large ortho-coupling constant (

    
     Hz).[1] If H7 appears as a singlet, the sample is the 6-isomer.
    

Experimental Protocols

NMR Sample Preparation

To ensure resolution of the acidic proton and minimize aggregation:

  • Solvent: Use DMSO-d6 (99.9% D). CDCl3 is acceptable but may cause overlapping of the acetic acid signal with the tosyl aromatic region.

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Temperature: Run at 298 K (25°C). If peaks are broad (due to rotamers of the sulfonamide), heat to 323 K (50°C) to sharpen signals.[1]

IR Spectroscopy (Secondary Confirmation)

While less specific for regioisomers, IR confirms functional groups.

  • Carboxylic Acid: Broad band 2500–3300 cm⁻¹ (

    
     stretch) and 1700–1720 cm⁻¹ (
    
    
    
    ).
  • Sulfonyl: Strong bands at ~1360 cm⁻¹ (

    
    ) and ~1170 cm⁻¹ (
    
    
    
    ).[1]
  • Differentiation: The substitution pattern (1,2,4- vs 1,2,5-trisubstituted benzene) yields distinct fingerprint bending modes in the 600–900 cm⁻¹ region, though this requires a reference standard.[1]

References

  • Morales-Ríos, M. S., et al. "NMR Studies of Indole."[1] Heterocycles, vol. 27, no.[1][2][3][4] 2, 1988.[1] (Definitive guide on indole proton assignments and coupling constants).

  • Lynch, P. L., et al. "13C NMR spectroscopy of indole derivatives."[1] Magnetic Resonance in Chemistry, vol. 25, no. 5, 1987.[1][5] Link

  • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis, 2011.[1] (Context on Fischer Indole regio-selectivity).

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Source for general aromatic coupling constants).

  • Reeves, J. T., et al. "Regioselective Synthesis of 5- and 7-Substituted Indoles."[1] Journal of Organic Chemistry, 2010.[1] (Synthetic pathways yielding specific isomers).[6][7]

Sources

A Researcher's Guide to Confirming Purity: The Absence of Starting Material in Purified 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of active pharmaceutical ingredients (APIs), the complete removal of starting materials is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1] This guide provides a comparative analysis of analytical techniques to definitively confirm the absence of the starting material, 5-bromo-1-tosyl-1H-indole, in the purified final product, 2-(1-tosyl-1H-indol-5-yl)acetic acid. We will explore the practical application, strengths, and limitations of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The synthesis of 2-(1-tosyl-1H-indol-5-yl)acetic acid often involves a coupling reaction with a reagent such as ethyl diazoacetate, followed by hydrolysis. The starting material, 5-bromo-1-tosyl-1H-indole, is a key precursor in this process. Its presence in the final API, even in trace amounts, is considered an impurity and must be rigorously controlled.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for impurity profiling is dictated by factors such as sensitivity, selectivity, and the nature of the compounds being analyzed.[2][][4] For the specific task of detecting a brominated starting material in a non-brominated final product, each technique offers distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture.[2][5][6] For impurity profiling, Reverse-Phase HPLC (RP-HPLC) is the most common approach due to its versatility and compatibility with a wide range of detectors.[7]

Causality Behind Experimental Choices: The selection of a C18 column is based on its hydrophobic nature, which provides good retention and separation for the relatively nonpolar indole derivatives.[4] A gradient elution is employed to ensure that both the starting material and the final product are well-resolved from each other and any other potential impurities. The UV detector is set at a wavelength where both compounds exhibit significant absorbance, allowing for sensitive detection.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the purified 2-(1-tosyl-1H-indol-5-yl)acetic acid in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

    • Prepare a standard solution of the starting material (5-bromo-1-tosyl-1H-indole) at a concentration of approximately 0.1 mg/mL in the same diluent.

    • Prepare a spiked sample by adding a known amount of the starting material standard to the purified product sample.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-5 min: 50% B

      • 5-15 min: 50% to 90% B

      • 15-20 min: 90% B

      • 20-21 min: 90% to 50% B

      • 21-25 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Analyze the chromatograms of the diluent (blank), the purified product, the starting material standard, and the spiked sample.

    • The absence of a peak in the purified product chromatogram at the retention time corresponding to the starting material confirms its absence.

    • The spiked sample analysis serves as a system suitability test, confirming the method's ability to detect the starting material if present.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_sample Dissolve Purified Product inject_product Inject Purified Product prep_sample->inject_product prep_standard Prepare Starting Material Standard inject_standard Inject Standard prep_standard->inject_standard prep_spiked Create Spiked Sample inject_spiked Inject Spiked Sample prep_spiked->inject_spiked inject_blank Inject Blank analyze_chromatograms Analyze Chromatograms inject_blank->analyze_chromatograms inject_product->analyze_chromatograms inject_standard->analyze_chromatograms inject_spiked->analyze_chromatograms confirm_absence Confirm Absence of Starting Material analyze_chromatograms->confirm_absence

Caption: HPLC workflow for starting material detection.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique ideal for monitoring reaction progress and assessing purity.[8][9][10] Its simplicity makes it a valuable tool for quick checks in a synthesis laboratory.[11]

Causality Behind Experimental Choices: The choice of a solvent system (mobile phase) is critical for achieving good separation on the TLC plate. A mixture of ethyl acetate and hexane provides a good polarity balance to differentiate the more polar acetic acid product from the less polar bromo-indole starting material. UV visualization is effective because both compounds contain a UV-active indole chromophore.

  • Plate Preparation:

    • Use a silica gel TLC plate with a fluorescent indicator (e.g., F254).

    • Draw a faint pencil line about 1 cm from the bottom of the plate to serve as the origin.

  • Sample Application:

    • Using separate capillary tubes, spot small, concentrated spots of the purified product solution, the starting material standard solution, and a co-spot (a spot containing both the product and starting material) onto the origin line.[9]

  • Development:

    • Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30:70 ethyl acetate:hexane). Ensure the solvent level is below the origin line.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm.[8] The compounds will appear as dark spots against a fluorescent background.

  • Data Analysis:

    • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).[10]

    • The absence of a spot in the purified product lane that corresponds to the Rf value of the starting material indicates its absence. The co-spot helps to confirm the separation.

TLC_Workflow cluster_prep Plate Preparation & Spotting cluster_dev Development & Visualization cluster_analysis Data Analysis prep_plate Prepare TLC Plate spot_samples Spot Samples (Product, Standard, Co-spot) prep_plate->spot_samples develop_plate Develop Plate in Solvent Chamber spot_samples->develop_plate visualize_uv Visualize under UV Light develop_plate->visualize_uv calculate_rf Calculate Rf Values visualize_uv->calculate_rf compare_spots Compare Spots to Confirm Absence calculate_rf->compare_spots

Caption: TLC workflow for qualitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine the purity of a sample.[12][13][14] Proton NMR (¹H NMR) is particularly useful for detecting impurities that have unique proton signals not present in the main compound.[12]

Causality Behind Experimental Choices: The starting material, 5-bromo-1-tosyl-1H-indole, possesses a distinct aromatic proton pattern compared to the final product. Specifically, the protons on the indole ring will have different chemical shifts and coupling patterns due to the substitution at the 5-position. By carefully analyzing the ¹H NMR spectrum of the purified product, the absence of signals corresponding to the starting material can be confirmed.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 5-10 mg of the purified 2-(1-tosyl-1H-indol-5-yl)acetic acid in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Prepare a separate NMR sample of the starting material for comparison.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the purified product using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, which is crucial for detecting low-level impurities.

  • Data Analysis:

    • Process the NMR data (Fourier transform, phase correction, and baseline correction).

    • Carefully examine the aromatic region of the spectrum. Compare the spectrum of the purified product with that of the starting material.

    • The absence of characteristic signals of the 5-bromo-1-tosyl-1H-indole in the spectrum of the final product confirms its absence.

Data Summary and Comparison

Technique Principle Strengths Limitations Suitability for this Application
HPLC Differential partitioning between a stationary and mobile phaseHigh sensitivity and resolution, quantitative, well-established for impurity profiling[5][6]Requires method development, more expensive equipmentExcellent: Provides definitive, quantitative evidence of purity.
TLC Differential adsorption on a stationary phaseRapid, inexpensive, simple to perform[8][9][11]Qualitative, lower sensitivity and resolution than HPLCGood: Ideal for quick in-process checks and preliminary purity assessment.
¹H NMR Nuclear spin transitions in a magnetic fieldProvides structural information, can be quantitative (qNMR)[12][13][14]Lower sensitivity than HPLC for trace impurities, potential for signal overlapVery Good: Confirms the absence of starting material by direct structural evidence.

Conclusion and Recommendations

To ensure the highest level of confidence in the purity of 2-(1-tosyl-1H-indol-5-yl)acetic acid, a multi-faceted analytical approach is recommended.

  • For routine in-process monitoring and rapid purity checks, TLC is an efficient and cost-effective method.

  • For definitive confirmation of the absence of the starting material and for regulatory submissions, HPLC is the gold standard due to its high sensitivity and quantitative capabilities.[1][15]

  • ¹H NMR provides invaluable orthogonal data, confirming the structural integrity of the final product and the absence of key starting material signals.

By employing these complementary techniques, researchers and drug development professionals can confidently verify the absence of starting materials, ensuring the quality and safety of the final API.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Vertex AI Search. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • University of York. (n.d.). Thin Layer Chromatography - Chemistry Teaching Labs.
  • Vertex AI Search. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ND Global. (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • PMC - NIH. (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Fundamentals and Applications of Thin Layer Chromatography (TLC). (2024, June 9).
  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • ACD/Labs. (2026, February 12). Qualitative Elucidation via TLC Staining.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • API Manufacturing: Laboratory Testing's Essential Role in Ensuring Quality and Compliance. (2025, April 29).
  • MedCrave online. (2019, January 9). Application of thin layer chromatography for qualitative analysis of gunpowder in purpose of life prediction of ammunition.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis.
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.).
  • MedCrave online. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • LCGC International. (2026, February 9). Method Development for Drug Impurity Profiling: Part 1.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Academia.edu. (n.d.). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one.
  • J&K Scientific. (2021, January 9). 2-(1H-Indol-5-yl)acetic acid | 34298-84-5.
  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
  • Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. (2025, October 22).
  • ResearchGate. (2023, February 27). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agent.

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A Comparative Guide to the Elemental Analysis of 2-(1-tosyl-1H-indol-5-yl)acetic Acid for Purity Assessment and Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of 2-(1-tosyl-1H-indol-5-yl)acetic acid, a key intermediate in pharmaceutical research and development. For professionals in drug discovery, verifying the exact elemental composition of a novel chemical entity is a non-negotiable step for confirming its empirical formula and ensuring purity. This document moves beyond mere protocols to explain the causality behind procedural choices, offering a self-validating framework for robust chemical characterization. We will compare the gold-standard combustion analysis for bulk elemental composition with advanced plasma-based techniques essential for trace impurity profiling, providing a holistic view of compound validation.

Theoretical Elemental Composition

Before any analysis, calculating the theoretical elemental composition from the molecular formula is the first step. This provides the benchmark against which all experimental data will be measured.

Compound: 2-(1-tosyl-1H-indol-5-yl)acetic acid Molecular Formula: C₁₇H₁₅NO₄S Molecular Weight: 345.37 g/mol

The structure consists of an indole core, substituted at the nitrogen (N1) with a tosyl group and at position C5 with an acetic acid moiety.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01117204.18759.12%
HydrogenH1.0081515.1204.38%
NitrogenN14.007114.0074.06%
OxygenO15.999463.99618.53%
SulfurS32.060132.0609.28%
Total 345.370 100.00%

Part 1: Bulk Compositional Analysis via Dynamic Flash Combustion (CHNS/O)

The primary method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds is combustion analysis.[1] This technique provides foundational data to confirm the empirical formula of a synthesized molecule like 2-(1-tosyl-1H-indol-5-yl)acetic acid.[2][3]

Causality and Methodological Principle

CHNS analysis operates on the principle of complete and instantaneous (flash) combustion of a sample in an oxygen-rich environment.[4] The sample is heated to approximately 1000°C, which quantitatively converts its elemental constituents into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[5] These gases are then separated and measured, providing a direct quantification of the original elemental content.[4] Oxygen content is determined separately through high-temperature pyrolysis, which thermally decomposes the sample in an inert atmosphere to form carbon monoxide (CO).[6]

Experimental Protocol: CHNS Analysis
  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known, stable composition, such as sulfanilic acid. This step is crucial for ensuring the accuracy and linearity of the detector response.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried 2-(1-tosyl-1H-indol-5-yl)acetic acid sample into a tin container using a microbalance. The tin container acts as a catalyst for combustion.

  • Combustion and Reduction:

    • The sample is introduced into the combustion reactor (≈1000°C) with a pulse of pure oxygen.[5]

    • The resulting gas mixture (CO₂, H₂O, NₓOᵧ, SO₂) is swept by a helium carrier gas over a heated copper catalyst (≈600°C) to reduce any nitrogen oxides to N₂ gas.[5]

  • Gas Separation and Detection:

    • The gas mixture (He, CO₂, H₂O, N₂, SO₂) flows through a gas chromatography (GC) column, which separates the individual components based on their different retention times.[7]

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's signal is proportional to the concentration of the element in the original sample.[4]

  • Data Calculation:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentage of C, H, N, and S.

Workflow for Combustion Analysis

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Sample 1-3 mg Sample Weighing Weigh into Tin Capsule Sample->Weighing Autosampler Place in Autosampler Weighing->Autosampler Combustion Combustion Reactor (≈1000°C in O₂) Autosampler->Combustion Reduction Reduction Tube (Heated Copper) Combustion->Reduction Gases: CO₂, H₂O, NₓOᵧ, SO₂ Separation GC Column Separation Reduction->Separation Gases: CO₂, H₂O, N₂, SO₂ Detection Thermal Conductivity Detector (TCD) Separation->Detection Processing Software Integration & Calculation Detection->Processing Results Results: %C, %H, %N, %S Processing->Results

Caption: Workflow for CHNS elemental analysis by dynamic flash combustion.

Part 2: Trace Elemental Impurity Analysis via ICP-MS

While combustion analysis verifies the intended composition, it is insensitive to trace-level inorganic impurities. In pharmaceutical development, controlling elemental impurities, particularly residual metal catalysts (e.g., Pd, Pt, Ru) from synthesis or environmental contaminants (e.g., Pb, As, Cd, Hg), is a critical safety and regulatory requirement.[8][9] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for this purpose due to its exceptional sensitivity and multi-element detection capabilities.[10][11][12]

Causality and Methodological Principle

ICP-MS analysis involves introducing a liquid sample into a high-temperature (6,000–10,000 K) argon plasma.[12] The plasma desolvates, atomizes, and ionizes the elements within the sample. These ions are then extracted into a high-vacuum mass spectrometer, where they are separated by their mass-to-charge ratio and counted by a detector.[11] The key advantage of ICP-MS is its ability to detect elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[13]

For an organic matrix like 2-(1-tosyl-1H-indol-5-yl)acetic acid, direct analysis is challenging due to potential plasma instability and carbon-based spectral interferences.[10][14] Therefore, a validated sample digestion protocol is a prerequisite to destroy the organic matrix and present the elements to the plasma in a simple aqueous or dilute acid solution.[15]

Experimental Protocol: ICP-MS Analysis
  • Sample Digestion:

    • Accurately weigh approximately 100-200 mg of the sample into a clean, acid-leached microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Seal the vessel and place it in a microwave digestion system. The programmed heating cycle completely oxidizes the organic matrix, leaving the inorganic elements in a clear solution. This step is critical for eliminating matrix effects.[15]

  • Dilution and Internal Standard Addition:

    • After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a final volume with deionized water.

    • Spike the final solution with an internal standard (e.g., Rhodium, Iridium) to correct for instrumental drift and matrix suppression effects.

  • Instrumental Analysis:

    • Introduce the sample solution into the ICP-MS via a nebulizer, which converts the liquid into a fine aerosol.

    • The aerosol is carried into the argon plasma for ionization.

    • The resulting ions are guided through the mass spectrometer, and the detector counts the ions for each specified element.

  • Quantification:

    • The concentration of each elemental impurity is determined by comparing its signal intensity against a multi-element calibration curve prepared from certified reference standards.

Workflow for ICP-MS Analysis

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Sample 100-200 mg Sample Digestion Microwave Digestion (with HNO₃/HCl) Sample->Digestion Dilution Dilution & Internal Standard Spiking Digestion->Dilution Nebulizer Sample Nebulization Dilution->Nebulizer Plasma Argon ICP Torch (Ionization) Nebulizer->Plasma MassSpec Mass Spectrometer (Ion Separation) Plasma->MassSpec Detector Ion Detector MassSpec->Detector Processing Quantification vs. Calibration Curve Detector->Processing Results Results: Impurity Concentration (ppm/ppb) Processing->Results

Caption: Workflow for trace elemental impurity analysis by ICP-MS.

Comparative Summary and Data Interpretation

The two techniques are not competitors but are complementary, providing a complete picture of the compound's composition and purity.

FeatureCombustion Analysis (CHNS/O)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Primary Use Case Verification of empirical formula; Bulk purityQuantification of trace elemental impurities
Elements Detected C, H, N, S, OMost elements from Li to U, especially metals
Principle Combustion → Gas Separation → TCD Detection[4]Nebulization → Plasma Ionization → Mass Spectrometry[12]
Sensitivity Percent (%) levelppm to sub-ppt level[13]
Sample Prep Simple weighing into a tin capsuleAcid digestion to remove organic matrix[15]
Regulatory Context Fundamental data for new chemical entity filingRequired for compliance with USP <232>/<233> & ICH Q3D guidelines[8][9]
Hypothetical Experimental Data for 2-(1-tosyl-1H-indol-5-yl)acetic Acid

The following table presents a hypothetical but realistic set of analytical results. For combustion analysis, results are considered acceptable if they fall within ±0.4% of the theoretical value.

AnalysisElementTheoretical ValueExperimental ResultStatus
Combustion % Carbon59.12%59.35%Pass
% Hydrogen4.38%4.41%Pass
% Nitrogen4.06%4.01%Pass
% Sulfur9.28%9.19%Pass
ICP-MS Lead (Pb)N/A< 0.5 ppmPass
Arsenic (As)N/A< 0.2 ppmPass
Cadmium (Cd)N/A< 0.2 ppmPass
Mercury (Hg)N/A< 0.1 ppmPass
Palladium (Pd)N/A1.2 ppmPass (within typical limits)

Conclusion

The elemental analysis of a new chemical entity like 2-(1-tosyl-1H-indol-5-yl)acetic acid requires a multi-faceted approach. Combustion analysis serves as the foundational technique to rigorously confirm the empirical formula and the mass percentages of the core organic elements (C, H, N, S), thereby validating the compound's identity. However, for use in drug development, this is insufficient. A comprehensive purity profile must be established using a highly sensitive, complementary technique like ICP-MS to quantify trace elemental impurities. Together, these methods provide a self-validating system that ensures both the structural integrity and the safety of the compound, meeting the stringent requirements of the pharmaceutical industry.

References

  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Excedr. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. In EOLSS.net.
  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?.
  • Thermo Fisher Scientific. (n.d.). Elemental Analysis: CHNS/O Determination in Carbon.
  • Separation Science. (2023, December 8). Trace element analysis of pharmaceutical products.
  • Zhang, S., et al. (2021, March 15). Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review.
  • Patsnap Eureka. (2025, September 19). Analyzing Organic Samples Using ICP-MS: Methods and Challenges.
  • Measurlabs. (n.d.). CHNOS analysis of organic materials.
  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • VELP Scientifica. (2021). CHNS Determination in reference soil samples.
  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals.
  • SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study.
  • Wikipedia. (n.d.). Inductively coupled plasma mass spectrometry.
  • Agilent. (n.d.). What is ICP-MS? Principles & Technique.
  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>.

Sources

A-Comparative-Guide-to-Orthogonal-Purity-Determination-of-2-(1-tosyl-1H-indol-5-yl)acetic-acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity and the Power of Orthogonality

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute (CQA) that directly impacts its safety and efficacy. For a novel molecule like 2-(1-tosyl-1H-indol-5-yl)acetic acid, a robust analytical strategy to comprehensively characterize its purity profile is paramount. Relying on a single analytical method, however powerful, can lead to blind spots, where certain impurities may co-elute or remain undetected. This is where the principle of orthogonal methods becomes indispensable.[1] Orthogonal methods are distinct analytical techniques that measure the same attribute using different separation or detection principles.[1] By employing a multi-faceted approach, we can gain a more complete and reliable picture of the API's purity, ensuring that no critical impurities are overlooked.[1][2] This guide provides an in-depth comparison of two powerful orthogonal methods for the purity determination of 2-(1-tosyl-1H-indol-5-yl)acetic acid: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Understanding the Analyte: 2-(1-tosyl-1H-indol-5-yl)acetic acid

Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of the target molecule. 2-(1-tosyl-1H-indol-5-yl)acetic acid is a derivative of indole-3-acetic acid, a well-known plant hormone. The introduction of a tosyl group on the indole nitrogen significantly alters its polarity and potential impurity profile. The structure contains a carboxylic acid moiety, an indole ring, and a tosyl group, each presenting unique analytical considerations. Potential impurities could arise from the synthesis process, such as starting materials, reagents, by-products, or degradation products.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures.[3][4] For the analysis of 2-(1-tosyl-1H-indol-5-yl)acetic acid, a reversed-phase method is the logical first choice due to the molecule's overall non-polar character.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point, providing a versatile stationary phase for the separation of a wide range of compounds.

  • Mobile Phase: A gradient elution is employed to effectively separate impurities with varying polarities.

    • Mobile Phase A: 0.1% Formic acid in Water. The acid modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from a low to a high percentage of acetonitrile will be optimized to achieve separation of all potential impurities from the main peak. For example, starting at 30% B and increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance, for instance, 280 nm, which is characteristic of the indole chromophore.[5][6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase starting composition or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

Rationale for Experimental Choices:

The choice of a C18 column is based on its hydrophobic nature, which will interact with the non-polar regions of the analyte and its potential impurities. The gradient elution is crucial for separating a potentially wide range of impurities, from more polar starting materials to less polar by-products. Formic acid is a common mobile phase additive that improves peak shape for acidic compounds by maintaining a consistent pH. UV detection is a robust and widely available technique suitable for this chromophore-containing molecule.

Method 2: Quantitative NMR (qNMR) - An Absolute Quantification Technique

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[7][8] Unlike chromatographic techniques that rely on reference standards of the same compound for quantification, qNMR allows for direct purity assessment by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[8][9][10] This makes it an invaluable orthogonal technique, as its quantification principle is fundamentally different from HPLC.

Experimental Protocol: ¹H-qNMR

Instrumentation:

  • NMR spectrometer with a proton frequency of at least 400 MHz.

Experimental Parameters:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it can dissolve a wide range of organic compounds, including the analyte.

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte's signals is crucial. Maleic acid is a good candidate as it is a stable solid and has a distinct singlet in a region of the ¹H NMR spectrum that is typically free of signals from the analyte.[9]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(1-tosyl-1H-indol-5-yl)acetic acid sample.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard.

    • Dissolve both the sample and the internal standard in a known volume of DMSO-d₆ (e.g., 0.75 mL) in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is critical to ensure complete relaxation of all protons, which is essential for accurate integration.

    • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, a signal from the acetic acid methylene protons or a well-resolved aromatic proton can be used. For maleic acid, the singlet from the two vinyl protons is used.

Purity Calculation:

The purity of the analyte can be calculated using the following formula[7]:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • "analyte" refers to 2-(1-tosyl-1H-indol-5-yl)acetic acid

  • "std" refers to the internal standard (maleic acid)

Rationale for Experimental Choices:

¹H-qNMR is chosen for its high precision and accuracy in determining purity without the need for a specific reference standard of the analyte.[8] The selection of a suitable internal standard with non-overlapping signals and a long relaxation delay are critical for the validity of the experiment. DMSO-d₆ is a versatile solvent that can solubilize both the analyte and the chosen internal standard.

Visualizing the Orthogonal Workflow

The following diagram illustrates the logical flow of employing these two orthogonal methods for a comprehensive purity assessment.

Orthogonal_Purity_Workflow cluster_methods Analytical Methods cluster_results Data Analysis & Comparison cluster_decision Final Assessment HPLC HPLC HPLC_Purity Purity by HPLC (Area %) HPLC->HPLC_Purity qNMR qNMR qNMR_Purity Absolute Purity by qNMR (Mass %) qNMR->qNMR_Purity Impurity_Profile Impurity Profile Comparison HPLC_Purity->Impurity_Profile qNMR_Purity->Impurity_Profile Final_Purity Reported Purity Impurity_Profile->Final_Purity Results Concordant OOS_Investigation Out-of-Specification Investigation Impurity_Profile->OOS_Investigation Discrepancies Observed Sample Sample Sample->HPLC Sample->qNMR

Caption: Workflow for orthogonal purity determination using HPLC and qNMR.

Comparison of Methods: Strengths and Limitations

FeatureRP-HPLC-UV¹H-qNMR
Principle Chromatographic separation based on polarity differences.Nuclear magnetic resonance spectroscopy; quantification based on signal integration relative to an internal standard.
Quantification Relative (Area %); requires a reference standard of the analyte for accurate mass % determination.Absolute (Mass %); does not require a reference standard of the analyte.[9]
Selectivity Excellent for separating isomers and closely related impurities. Can be tuned by changing column chemistry and mobile phase.Can distinguish structurally different molecules. May have limitations with isomers if their signals overlap.
Sensitivity Generally higher sensitivity, capable of detecting trace impurities.Lower sensitivity compared to HPLC-UV.
Throughput Higher throughput, with typical run times of 20-30 minutes.Lower throughput due to longer acquisition times (especially the relaxation delay).
Information Provided Purity based on peak area, retention times for identification (relative), and impurity profile.Absolute purity, structural information for the main component and any detected impurities.
Limitations Co-elution of impurities can lead to inaccurate results. Requires a pure reference standard for the main component for accurate quantification.Signal overlap can complicate quantification. Not suitable for detecting non-protonated impurities.

Supporting Experimental Data (Hypothetical)

To illustrate the comparative power of these methods, consider the following hypothetical data for a batch of 2-(1-tosyl-1H-indol-5-yl)acetic acid.

Table 1: Purity Determination by RP-HPLC-UV

PeakRetention Time (min)Area %Identification
14.50.15Starting Material A
28.20.08Unknown Impurity 1
312.599.652-(1-tosyl-1H-indol-5-yl)acetic acid
415.10.12By-product B

Purity by HPLC (Area %): 99.65%

Table 2: Purity Determination by ¹H-qNMR

AnalyteSignal (ppm)Integral# of ProtonsMolar Mass ( g/mol )Mass (mg)
2-(1-tosyl-1H-indol-5-yl)acetic acid3.8 (s)1.002343.3810.25
Maleic Acid (Internal Standard)6.3 (s)0.952116.075.10

Calculated Purity by qNMR (Mass %): 98.5% (Assuming the purity of the maleic acid standard is 99.9%)

Discussion of Results and the Value of Orthogonality

In this hypothetical scenario, the HPLC method indicates a purity of 99.65%, while the qNMR method determines an absolute purity of 98.5%. This discrepancy highlights the importance of using orthogonal methods. The higher purity value from HPLC could be due to an undetected impurity co-eluting with the main peak or an impurity that has a poor UV response at the chosen wavelength. The qNMR result, being a direct measure of the mass of the analyte relative to a standard, is likely a more accurate representation of the true purity.

The combination of both techniques provides a more complete picture. HPLC excels at separating and detecting low-level impurities, providing a detailed impurity profile.[2] qNMR provides a highly accurate, absolute purity value for the main component.[7][8] Together, they form a self-validating system, as recommended by regulatory guidelines like ICH Q2(R1), which emphasizes that a combination of analytical procedures may be necessary to achieve the desired level of discrimination.[11][12]

Conclusion: A Robust Strategy for Purity Assurance

The purity determination of 2-(1-tosyl-1H-indol-5-yl)acetic acid requires a rigorous and multi-faceted analytical approach. The combination of a high-resolution separation technique like RP-HPLC and an absolute quantification method like qNMR provides a powerful, orthogonal strategy. This dual-pronged approach ensures a comprehensive evaluation of the API's purity profile, mitigating the risks associated with relying on a single analytical technique. By embracing orthogonality, researchers, scientists, and drug development professionals can have greater confidence in the quality, safety, and efficacy of their pharmaceutical products. This aligns with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by demonstrating a scientifically sound and thorough approach to a critical aspect of drug development.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]

  • ICH Harmonised Tripartite Guideline. (1995, June). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. [Link]

  • LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Waters. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • 〈621〉 Chromatography. USP-NF. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • 2.2.46. Chromatographic separation techniques. European Pharmacopoeia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. [Link]

  • Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Update: European Pharmacopeia EP 2.2.46. (2017, September 13). Phenomenex. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]

  • Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. (2020, October 19). Academic Journals. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013, March 15). PubMed. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 2-(1-tosyl-1H-indol-5-yl)acetic acid

[1][2]

Executive Summary

This guide outlines the critical safety and logistical protocols for the disposal of 2-(1-tosyl-1H-indol-5-yl)acetic acid . As a sulfonamide-protected indole derivative with a free carboxylic acid tail, this compound presents specific chemical compatibilities that dictate its waste stream.

Immediate Directive: This compound must be treated as Combustible Chemical Waste containing Sulfur .[1] It is generally not compatible with aqueous drain disposal due to its insolubility, acidity, and biological activity potential.

Chemical Identification & Hazard Characterization

Before disposal, you must validate the material state. The tosyl (p-toluenesulfonyl) group adds significant lipophilicity and stability compared to the parent indole acetic acid.

PropertyDescriptionOperational Implication
Chemical Structure Indole core, N-tosyl protection, C5-acetic acidContains Sulfur (

) and Nitrogen (

).[1] Incineration requires scrubbers for

.
Acidity (pKa) ~4.5 - 5.0 (Carboxylic acid)Corrosive potential. Do not store in metal containers.[1]
Stability High (Tosyl group is robust)Resistant to weak acids/bases. Hydrolyzes in strong alkali (exothermic).[1]
Hazards (GHS) Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp). Dust control is mandatory.[1]
RCRA Status Non-Listed (Not P or U listed)Classify as Non-Regulated Chemical Waste unless mixed with listed solvents.

Segregation Logic: The "Why" Behind the Protocol

Expertise Note: Many accidents occur because researchers treat "acids" as a single category.[1] You must segregate this specific organic acid based on the following mechanisms:

  • Avoid Strong Oxidizers (Nitric Acid, Peroxides): The indole ring is electron-rich.[1] Mixing with strong oxidizers can lead to rapid oxidation or hypergolic ignition.[1]

  • Avoid Strong Bases (Conc.[1] NaOH/KOH): While the tosyl group is stable, high pH combined with heat (often generated in waste drums) can trigger hydrolysis, cleaving the tosyl group. This releases p-toluenesulfonic acid and the free indole, altering the waste profile and potentially pressurizing the container.

  • Sulfur Content Declaration: The tosyl moiety contains sulfur.[1] When this waste is eventually incinerated, it produces sulfur dioxide (

    
    ). You must  mark "Sulfur Content" on the waste manifest so the disposal facility uses appropriate scrubbing technology to prevent acid rain emissions.
    

Disposal Decision Tree & Workflow

The following diagram illustrates the decision logic for disposing of this compound depending on its physical state (Solid vs. Solution).

DisposalWorkflowStartWaste Generation:2-(1-tosyl-1H-indol-5-yl)acetic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidDoubleBagDouble Bag inHeavy Duty PolyethyleneSolid->DoubleBagLabelSolidLabel: 'Solid Organic Waste'(Tag: Sulfur Content)DoubleBag->LabelSolidManifestUpdate Waste Manifest:Declare Indole & Tosyl (Sulfur)LabelSolid->ManifestSolventCheckCheck Solvent TypeLiquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(EtOAc, Methanol)SolventCheck->NonHaloNo HalogensStreamHaloStream: Halogenated OrganicHalo->StreamHaloStreamNonHaloStream: Non-Halogenated OrganicNonHalo->StreamNonHaloStreamHalo->ManifestStreamNonHalo->ManifestBinTransfer to SAA(Satellite Accumulation Area)Manifest->Bin

Figure 1: Logic flow for segregating solid and liquid waste streams to ensure regulatory compliance and incinerator safety.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Powder, Filter Cake)

Best for: Expired reagents, reaction precipitates.

  • Containment: Do not place loose powder directly into a drum. Place the solid into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Seal the first bag and place it inside a second bag or a wide-mouth HDPE jar.

  • Labeling:

    • Primary Constituent: 2-(1-tosyl-1H-indol-5-yl)acetic acid.[1]

    • Hazards: Irritant, Acidic.[1][2][3]

    • Notes: "Contains Sulfur (Tosyl Group)."

  • Disposal Bin: Place in the "Solid Organic Waste" drum.

Scenario B: Liquid Waste (Reaction Mixtures, HPLC Waste)

Best for: Material dissolved in solvents like Ethyl Acetate, Methanol, or DCM.

  • pH Check: If the solution is highly acidic (pH < 2) due to added reagents (e.g., TFA), neutralize to pH 5–9 using a weak base (Sodium Bicarbonate) before adding to the organic waste drum to prevent drum corrosion.

    • Caution: If the solvent is immiscible (e.g., DCM), check the aqueous layer pH.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .[1]

    • If dissolved in Acetone/Methanol/EtOAc: Dispose in Non-Halogenated Waste .[1]

  • Precipitation Risk: High concentrations of this acid may precipitate when mixed with non-polar solvents in the waste drum.[1] Ensure the waste container is agitated or has sufficient polarity to keep it in solution/suspension.

Emergency Procedures: Spill Response

In the event of a benchtop spill, follow this self-validating cleanup loop.

SpillResponseAssess1. Assess Volume & Risk(Is it >100g or >1L?)PPE2. Don PPE(Nitrile Gloves, Goggles, N95)Assess->PPEMinor SpillContain3. Containment(Circle spill with absorbent)PPE->ContainNeutralize4. Neutralize(Apply Sodium Bicarbonate)Contain->NeutralizeCollect5. Collect(Scoop into HazMat Bag)Neutralize->CollectClean6. Decontaminate(Soap & Water Wash)Collect->Clean

Figure 2: Immediate response workflow for solid or liquid spills.

Neutralization Note: Because the compound is an acetic acid derivative, applying Sodium Bicarbonate (


11

Regulatory & Compliance Codes

Use these codes for your internal EHS documentation and waste manifests.

AgencyClassificationCode/Note
US EPA (RCRA) Unlisted Hazardous WasteD002 (if pH < 2), otherwise Non-Regulated (manage as hazardous).[1]
DOT (Shipping) Not Regulated (Solid)If in solution, regulated by the solvent (e.g., UN 1993 for Flammable Liquids).
European Waste Code Organic Chemical Waste16 05 08 (Discarded organic chemicals consisting of or containing hazardous substances).

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1]

    • Source:

  • PubChem. Compound Summary: Indole-3-acetic acid (Analogous Structure).[1] National Library of Medicine.[1]

    • Source:

  • Sigma-Aldrich. Safety Data Sheet: 2-(1H-Indol-5-yl)acetic acid (Parent Compound).[1]

    • Source:

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Disposal.[1]

    • Source:

Comprehensive Safety and Handling Guide for 2-(1-tosyl-1H-indol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-(1-tosyl-1H-indol-5-yl)acetic acid, a compound utilized in advanced research and drug development. As a trusted partner in your scientific endeavors, we are committed to providing in-depth technical guidance that prioritizes your safety and operational success. This document is structured to deliver immediate, actionable information grounded in established scientific principles.

Hazard Assessment: A Triad of Chemical Risks

The potential hazards of 2-(1-tosyl-1H-indol-5-yl)acetic acid are best understood by dissecting its molecular structure:

  • Acetic Acid Moiety : The presence of the acetic acid group suggests that the compound is acidic and likely corrosive. Acetic acid, particularly in its concentrated form, can cause severe skin burns and eye damage.[1][2][3][4] Inhalation of its vapors can lead to respiratory irritation.[2][3]

  • Tosyl Group : The tosyl group is generally stable. However, its synthesis and removal often involve hazardous reagents and conditions.[5] As a derivative of p-toluenesulfonic acid, it contributes to the overall acidity of the compound.

  • Indole Nucleus : Indole and its derivatives are common in biologically active molecules. While many are benign, some can have toxicological properties. As a precautionary measure, skin and eye contact should be avoided.

Based on this analysis, 2-(1-tosyl-1H-indol-5-yl)acetic acid should be handled as a corrosive, skin and eye irritant, and potentially harmful if inhaled or ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Neoprene or Butyl Rubber)To prevent skin contact with the corrosive acetic acid moiety.[2][6]
Eye Protection Chemical safety goggles with side shields or a full-face shieldTo protect eyes from splashes of the corrosive material.[1][2][6][7]
Body Protection Laboratory coat and a chemical-resistant apronTo protect skin and clothing from spills and splashes.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate acid gas cartridge is recommended.To minimize inhalation of any potentially irritating vapors or dusts.[1][2][6][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-(1-tosyl-1H-indol-5-yl)acetic acid ensures safety at every stage of your workflow.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][4] The container should be tightly sealed and clearly labeled.

Handling and Experimental Workflow

The following workflow diagram illustrates the key steps for safely handling 2-(1-tosyl-1H-indol-5-yl)acetic acid during a typical experimental procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh the Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_reaction Perform the Reaction handle_dissolve->handle_reaction cleanup_quench Quench the Reaction (if necessary) handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate

Caption: Experimental workflow for handling 2-(1-tosyl-1H-indol-5-yl)acetic acid.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate : Immediately evacuate the affected area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an inert absorbent material like sand or vermiculite.

  • Neutralize : Cautiously neutralize the spill with a weak base such as sodium bicarbonate.[6]

  • Collect : Carefully collect the neutralized material into a sealed container for proper disposal.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(1-tosyl-1H-indol-5-yl)acetic acid and its associated waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation : All waste containing this compound, including unused material, contaminated absorbents, and disposable PPE, should be collected in a clearly labeled, sealed container.

  • Neutralization : If permissible by your institution's EHS guidelines, small quantities of acidic waste can be neutralized. Dilute the acidic solution by slowly adding it to a large volume of cold water, then slowly add a weak base (e.g., sodium bicarbonate) with stirring until the pH is neutral.

  • Consult EHS : Always consult your institution's EHS department for specific disposal procedures. Do not dispose of this chemical down the drain without prior approval.[8]

Emergency Procedures: Preparedness is Key

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Emergency Contact Information:

  • Your Institution's EHS Department: [Insert Phone Number]

  • Poison Control Center: [Insert Phone Number]

By adhering to these guidelines, you can safely and effectively work with 2-(1-tosyl-1H-indol-5-yl)acetic acid, fostering a secure and productive research environment.

References

  • Safe Handling and Storage Tips for Glacial Acetic Acid in Industrial Applications. (2025, August 14). Vertex AI Search.
  • Acetic acid - SAFETY DATA SHEET. (2009, May 5). Fisher Scientific.
  • Acetic Acid Hazards & Safety Inform
  • Acetic Acid 30% - SAFETY DATA SHEET. (2018, January 5). NorthEast Environmental.
  • Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings. (2024, December 9). Alliance Chemical.
  • Safety Data Sheet - 5-hydroxy Indole-3-acetic Acid. (2025, August 22). Cayman Chemical.
  • Safety Data Sheet - Acetic Acid 5%. (n.d.). Premier Dental.
  • N-Protecting Group Removal from Indole Deriv
  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.). ACS Omega.
  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022, October 19). ACS Omega.
  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. (n.d.).
  • SAFETY DATA SHEET - 2-(1H-indol-3-yl)acetic acid. (2023, September 25). Fisher Scientific.
  • Acetic acid MSDS. (2005, October 9). ScienceLab.com.
  • Removal of Tosyl-Containing Byproducts - Benchchem. (n.d.). BenchChem.
  • SAFETY DATA SHEET - Acetic Acid Solutions (>80% to 85%). (2020, January 20). INEOS Group.
  • SAFETY DATA SHEET - Acetic acid-d4. (2025, May 5). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-(1H-indol-3-yl)acetic acid. (2011, December 15). Fisher Scientific.
  • 3-Methyl-3-(toluenesulfonyloxymethyl)
  • indole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia.
  • How to Work with Thiols-General SOP. (n.d.). University of Rochester.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • ACETIC ACID SOLUTION 5% MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.